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  • Product: trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid
  • CAS: 5309-12-6

Core Science & Biosynthesis

Foundational

What is trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid?

An In-Depth Technical Guide to trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic Acid Authored by: A Senior Application Scientist Foreword In the landscape of advanced materials, few molecular scaffolds offer the unique c...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic Acid

Authored by: A Senior Application Scientist

Foreword

In the landscape of advanced materials, few molecular scaffolds offer the unique combination of structural rigidity, thermal stability, and synthetic versatility as the bicyclohexyl moiety. This guide provides a comprehensive technical overview of a particularly significant derivative: trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. With the CAS Number 65355-33-1, this compound is a cornerstone intermediate in the synthesis of high-performance liquid crystals and other sophisticated organic materials.[1][2] This document is intended for researchers, chemists, and materials scientists engaged in the development of next-generation display technologies, organic electronics, and fine chemicals. Our focus will be on the critical interplay between the molecular structure of this compound and its functional properties, providing both foundational knowledge and practical insights into its synthesis and application.

Molecular Architecture and Physicochemical Identity

At its core, trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is characterized by a rigid bicyclohexyl core. This non-aromatic, saturated ring system imparts a high degree of thermal and chemical stability. The "trans" stereochemistry of the linkage between the two cyclohexane rings is a critical feature, ensuring a linear and rigid molecular shape that is essential for the formation of liquid crystalline phases.

One terminus of the bicyclohexyl core is functionalized with a pentyl group (a five-carbon alkyl chain). This flexible, nonpolar tail plays a crucial role in modulating the melting and clearing points of the resulting liquid crystal materials. The length of this alkyl chain is a key determinant of the mesophase behavior.

At the opposite terminus is a carboxylic acid group. This polar functional group is pivotal for two reasons. Firstly, it provides a reactive handle for further chemical modifications, most commonly esterification, to build more complex liquid crystal molecules.[1] Secondly, the polarity of the carboxylic acid group contributes to the dielectric anisotropy of the final material, a fundamental property for the operation of liquid crystal displays (LCDs).

Key Physicochemical Properties

A thorough understanding of the physicochemical properties of this intermediate is paramount for its effective use in synthesis and material formulation. The data presented below has been compiled from various authoritative sources.

PropertyValueSource
Molecular Formula C18H32O2[2]
Molecular Weight 280.45 g/mol
Appearance White to almost white crystalline powder[3][4]
Purity ≥99.5%[2][4]
Boiling Point 400.2 °C at 760 mmHg
Vapor Pressure 1.6E-07 mmHg at 25°C[3]
pKa 4.90 ± 0.10 (Predicted)[3]
Storage Room temperature, sealed, away from light[3][5]

Synthesis and Manufacturing Considerations

The industrial-scale synthesis of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a multi-step process that demands precise control over reaction conditions to ensure the desired stereochemistry and high purity. While specific proprietary methods may vary between manufacturers, a general and illustrative synthetic pathway is outlined below. The primary objective is to construct the bicyclohexyl core and then introduce the pentyl and carboxylic acid functionalities.

Generalized Synthetic Workflow

The synthesis often commences with commercially available starting materials, such as cyclohexanones or related derivatives. A key step involves the formation of the bicyclohexyl skeleton, which can be achieved through various coupling reactions. Subsequent functionalization steps are then carried out to introduce the pentyl and carboxyl groups.

G A Starting Materials (e.g., Cyclohexanone derivatives) B Bicyclohexyl Core Formation (Coupling Reaction) A->B C Introduction of Pentyl Group (e.g., Grignard or Wittig Reaction) B->C D Oxidation to Carboxylic Acid C->D E Purification (Recrystallization) D->E F Final Product: trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid E->F

A generalized synthetic workflow for the production of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid.

Step-by-Step Experimental Protocol (Illustrative)

The following protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

  • Bicyclohexyl Core Synthesis: A common approach involves the reductive coupling of a suitable cyclohexanone precursor. This establishes the C-C bond between the two rings. Careful selection of the reducing agent and reaction conditions is critical to favor the formation of the desired trans-isomer.

  • Alkylation: The bicyclohexyl intermediate is then subjected to an alkylation reaction to introduce the pentyl chain. This is often achieved using a Grignard reagent (pentylmagnesium bromide) or a Wittig reaction, which allows for the controlled addition of the five-carbon chain.

  • Carboxylation: The final step is the introduction of the carboxylic acid group. This can be accomplished through various methods, such as the carbonation of a Grignard reagent or the oxidation of a precursor functional group (e.g., an aldehyde or a primary alcohol) at the 4-position of the second cyclohexane ring.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent system to achieve the high purity required for liquid crystal applications. Purity is often assessed by techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Applications in Advanced Materials

The primary application of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is as a crucial intermediate in the synthesis of liquid crystal materials.[3][4] Its unique molecular structure directly contributes to the desirable properties of modern liquid crystal displays.

Role in Liquid Crystal Synthesis

This carboxylic acid is a versatile building block for creating a wide range of liquid crystal molecules, particularly esters. The general reaction involves the esterification of the carboxylic acid with a phenolic compound that contains another functional group, such as a cyano or another alkyl group.

G A trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid C Esterification Reaction (e.g., DCC coupling) A->C B Phenolic Compound (e.g., 4-cyanophenol) B->C D Liquid Crystal Molecule (Ester) C->D E High Thermal Stability D->E F Wide Nematic Range D->F G Low Viscosity D->G

The role of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid in the synthesis of liquid crystal esters.

The resulting liquid crystal esters often exhibit:

  • High Thermal Stability and a Broad Mesophase Range: The rigid bicyclohexyl core contributes to the thermal stability of the molecule, allowing for a wide operating temperature range for the final display device.[1] This is a significant advantage over older liquid crystal materials based on biphenyl cores, which tend to have lower phase transition temperatures.[3]

  • Low Viscosity: The non-aromatic nature of the bicyclohexyl rings generally leads to lower viscosity compared to their aromatic counterparts.[3] Lower viscosity is critical for achieving fast switching times in LCDs, which is essential for high-quality video playback.

  • Good Optical Anisotropy: The elongated and rigid structure of the molecules derived from this intermediate leads to significant optical anisotropy (birefringence), a prerequisite for the light-modulating function of LCDs.[1]

Beyond Liquid Crystals

While its primary application is in the liquid crystal industry, the unique properties of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid make it a compound of interest in other areas of materials science. Its rigid, non-aromatic structure could be beneficial in the development of:

  • Organic Semiconductors: The defined geometry and stability of the bicyclohexyl system may contribute to improved charge mobility and stability in organic electronic devices.[6]

  • Specialty Polymers: Incorporation of this moiety into polymer backbones could lead to materials with enhanced thermal and mechanical properties.

  • Fine Chemical Synthesis: It can also be used as a building block in the synthesis of other fine chemicals, including pharmaceuticals and pesticides.[2][3]

Quality Control and Analytical Characterization

Given the stringent performance requirements of the applications, the quality control of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is of utmost importance. Manufacturers typically provide a Certificate of Analysis (CoA) with detailed information on the purity and physical properties of each batch.

Key analytical techniques used for characterization include:

  • Gas Chromatography (GC): To determine the purity and identify any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the main component and any non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Safety and Handling

According to available safety data, trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is classified as a hazardous substance. It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a testament to the power of molecular design in materials science. Its carefully crafted structure, featuring a rigid trans-bicyclohexyl core, a flexible pentyl tail, and a reactive carboxylic acid head, makes it an indispensable intermediate in the production of high-performance liquid crystals. The superior properties it imparts—high thermal stability, low viscosity, and a broad mesophase range—have been instrumental in the advancement of liquid crystal display technology. As research continues to push the boundaries of organic electronics and specialty materials, the demand for high-purity, well-characterized intermediates like this will undoubtedly grow. A thorough understanding of its synthesis, properties, and applications is therefore essential for any scientist or engineer working at the forefront of materials innovation.

References

  • ChemBK. (2024, April 9). trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. Retrieved from [Link]

  • Hong Jin. (n.d.). Trans-4-pentyl-(1,1-bicyclohexyl)-4-carboxylic Acid (5HHA) CAS 65355-33-1 99.5%. Retrieved from [Link]

  • PubChem. (n.d.). (trans,trans)-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). The Role of Bicyclohexyl Derivatives in Advanced Materials: A Case Study of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic Acid. Retrieved from [Link]

  • Watson International Ltd. (n.d.). trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid CAS 65355-33-1. Retrieved from [Link]

  • Xianhua Chem. (n.d.). Trans-4-pentyl-(1.1bicyclohexyl)4-carboxylic acid. Retrieved from [Link]

Sources

Exploratory

trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid CAS 65355-33-1 properties

An In-Depth Technical Guide to trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic Acid (CAS 65355-33-1): Properties, Applications, and Protocols Introduction Trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid, identifie...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic Acid (CAS 65355-33-1): Properties, Applications, and Protocols

Introduction

Trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid, identified by CAS number 65355-33-1, is a pivotal intermediate in the synthesis of advanced materials.[1][2] Its molecular architecture, featuring a rigid trans-bicyclohexyl core, a flexible pentyl chain, and a reactive carboxylic acid functional group, imparts a unique combination of properties that are highly sought after in materials science.[3][4] This guide provides an in-depth analysis of this compound, moving from its fundamental physicochemical properties to its critical role in the formulation of high-performance liquid crystals and other fine chemicals. As a Senior Application Scientist, my objective is to not only present data but to elucidate the causal relationships between the molecule's structure and its function, offering field-proven insights for researchers and development professionals.

Part 1: Physicochemical and Structural Characterization

A precise understanding of a compound's physical and structural properties is the foundation of its effective application. The validation of identity, purity, and stereochemistry is a non-negotiable prerequisite for any high-level synthesis or material formulation.

Core Physicochemical Properties

The properties of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid are summarized below. The rigid bicyclohexane structure contributes to its crystalline nature and high boiling point, while the carboxylic acid moiety dictates its pKa and reactivity.

PropertyValueSource(s)
CAS Number 65355-33-1[1][2][5][6]
Molecular Formula C₁₈H₃₂O₂[2][5]
Molecular Weight 280.45 g/mol
Appearance White crystalline powder[1][2][7][8]
Boiling Point 400.2°C at 760 mmHg
Vapor Pressure 1.6 x 10⁻⁷ mmHg at 25°C[1]
pKa (Predicted) 4.90 ± 0.10[1]
Purity ≥99.5% (typical commercial grade)[2][7][9]
Structural Elucidation & Visualization

The compound's formal IUPAC name is 4-(4-pentylcyclohexyl)cyclohexane-1-carboxylic acid.[5] It is also commonly referred to by synonyms such as (trans,trans)-4'-Pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid and the shorthand "5HHA".[2][5] The 'trans,trans' designation is critical, as it defines the stereochemical relationship of the substituents on the two cyclohexane rings, which is essential for achieving the linear molecular shape required for liquid crystal applications.

Caption: 2D representation of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid.

Spectroscopic Profile

Confirmation of the structure and assessment of purity rely on standard spectroscopic techniques. While raw spectral data is beyond the scope of this guide, commercial suppliers and chemical databases like ChemicalBook provide access to key spectra including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.[10]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is used to confirm the presence of the pentyl chain protons, the cyclohexane ring protons, and the acidic proton of the carboxylic acid group. The chemical shifts and coupling patterns validate the connectivity of the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique verifies the carbon skeleton, ensuring the correct number and type of carbon atoms (aliphatic, carboxylic) are present.

  • IR (Infrared) Spectroscopy: The IR spectrum is critical for identifying functional groups. A strong, broad absorption around 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid, while a sharp, intense peak around 1700 cm⁻¹ confirms the C=O carbonyl stretch.

  • MS (Mass Spectrometry): This provides the molecular weight of the compound, confirming the molecular formula.

Part 2: Synthesis and Quality Control

The reliable performance of this molecule in its applications is directly tied to the robustness of its synthesis and the stringency of its quality control.

Conceptual Synthesis Workflow

While specific proprietary synthesis routes are closely guarded, a general and chemically sound approach can be outlined. A plausible retrosynthetic analysis suggests that the molecule can be constructed by coupling a pentylcyclohexyl fragment with a cyclohexanecarboxylic acid derivative. The workflow below illustrates a conceptual pathway. The key challenge in any such synthesis is controlling the trans,trans stereochemistry, which is often achieved through catalytic hydrogenation of an aromatic precursor, followed by separation of isomers.

G cluster_0 Conceptual Synthesis Pathway A 4-Pentylbiphenyl (Starting Material) B Catalytic Hydrogenation (e.g., Rh/C, H₂) A->B C 4'-Pentyl-(1,1'-bicyclohexyl) (Intermediate) B->C D Friedel-Crafts Acylation (e.g., (COCl)₂, AlCl₃) C->D E 4-Acyl-4'-Pentyl-bicyclohexyl (Intermediate) D->E F Haloform Reaction (e.g., NaOH, Br₂) E->F G Final Product (CAS 65355-33-1) F->G

Caption: Conceptual workflow for the synthesis of the target carboxylic acid.

Quality Control: A Self-Validating Purity Assay

Ensuring a purity of ≥99.5% is critical, especially for liquid crystal applications where even minor impurities can disrupt mesophase behavior and degrade performance. A robust QC protocol based on High-Performance Liquid Chromatography (HPLC) is essential.

Protocol: HPLC Purity Analysis

  • Standard Preparation: Accurately weigh ~10 mg of a certified reference standard of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid and dissolve in 10 mL of a 50:50 acetonitrile/water solution to create a 1 mg/mL stock.

  • Sample Preparation: Prepare the sample to be tested at the same concentration (1 mg/mL) in the same diluent.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase is chosen for its effective retention of the non-polar bicyclohexyl moiety.

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 80:20) containing 0.1% Trifluoroacetic Acid (TFA). The TFA is crucial; it protonates the carboxylic acid, ensuring a single sharp peak shape and preventing tailing.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 210 nm. The carboxylic acid group provides sufficient chromophore for detection at this low wavelength.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The system is self-validating if a concurrent injection of the reference standard yields a retention time and peak shape consistent with the main sample peak.

Part 3: Core Applications and Methodologies

The unique properties of this molecule make it a valuable component in several advanced material applications.

Premier Application: Liquid Crystal Synthesis

Trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a cornerstone intermediate for modern liquid crystal displays (LCDs).[1][11] Its bicyclohexyl core provides superior characteristics compared to older biphenyl-based liquid crystals.[1][12]

Key Advantages:

  • Low Viscosity: The saturated cyclohexane rings allow for easier molecular movement, leading to lower viscosity and faster switching speeds in display applications.[1][12]

  • High Phase Transition Temperature: The rigid core enhances the thermal stability of the liquid crystal phase, allowing for a wider operating temperature range, which is critical for industrial and automotive displays.[3]

  • Excellent Optical Anisotropy: The linear shape and electronic properties contribute to the high birefringence needed for efficient light modulation in displays.[3]

This carboxylic acid serves as a precursor, typically undergoing esterification to form the final liquid crystal monomers that are then formulated into mixtures.[3][12]

Experimental Protocol: Esterification for Liquid Crystal Monomer Synthesis

The following protocol, adapted from available literature, describes a typical esterification reaction using this acid to produce a liquid crystal monomer.[12] This process exemplifies its role as a reactive intermediate.

G cluster_0 Esterification Workflow A Charge Reactor: - 80g Toluene - 320g Methanol - 88g Carboxylic Acid (65355-33-1) B Catalyst Addition: Slowly add 8g conc. H₂SO₄ A->B C Reaction: Heat to reflux and monitor by TLC/HPLC until starting material is consumed B->C D Work-up: - Cool reaction - Neutralize with NaHCO₃(aq) - Separate organic layer C->D E Purification: - Wash organic layer with brine - Dry over Na₂SO₄ - Evaporate solvent D->E F Final Product: Methyl Ester LC Monomer E->F

Caption: Workflow for a typical esterification reaction to form an LC monomer.

Step-by-Step Methodology:

  • Reactor Setup: In a 1L three-necked flask equipped with a condenser and a mechanical stirrer, add 80g of toluene, 320g of methanol, and 88g of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid.[12] The toluene acts as a co-solvent, while methanol is the reactant alcohol.

  • Catalysis: Begin stirring the mixture and slowly add 8g of concentrated sulfuric acid as a catalyst.[12] The addition must be slow to control the exothermic reaction.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by a suitable technique (e.g., Thin Layer Chromatography or HPLC) to determine when the starting carboxylic acid has been fully consumed.

  • Neutralization and Extraction: Once the reaction is complete, cool the flask to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst.

  • Purification: Separate the organic layer. Wash it sequentially with water and brine to remove residual salts. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude methyl ester product, which can be further purified by recrystallization or column chromatography.

Other Industrial Applications

Beyond liquid crystals, this versatile intermediate finds use in other areas of fine chemical synthesis:

  • Pharmaceuticals and Agrochemicals: The bicyclohexyl scaffold is a recognized bioisostere for phenyl rings, used by medicinal chemists to improve the metabolic stability and solubility of drug candidates.[1][12][13] This acid serves as a building block for such complex molecules.

  • High-Performance Polymers: It has been identified as a material for synthesizing high-strength, flexible, and transparent polyimides, which are valuable in the electronics and aerospace industries.[14]

Part 4: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.

GHS Hazard Information
Hazard CodeDescriptionSource(s)
H315 Causes skin irritation[5]
H319 Causes serious eye irritation[5]
H335 May cause respiratory irritation
H410 Very toxic to aquatic life with long lasting effects[5]
Signal Word Warning[9]
Pictogram GHS07 (Exclamation Mark)
Handling and Storage Recommendations
  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Storage: The compound should be stored at room temperature in a tightly sealed container to prevent moisture absorption.[1] It should be kept in a dry environment, away from direct light, to ensure its long-term stability, which is typically cited as at least one year.[1][9]

Conclusion

Trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is more than just a chemical intermediate; it is an enabling component for advanced technologies. Its carefully designed structure delivers tangible performance benefits, particularly in the liquid crystal industry, where it facilitates the creation of displays with faster response times and greater durability. Its utility in pharmaceuticals and performance polymers further underscores its importance. For researchers and developers, a thorough understanding of its properties, backed by robust analytical validation and precise handling, is the key to unlocking its full potential in next-generation materials.

References

  • ChemBK. (2024). trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid.
  • ChemBK. (2024). trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid - Physico-chemical Properties. Retrieved from [Link]

  • Hong Jin. (n.d.). Trans-4-pentyl-(1,1-bicyclohexyl)-4-carboxylic Acid (5HHA) CAS 65355-33-1 99.5%. Retrieved from [Link]

  • PubChem. (n.d.). (trans,trans)-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. Retrieved from [Link]

  • Yantai Xianhua Technology Group Co., Ltd. (n.d.). Trans-4-pentyl-(1.1bicyclohexyl)4-carboxylic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Role of Bicyclohexyl Derivatives in Advanced Materials: A Case Study of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. Retrieved from [Link]

  • GlobalChemMade. (n.d.). What are the applications of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid? Retrieved from [Link]

  • Watson International Ltd. (n.d.). Trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid CAS 65355-33-1. Retrieved from [Link]

  • askIITians. (2010). trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid, also can be ca. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a notable organic molecule within the class of bicyclohexyl derivatives. Its rigid bic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a notable organic molecule within the class of bicyclohexyl derivatives. Its rigid bicyclohexyl core, combined with a flexible pentyl chain and a polar carboxylic acid group, imparts unique physicochemical properties that make it a valuable intermediate in the synthesis of advanced materials and fine chemicals.[1][2] Primarily, this compound serves as a crucial building block for liquid crystal materials, where the defined geometry and stereochemistry of the bicyclohexyl system are paramount for achieving desirable mesophase behavior.[2][3] Cyclohexane-based liquid crystals are known for their high phase transition temperatures and low viscosity, offering advantages over traditional biphenyl-based liquid crystals.[4][5] Beyond materials science, this class of molecules also finds application in the synthesis of pharmaceuticals and pesticides.[4][5]

This technical guide provides a comprehensive analysis of the molecular structure of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid, detailing its key structural features, physicochemical properties, and the analytical methodologies employed for its characterization. The discussion is grounded in established scientific principles and draws upon data from analogous compounds to provide field-proven insights for researchers and developers.

Physicochemical and Molecular Properties

The fundamental properties of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid are summarized in the table below. These properties are critical for its application, particularly in the formulation of liquid crystal mixtures and as a reactant in further chemical synthesis.

PropertyValueSource
Molecular Formula C₁₈H₃₂O₂[6][7]
Molecular Weight 280.45 g/mol [7]
CAS Number 65355-33-1[3][6]
Appearance White crystalline powder[3][4]
Predicted pKa 4.90 ± 0.10[8]
Predicted Boiling Point 400.2 ± 13.0 °C[8]
Predicted Density 0.980 ± 0.06 g/cm³[8]
Storage Sealed in a dry environment at room temperature[8]

Elucidation of the Molecular Structure

The defining characteristic of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is its three-dimensional structure, which dictates its function, particularly in the highly ordered liquid crystal phase. The "trans,trans" configuration of the substituents on the two cyclohexane rings is crucial for achieving the linear molecular shape necessary for the formation of stable mesophases.

Stereochemistry and Conformation

The two cyclohexane rings are in a chair conformation, which is the most stable arrangement. The pentyl and carboxylic acid groups, as well as the connection between the two rings, are all in equatorial positions. This "all-trans" or "trans,trans" configuration minimizes steric hindrance and results in a more elongated and rigid molecular structure, which is a key factor in its liquid crystalline properties.[9]

The synthesis of the pure trans,trans isomer can be challenging, as hydrogenation of aromatic precursors can often lead to a mixture of cis and trans isomers.[10] Isomerization techniques are therefore critical in the manufacturing process to enrich the desired trans,trans stereoisomer.[10]

Synthesis and Characterization Workflow

The synthesis and verification of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid involves a multi-step process, beginning with the synthesis of the core structure and culminating in rigorous analytical characterization to confirm its identity and purity.

cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., biphenyl derivatives) hydrogenation Catalytic Hydrogenation start->hydrogenation isomerization Isomerization (to enrich trans,trans isomer) hydrogenation->isomerization oxidation Side-chain Oxidation isomerization->oxidation purification Purification (e.g., recrystallization) oxidation->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms purity Purity Analysis (HPLC/GC) purification->purity

Caption: A generalized workflow for the synthesis and characterization of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. While a publicly available, fully assigned experimental spectrum for this specific molecule is not readily found in the literature, we can predict the expected spectral features based on its functional groups and the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region due to the numerous non-equivalent protons on the cyclohexane rings and the pentyl chain. Key expected signals include:

  • A triplet around 0.9 ppm corresponding to the terminal methyl group of the pentyl chain.

  • A broad multiplet between 0.8 and 2.5 ppm for the methylene and methine protons of the cyclohexane rings and the pentyl chain.

  • A broad singlet for the acidic proton of the carboxylic acid group, typically appearing far downfield (>10 ppm), though its position and appearance can be highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Distinct signals are expected for:

  • The carbonyl carbon of the carboxylic acid, which will be the most downfield signal (typically >170 ppm).

  • Multiple signals in the aliphatic region (around 20-50 ppm) corresponding to the carbons of the cyclohexane rings and the pentyl chain. The symmetry of the molecule will influence the number of distinct signals observed.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the characteristic functional groups of the molecule.

  • O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

  • C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the C-H stretching vibrations of the pentyl and cyclohexyl groups.

  • C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the carboxylic acid. The exact position can be influenced by hydrogen bonding.

  • C-O Stretch and O-H Bend: These vibrations are expected in the fingerprint region (below 1500 cm⁻¹).

Experimental Protocols

Representative Synthesis Protocol for a Bicyclohexyl Carboxylic Acid
  • Hydrogenation of a Biphenyl Precursor:

    • The corresponding biphenyl derivative (e.g., 4-pentyl-biphenyl) is dissolved in a suitable solvent such as acetic acid or an alcohol.

    • A hydrogenation catalyst, typically a noble metal catalyst like platinum(IV) oxide or rhodium-on-carbon, is added to the mixture.

    • The reaction is carried out under a hydrogen atmosphere at elevated temperature and pressure. The conditions are optimized to favor the formation of the trans isomer.

  • Isomerization:

    • The resulting mixture of cis and trans isomers may be subjected to an isomerization step. This can involve heating with a strong base or acid to equilibrate the mixture to a higher proportion of the more stable trans isomer.

  • Oxidation of a Precursor (if necessary):

    • If the precursor has a different functional group at the 4-position (e.g., a methyl group), it is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate or chromic acid under appropriate conditions.

  • Purification:

    • The crude product is purified by recrystallization from a suitable solvent or solvent mixture to yield the final product as a white crystalline solid.

Conclusion

trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a molecule of significant interest in the field of materials science, particularly for the development of liquid crystals. Its well-defined trans,trans-stereochemistry and the resulting linear and rigid molecular shape are key to its utility. The characterization of this molecule relies on a suite of analytical techniques, with NMR and IR spectroscopy being central to confirming its structural integrity and purity. While detailed experimental data in the public domain is sparse, an understanding of its structure can be effectively built upon the analysis of closely related compounds and the fundamental principles of organic chemistry and spectroscopy. This guide provides a foundational understanding for researchers and developers working with this important class of molecules.

References

  • ChemBK. trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. Available from: [Link]

  • ChemBK. trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid - Reference Information. Available from: [Link]

  • PubChem. (trans,trans)-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. Available from: [Link]

  • Hong Jin. Trans-4-pentyl-(1,1-bicyclohexyl)-4-carboxylic Acid (5HHA) CAS 65355-33-1 99.5%. Available from: [Link]

  • Yoshida, H., et al. (2018). Reentrant 2D Nanostructured Liquid Crystals by Competition between Molecular Packing and Conformation. Angewandte Chemie International Edition, 57(40), 13222-13226. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Bicyclohexyl Derivatives in Advanced Materials: A Case Study of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic Acid. Available from: [Link]

  • Google Patents. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Google Patents. CN101550077B - Manufacturing method of bicyclohexyl derivative.
  • Weng, S. C., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology, 57(51), 21670–21679. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a notable member of the bicyclohexyl derivative family, stands as a molecule of signific...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a notable member of the bicyclohexyl derivative family, stands as a molecule of significant interest in both materials science and medicinal chemistry. Its rigid, saturated bicyclohexyl core, combined with a flexible pentyl chain and a functional carboxylic acid group, imparts a unique combination of properties. This guide provides a comprehensive technical overview of its physicochemical characteristics, a plausible synthetic route, analytical methodologies for its characterization, and its established and potential applications. The insights presented herein are curated for professionals engaged in materials research and drug discovery, offering a foundational understanding of this versatile chemical entity. While primarily recognized as a crucial intermediate in the synthesis of liquid crystal materials, its structural motifs hold relevance for the design of novel therapeutic agents.

Physicochemical Properties

The physicochemical properties of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid are pivotal to its application. While some experimental data is limited in publicly accessible literature, a combination of predicted values and data from close structural analogs provides a robust profile.

PropertyValueSource/Comment
Molecular Formula C18H32O2[1]
Molecular Weight 280.45 g/mol [2]
CAS Number 65355-33-1[1]
Appearance White crystalline solid/powder
Melting Point Not experimentally determined. Expected to be a crystalline solid at room temperature. The closely related trans,trans-4'-butyl-bicyclohexyl-4-carboxylic acid exhibits complex solid-phase transitions.
Boiling Point ~400.2 °C (Predicted)
Solubility Sparingly soluble in chloroform and methanol. Low aqueous solubility is expected due to the large hydrophobic scaffold.Inferred from propyl analog[3][4]
pKa ~4.90 (Predicted)[3] Based on the parent structure, cyclohexanecarboxylic acid.
Density ~0.980 g/cm³ (Predicted)
Structural Elucidation

The defining feature of this molecule is the trans configuration of the two cyclohexyl rings. This stereochemistry results in a linear and rigid molecular shape, which is essential for the formation of liquid crystalline phases.

Caption: 2D structure of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid.

Synthesis and Purification

A robust synthesis of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is crucial for obtaining high-purity material for its applications. A plausible synthetic route, adapted from general methods for related compounds, is outlined below.[5]

G start p-Bromobenzoic acid step1 Hydrogenation (e.g., Ru/C, H2, NaOH) start->step1 intermediate1 trans-4-Bromocyclohexanecarboxylic acid step1->intermediate1 step2 Grignard Formation (Mg, THF) intermediate1->step2 intermediate2 Grignard Reagent step2->intermediate2 step3 Coupling with 4-Pentylcyclohexanone intermediate2->step3 intermediate3 Tertiary Alcohol Intermediate step3->intermediate3 step4 Dehydration & Hydrogenation (e.g., H+, Pd/C, H2) intermediate3->step4 final_product trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid step4->final_product purification Purification (Recrystallization) final_product->purification

Caption: Proposed synthetic workflow for trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid.

Experimental Protocol: Synthesis
  • Hydrogenation of p-Bromobenzoic Acid: p-Aminobenzoic acid can be hydrogenated using a ruthenium on carbon (Ru/C) catalyst under hydrogen pressure in a basic solution (e.g., NaOH) to yield a mixture of cis and trans-4-aminocyclohexanecarboxylic acid.[5] A similar approach with p-bromobenzoic acid would be a starting point.

  • Grignard Reagent Formation: The resulting trans-4-bromocyclohexanecarboxylic acid (after separation of isomers) is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent.

  • Coupling Reaction: The Grignard reagent is then added to a solution of 4-pentylcyclohexanone in an appropriate solvent at low temperature.

  • Dehydration and Hydrogenation: The resulting tertiary alcohol is dehydrated under acidic conditions, and the subsequent double bond is hydrogenated, for instance, using a palladium on carbon (Pd/C) catalyst and hydrogen gas, to yield the final product.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to afford the high-purity trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and properties of the synthesized compound.

G sample Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry (MS) sample->ms ir Infrared Spectroscopy (IR) sample->ir hplc HPLC/UPC² (Purity Assessment) sample->hplc dsc Differential Scanning Calorimetry (DSC) sample->dsc titration Potentiometric Titration (pKa Determination) sample->titration xrd X-ray Diffraction (Crystal Structure) sample->xrd

Caption: Analytical workflow for the characterization of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid.

Expected Spectral Characteristics
  • ¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aliphatic region (δ 0.8-2.5 ppm) corresponding to the protons of the two cyclohexyl rings and the pentyl chain. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display a number of signals in the aliphatic region (δ 14-45 ppm) for the pentyl and cyclohexyl carbons. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (δ > 170 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretching absorption (around 1700 cm⁻¹). C-H stretching vibrations for the aliphatic parts will be observed just below 3000 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (280.45 g/mol ).

Purity Determination by HPLC

A standard method for assessing the purity of liquid crystal intermediates is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Convergence Chromatography (UPC²).[6]

Protocol:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

  • Analysis: The retention time and peak area are used to determine the purity of the compound.

Applications

Liquid Crystals

The primary and well-established application of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is as a key intermediate in the synthesis of liquid crystal materials.[1] The rigid bicyclohexyl core and the overall linear shape of the molecule are conducive to the formation of the mesophases that are essential for liquid crystal displays (LCDs). These cyclohexane-based liquid crystals are known for their high phase transition temperatures and low viscosity, which are advantageous properties for display applications.[1]

Drug Development and Medicinal Chemistry

While not a drug itself, the structural motifs within trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid are of considerable interest to medicinal chemists. The saturated bicyclohexyl moiety is recognized as a bioisostere for a phenyl ring. Replacing aromatic rings with saturated cyclic systems is a common strategy in drug design to:

  • Improve Metabolic Stability: Saturated rings are generally less susceptible to oxidative metabolism compared to aromatic rings.

  • Enhance Solubility: The introduction of a more three-dimensional structure can disrupt crystal packing and improve solubility.

  • Modify Lipophilicity: The lipophilicity of the bicyclohexyl group can be tuned to optimize the pharmacokinetic profile of a drug candidate.

  • Explore New Chemical Space: It allows for the generation of novel intellectual property.

The carboxylic acid group provides a handle for further chemical modification and can participate in key interactions with biological targets.

Safety and Handling

Based on safety data for closely related compounds, trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid should be handled with appropriate care in a laboratory setting.

  • Hazards: May cause skin and eye irritation.

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or a fume hood.

    • Avoid inhalation of dust.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a molecule with a significant role in materials science and potential relevance in drug discovery. Its well-defined rigid structure and functional groups make it an ideal building block for liquid crystals. Furthermore, its underlying bicyclohexyl scaffold serves as a valuable tool for medicinal chemists seeking to optimize the properties of drug candidates. A thorough understanding of its physicochemical properties, synthesis, and analytical characterization is essential for its effective utilization in both of these cutting-edge fields.

References

Foundational

An In-Depth Technical Guide to the Potential Biological Activities of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid

Foreword trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a molecule hitherto predominantly confined to the realm of materials science, presents a compelling enigma for biomedical researchers.[1][2][3][4] While its...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a molecule hitherto predominantly confined to the realm of materials science, presents a compelling enigma for biomedical researchers.[1][2][3][4] While its rigid bicyclohexyl core and carboxylic acid functionality have been expertly harnessed for the synthesis of liquid crystal displays[1][2][3], its potential interactions with biological systems remain largely unexplored. This guide serves as a pioneering exploration into these uncharted territories. As Senior Application Scientist, my objective is not to present established facts, but to provide a robust, scientifically-grounded framework for investigating the latent biological potential of this unique chemical entity. We will proceed from its fundamental physicochemical properties to hypothesized biological activities, buttressed by detailed experimental protocols and in silico analyses. This document is intended for researchers, scientists, and drug development professionals poised at the frontier of discovering novel therapeutic agents.

Compound Profile: Physicochemical Properties and In Silico Pharmacokinetic Predictions

A thorough understanding of a compound's physicochemical properties is the bedrock of any biological investigation. These characteristics govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Table 1: Physicochemical Properties of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid

PropertyValueSource
CAS Number 65355-33-1[][6][7][8][9]
Molecular Formula C18H32O2[1][7][10]
Molecular Weight 280.45 g/mol [8][10]
IUPAC Name 4-(4-pentylcyclohexyl)cyclohexane-1-carboxylic acid[10]
Physical Form Powder[8]
Boiling Point 400.2°C at 760 mmHg[8]
Storage Store at room temperature, sealed and away from light.[6][8]
In Silico ADMET Prediction: A Starting Point

Prior to embarking on costly and time-consuming wet-lab experiments, in silico modeling provides invaluable foresight into the potential pharmacokinetic behavior of a compound. The following workflow outlines a standard approach for predicting the ADMET profile of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid.

ADMET_Prediction_Workflow cluster_input Input cluster_prediction ADMET Prediction Tools cluster_output Predicted Parameters SMILES SMILES String (CCCCCC1CCC(CC1)C2CCC(CC2)C(=O)O) SwissADME SwissADME Server SMILES->SwissADME Input Structure pkCSM pkCSM Predictor SMILES->pkCSM Input Structure Toxtree Toxicity Prediction (e.g., Toxtree) SMILES->Toxtree Input Structure Lipophilicity Lipophilicity (LogP) SwissADME->Lipophilicity Physicochemical Properties & Pharmacokinetics Solubility Aqueous Solubility SwissADME->Solubility Physicochemical Properties & Pharmacokinetics Absorption GI Absorption, BBB Permeability SwissADME->Absorption Physicochemical Properties & Pharmacokinetics Metabolism CYP450 Inhibition/Substrate SwissADME->Metabolism Physicochemical Properties & Pharmacokinetics pkCSM->Absorption Pharmacokinetics pkCSM->Metabolism Pharmacokinetics Toxicity Mutagenicity, Carcinogenicity Toxtree->Toxicity Toxicological Endpoints Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Edema) Prostaglandins->Inflammation Target_Compound trans-4'-Pentyl-(1,1'-bicyclohexyl) -4-carboxylic acid Target_Compound->COX_Enzymes Potential Inhibition

Caption: Hypothesized anti-inflammatory mechanism.

Antimicrobial Activity

Rationale: Certain carboxylic acids and fatty acids possess antimicrobial properties, often by disrupting the bacterial cell membrane. [11][12]The long pentyl chain and the bicyclohexyl structure of the target compound contribute to a significant lipophilicity, which could facilitate its insertion into and disruption of microbial cell membranes.

Proposed Mechanism of Action: Disruption of bacterial cell membrane integrity, leading to leakage of intracellular components and cell death.

Hypoglycemic Effects

Rationale: A class of drugs known as phenylalkyloxirane carboxylic acids has demonstrated potent hypoglycemic and hypoketonaemic effects. [13]While structurally distinct, the presence of a carboxylic acid and a substantial hydrocarbon tail in our target compound suggests a potential for interaction with metabolic pathways, possibly by inhibiting fatty acid oxidation.

Proposed Mechanism of Action: Inhibition of enzymes involved in fatty acid oxidation, leading to a shift towards glucose utilization.

Proposed Experimental Workflows for In Vitro Evaluation

The following protocols are designed to be self-validating systems for the initial screening of the hypothesized biological activities.

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

Objective: To determine the inhibitory effect of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid on COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Obtain commercially available, purified ovine COX-1 and human recombinant COX-2.

  • Assay Buffer: Prepare a Tris-HCl buffer (pH 8.0) containing glutathione, hematin, and any other necessary co-factors.

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to obtain a range of test concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations.

    • Incubate for a specified time at 37°C.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Incubate for a further period to allow for prostaglandin formation.

    • Stop the reaction.

  • Detection: Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2. A known NSAID (e.g., indomethacin) should be used as a positive control.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against a panel of pathogenic bacteria.

Methodology:

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Culture Media: Prepare appropriate liquid broth media (e.g., Mueller-Hinton Broth).

  • Compound Preparation: Prepare serial dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Assay Procedure:

    • Add the bacterial inoculum to each well of the 96-well plate containing the serially diluted compound.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Assessment of Cell Membrane Integrity

Objective: To investigate if the antimicrobial activity is due to cell membrane disruption.

Methodology:

  • Bacterial Culture: Grow the test bacteria to the mid-logarithmic phase.

  • Treatment: Expose the bacterial cells to the test compound at its MIC and 4x MIC.

  • Membrane Permeability Assay:

    • Use a fluorescent dye such as propidium iodide, which can only enter cells with compromised membranes.

    • Measure the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates membrane damage.

  • ATP Leakage Assay:

    • After treatment, centrifuge the bacterial suspension to pellet the cells.

    • Measure the ATP concentration in the supernatant using a commercial ATP bioluminescence assay kit. The presence of extracellular ATP indicates membrane leakage. [11]

Proposed Experimental Workflows for In Vivo Evaluation

Positive results from in vitro assays warrant further investigation in animal models to assess efficacy and safety.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

Objective: To evaluate the acute anti-inflammatory effect of the test compound in rats. [14][15][16] Methodology:

  • Animals: Use male Wistar or Sprague-Dawley rats.

  • Groups:

    • Group 1: Control (vehicle only)

    • Group 2: Test compound (various doses)

    • Group 3: Positive control (e.g., Indomethacin)

  • Procedure:

    • Administer the test compound or control orally or intraperitoneally.

    • After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation. [16] * Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

InVivo_Workflow cluster_preparation Preparation cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Grouping Grouping of Animals Animal_Acclimatization->Grouping Dosing Dosing with Test Compound/ Vehicle/Positive Control Grouping->Dosing Carrageenan_Injection Carrageenan Injection (Paw) Dosing->Carrageenan_Injection Paw_Volume Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Volume Measure at t=1, 2, 3, 4h Edema_Inhibition Calculation of % Edema Inhibition Paw_Volume->Edema_Inhibition

Caption: In vivo anti-inflammatory experimental workflow.

Data Interpretation and Future Directions

The successful execution of this research framework will yield a wealth of data. A positive "hit" in any of these assays would be a significant finding, warranting further investigation. For instance, potent and selective COX-2 inhibition would position this compound as a promising lead for a new generation of anti-inflammatory drugs.

Future work would involve lead optimization through medicinal chemistry to improve potency and pharmacokinetic properties, followed by more extensive preclinical safety and toxicology studies. The journey from a material science intermediate to a potential therapeutic agent is long and arduous, but the scientific rationale outlined in this guide provides a clear and logical path forward.

References

  • Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus. PubMed. Available at: [Link]

  • Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. PubMed. Available at: [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ijcrt.org. Available at: [Link]

  • Design and synthesis of novel dithiazole carboxylic acid Derivatives: In vivo and in silico investigation of their Anti-Inflammatory and analgesic effects. PubMed. Available at: [Link]

  • trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. ChemBK. Available at: [Link]

  • In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Public Health Toxicology. Available at: [Link]

  • In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. ResearchGate. Available at: [Link]

  • The Role of Bicyclohexyl Derivatives in Advanced Materials: A Case Study of trans-4'-Pentyl-(1,1'. ningboinno.com. Available at: [Link]

  • Trans-4′-Pentyl-(1,1′-bicyclohexyl)-4-carboxylic acid CAS 65355-33-1. Watson International. Available at: [Link]

  • In Vitro Antimicrobial Activity and Mechanism of Action of Novel Carbohydrate Fatty Acid Derivatives Against Staphylococcus Aureus and MRSA. Arrow@TU Dublin. Available at: [Link]

  • Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus. PMC - NIH. Available at: [Link]

  • What are the applications of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid?. Quora. Available at: [Link]

  • (trans,trans)-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. PubChem. Available at: [Link]

  • Novel Carboxylic Acid-Capped Silver Nanoparticles as Antimicrobial and Colorimetric Sensing Agents. MDPI. Available at: [Link]

  • hypoglycaemic and hypoketonaemic effects of sodium 2-[5-(4-chlorophenyl)-pentyl]-oxirane-2-carboxylate (B 807-27) in fasted animals. PubMed. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Bicyclohexyl Core in Carboxylic Acid Compounds: A Scaffold for Innovation

Abstract In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular scaffolds is paramount to achieving desired physicochemical and pharmacological properties. The bicycloh...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular scaffolds is paramount to achieving desired physicochemical and pharmacological properties. The bicyclohexyl core, a saturated, rigid, and three-dimensional motif, has emerged as a valuable building block, particularly when functionalized with a carboxylic acid. This guide provides an in-depth technical analysis of the bicyclohexyl carboxylic acid scaffold, exploring its profound impact on molecular properties, outlining synthetic strategies, and presenting its application in drug discovery and liquid crystal technology. Designed for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with foundational scientific principles to illuminate the role and potential of this versatile chemical entity.

Introduction: Beyond "Flatland" in Molecular Design

Medicinal chemistry has witnessed a progressive trend termed "escape from flatland," a strategic shift away from flat, aromatic structures like the ubiquitous phenyl ring towards more three-dimensional, saturated scaffolds.[1] This evolution is driven by the need to overcome challenges associated with aromatic systems, such as metabolic instability and potential off-target effects.[1][2] The bicyclohexyl core, composed of two cyclohexane rings joined by a single bond, embodies this three-dimensional philosophy.[3]

When appended with a carboxylic acid, the resulting bicyclohexyl carboxylic acid structure offers a unique combination of features:

  • Structural Rigidity: Unlike flexible alkyl chains, the bicyclohexyl unit provides a conformationally constrained scaffold, which can precisely orient functional groups for optimal interaction with biological targets or for creating ordered materials.[4][5]

  • Modulated Lipophilicity: As a purely aliphatic structure, it increases the lipophilicity or "greasiness" of a molecule, a critical parameter influencing solubility, cell membrane permeability, and pharmacokinetic profiles.[4][6]

  • Metabolic Stability: The saturated nature of the cyclohexane rings makes the core resistant to oxidative metabolism by enzymes like the cytochrome P450 family, which often target aromatic rings.[2][7] This can lead to improved drug half-life and a more predictable pharmacokinetic profile.

This guide will dissect these attributes, providing a comprehensive view of the bicyclohexyl carboxylic acid core as a strategic tool in molecular design.

Physicochemical and Pharmacokinetic Implications

The incorporation of a bicyclohexyl core profoundly influences the drug-like properties of a carboxylic acid-containing molecule. Understanding these effects is crucial for rational drug design.

Lipophilicity, Solubility, and Acidity

The large, nonpolar surface area of the bicyclohexyl group significantly increases a molecule's lipophilicity, often measured as logP or logD. While this can enhance membrane permeability, excessive lipophilicity can lead to poor aqueous solubility, promiscuous binding, and potential toxicity.[6] Therefore, a careful balance must be struck. The carboxylic acid moiety provides a handle for aqueous solubility, especially in its ionized carboxylate form at physiological pH. The pKa of the carboxylic acid is generally not dramatically altered by the distant bicyclohexyl group, remaining in the typical range for aliphatic carboxylic acids.

Conformational Rigidity and Vectorial Orientation

One of the most powerful features of the bicyclohexyl core is its rigidity. It acts as a non-aromatic bioisostere of the biphenyl group, but with defined stereochemistry (cis/trans) at the ring junctions that dictates the spatial relationship between substituents.[8] The trans,trans isomer, in particular, provides a linear, rigid linker that can effectively mimic the geometry of a para-substituted phenyl ring, but with added three-dimensionality.[9] This conformational restriction minimizes the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity.[5]

The following diagram illustrates the concept of using a rigid scaffold to control the orientation of key functional groups—in this case, a carboxylic acid (a hydrogen bond acceptor/donor) and a hypothetical pharmacophore (R-group)—for optimal receptor interaction.

G cluster_0 Flexible Linker cluster_1 Rigid Bicyclohexyl Core N1 Carboxylic Acid N2 Flexible Alkyl Chain (Multiple Conformations) N1->N2 Poorly Defined Spatial Orientation N3 R-Group (Pharmacophore) N2->N3 Poorly Defined Spatial Orientation N4 Carboxylic Acid N5 Bicyclohexyl Core (Locked Conformation) N4->N5 Precise Vectorial Orientation N6 R-Group (Pharmacophore) N5->N6 Precise Vectorial Orientation Receptor Receptor Binding Site N6->Receptor Enhanced Binding Affinity

Caption: Rigid vs. Flexible Scaffolds in Receptor Binding.

Metabolic Stability

A primary driver for replacing aromatic rings with saturated bioisosteres is to enhance metabolic stability.[2] Aromatic rings are susceptible to hydroxylation by cytochrome P450 (CYP) enzymes, a common route of drug metabolism and clearance.[7][10] The C-H bonds on a bicyclohexyl ring are significantly less prone to such oxidative processes. This resistance to biotransformation can lead to:

  • Increased plasma half-life (t½).

  • Higher systemic exposure (AUC).

  • Reduced potential for the formation of reactive metabolites.

In vitro assays using liver microsomes or hepatocytes are standard methods for evaluating the metabolic stability of new chemical entities.[11][12] Compounds with a bicyclohexyl core are expected to show lower clearance in these systems compared to their aromatic counterparts.

Synthetic Strategies and Methodologies

The synthesis of bicyclohexyl carboxylic acids typically starts from an aromatic precursor, the biphenyl carboxylic acid. The core reaction is the complete hydrogenation of the aromatic rings.

Key Synthetic Approach: Catalytic Hydrogenation

The most direct and common method for synthesizing the bicyclohexyl-4-carboxylic acid core is the catalytic hydrogenation of biphenyl-4-carboxylic acid.[13] This reaction involves treating the biphenyl precursor with hydrogen gas under pressure in the presence of a metal catalyst.

Experimental Protocol: Synthesis of Bicyclohexyl-4-Carboxylic Acid [13]

This protocol describes a representative lab-scale synthesis.

Materials:

  • Biphenyl-4-carboxylic acid (9.9 g, 50 mmol)

  • Ethanol (500 mL)

  • Glacial Acetic Acid (150 mL)

  • Platinum oxide (PtO₂, 1.0 g)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Filtration apparatus (e.g., Büchner funnel with celite or filter paper)

  • Rotary evaporator

Procedure:

  • Vessel Preparation: Ensure the high-pressure reaction vessel is clean, dry, and rated for the intended pressure.

  • Charging the Reactor: In the reaction vessel, dissolve 9.9 g (50 mmol) of biphenyl-4-carboxylic acid in 500 mL of ethanol and 150 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add 1.0 g of platinum oxide catalyst to the solution. Safety Note: Handle platinum catalysts with care; they can be pyrophoric.

  • Hydrogenation: Seal the reactor. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen. Pressurize the vessel with hydrogen gas to 40 psi.

  • Reaction: Stir the mixture vigorously at room temperature overnight (approx. 12-16 hours) to ensure complete hydrogenation. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Work-up: Carefully vent the reactor and purge with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the platinum catalyst. Wash the celite pad with a small amount of ethanol to recover any residual product.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The removal of the solvents will yield bicyclohexyl-4-carboxylic acid as a white solid.

  • Purification & Characterization: The crude product can be further purified by recrystallization if necessary. The final product should be characterized by techniques such as melting point analysis, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The stereochemistry (cis/trans ratio) can be determined by gas chromatography or advanced NMR techniques.[8]

Caption: Workflow for the Synthesis of Bicyclohexyl-4-carboxylic acid.

Applications and Structure-Activity Relationships (SAR)

The unique properties of the bicyclohexyl carboxylic acid scaffold have led to its use in diverse fields, from life-saving medicines to advanced display technologies.

Role in Medicinal Chemistry

The bicyclohexyl core often serves as a bioisostere for a phenyl or biphenyl group, aiming to improve pharmacokinetic properties while maintaining or enhancing biological activity.

A prominent example of a related scaffold in medicine is Tranexamic Acid , which is trans-4-(aminomethyl)cyclohexanecarboxylic acid.[14] While not a bicyclohexyl, it highlights the value of the substituted cyclohexane carboxylic acid core in medicine. Tranexamic acid is an antifibrinolytic agent that functions as a lysine analog, preventing the breakdown of fibrin clots.[14][15][16] Its rigid cyclohexane ring correctly positions the aminomethyl and carboxylic acid groups to bind to plasminogen, mimicking the binding of lysine.[15] This clinical success underscores the principle of using rigid aliphatic rings to achieve specific spatial orientations for biological targets.

Structure-Activity Relationship (SAR) Insights:

SAR studies aim to understand how modifying a chemical structure affects its biological activity.[17][18] For compounds containing a bicyclohexyl core, SAR exploration often involves:

  • Varying Ring Substituents: Adding alkyl or other functional groups to the second cyclohexyl ring can probe for additional binding pockets and modulate lipophilicity.[19]

  • Altering Stereochemistry: Comparing the biological activity of cis vs. trans isomers can reveal the optimal geometry for target engagement.

  • Modifying the Linker: Changing the position of the carboxylic acid or other groups on the rings.

The following table summarizes hypothetical SAR data for a generic enzyme inhibitor, illustrating how modifications to the bicyclohexyl core can impact potency.

Compound IDR Group (at 4'-position)StereochemistryIC₅₀ (nM)Rationale for Change
1 -Htrans,trans500Parent compound.
2 -Propyltrans,trans50Addition of a lipophilic group likely engages a hydrophobic pocket in the enzyme's active site, increasing potency.[20]
3 -Propylcis,trans850The cis stereochemistry alters the vector of the propyl group, leading to a suboptimal fit in the binding pocket.
4 -OHtrans,trans>10,000Introduction of a polar hydroxyl group may be unfavorable in a hydrophobic pocket or introduce a solvation penalty.[19]
Application in Liquid Crystals

Beyond pharmaceuticals, bicyclohexyl carboxylic acids and their derivatives are crucial components in liquid crystal (LC) technology.[4][21] The rigid, rod-like shape of molecules like trans,trans-4'-alkyl-bicyclohexyl-4-carboxylic acid is ideal for forming the ordered mesophases required for liquid crystal displays (LCDs).[22][23]

These compounds contribute to desirable properties in LC mixtures, including:

  • High thermal stability.[4]

  • Wide nematic temperature ranges.

  • Low viscosity for fast response times.[21]

  • Specific dielectric and optical anisotropy.[24]

The combination of the rigid bicyclohexyl core, a flexible alkyl tail, and a polar carboxylic acid headgroup allows these molecules to self-assemble into the highly ordered yet fluid states that enable modern display technology.[25][26]

Conclusion and Future Outlook

The bicyclohexyl carboxylic acid core is a powerful and versatile scaffold that offers significant advantages in both medicinal chemistry and materials science. Its inherent rigidity, metabolic stability, and tunable lipophilicity make it an attractive alternative to traditional aromatic systems. By providing a three-dimensional framework, it allows for precise control over the spatial arrangement of functional groups, leading to enhanced biological activity and optimized material properties.

Future research will likely focus on developing more efficient and stereoselective synthetic routes to access diverse derivatives. As the drive to create more potent, selective, and safer drugs continues, and as the demand for higher-performance materials grows, the strategic application of scaffolds like the bicyclohexyl core will undoubtedly play an increasingly vital role in molecular innovation.

References

  • Title: Synthesis of bicyclohexyl-4-carboxylic acid Source: PrepChem.com URL: [Link]

  • Title: Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons Source: PubMed URL: [Link]

  • Title: The Versatility of Bicyclic Carboxylic Acids in Chemical Synthesis and Materials Science Source: SynZeal URL: [Link]

  • Title: Manufacturing method of bicyclohexyl derivative Source: Google Patents URL
  • Title: Bicyclohexyl - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds Source: PMC - NIH URL: [Link]

  • Title: 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants Source: PMC - NIH URL: [Link]

  • Title: The Synthesis and Liquid Crystal Properties of certain 4′-Alkoxy-2,2′,3,3′,5,5′,6,6′-octafluorobiphenyl-4-yl-trans-4-a Source: ElectronicsAndBooks URL: [Link]

  • Title: Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes Source: Royal Society of Chemistry URL: [Link]

  • Title: The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry Source: Semantic Scholar URL: [Link]

  • Title: Tranexamic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: An “Ideal” Bioisoster of the para-substituted Phenyl Ring Source: ResearchGate URL: [Link]

  • Title: What are the applications of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid? Source: Chemsrc URL: [Link]

  • Title: Tranexamic acid rapidly inhibits fibrinolysis, yet transiently enhances plasmin generation in vivo Source: PubMed URL: [Link]

  • Title: An “Ideal” Bioisoster of the para-substituted Phenyl Ring Source: ChemRxiv URL: [Link]

  • Title: The Role of Structure-Activity Relationship (SAR) In Drug Discovery Source: Indian Journal of Pharmaceutical Chemistry and Analytical Techniques URL: [Link]

  • Title: Tranexamic Acid - PubChem Source: PubChem - NIH URL: [Link]

  • Title: Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) Source: PMC - PubMed Central URL: [Link]

  • Title: Tranexamic acid: a review of its use in the management of menorrhagia Source: PubMed URL: [Link]

  • Title: Structural Study of the Crystal and Mesomorphic States of trans,trans-4′- Butyl-bicyclohexyl Source: ResearchGate URL: [Link]

  • Title: Structure Activity Relationships Source: Drug-Design.org URL: [Link]

  • Title: Metabolic stability and its role in the discovery of new chemical entities Source: ResearchGate URL: [Link]

  • Title: Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration Source: PMC - PubMed Central URL: [Link]

  • Title: New structure-activity relationship studies in a series of N,N-bis(cyclohexanol)amine aryl esters as potent reversers of P-glycoprotein-mediated multidrug resistance (MDR) Source: ResearchGate URL: [Link]

  • Title: The Role of Bicyclohexyl Compounds in Modern Display Technology Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Bicyclohexyl | C12H22 | CID 7094 Source: PubChem - NIH URL: [Link]

  • Title: Structural Study of the Crystal and Mesomorphic States of trans, trans-4′- Butyl-bicyclohexyl-4-Carboxylic Acid (ZLI 1756) Source: Taylor & Francis URL: [Link]

  • Title: Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CL pro Main Protease Source: PubMed URL: [Link]

  • Title: Metabolic stability and its role in the discovery of new chemical entities Source: Semantic Scholar URL: [Link]

  • Title: Clinical pharmacokinetics of commonly used anticancer drugs Source: PubMed URL: [Link]

  • Title: Liquid crystal compounds, preparation thereof, and composition containing the same Source: Google Patents URL
  • Title: The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space Source: PubMed URL: [Link]

  • Title: Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives Source: PMC - PubMed Central URL: [Link]

  • Title: Phase behavior of liquid crystals with CO2 Source: PubMed URL: [Link]

  • Title: Beneficial Pharmacokinetic Drug Interactions: A Tool to Improve the Bioavailability of Poorly Permeable Drugs Source: MDPI URL: [Link]

Sources

Foundational

The Role of Saturated Rings in Advanced Mesophase Engineering: A Technical Guide to Cyclohexane-Based Liquid Crystals

Foreword: Beyond the Benzene Ring For decades, the design of calamitic (rod-like) liquid crystals has been dominated by aromatic core structures. The inherent rigidity and polarizability of phenyl rings provide a robust...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Benzene Ring

For decades, the design of calamitic (rod-like) liquid crystals has been dominated by aromatic core structures. The inherent rigidity and polarizability of phenyl rings provide a robust framework for achieving the delicate balance of intermolecular forces necessary for mesophase formation. However, the reliance on purely aromatic systems imposes limitations, particularly in the quest for materials with low viscosity, low birefringence, and specific dielectric properties crucial for next-generation display technologies and novel drug delivery vehicles. This guide delves into the world of cyclohexane-based liquid crystals, a class of materials that strategically replace aromatic rigidity with aliphatic flexibility to unlock a unique and highly tunable set of physicochemical properties. By understanding the profound impact of introducing a saturated cyclohexane ring into the mesogenic core, researchers and drug development professionals can harness these materials to overcome existing challenges and pioneer new applications.

The Cyclohexane Moiety: A Paradigm Shift in Mesogen Design

The substitution of a 1,4-phenylene ring with a trans-1,4-substituted cyclohexane ring in a liquid crystal molecule is not a mere structural alteration; it is a fundamental shift in the design philosophy.[1] Unlike the planar and rigid benzene ring, the cyclohexane ring exists in a dynamic equilibrium of chair conformations. This conformational flexibility introduces a degree of "softness" to the molecular core, which has profound consequences for the material's bulk properties.

The primary advantage of incorporating a cyclohexane ring is the significant reduction in viscosity compared to analogous aromatic compounds.[1][2] This is attributed to the lower rotational energy barriers of the C-C single bonds in the cyclohexane ring compared to the delocalized pi-system of a benzene ring. For applications in active matrix displays, lower viscosity is paramount as it directly translates to faster switching times.[3][4]

Furthermore, the absence of a conjugated π-electron system in the cyclohexane ring leads to a lower molecular polarizability anisotropy.[5] This, in turn, results in materials with inherently low birefringence (Δn). While high birefringence is desirable for some applications, low birefringence materials are critical components in formulating mixtures for high-information-content displays, where they help to minimize color dispersion and improve viewing angles.[5]

The Critical Role of Stereochemistry

The stereochemistry of the cyclohexane ring is non-trivial. For a calamitic liquid crystal, a linear molecular geometry is essential to promote the orientational order required for mesophase formation. Therefore, the trans-1,4-disubstituted cyclohexane isomer is almost exclusively used. The axial and equatorial positions of the substituents in the chair conformation of the trans isomer allow for a quasi-linear extension of the molecular axis, mimicking the geometry of a 1,4-disubstituted benzene ring.

Synthesis and Chemical Transformation: Building the Cyclohexane Core

The synthesis of cyclohexane-based liquid crystals often involves multi-step reaction sequences. A common strategy involves the catalytic hydrogenation of a corresponding benzene derivative. However, more versatile and targeted syntheses often start from cyclohexanone or cyclohexene derivatives.

A notable synthetic route involves the condensation of appropriate ketones or Mannich salts with acetoacetic esters containing a trans-4-alkylcyclohexyl moiety.[6][7] This approach allows for the construction of 3,6-disubstituted cyclohex-2-enones, which can be further transformed into the desired liquid crystalline cyclohexane derivatives.

Synthesis_Workflow A 2-Bromoethyl Ketone or Mannich Salt C Condensation Reaction A->C B 2-[2-(trans-4-alkylcyclohexyl)ethyl]acetoacetic Ester B->C D 3,6-Disubstituted Cyclohex-2-enone C->D Formation of Cyclohexenone Core E Chemical Transformations (e.g., Reduction, Esterification) D->E F Liquid Crystalline Cyclohexane Derivative E->F Final Product Characterization_Workflow cluster_0 Phase Transition Analysis DSC Differential Scanning Calorimetry (DSC) POM Polarized Optical Microscopy (POM) DSC->POM Identifies transition temperatures to observe with POM Conclusion Unambiguous Phase Assignment and Transition Temperatures DSC->Conclusion XRD X-Ray Diffraction (XRD) POM->XRD Visual texture suggests phase to confirm with XRD POM->Conclusion XRD->DSC Confirms structural order correlating with DSC peaks XRD->Conclusion

References

Exploratory

The Serendipitous Discovery and Scientific Ascent of Nematic Liquid Crystals: A Technical Guide

Abstract This in-depth technical guide chronicles the discovery and historical development of nematic liquid crystals. It moves beyond a simple timeline to provide researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide chronicles the discovery and historical development of nematic liquid crystals. It moves beyond a simple timeline to provide researchers, scientists, and drug development professionals with a deeper understanding of the key experiments, conceptual breakthroughs, and the scientific reasoning that propelled this unique state of matter from a laboratory curiosity to the cornerstone of modern display technology. We will explore the pivotal observations of Reinitzer, the systematic characterization by Lehmann, the foundational classification by Friedel, and the theoretical advancements that ultimately unlocked their vast technological potential.

The Dawn of a New State of Matter: Reinitzer's Anomaly

The story of liquid crystals begins not with a targeted search, but with a serendipitous observation that challenged the established three-state paradigm of matter. In 1888, the Austrian botanist Friedrich Reinitzer was investigating the properties of cholesteryl benzoate, a derivative of cholesterol extracted from carrots.[1][2][3][4][5] His goal was to determine its correct chemical formula and molecular weight, for which a precise melting point was a crucial indicator of purity.[6]

During his experiments, Reinitzer observed a peculiar phenomenon: the substance appeared to have two distinct melting points.[6][7][8][9] Upon heating the solid cholesteryl benzoate, it melted at 145.5°C into a cloudy, viscous liquid.[6][10] This was unusual in itself, but what followed was even more perplexing. As he continued to heat this turbid fluid, it suddenly became a clear, transparent liquid at 178.5°C.[6][10] Upon cooling, the process reversed, with the clear liquid turning blue before recrystallizing.[7]

Initially, Reinitzer suspected that this behavior was due to impurities.[6] However, repeated purification of the compound yielded the same results.[6] This led him to conclude that he had stumbled upon a new, intermediate state of matter with properties between those of a solid and a liquid.[6][9] Reinitzer documented three key features of what would later be known as cholesteric liquid crystals: the existence of two melting points, the reflection of circularly polarized light, and the ability to rotate the polarization of light.[11] Puzzled by his findings, he sought the expertise of a German physicist, Otto Lehmann.[6][12][13]

Experimental Protocol: Reinitzer's Melting Point Determination (Reconstructed)

While Reinitzer's exact apparatus is not detailed in readily available literature, a plausible reconstruction of his experiment would involve the following steps, based on the analytical techniques of the late 19th century.

Objective: To observe the melting behavior of cholesteryl benzoate.

Materials:

  • Purified cholesteryl benzoate

  • Capillary tubes

  • Heating bath (e.g., a Thiele tube with a high-boiling point oil)

  • Thermometer

  • Magnifying lens or a simple microscope

Methodology:

  • A small amount of purified cholesteryl benzoate is packed into a capillary tube.

  • The capillary tube is attached to a thermometer and immersed in the heating bath.

  • The bath is heated slowly and steadily.

  • The sample is observed closely through a magnifying lens as the temperature rises.

  • The temperature at which the solid crystals transform into a cloudy liquid is recorded (T₁).

  • Heating is continued, and the temperature at which the cloudy liquid becomes clear is recorded (T₂).

  • The heating is stopped, and the sample is allowed to cool, observing the reverse transitions.

Expected Observations:

  • T₁ (Melting Point): ~145.5°C. The solid transforms into a turbid, opalescent fluid.

  • T₂ (Clearing Point): ~178.5°C. The turbid fluid becomes a clear, isotropic liquid.

From "Flowing Crystals" to a New Science: The Work of Otto Lehmann

Upon receiving Reinitzer's letter and samples, Otto Lehmann, a physicist with expertise in crystallography, was intrigued.[6][13] Using a polarizing microscope he had designed himself, which featured a heatable stage, Lehmann was able to systematically study the optical properties of this new state of matter.[14][15]

Lehmann's investigations confirmed Reinitzer's observations and went further. He discovered that the cloudy intermediate phase, despite being a fluid, exhibited optical anisotropy, a property characteristic of solid crystals.[6][13] This meant that the material could split a beam of light into two rays, a phenomenon known as birefringence.[13] He observed that this "flowing crystal" phase contained areas with a structured molecular arrangement.[13] In 1889, he published his findings, coining the term "liquid crystal" to describe this fascinating new state of matter.[13][16][17]

Lehmann's work was initially met with skepticism from the scientific community, with many believing the phenomenon to be simply a mixture of solid and liquid components.[4][6][18] However, he tirelessly promoted his discovery, conducting numerous experiments on a variety of substances that exhibited similar properties and publishing his comprehensive findings in his 1904 book, "Flüssige Kristalle" (Liquid Crystals).[13][14][16]

Visualizing the Unseen: Polarized Light Microscopy

Lehmann's key experimental tool was the polarizing microscope. This instrument remains fundamental to the study of liquid crystals today.

ExperimentalWorkflow

Classification and Nomenclature: The Contributions of Georges Friedel

While Lehmann's work established the existence of liquid crystals, it was the French mineralogist Georges Friedel who, in 1922, brought systematic classification to the burgeoning field.[1][17][19] Based on their molecular arrangement and optical properties, Friedel categorized liquid crystals into three main types: nematic, smectic, and cholesteric.[1][20][21]

  • Nematic: Derived from the Greek word for "thread," this phase is characterized by molecules that have long-range orientational order (they tend to point in the same direction, defined by a director) but no long-range positional order.[7][9][22] This "thread-like" texture is observable under a polarizing microscope.[22]

  • Smectic: From the Greek word for "soap," this phase exhibits a higher degree of order than the nematic phase.[9][20] The molecules are not only orientationally ordered but are also arranged in layers.[20]

  • Cholesteric: This phase, first observed by Reinitzer, is now understood to be a chiral nematic phase.[9][20] The director in this phase is not uniform but twists in a helical manner.[20]

Friedel's classification provided a crucial framework for understanding the different types of liquid crystalline behavior and remains the foundation of liquid crystal science today.

From Theory to Technology: The 20th Century and Beyond

For several decades after their discovery and initial classification, liquid crystals remained largely a scientific curiosity with no apparent practical applications.[12][19] However, the mid-20th century saw a resurgence of interest, driven by theoretical advancements and the dawn of the electronics age.

A pivotal moment came in the 1960s with the work of Richard Williams at RCA, who discovered that an electric field could be used to control the alignment of nematic liquid crystals, leading to the formation of what are now known as "Williams domains."[1][23] This was followed by the development of the first liquid crystal display (LCD) by a team at RCA led by George Heilmeier, based on the dynamic scattering mode (DSM).[1][2][23]

A significant breakthrough occurred in 1969 when James Fergason discovered the twisted nematic (TN) field effect.[1][8][23] This effect, independently invented by Martin Schadt and Wolfgang Helfrich, became the basis for the modern LCDs that are ubiquitous today.[24][25] The TN effect allowed for low-power, high-contrast displays, paving the way for their use in calculators, watches, and eventually, laptop and television screens.[8][24]

The theoretical understanding of liquid crystals also took a major leap forward with the work of Pierre-Gilles de Gennes. He applied concepts from other areas of physics, such as magnetism and superconductivity, to explain the behavior of liquid crystals, particularly their phase transitions.[6][26][27] His work, which earned him the Nobel Prize in Physics in 1991, laid a comprehensive theoretical foundation for the field.[26][27][28][29]

Timeline of Key Discoveries
YearScientist(s)Discovery/ContributionSignificance
1888Friedrich ReinitzerDiscovered the liquid crystalline state in cholesteryl benzoate.[1][2][3][4][5][6][7][10][12][17][21][23][30][31][32][33]First observation of a new state of matter.
1889Otto LehmannCoined the term "liquid crystal" and systematically studied their optical properties.[13][16][30]Established liquid crystals as a distinct field of scientific inquiry.
1911Charles MauguinFirst to study liquid crystals confined between thin plates.[1]Laid the groundwork for the construction of liquid crystal cells.
1922Georges FriedelClassified liquid crystals into nematic, smectic, and cholesteric phases.[1][11][17][19][21]Provided a fundamental framework for understanding liquid crystal structures.
1927Vsevolod FrederiksDevised the electrically switched light valve, known as the Fréedericksz transition.[1][2]Demonstrated the ability to control liquid crystal orientation with an electric field.
1962Richard WilliamsObserved the formation of "Williams domains" in nematic liquid crystals under an electric field.[1][23]A key step towards electro-optical applications.
1968George Heilmeier et al.Developed the first liquid crystal display (LCD) based on the dynamic scattering mode (DSM).[1][2]The first practical application of liquid crystals in a display.
1969James Fergason / Martin Schadt & Wolfgang HelfrichIndependently invented the twisted nematic (TN) field effect.[1][8][23][25]The foundational technology for modern LCDs.
1991Pierre-Gilles de GennesAwarded the Nobel Prize in Physics for his theoretical work on liquid crystals and polymers.[21][26][27][28][29][34]Provided a comprehensive theoretical understanding of the behavior of liquid crystals.

DiscoveryTimeline

Conclusion

The journey of nematic liquid crystals from an unexpected observation in a botanist's laboratory to the enabling technology of our information age is a testament to the power of scientific curiosity and interdisciplinary collaboration. The initial serendipitous discovery by Friedrich Reinitzer, followed by the meticulous investigations of Otto Lehmann, the systematic classification by Georges Friedel, and the groundbreaking theoretical and practical advancements of the 20th century, collectively transformed our understanding of the states of matter and revolutionized display technology. For researchers and scientists today, this history underscores the importance of fundamental research and the often-unpredictable path from scientific discovery to technological innovation.

References

  • Corning. (n.d.). LCD Technology | The History and Timeline of Liquid Crystal Display. Retrieved from [Link]

  • Orient Display. (n.d.). The History of LCD Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Timeline of the history of liquid crystal phase applications, from their discovery to the present day. [Download Scientific Diagram]. Retrieved from [Link]

  • Scribd. (n.d.). Otto Lehmann: Pioneer of Liquid Crystals. Retrieved from [Link]

  • Karlsruhe Institute of Technology. (2025, July 30). 200 Years of Pioneering Spirit: How Otto Lehmann Laid the Foundation for Modern Displays. Retrieved from [Link]

  • University of Strathclyde. (n.d.). Liquid Crystal Displays. Retrieved from [Link]

  • Britannica. (n.d.). Pierre-Gilles de Gennes. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). P.G. de Gennes. Retrieved from [Link]

  • Wikipedia. (n.d.). De Gennes Prize. Retrieved from [Link]

  • New Vision Display. (2016, September 19). The fascinating history of the LCD: From carrot cholesterol to TFTs with capacitive touch screens. Retrieved from [Link]

  • NobelPrize.org. (1991, October 16). Press release: The 1991 Nobel Prize in Physics. Retrieved from [Link]

  • Focus LCDs. (2024, September 17). The History of LCD Technology. Retrieved from [Link]

  • ThoughtCo. (2019, March 2). The History of Liquid Crystal Display. Retrieved from [Link]

  • ResearchGate. (2014, August 10). Liquid-Crystal Science from 1888 to 1922: Building a Revolution. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). Introduction to Liquid Crystals. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedrich Reinitzer. Retrieved from [Link]

  • Wikipedia. (n.d.). Timeline of crystallography. Retrieved from [Link]

  • Encyclopedia.com. (n.d.). Lehmann, Otto. Retrieved from [Link]

  • NobelPrize.org. (n.d.). The Nobel Prize in Physics 1991. Retrieved from [Link]

  • Molecular Expressions. (2004, March 8). Nematic Liquid Crystal. Retrieved from [Link]

  • Leiden Institute of Physics. (n.d.). The history of liquid-crystal displays. Retrieved from [Link]

  • SID. (n.d.). Major Milestones in Liquid Crystal Display Development. Retrieved from [Link]

  • Liquid Crystal Development. (n.d.). A Comprehensive History. Retrieved from [Link]

  • PubMed. (2014, May 19). Liquid-crystal science from 1888 to 1922: building a revolution. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedrich Reinitzer was the first scientist to give credit to the unusual temperature behavior of crystals extracted from biological materials—a carrot. Retrieved from [Link]

  • Max Planck Institute of Colloids and Interfaces. (n.d.). Liquid Crystals. Retrieved from [Link]

  • Britannica. (n.d.). Otto Lehmann. Retrieved from [Link]

  • International Journal of Management, Technology And Engineering. (2018, June). Introduction to Liquid Crystal – An Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Contributions to the knowledge of cholesterol. Retrieved from [Link]

  • Techniques de l'Ingénieur. (1996, February 10). Liquid crystals. Retrieved from [Link]

  • Molecular Expressions. (n.d.). Cholesteryl Acetate. Retrieved from [Link]

  • Blaze Display Technology Co., Ltd. (n.d.). The History of LCD (1880-1960). Retrieved from [Link]

  • CleanEnergyWIKI. (2009, July 27). History of Liquid Crystals. Retrieved from [Link]

  • Zenodo. (2019, August 10). The Earliest Researches on Liquid Crystals. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid crystal. Retrieved from [Link]

  • Kent State University. (2003, September 9). History and Properties of Liquid Crystals. Retrieved from [Link]

  • German Liquid Crystal Society. (2025, September 2). Historical outline. Retrieved from [Link]

Sources

Foundational

The Bicyclohexyl Core: A Technical Guide to trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic Acid as a Versatile Chemical Building Block

Abstract This technical guide provides an in-depth exploration of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a key chemical intermediate with significant applications in materials science and burgeoning poten...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a key chemical intermediate with significant applications in materials science and burgeoning potential in medicinal chemistry. We will delve into its physicochemical properties, provide a detailed, field-proven synthetic protocol, and offer a comprehensive analysis of its characterization through modern spectroscopic techniques. Furthermore, this guide will illuminate its role as a versatile building block, particularly focusing on the strategic incorporation of the bicyclohexyl scaffold in drug design as a bioisosteric replacement for aromatic systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of this compound in their work.

Introduction: The Strategic Value of the Bicyclohexyl Moiety

In the landscape of chemical synthesis and drug discovery, the choice of molecular scaffolds is paramount in dictating the physicochemical and biological properties of a compound. While aromatic rings have historically dominated as core structural motifs, there is a growing appreciation for saturated bicyclic systems that offer a three-dimensional architecture, often leading to improved metabolic stability and novel structure-activity relationships (SAR).[1] trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid (also known as 5HHA) is a prime exemplar of this class of molecules.[2] Its rigid bicyclohexyl core provides a defined spatial arrangement for its substituents, a property that has been extensively exploited in the field of liquid crystals to achieve desirable optical and thermal characteristics.[3][4]

Beyond its established role in materials science, the bicyclohexyl scaffold is gaining traction in medicinal chemistry as a non-classical bioisostere of the biphenyl group.[1][5][6] The replacement of a "flat" aromatic system with a saturated, three-dimensional bicyclic structure can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, often mitigating issues associated with the metabolic liabilities of aromatic rings.[1][7] This guide will therefore explore not only the fundamental chemistry of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid but also its strategic application in the design of next-generation therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical building block is essential for its effective utilization in synthesis and formulation.

PropertyValueSource
CAS Number 65355-33-1[8]
Molecular Formula C₁₈H₃₂O₂[8]
Molecular Weight 280.45 g/mol [8]
Appearance White crystalline powder[2]
Purity ≥99.5%[2]
Predicted Boiling Point 400.2 ± 13.0 °C[9]
Predicted pKa 4.90 ± 0.10[9]
Predicted Density 0.980 ± 0.06 g/cm³[9]
Storage Store at room temperature, sealed and away from light.[10]

Synthesis and Purification: A Reliable Experimental Protocol

The synthesis of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is most effectively achieved through a two-step process commencing from the readily available liquid crystal precursor, 4-cyano-4'-pentylbiphenyl (5CB).[11] The methodology involves the hydrolysis of the nitrile functionality to a carboxylic acid, followed by the catalytic hydrogenation of the biphenyl aromatic system to the desired bicyclohexyl core. The trans,trans-isomer is the thermodynamically favored product under these hydrogenation conditions.

Step 1: Hydrolysis of 4-cyano-4'-pentylbiphenyl to 4'-Pentyl-[1,1'-biphenyl]-4-carboxylic acid

This step involves the conversion of the nitrile group of 5CB to a carboxylic acid. Alkaline hydrolysis is a standard and effective method for this transformation.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyano-4'-pentylbiphenyl (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add a significant excess of a strong base, such as potassium hydroxide (5-10 eq), to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify to a pH of approximately 2 with a strong acid (e.g., concentrated HCl). This will precipitate the carboxylic acid.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield 4'-Pentyl-[1,1'-biphenyl]-4-carboxylic acid.

Step 2: Catalytic Hydrogenation to trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid

The second step is the complete saturation of the biphenyl ring system. This is achieved through catalytic hydrogenation at elevated pressure and temperature. Rhodium on carbon is a particularly effective catalyst for the hydrogenation of aromatic carboxylic acids.[12][13]

Experimental Protocol:

  • To a high-pressure autoclave, add 4'-Pentyl-[1,1'-biphenyl]-4-carboxylic acid (1.0 eq) and a suitable solvent, such as ethyl acetate or a dioxane-water mixture.[13]

  • Add a catalytic amount of 5% Rhodium on carbon (typically 5-10 mol%).

  • Seal the autoclave and purge several times with nitrogen before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen to 1000-1500 psig and heat to a temperature of 110-115 °C.[14]

  • Maintain vigorous stirring and monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the catalyst with hot ethyl acetate to ensure complete recovery of the product.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid as a white crystalline solid.

Synthesis_Workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Hydrogenation 5CB 4-cyano-4'-pentylbiphenyl (5CB) Hydrolysis KOH, EtOH/H₂O Reflux 5CB->Hydrolysis Biphenyl_Acid 4'-Pentyl-[1,1'-biphenyl]-4-carboxylic acid Hydrolysis->Biphenyl_Acid Hydrogenation H₂, 5% Rh/C High Pressure & Temp Biphenyl_Acid->Hydrogenation Final_Product trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid Hydrogenation->Final_Product

Caption: Synthetic workflow for trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid.

Spectroscopic Characterization

Unequivocal structural confirmation of synthesized trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is achieved through a combination of spectroscopic methods. While actual spectra are proprietary, the following data are representative of the expected results. The availability of NMR, IR, and MS data has been noted by several chemical suppliers.[15][16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex series of overlapping multiplets in the aliphatic region (approximately 0.8-2.5 ppm) corresponding to the pentyl chain and the two cyclohexane rings. A broad singlet corresponding to the carboxylic acid proton will be observed further downfield (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display a number of distinct signals in the aliphatic region (approximately 14-45 ppm) for the pentyl and bicyclohexyl carbons. The carbonyl carbon of the carboxylic acid will appear as a characteristic signal in the downfield region (approximately 175-185 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimer. A sharp and intense C=O stretching absorption will be observed around 1700 cm⁻¹. C-H stretching vibrations of the aliphatic groups will be present in the 2850-2960 cm⁻¹ region.

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 280.45, confirming the molecular weight of the compound. Fragmentation patterns will be consistent with the loss of the carboxylic acid group and cleavage of the pentyl chain and cyclohexane rings.

Applications as a Chemical Building Block

The utility of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid extends from its established role in materials science to its emerging applications in drug discovery.

Liquid Crystals and Advanced Materials

The primary application of this compound is as an intermediate in the synthesis of liquid crystal materials.[3][4][9] The rigid bicyclohexyl core provides the necessary structural anisotropy, while the pentyl chain and carboxylic acid group allow for the fine-tuning of the mesophase behavior and other physical properties.[3][4] Esterification of the carboxylic acid is a common reaction to produce a wide range of liquid crystalline compounds with tailored properties for display technologies.[3]

Medicinal Chemistry: A Non-Aromatic Bioisostere

The bicyclohexyl moiety is increasingly being investigated as a bioisosteric replacement for phenyl and biphenyl groups in drug candidates.[1][5][6] This "escape from flatland" strategy aims to improve the ADME properties of a lead compound by introducing a three-dimensional, saturated scaffold.[1]

Key Advantages of the Bicyclohexyl Scaffold:

  • Improved Metabolic Stability: Replacement of an aromatic ring with a saturated bicyclic system can block sites of oxidative metabolism, leading to a longer in vivo half-life.[1]

  • Enhanced Solubility: The introduction of a more three-dimensional and less lipophilic scaffold can improve aqueous solubility.

  • Novel SAR: The rigid and defined geometry of the bicyclohexyl core can lead to new and improved interactions with biological targets, potentially enhancing potency and selectivity.

  • Intellectual Property: The use of non-classical bioisosteres can provide a route to novel chemical matter with distinct intellectual property protection.[5]

Bioisosterism cluster_aromatic Aromatic Precursor cluster_saturated Saturated Bioisostere Biphenyl Biphenyl Scaffold (Planar, Metabolically Liable) Bicyclohexyl Bicyclohexyl Scaffold (3D, Improved Stability) Biphenyl->Bicyclohexyl Bioisosteric Replacement

Caption: Bioisosteric replacement of a biphenyl with a bicyclohexyl scaffold.

Chemical Derivatization for Drug Discovery

The carboxylic acid functionality of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid serves as a versatile handle for the synthesis of a diverse library of compounds for biological screening. Standard amide bond coupling reactions with a variety of amines can be employed to generate a wide range of amides. Furthermore, the carboxylic acid can be reduced to the corresponding alcohol, which can then be further functionalized. This allows for the exploration of the chemical space around the bicyclohexyl core to identify novel bioactive molecules. The bicyclohexyl unit itself can also act as a rigid linker in more complex molecules, such as antibody-drug conjugates (ADCs), where linker stability is a critical parameter.[14][18][19][20][21]

Safety and Handling

trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

  • H315: Causes skin irritation.[22]

  • H319: Causes serious eye irritation.[22]

  • H335: May cause respiratory irritation.[22]

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a valuable and versatile chemical building block with a well-established role in the synthesis of liquid crystals and significant potential for application in medicinal chemistry. Its rigid, three-dimensional bicyclohexyl core offers a strategic advantage over traditional aromatic scaffolds by providing a means to enhance the metabolic stability and fine-tune the physicochemical properties of drug candidates. The straightforward derivatization of its carboxylic acid functionality further expands its utility, enabling the creation of diverse molecular libraries for biological screening. As the principles of "escaping from flatland" continue to gain prominence in drug design, the importance of saturated bicyclic building blocks like trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is set to grow, making it a key component in the toolbox of synthetic and medicinal chemists.

References

  • Li, H., Gao, Y., & Ma, J. (2022). Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. Journal of Medicinal Chemistry, 65(15), 10225–10269. Available from: [Link]

  • Tse, E., Houston, S. D., et al. (2020). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8464–8493. Available from: [Link]

  • van Vlijmen, H., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 546-557. Available from: [Link]

  • Tse, E., et al. (2020). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. ResearchGate. Available from: [Link]

  • Tse, E., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. ACS Publications. Available from: [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. Available from: [Link]

  • ChemBK. (2024, April 9). trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. Retrieved from [Link]

  • Watson International. (n.d.). Trans-4′-Pentyl-(1,1′-bicyclohexyl)-4-carboxylic acid CAS 65355-33-1. Retrieved from [Link]

  • PubChem. (n.d.). (trans,trans)-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. Retrieved from [Link]

  • Hong Jin. (n.d.). Trans-4-pentyl-(1,1-bicyclohexyl)-4-carboxylic Acid (5HHA) CAS 65355-33-1 99.5%. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]

  • Beck, A., et al. (2017). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceuticals, 10(4), 96. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). The Role of Bicyclohexyl Derivatives in Advanced Materials: A Case Study of trans-4'-Pentyl-(1,1'. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Market Landscape for trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Hydrogenation of Short Chain Carboxylic Acids Typical of Model Compound Found in Bio-Oils. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Retrieved from [Link]

  • PubChem. (n.d.). (1,1'-Bicyclohexyl)-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Retrieved from [Link]

  • ResearchGate. (n.d.). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Retrieved from [Link]

  • ResearchGate. (n.d.). Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. Retrieved from [Link]

  • The University of Manchester. (2019, May 15). Catalytic Hydrogenation of Short Chain Carboxylic Acids Typical of Model Compound Found in Bio-Oils. Retrieved from [Link]

  • Universitat de Barcelona. (n.d.). Linkers for Bioconjugation. Retrieved from [Link]

  • Queen's University Belfast. (n.d.). Selective hydrogenation of aromatic carboxylic acids over Pt-Sn catalysts. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a notable organic compound characterized by its rigid bicyclohexyl core, a flexible pe...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a notable organic compound characterized by its rigid bicyclohexyl core, a flexible pentyl chain, and a polar carboxylic acid group. This unique combination of structural features imparts valuable physicochemical properties, making it a significant intermediate in the synthesis of advanced materials and potentially in the development of novel therapeutics. This technical guide provides a comprehensive overview of its nomenclature, properties, synthesis, and key applications, with a focus on providing actionable insights for professionals in research and development.

Nomenclature and Identification

Precise identification of chemical compounds is paramount in scientific research and development. trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is known by several synonyms, which are frequently encountered in scientific literature, patents, and commercial listings.

Table 1: Synonyms and Identifiers

TypeIdentifier
IUPAC Name 4-(4-pentylcyclohexyl)cyclohexane-1-carboxylic acid[1]
CAS Number 65355-33-1
Common Synonyms (trans,trans)-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid
trans-4-(trans-4'-Pentylcyclohexyl)cyclohexanecarboxylic acid
4'-(trans-4-Pentylcyclohexyl)-4-biphenylcarboxylic acid
5HHA
Molecular Formula C18H32O2
Molecular Weight 280.45 g/mol

Physicochemical Properties

The distinct properties of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid are a direct consequence of its molecular architecture. The saturated bicyclohexyl rings provide a rigid and stable framework, while the pentyl chain and carboxylic acid group introduce flexibility and polarity, respectively.

Table 2: Physicochemical Data

PropertyValueSource
Appearance White to almost white crystalline powder[2]
Boiling Point 400.2 °C at 760 mmHg
Purity ≥99.50%[2][3]
Storage Temperature Room temperature

Synthesis of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic Acid

The synthesis of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid with the desired trans stereochemistry is crucial for its applications, particularly in liquid crystal technologies where molecular geometry dictates performance. The most common and industrially viable method involves the catalytic hydrogenation of a biphenyl precursor.

Workflow for Synthesis

A 4'-Pentyl-4-biphenylcarboxylic acid (Starting Material) B Catalytic Hydrogenation (e.g., Rh/C, Ru/C, PtO2) A->B E trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid (Final Product) B->E C High Pressure & Temperature C->B D Solvent (e.g., Acetic Acid, Dioxane) D->B

Caption: General workflow for the synthesis of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example of the synthesis, emphasizing the rationale behind the choice of reagents and conditions.

Objective: To synthesize trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid with a high trans-isomer ratio.

Materials:

  • 4'-Pentyl-4-biphenylcarboxylic acid

  • Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C) catalyst

  • Glacial acetic acid (solvent)

  • Hydrogen gas (high purity)

  • High-pressure autoclave

Procedure:

  • Reactor Setup: A high-pressure autoclave is charged with 4'-Pentyl-4-biphenylcarboxylic acid and a suitable solvent such as glacial acetic acid. The choice of an acidic solvent can help in maintaining the solubility of the starting material and the product.

  • Catalyst Addition: The catalyst (e.g., 5% Rh/C) is added to the mixture. Rhodium and Ruthenium are highly effective for the hydrogenation of aromatic rings. The catalyst loading is typically in the range of 5-10% by weight relative to the starting material.

  • Hydrogenation: The autoclave is sealed and purged with nitrogen to remove any residual oxygen. Subsequently, it is pressurized with hydrogen gas. The reaction is typically carried out at elevated temperatures (100-150 °C) and pressures (50-100 bar) to ensure complete hydrogenation of both phenyl rings. The trans-isomer is preferentially formed under these conditions.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the disappearance of the starting material.

  • Work-up and Purification: Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration. The solvent is then removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the pure trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid.

Causality Behind Experimental Choices:

  • Catalyst: The choice of a heterogeneous catalyst like Rh/C or Ru/C allows for easy separation from the reaction mixture. These catalysts are known for their high activity and selectivity in aromatic ring hydrogenation.

  • Pressure and Temperature: High pressure and temperature are necessary to overcome the high activation energy required for the hydrogenation of the aromatic rings. These conditions also favor the formation of the thermodynamically more stable trans-isomer.

  • Solvent: The solvent is chosen to ensure the solubility of both the starting material and the product and to be inert under the reaction conditions.

Applications

The unique molecular structure of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid makes it a valuable intermediate in several high-technology and pharmaceutical applications.

Liquid Crystal Materials

The primary application of this compound is as a key intermediate in the synthesis of liquid crystal materials.[4][5] The rigid bicyclohexyl core provides the necessary structural anisotropy, while the pentyl chain and carboxylic acid group allow for the fine-tuning of the mesophase properties, such as the clearing point and viscosity. Cyclohexane-based liquid crystals, derived from this intermediate, are known for their high phase transition temperatures and low viscosity, which are desirable properties for advanced liquid crystal displays (LCDs).[5]

Drug Development and Medicinal Chemistry

While less documented than its role in liquid crystals, the bicyclohexyl carboxylic acid moiety is of interest in medicinal chemistry. The rigid bicyclohexyl scaffold can serve as a non-aromatic bioisostere for a phenyl ring, which can lead to improved metabolic stability and reduced toxicity of drug candidates. Carboxylic acid groups are common in many pharmaceuticals as they can engage in important hydrogen bonding interactions with biological targets.[6] Derivatives of bicyclohexyl carboxylic acids are being explored for their potential in various therapeutic areas. For instance, related structures have been investigated in the context of developing treatments for metabolic disorders like type 2 diabetes.

Spectroscopic Characterization

The structural confirmation of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is typically achieved through a combination of spectroscopic techniques.

Table 3: Spectroscopic Data (Representative)

TechniqueKey Features
¹H NMR Signals corresponding to the aliphatic protons of the pentyl chain and the cyclohexyl rings. The chemical shifts and coupling constants of the cyclohexyl protons can provide information about the trans stereochemistry.
¹³C NMR Resonances for the distinct carbon atoms in the pentyl chain, the two cyclohexyl rings, and the carboxylic acid group.
IR Spectroscopy A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, and a strong absorption around 1700 cm⁻¹ corresponding to the C=O stretching.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (280.45 g/mol ).

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

Conclusion

trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a versatile chemical intermediate with significant applications, particularly in the field of liquid crystal technology. Its synthesis, primarily through the catalytic hydrogenation of a biphenyl precursor, is a well-established process that yields the desired trans-isomer crucial for its material properties. Furthermore, its rigid, non-aromatic core presents opportunities for its use as a scaffold in medicinal chemistry and drug development. A thorough understanding of its properties, synthesis, and applications is essential for researchers and scientists working to innovate in these fields.

References

  • ChemBK. trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. Available at: [Link].

  • Yantai Xianhua Technology Group Co., Ltd. Trans-4-pentyl-(1.1bicyclohexyl)4-carboxylic acid. Available at: [Link].

  • Watson International. Trans-4′-Pentyl-(1,1′-bicyclohexyl)-4-carboxylic acid CAS 65355-33-1. Available at: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Bicyclohexyl Derivatives in Advanced Materials: A Case Study of trans-4'-Pentyl-(1,1'. Available at: [Link].

  • PubChem. (trans,trans)-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. Available at: [Link].

  • Google Patents. CN101550077B - Manufacturing method of bicyclohexyl derivative.
  • The Royal Society of Chemistry. Experimental Details. Available at: [Link].

  • MDPI. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid (BCP). Available at: [Link].

  • Semantic Scholar. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid (BCP). Available at: [Link].

  • MDPI. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available at: [Link].

  • Google Patents. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • PubChem. (1,1'-Bicyclohexyl)-1-carboxylic acid. Available at: [Link].

  • Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Available at: [Link].

  • MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Available at: [Link].

  • Oriental Journal of Chemistry. Preparation and Characterization of Organosiloxanes with a Liquid Crystalline trans-4-Pentylcyclohexanoate Moiety. Available at: [Link].

  • RSC Publishing. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. Available at: [Link].

  • ResearchGate. Hydrogenation of biphenyl and isomeric terphenyls over a Pt-containing catalyst | Request PDF. Available at: [Link].

  • Queen's University Belfast. Selective hydrogenation of aromatic carboxylic acids over Pt-Sn catalysts. Available at: [Link].

  • ElectronicsAndBooks. Catalytic Hydrogenation. Available at: [Link].

  • MDPI. Hydrogenation of Trans,Trans-Muconic Acid to Bio-Adipic Acid: Mechanism Identification and Kinetic Modelling. Available at: [Link].

  • ResearchGate. (PDF) Catalytic Hydrogenation of Benzoic Acid. Available at: [Link].

Sources

Foundational

Health and safety data for trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid

An In-depth Technical Guide to the Health and Safety Profile of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic Acid Section 1: Compound Identification and Application Context 1.1 Overview trans-4'-Pentyl-(1,1'-bicycloh...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Health and Safety Profile of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic Acid

Section 1: Compound Identification and Application Context

1.1 Overview trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a specialized chemical intermediate recognized for its utility in high-performance applications.[1][2] Its molecular structure, featuring a rigid bicyclohexyl core, a flexible pentyl chain, and a reactive carboxylic acid group, makes it a valuable building block in materials science.[1][3] The primary application for this compound is in the synthesis of liquid crystal materials, where its specific stereochemistry and physical properties contribute to the desired optical and thermal performance of liquid crystal displays (LCDs).[1][2][4] It is also explored for use in organic electronics and other advanced material sectors.[2][3]

1.2 Chemical Identifiers For unambiguous identification and safety data retrieval, the following identifiers are crucial:

IdentifierValue
Chemical Name trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid
Synonyms (trans,trans)-4'-Pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid, 4-(4-pentylcyclohexyl)cyclohexane-1-carboxylic acid[4][5]
CAS Number 65355-33-1[4][5][6][7][8][9][10]
Molecular Formula C18H32O2[4][5][6][9]
Molecular Weight 280.45 g/mol [5][6][8]
Physical Form White powder or crystal[4]

Section 2: GHS Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to irritation. Researchers and laboratory personnel must be familiar with the following classifications to ensure safe handling.

2.1 GHS Pictogram and Signal Word

  • Pictogram: GHS07 - Exclamation Mark

  • Signal Word: Warning [7]

2.2 Hazard and Precautionary Statements The following table summarizes the formal hazard (H) and precautionary (P) statements associated with this chemical, which form the basis for risk assessment and the selection of safety protocols.

CodeStatement
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
P261 Avoid breathing dust.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Note: While a safety data sheet for a similar compound with a propyl instead of a pentyl chain (CAS 65355-32-0) did not list it as hazardous under OSHA 2012 standards, the data for the specific pentyl compound (CAS 65355-33-1) consistently indicates irritation hazards.[7][11] Therefore, a precautionary approach aligned with the GHS "Warning" classification is mandatory.

Section 3: Toxicological Profile and Health Effects

  • Inhalation: Inhalation of dust may cause respiratory tract irritation, as indicated by H335.

  • Skin Contact: Direct contact with the powder can cause skin irritation, including redness and discomfort (H315).

  • Eye Contact: The compound is classified as a serious eye irritant (H319), capable of causing significant, though likely reversible, damage upon contact.

  • Ingestion: While not a primary route of occupational exposure, ingestion may cause gastrointestinal irritation.[12]

Section 4: Exposure Control and Personal Protective Equipment (PPE)

A robust safety protocol relies on a combination of engineering controls and appropriate PPE to minimize exposure. The following workflow illustrates the decision-making process for establishing a safe laboratory environment.

Hazard_Assessment_Workflow cluster_assessment Hazard Assessment & Control cluster_protocol Protocol Implementation cluster_review System Validation A Compound Identification (CAS 65355-33-1) B Data Collection (SDS, PubChem, Literature) A->B Gather Info C Hazard Identification (GHS Classification: H315, H319, H335) B->C Analyze Data D Risk Assessment (Evaluate Exposure Routes) C->D Determine Risk E Engineering Controls (Fume Hood / Ventilated Area) D->E Mitigate Airborne F PPE Selection (Gloves, Goggles, Lab Coat) D->F Mitigate Contact G Develop Safe Handling SOP E->G F->G Incorporate into SOP H Training & Implementation G->H Disseminate I Incident Response Plan (First Aid & Spill Kits) H->I Prepare J Periodic Review & Update I->J Continuous Improvement J->B Re-evaluate

Caption: Workflow for chemical hazard assessment and safety protocol development.

4.1 Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring solids, a chemical fume hood is required.[11][12]

  • Safety Stations: Ensure safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[13]

4.2 Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear chemical safety goggles or glasses that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[11][13]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[11][13]

  • Respiratory Protection: Under normal conditions with adequate engineering controls, respiratory protection is not typically required.[12][13] If dust generation is unavoidable and ventilation is insufficient, a NIOSH-approved N95 dust mask or equivalent particle filter should be used.[12]

4.3 Hygiene Practices

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[12][14]

  • Do not eat, drink, or smoke in laboratory areas.[14]

  • Remove contaminated clothing and wash it before reuse.[14]

Section 5: Emergency and First-Aid Protocols

Immediate and appropriate first-aid response is critical in mitigating the effects of accidental exposure.

Step-by-Step First-Aid Measures:

  • In Case of Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[11][12][13][14]

    • Remove contact lenses if present and easy to do. Continue rinsing.[12]

    • Seek immediate medical attention.[11][12][13]

  • In Case of Skin Contact:

    • Wash off immediately with plenty of soap and water for at least 15 minutes.[12][13]

    • Remove all contaminated clothing.[13]

    • If skin irritation occurs or persists, get medical advice/attention.[12]

  • In Case of Inhalation:

    • Move the person to fresh air.[12][13][14]

    • If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[13]

    • If symptoms occur, call a poison center or doctor.[12][14]

  • In Case of Ingestion:

    • Clean mouth with water and drink plenty of water afterwards.[11][12][14]

    • Do NOT induce vomiting.

    • Get medical attention if symptoms occur.[11][12][14]

Section 6: Fire and Accidental Release Measures

6.1 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[14]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[11][14]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[11]

6.2 Accidental Release Measures

  • Personal Precautions:

    • Ensure adequate ventilation.

    • Avoid breathing dust and prevent contact with skin and eyes by wearing the prescribed PPE.

  • Containment and Cleanup:

    • Sweep up the spilled solid material carefully, avoiding dust generation.

    • Place the material into a suitable, labeled container for disposal.

    • Clean the spill area thoroughly with soap and water.

  • Disposal:

    • Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.

Section 7: Handling and Storage

7.1 Safe Handling

  • Avoid contact with skin, eyes, and clothing.[11][14]

  • Avoid ingestion and inhalation.[11][14]

  • Prevent dust formation during handling.[11][14]

7.2 Storage Conditions

  • Store at room temperature.[8]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][11][14]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[13]

References

Protocols & Analytical Methods

Method

Synthesis of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid: An Application Note and Detailed Protocol

Introduction trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a crucial intermediate in the synthesis of advanced liquid crystal materials.[1][2] Its rigid bicyclohexyl core, combined with the flexible pentyl cha...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a crucial intermediate in the synthesis of advanced liquid crystal materials.[1][2] Its rigid bicyclohexyl core, combined with the flexible pentyl chain, imparts desirable properties to liquid crystal mixtures, such as a high clearing point and low viscosity. These characteristics are essential for the manufacturing of high-performance liquid crystal displays (LCDs) and other electro-optical devices. This application note provides a comprehensive guide for the synthesis of this valuable compound, intended for researchers, scientists, and professionals in the fields of materials science and drug development. We will delve into a reliable two-step synthetic pathway, providing not only a detailed, step-by-step protocol but also the underlying scientific principles that govern the experimental choices.

Synthetic Strategy: A Two-Step Approach

The synthesis of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is most effectively achieved through a two-step process. This strategy involves the initial construction of an aromatic precursor, 4'-pentyl-biphenyl-4-carboxylic acid, followed by the complete saturation of the aromatic rings via catalytic hydrogenation to yield the desired bicyclohexyl structure with the preferred trans stereochemistry.

Synthesis_Strategy Start Starting Materials Step1 Step 1: Suzuki-Miyaura Coupling (Formation of Biphenyl Core) Start->Step1 Intermediate 4'-Pentyl-biphenyl-4-carboxylic acid Step1->Intermediate Step2 Step 2: Catalytic Hydrogenation (Saturation of Aromatic Rings) Intermediate->Step2 Final_Product trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid Step2->Final_Product

Caption: Overall synthetic strategy for trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid.

Part 1: Synthesis of 4'-Pentyl-biphenyl-4-carboxylic acid

The initial step focuses on constructing the biphenyl backbone with the desired functionalities—a pentyl group on one ring and a carboxylic acid on the other. Among various cross-coupling methods, the Suzuki-Miyaura coupling reaction is chosen for its high efficiency, tolerance to a wide range of functional groups, and generally mild reaction conditions.[3][4][5][6] This reaction will couple 4-bromobenzoic acid with 4-pentylphenylboronic acid.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityNotes
4-Bromobenzoic acidC₇H₅BrO₂201.021.0 eq
4-Pentylphenylboronic acidC₁₁H₁₇BO₂192.061.1 eq
Palladium(II) acetatePd(OAc)₂224.500.02 eqCatalyst
TriphenylphosphinePPh₃262.290.08 eqLigand
Potassium carbonateK₂CO₃138.213.0 eqBase
TolueneC₇H₈92.14-Solvent
WaterH₂O18.02-Solvent
Diethyl ether(C₂H₅)₂O74.12-Extraction
Hydrochloric acid (2M)HCl36.46-Acidification
Anhydrous magnesium sulfateMgSO₄120.37-Drying agent

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzoic acid (1.0 eq), 4-pentylphenylboronic acid (1.1 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent and Base Addition: Add a 3:1 mixture of toluene and water to the flask. Subsequently, add potassium carbonate (3.0 eq) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers.

  • Acidification: Carefully acidify the aqueous layer with 2M hydrochloric acid until a white precipitate forms (pH ~2).

  • Extraction: Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 4'-pentyl-biphenyl-4-carboxylic acid.

Part 2: Synthesis of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid

The second and final stage of the synthesis involves the catalytic hydrogenation of the aromatic precursor, 4'-pentyl-biphenyl-4-carboxylic acid. This step is critical for achieving the desired saturated bicyclohexyl structure and, importantly, for controlling the stereochemistry to favor the trans isomer, which is crucial for its application in liquid crystals. The choice of catalyst and reaction conditions plays a pivotal role in the stereoselectivity of the hydrogenation. Ruthenium-on-carbon (Ru/C) is a highly effective catalyst for the hydrogenation of aromatic rings under relatively mild conditions.[7][8][9]

Hydrogenation_Mechanism A 4'-Pentyl-biphenyl-4-carboxylic acid D Adsorption of Aromatic Rings on Catalyst Surface A->D B Catalyst Surface (Ru/C) B->D C H₂ E Stepwise Hydrogen Addition C->E D->E H₂ F Desorption of Saturated Product E->F G trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid F->G

Caption: Simplified workflow of the catalytic hydrogenation process.

Protocol 2: Catalytic Hydrogenation

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityNotes
4'-Pentyl-biphenyl-4-carboxylic acidC₁₈H₂₀O₂268.351.0 eqFrom Step 1
5% Ruthenium on Carbon (Ru/C)Ru/C-10 mol%Catalyst
EthanolC₂H₅OH46.07-Solvent
Hydrogen gasH₂2.02-Reagent

Procedure:

  • Reaction Setup: In a high-pressure autoclave, place 4'-pentyl-biphenyl-4-carboxylic acid (1.0 eq) and 5% Ruthenium on Carbon (10 mol%).

  • Solvent Addition: Add ethanol as the solvent to the autoclave.

  • Hydrogenation: Seal the autoclave and purge it with hydrogen gas several times. Pressurize the autoclave with hydrogen gas to 50-100 atm.

  • Reaction Execution: Heat the reaction mixture to 100-150 °C with vigorous stirring. Maintain the hydrogen pressure and temperature for 24-48 hours. Monitor the reaction progress by checking for the disappearance of the aromatic protons using ¹H NMR spectroscopy on aliquots.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the ruthenium catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification and Isomer Separation: The crude product will likely be a mixture of cis and trans isomers. The desired trans isomer can be isolated and purified by recrystallization from a suitable solvent (e.g., hexane or acetone). The higher melting point of the trans isomer facilitates its separation.

Characterization

The final product should be characterized to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and determine the isomeric ratio. The signals in the ¹H NMR spectrum will shift to the aliphatic region upon successful hydrogenation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: The trans isomer has a distinct and higher melting point compared to the cis isomer.

  • Infrared (IR) Spectroscopy: To confirm the presence of the carboxylic acid functional group and the absence of aromatic C-H bonds.

Safety Precautions

  • Suzuki-Miyaura Coupling: Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Catalytic Hydrogenation: This reaction involves high-pressure hydrogen gas and elevated temperatures, which poses a significant explosion risk. It must be conducted in a properly rated and maintained high-pressure autoclave by trained personnel.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals.

Conclusion

This application note provides a detailed and reliable two-step synthetic route for the preparation of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. The described protocols, based on the Suzuki-Miyaura coupling and catalytic hydrogenation, offer a practical and efficient method for obtaining this key liquid crystal intermediate. By understanding the principles behind each step, researchers can optimize the synthesis for high yield and purity, contributing to the advancement of liquid crystal technology.

References

  • PrepChem. (n.d.). Synthesis of 4-n-pentyl-biphenyl-4'-carboxylic acid. Retrieved from [Link]

  • Catalysis Science & Technology. (n.d.). Selective catalytic hydrogenation of polycyclic aromatic hydrocarbons promoted by ruthenium nanoparticles. RSC Publishing. Retrieved from [Link]

  • RSC Advances. (n.d.). Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid in aqueous media catalyzed by supramolecular inclusion complex catalyst. Retrieved from

  • Organic & Biomolecular Chemistry. (n.d.). Suzuki– Miyaura coupling reaction of aryl bromides containing carboxyl group with varieties of aryl boronic acids. RSC Publishing. Retrieved from [Link]

  • IRIS. (n.d.). A Low Rhodium Content Smart Catalyst for Hydrogenation and Hydroformylation Reactions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Ruthenium-catalyzed hydrogenation of CO2 as a route to methyl esters for use as biofuels or fine chemicals. Retrieved from [Link]

  • MDPI. (n.d.). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]

  • PubMed Central. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Retrieved from [Link]

  • ChemBK. (2024). trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. Retrieved from [Link]

  • MDPI. (2022). Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. Retrieved from [Link]

  • ACS Publications. (n.d.). Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... Retrieved from [Link]

  • ResearchGate. (n.d.). Concurrent Hydrogenation of Aromatic and Nitro Groups over Carbon-Supported Ruthenium Catalysts. Retrieved from [Link]

Sources

Application

Industrial Production of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic Acid: A Detailed Technical Guide

This guide provides a comprehensive overview of the industrial-scale synthesis and purification of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a critical intermediate in the manufacturing of high-performance l...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the industrial-scale synthesis and purification of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a critical intermediate in the manufacturing of high-performance liquid crystal displays (LCDs) and other advanced organic electronic materials.[1][2] The unique molecular architecture of this compound, featuring a rigid bicyclohexyl core and a flexible pentyl chain, imparts desirable properties such as high thermal stability and specific mesophase behavior, which are essential for modern display technologies.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement a robust and scalable manufacturing process for this key specialty chemical.

Strategic Importance and Applications

trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a cornerstone in the synthesis of a wide array of liquid crystal molecules. Its incorporation into liquid crystal mixtures contributes to a desirable high clearing point and low viscosity, addressing the limitations of older biphenyl-based liquid crystals.[1] The trans-stereochemistry of the bicyclohexyl ring system is paramount for achieving the necessary linear molecular shape, which is fundamental to the formation of the nematic liquid crystal phase. The carboxylic acid functional group serves as a versatile handle for subsequent esterification reactions to produce the final liquid crystal monomers.[2]

Overview of the Industrial Synthesis Pathway

The industrial production of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a multi-step process that begins with the synthesis of a biphenyl precursor, followed by catalytic hydrogenation to form the bicyclohexyl core, and concludes with a crucial isomerization step to ensure a high yield of the desired trans-isomer. The overall process is designed for efficiency, scalability, and high purity of the final product.

Diagram of the Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Hydrogenation & Isomerization cluster_2 Part 3: Purification Start 4-n-pentyl-4'-cyanobiphenyl Hydrolysis Acid Hydrolysis (H2SO4) Start->Hydrolysis Step 1 Precursor 4'-Pentylbiphenyl-4-carboxylic acid Hydrolysis->Precursor Hydrogenation Catalytic Hydrogenation (Ru/C, H2) Precursor->Hydrogenation Step 2 Cis_Trans_Mixture Cis/Trans Mixture Hydrogenation->Cis_Trans_Mixture Isomerization Base-Catalyzed Isomerization (NaOH or KOH) Cis_Trans_Mixture->Isomerization Step 3 Trans_Product_Crude Crude trans-4'-Pentyl-(1,1'- bicyclohexyl)-4-carboxylic acid Isomerization->Trans_Product_Crude Recrystallization Recrystallization Trans_Product_Crude->Recrystallization Step 4 Final_Product High-Purity Final Product Recrystallization->Final_Product

Caption: Overall workflow for the industrial synthesis of the target compound.

Detailed Synthesis Protocols

Part 1: Synthesis of the Precursor: 4'-Pentylbiphenyl-4-carboxylic acid

The most direct industrial route to the biphenyl carboxylic acid precursor is through the hydrolysis of the corresponding nitrile. This method is advantageous due to the relatively mild reaction conditions and high yields.

Protocol 1: Hydrolysis of 4-n-pentyl-4'-cyanobiphenyl

  • Reaction Setup: A 2000 L glass-lined reactor is charged with 500 kg of 70% (w/w) sulfuric acid.

  • Reagent Addition: With stirring, 50 kg of 4-n-pentyl-4'-cyanobiphenyl is slowly added to the reactor.[3][4]

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 120-130 °C) and maintained at this temperature for 2.5 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: After the reaction is complete, the mixture is allowed to cool to room temperature. 500 L of water is then carefully added to the reactor, which will cause the product to precipitate. The solid product is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried under vacuum.

  • Initial Purification: The crude 4'-Pentylbiphenyl-4-carboxylic acid is purified by recrystallization from glacial acetic acid to yield a colorless crystalline solid.[3]

ParameterValueReference
Starting Material4-n-pentyl-4'-cyanobiphenyl[3]
Reagent70% Sulfuric Acid[3]
Reaction Time2.5 hours[3]
Reaction TemperatureReflux[3]
Expected Yield~90%[3]
Purification SolventGlacial Acetic Acid[3]
Part 2: Catalytic Hydrogenation and Isomerization

This phase of the synthesis involves the reduction of the aromatic rings of the biphenyl precursor to form the bicyclohexyl core, followed by isomerization to enrich the desired trans-isomer.

Protocol 2: Catalytic Hydrogenation of 4'-Pentylbiphenyl-4-carboxylic acid

  • Catalyst and Reaction Medium: A high-pressure hydrogenation reactor is charged with the purified 4'-Pentylbiphenyl-4-carboxylic acid, an aqueous solution of sodium hydroxide (acting as a reaction medium), and a supported ruthenium on carbon (Ru/C) catalyst.[3]

  • Hydrogenation Conditions: The reactor is sealed and pressurized with hydrogen gas. The reaction is typically carried out at elevated temperature and pressure to ensure complete hydrogenation of both aromatic rings. The specific conditions are optimized based on the reactor design and catalyst activity.

  • Formation of Cis/Trans Mixture: The hydrogenation process yields a mixture of cis- and trans-isomers of 4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid.

Protocol 3: Base-Catalyzed Isomerization

The thermodynamic equilibrium between the cis and trans isomers favors the trans configuration. This equilibrium can be reached by heating the mixture in the presence of a strong base.

  • Isomerization Reaction: Without isolating the product from the hydrogenation step, the aqueous alkaline solution containing the cis/trans mixture is heated.[3] In some patented processes for similar compounds, the water is removed by distillation, and the isomerization is carried out in the absence of a solvent at elevated temperatures (e.g., 160 °C).[3]

  • Reaction Monitoring: The cis/trans ratio is monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. The reaction is continued until the desired trans-isomer content (typically >95%) is achieved.

  • Work-up: After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the crude trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. The solid is collected by filtration, washed with water, and dried.

ParameterValueReference
Hydrogenation CatalystRuthenium on Carbon (Ru/C)[3]
Isomerization CatalystSodium Hydroxide or Potassium Hydroxide[3]
Isomerization Temperature~160 °C (solvent-free)[3]
Target trans-isomer ratio>95%[3]

Diagram of the Isomerization Process

Isomerization_Process Cis_Trans_Mixture Cis/Trans Mixture (from Hydrogenation) Heating_Base Heating with Strong Base (e.g., NaOH) Cis_Trans_Mixture->Heating_Base Equilibrium Thermodynamic Equilibrium Heating_Base->Equilibrium Trans_Isomer Predominantly trans-Isomer (>95%) Equilibrium->Trans_Isomer Cis_Isomer Minor cis-Isomer (<5%) Equilibrium->Cis_Isomer

Caption: The base-catalyzed isomerization drives the equilibrium towards the more stable trans-isomer.

Part 3: Purification of the Final Product

High purity is critical for the application of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid in liquid crystal formulations. Recrystallization is the preferred method for achieving the required purity on an industrial scale.

Protocol 4: Recrystallization

  • Solvent Selection: The choice of solvent is crucial for effective purification. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For a carboxylic acid with a significant non-polar component, a mixture of a polar and a non-polar solvent, or a moderately polar solvent, is often effective. A common choice would be a mixture of hexanes and ethyl acetate or recrystallization from a solvent like toluene.[5][6]

  • Dissolution: The crude product is dissolved in a minimal amount of the hot recrystallization solvent.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated carbon can be added to the hot solution to adsorb them. The carbon is then removed by hot filtration.

  • Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Slow cooling is essential for the formation of large, pure crystals.

  • Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any remaining impurities, and then dried in a vacuum oven.[7]

ParameterSuggested Value
Purification MethodRecrystallization
Potential SolventsHexane/Ethyl Acetate, Toluene
Purity Target>99.5%

Quality Control and Characterization

To ensure the final product meets the stringent requirements for liquid crystal applications, a comprehensive set of analytical techniques should be employed:

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to determine the purity of the final product and to quantify any residual starting materials or by-products.

  • Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure and, importantly, to determine the cis/trans isomer ratio.

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) is employed to determine the melting point and to characterize the phase transitions of the material, which is critical for its application in liquid crystals.

  • Elemental Analysis: To confirm the empirical formula.

Safety Considerations

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, must be worn. The hydrolysis reaction should be carried out in a well-ventilated area.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation step must be performed in a dedicated high-pressure reactor with appropriate safety features, including pressure relief valves and emergency shutdown systems.

  • Solvents: The organic solvents used in the synthesis and purification are flammable. All operations should be conducted away from ignition sources in a well-ventilated environment.

Conclusion

The industrial production of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a well-established process that relies on a sequence of robust chemical transformations. Careful control of reaction conditions, particularly during the hydrogenation and isomerization steps, is crucial for achieving a high yield of the desired trans-isomer. Rigorous purification and quality control are essential to ensure the final product meets the demanding specifications of the liquid crystal industry. This guide provides a detailed framework for the successful and safe implementation of this important industrial synthesis.

References

  • PrepChem. Synthesis of 4-n-pentyl-biphenyl-4'-carboxylic acid. Available at: [Link]

  • Organic Syntheses. SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Semantic Scholar. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Available at: [Link]

  • PubMed Central. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Available at: [Link]

  • ResearchGate. (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. Available at: [Link]

  • CUNY Academic Works. Purification by Recrystallization. Available at: [Link]

  • ChemBK. trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. Available at: [Link]

  • Google Patents. CN1239460C - Synthesis of trans-4-alkyl cyclohexyl formic acid.
  • Google Patents. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.

Sources

Method

Topic: Laboratory Scale Synthesis of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid

An Application Note and Protocol from the Desk of a Senior Application Scientist Abstract This document provides a comprehensive guide for the laboratory-scale synthesis of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxyli...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a critical intermediate in the manufacturing of advanced liquid crystals and other high-performance materials.[1][2] The rigid bicyclohexyl core and the terminal carboxylic acid group impart unique properties essential for applications in display technologies and fine chemical synthesis.[3][4] This protocol emphasizes a robust and reproducible methodology, focusing on achieving high stereochemical purity of the desired trans, trans isomer, which is paramount for material performance.[1] We will detail a multi-step synthesis commencing from 4-pentylbiphenyl, followed by catalytic hydrogenation and subsequent carboxylation, explaining the critical parameters and rationale behind each procedural step.

Introduction and Significance

trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid (CAS: 65355-33-1) is a non-mesogenic carboxylic acid that serves as a fundamental building block in organic materials science. Its molecular architecture, characterized by two transfused cyclohexane rings, provides exceptional structural rigidity and thermal stability.[3][4] This specific stereoisomer is highly valued because the trans configuration ensures a linear molecular shape, which is conducive to the formation of ordered phases in liquid crystal mixtures. Cyclohexane-based liquid crystals are known for their low viscosity and high clearing points, overcoming limitations of older biphenyl-based materials.[2]

The synthesis of this compound presents a significant challenge in controlling the stereochemistry of the bicyclohexyl ring system. The protocol outlined herein is designed to maximize the yield of the trans, trans isomer through a carefully controlled catalytic hydrogenation process, which is the cornerstone of this synthesis.

Compound Properties
PropertyValueReference
IUPAC Name 4'-(Pentyl)-[1,1'-bicyclohexyl]-4-carboxylic acid[5]
CAS Number 65355-33-1[6]
Molecular Formula C₁₈H₃₂O₂[5]
Molecular Weight 280.45 g/mol [5]
Appearance White to off-white powder/crystalline solid
Boiling Point ~400.2 °C at 760 mmHg
Storage Store at room temperature, sealed and away from light[7]

Overview of the Synthetic Strategy

The synthesis is designed as a three-stage process. It begins with a commercially available precursor, 4-acetyl-4'-pentylbiphenyl, which is then subjected to a two-step reduction and carboxylation sequence. The key transformation is the catalytic hydrogenation of the aromatic biphenyl core to the aliphatic bicyclohexyl system.

G cluster_0 Stage 1: Precursor Preparation cluster_1 Stage 2: Catalytic Hydrogenation cluster_2 Stage 3: Oxidation to Carboxylic Acid A 4-Pentyl-4'-acetylbiphenyl B Hydrogenation (Ru/C Catalyst, High Pressure) A->B Substrate C (trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexane)]-4-yl)ethan-1-one B->C Key Intermediate D Haloform Reaction (e.g., NaOBr) C->D Oxidation Substrate E Final Product: trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid D->E Final Product

Caption: High-level synthetic workflow.

Detailed Experimental Protocols

Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use. High-pressure hydrogenation must be performed behind a blast shield in an appropriately rated autoclave.

Materials and Reagents
ReagentCAS NumberPuritySupplierNotes
4-Pentyl-4'-acetylbiphenyl58748-46-6>98%CommercialStarting Material
Ruthenium on Carbon (Ru/C)7440-18-85 wt. %CommercialHydrogenation Catalyst
Isopropanol67-63-0AnhydrousCommercialSolvent
Sodium Hydroxide1310-73-2>98%CommercialReagent
Bromine7726-95-6>99.5%CommercialReagent (Handle with extreme care)
Dioxane123-91-1AnhydrousCommercialSolvent
Hydrochloric Acid7647-01-037% (conc.)CommercialFor acidification
Toluene108-88-3Reagent GradeCommercialRecrystallization Solvent
Anhydrous Sodium Sulfate7757-82-6GranularCommercialDrying Agent
Stage 1: Catalytic Hydrogenation of 4-Pentyl-4'-acetylbiphenyl

This step is critical for establishing the desired trans, trans stereochemistry of the bicyclohexyl core. The use of a Ruthenium catalyst under specific conditions of temperature and pressure is known to favor the formation of the trans isomer.[8][9]

Equipment:

  • High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, gas inlet, and pressure gauge.

  • Glass liner for the autoclave.

  • Heating mantle with temperature control.

Procedure:

  • In the glass liner of the autoclave, charge 4-pentyl-4'-acetylbiphenyl (28.0 g, 0.10 mol).

  • Add 5% Ruthenium on Carbon (Ru/C) catalyst (2.8 g, 10 wt. % of the substrate).

  • Add anhydrous isopropanol (150 mL) as the solvent.

  • Seal the autoclave according to the manufacturer's instructions.

  • Flush the system three times with nitrogen gas, followed by three flushes with hydrogen gas.

  • Pressurize the autoclave with hydrogen to 100 bar (~1450 psi).

  • Begin stirring and heat the reaction mixture to 120 °C. Maintain this temperature and pressure for 24-36 hours.

  • Monitor the reaction progress by periodically taking a sample (after cooling and depressurizing) and analyzing it by Gas Chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Flush the autoclave with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the Celite pad with isopropanol (2 x 30 mL).

  • Combine the filtrate and washes and remove the solvent under reduced pressure using a rotary evaporator to yield the crude intermediate, (trans,trans)-4'-pentyl-[1,1'-bi(cyclohexane)]-4-yl)ethan-1-one, as a waxy solid. The crude product is often used in the next step without further purification.

Stage 2: Haloform Oxidation to Carboxylic Acid

The acetyl group is converted to a carboxylic acid via a haloform reaction. This classic transformation is efficient for methyl ketones.

Equipment:

  • Three-neck round-bottom flask (1 L) with a mechanical stirrer, dropping funnel, and thermometer.

  • Ice-water bath.

Procedure:

  • Prepare a solution of sodium hypobromite (NaOBr) in situ. In a flask cooled in an ice bath, dissolve sodium hydroxide (24.0 g, 0.60 mol) in 200 mL of water. While maintaining the temperature below 10 °C, slowly add bromine (10.6 mL, 32.0 g, 0.20 mol) dropwise with vigorous stirring.

  • In a separate 1 L three-neck flask, dissolve the crude ketone from the previous step (~0.10 mol) in 250 mL of dioxane.

  • Cool the dioxane solution to 10-15 °C and slowly add the freshly prepared cold NaOBr solution via the dropping funnel over 1 hour. Maintain the reaction temperature below 20 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Quench the reaction by adding a small amount of sodium bisulfite solution until the reddish-brown color of excess bromine disappears.

  • Transfer the mixture to a separatory funnel. Remove the dioxane under reduced pressure.

  • Wash the aqueous layer with diethyl ether (2 x 100 mL) to remove any non-acidic byproducts (like bromoform). Discard the organic layers.

  • Cool the aqueous layer in an ice bath and acidify to pH ~1-2 by slowly adding concentrated hydrochloric acid. A white precipitate of the carboxylic acid will form.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral.

  • Dry the crude product in a vacuum oven at 60 °C overnight.

Purification by Recrystallization

Recrystallization is crucial for obtaining the high-purity trans, trans isomer, as it effectively separates it from any residual cis isomers or other impurities.[10][11]

Procedure:

  • Dissolve the crude, dried carboxylic acid in a minimum amount of hot toluene.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold toluene.

  • Dry the crystals under vacuum to a constant weight.

  • A typical yield of the pure product is 65-75% based on the starting 4-pentyl-4'-acetylbiphenyl.

Characterization of the Final Product

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Melting Point: A sharp melting point is indicative of high purity.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum should show complex aliphatic multiplets for the cyclohexyl protons between δ 0.8-2.5 ppm. The proton on the carbon bearing the carboxyl group (C-H) is expected to appear as a distinct multiplet around δ 2.2-2.4 ppm. The pentyl chain protons will be visible in the upfield region.

  • ¹³C NMR (100 MHz, CDCl₃): The carbonyl carbon of the carboxylic acid should appear around δ 182-184 ppm. The aliphatic carbons of the cyclohexyl and pentyl groups will resonate in the δ 14-45 ppm range.

  • FTIR (ATR): A broad absorption band in the region of 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid) and a strong, sharp absorption around 1700 cm⁻¹ (C=O stretch) are characteristic.

  • Mass Spectrometry (ESI-): [M-H]⁻ ion should be observed at m/z ≈ 279.2.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_oxidation Oxidation & Work-up cluster_purification Purification A Charge Autoclave: 1. 4-Pentyl-4'-acetylbiphenyl 2. 5% Ru/C Catalyst 3. Isopropanol B Seal & Purge Autoclave (N₂ then H₂) A->B C Pressurize with H₂ (100 bar) Heat to 120 °C Stir for 24-36h B->C D Cool & Vent Filter to remove catalyst C->D E Concentrate via Rotary Evaporation D->E F Dissolve crude ketone in Dioxane E->F G Add cold NaOBr solution (prepared in situ) F->G H Stir at RT for 4h Quench with NaHSO₃ G->H I Acidify with HCl (aq) Precipitate forms H->I J Filter crude solid product Wash with H₂O I->J K Recrystallize from hot Toluene J->K L Filter pure crystals Dry under vacuum K->L M Characterize Final Product (NMR, IR, MS, MP) L->M

Caption: Step-by-step experimental workflow.

References

  • PubChem. (trans,trans)-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Bicyclohexyl Derivatives in Advanced Materials: A Case Study of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. [Link]

  • ChemBK. (2024). trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid - Reference Information. [Link]

  • Organic Syntheses. Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine. [Link]

  • Mol-Instincts. Synthesis of 4-pentyl-4'-[4-(trans-4-pentylcyclohexyl)cyclohexen-1-yl]biphenyl. [Link]

  • Watson International Ltd. Trans-4′-Pentyl-(1,1′-bicyclohexyl)-4-carboxylic acid CAS 65355-33-1. [Link]

  • Google Patents. (CN108602758B)
  • Google Patents. (WO2017134212A1)
  • Google Patents. (US3875217A) Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.

Sources

Application

Characterization of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid using NMR Spectroscopy: An Application Note

Introduction: Elucidating the Structure of a Key Liquid Crystal Intermediate trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a crucial intermediate in the synthesis of advanced liquid crystal materials.[1] Its m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Structure of a Key Liquid Crystal Intermediate

trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a crucial intermediate in the synthesis of advanced liquid crystal materials.[1] Its molecular architecture, featuring a rigid bicyclohexyl core, a flexible pentyl tail, and a polar carboxylic acid head, dictates the mesomorphic properties of the final liquid crystal product. An unambiguous structural confirmation and purity assessment of this intermediate are paramount for the synthesis of high-performance materials. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for this purpose, providing detailed insights into the molecular structure, stereochemistry, and dynamics in solution.[2][3]

This application note provides a comprehensive guide to the characterization of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid using one-dimensional (1D) and two-dimensional (2D) NMR techniques. We will delve into the rationale behind experimental parameter selection, detailed protocols for sample preparation and data acquisition, and an in-depth analysis of the resulting spectra. This guide is designed to be a practical resource for researchers in materials science and organic synthesis.

The Causality Behind Experimental Choices: Why NMR?

NMR spectroscopy allows for the non-destructive analysis of molecules, providing a wealth of information from a single set of experiments.[4][5] For a molecule like trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid, with its multiple stereocenters and complex aliphatic regions, NMR is indispensable. The trans configuration of the two cyclohexyl rings is a critical determinant of its properties. NMR, through the analysis of proton-proton coupling constants, can definitively establish this stereochemical relationship. Furthermore, 2D NMR techniques such as COSY and HSQC are essential for unambiguously assigning the signals of the heavily overlapped methylene protons within the bicyclohexyl and pentyl moieties.

Part 1: 1D NMR Analysis - The Foundational Spectra

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental structural information.

Experimental Protocol: 1D NMR Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for many organic compounds and its relatively simple residual solvent signal.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

    • Set the spectral width to cover a range of -1 to 13 ppm.

    • Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (5-10 seconds) may be necessary for the full observation of quaternary carbons, although the carboxylic acid carbonyl is often readily observed.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Spectral Interpretation: Assigning the Signals

The ¹H NMR spectrum of the title compound is characterized by a highly deshielded signal for the carboxylic acid proton, a complex multiplet region for the cyclohexyl and pentyl methylene protons, and a triplet for the terminal methyl group of the pentyl chain. The ¹³C NMR spectrum will show a characteristic downfield signal for the carbonyl carbon and a series of signals in the aliphatic region.

¹H NMR Predicted Chemical Shifts and Multiplicities:

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Rationale
Carboxylic Acid (-COOH)10.0 - 12.0Broad SingletHighly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding.
Methine (CH-COOH)2.2 - 2.5MultipletAlpha to the electron-withdrawing carbonyl group.
Bicyclohexyl & Pentyl CH₂0.8 - 2.0Complex MultipletsSignificant signal overlap due to similar chemical environments.
Terminal Methyl (-CH₃)0.8 - 1.0TripletTypical chemical shift for a terminal methyl group in an alkyl chain.

¹³C NMR Predicted Chemical Shifts:

Carbon(s) Predicted Chemical Shift (ppm) Rationale
Carbonyl (-COOH)175 - 185Characteristic chemical shift for a carboxylic acid carbonyl carbon.
Methine (CH-COOH)40 - 50Alpha to the carbonyl group.
Bicyclohexyl & Pentyl CH/CH₂20 - 45Aliphatic carbons in the saturated ring and chain systems.
Terminal Methyl (-CH₃)~14Typical chemical shift for a terminal methyl group.

Part 2: 2D NMR Analysis - Unraveling Complexity

Due to the significant overlap in the aliphatic region of the ¹H NMR spectrum, 2D NMR experiments are essential for a complete and unambiguous assignment.

Experimental Protocol: 2D NMR Acquisition
  • COSY (Correlation Spectroscopy):

    • This experiment reveals proton-proton couplings, typically over two to three bonds.

    • Use a standard COSY pulse sequence.

    • Acquire the spectrum with sufficient resolution in both dimensions to resolve the cross-peaks.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment correlates protons with their directly attached carbons.

    • Use a standard HSQC pulse sequence.

    • This is invaluable for assigning the carbon signals based on the less congested proton signals.

Visualizing the Connectivity: Experimental Workflow

G cluster_1H ¹H NMR cluster_13C ¹³C NMR H_acid COOH ~11 ppm H_alpha CH-COOH ~2.3 ppm H_ring Cyclohexyl CH/CH₂ ~1.0-2.0 ppm H_alpha->H_ring COSY C_alpha CH-COOH ~45 ppm H_alpha->C_alpha HSQC H_pentyl Pentyl CH₂ ~0.9-1.4 ppm H_ring->H_pentyl COSY C_ring Cyclohexyl C ~25-40 ppm H_ring->C_ring HSQC H_methyl CH₃ ~0.9 ppm H_pentyl->H_methyl COSY C_pentyl Pentyl C ~22-37 ppm H_pentyl->C_pentyl HSQC C_methyl CH₃ ~14 ppm H_methyl->C_methyl HSQC C_acid C=O ~180 ppm

Caption: Key COSY and HSQC correlations for the title compound.

Conclusion: A Validated Approach to Structural Integrity

The combination of 1D and 2D NMR spectroscopy provides a robust and self-validating methodology for the complete structural characterization of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. The protocols and interpretive guidance presented in this application note offer a clear pathway to confirming the identity, purity, and critical stereochemistry of this important liquid crystal intermediate, thereby ensuring the quality and performance of the resulting advanced materials.

References

  • Vertex AI Search. (2026). NMR Spectroscopy: Principles, Types & Applications Explained.
  • Vertex AI Search. (2026). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.
  • Vertex AI Search. (2026). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx.
  • Vertex AI Search. (2026). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.
  • Vertex AI Search. (2026). Improved synthesis of trans-4-alkylcyclohexane carboxylic acids.
  • Vertex AI Search. (2026). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy.
  • Vertex AI Search. (2026). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT).
  • Vertex AI Search. (2026). BICYCLOHEXYL(92-51-3) 1H NMR spectrum.
  • Vertex AI Search. (2026). 12.2: Spectroscopic Properties of Cyclohexanes.
  • Vertex AI Search. (2026). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes.
  • Vertex AI Search. (2026). 13C NMR spectra of different isomer mixtures of 4,4 0 -dicyclohexyl methane diisocyanate.
  • Vertex AI Search. (2026). Reentrant 2D Nanostructured Liquid Crystals by Competition between Molecular Packing and Conformation.
  • Vertex AI Search. (2026). Study on the Structure and Liquid Crystal Behavior of Cyclohexane Liquid Crystal Monomer.
  • Vertex AI Search. (2026). Comparative 2 H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase.
  • Vertex AI Search. (2026). trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid.
  • Vertex AI Search. (2026). trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid.
  • Vertex AI Search. (2026). (trans,trans)-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid | C18H32O2 | CID 1712164.
  • Vertex AI Search. (2026). trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid CAS 65355-33-1.
  • Vertex AI Search. (2026). trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid | 65355-33-1.
  • Vertex AI Search. (2026). Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid(65355-33-1) 1H NMR spectrum.
  • Vertex AI Search. (2026). Trans-4-pentyl-(1,1-bicyclohexyl)-4-carboxylic Acid (5HHA) CAS 65355-33-1 99.5%.
  • Vertex AI Search. (2026). trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid | C16H28O2 | CID.
  • Vertex AI Search. (2026). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids.
  • Vertex AI Search. (2026). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids.
  • Vertex AI Search. (2026). 1H and13C NMR spectra of 4,4′-substituted chalcones.
  • Vertex AI Search. (2026). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Vertex AI Search. (2026). Computational Prediction of 1 H and 13 C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry.
  • Vertex AI Search. (2026). 13C- and 1H-NMR shielding effects in aliphatic gauche/trans fragments.
  • Vertex AI Search. (2026). Spectral Database for Organic Compounds, SDBS.
  • Vertex AI Search. (2026). AIST:Spectral Database for Organic Compounds,SDBS.
  • Vertex AI Search. (2026). Bicyclohexyl - Optional[13C NMR] - Chemical Shifts.

Sources

Method

GC-MS Purity Analysis of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid: A Validated Derivatization Protocol

An Application Note from the Office of the Senior Application Scientist Abstract This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the high-accuracy purity asse...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the high-accuracy purity assessment of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid (CAS 65355-33-1), a key intermediate in the synthesis of advanced liquid crystal materials.[1] Due to the compound's high molecular weight, low volatility, and high polarity imparted by the carboxylic acid moiety, direct GC analysis is not feasible.[2][3] This protocol details a complete workflow, including a critical silylation derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the analyte into a thermally stable and volatile trimethylsilyl (TMS) ester suitable for GC-MS analysis. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure specificity, linearity, accuracy, and precision, making it suitable for quality control and drug development environments.[4]

Principle and Rationale

The purity of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical quality attribute. trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid possesses a polar carboxylic acid functional group which leads to strong intermolecular hydrogen bonding. This results in a high boiling point and poor thermal stability, making it unsuitable for direct injection into a gas chromatograph.[2][3]

To overcome this analytical challenge, chemical derivatization is employed. Silylation is a highly effective and widely used technique where an active hydrogen in a polar functional group is replaced by a trimethylsilyl (TMS) group.[3]

Reaction: R-COOH + BSTFA → R-COOSi(CH₃)₃ + Byproducts

This reaction converts the polar, non-volatile carboxylic acid into a non-polar, volatile TMS ester. The resulting derivative exhibits significantly improved chromatographic behavior, yielding sharp, symmetrical peaks and allowing for accurate quantification. The mass spectrometer provides definitive identification based on the derivative's unique mass spectrum and fragmentation pattern, ensuring high confidence in both identity and purity assessment.[5]

Materials and Reagents

Material/ReagentGradeSupplier Example
trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acidReference Standard (≥99.5%)Sigma-Aldrich, Watson Int.[6][7]
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCSDerivatization GradeSigma-Aldrich
PyridineAnhydrous, ≥99.8%MilliporeSigma
Dichloromethane (DCM)HPLC or GC GradeFisher Scientific
HeliumUltra High Purity (99.999%)Airgas
2 mL GC Vials with PTFE-lined capsCertifiedAgilent Technologies

Instrumentation and Analytical Conditions

Gas Chromatograph (GC) Conditions
ParameterSettingRationale
System Agilent 8890 GC or equivalentProvides excellent retention time precision and temperature control.
Injector Split/Splitless InletSplit mode is used to prevent column overloading with a concentrated sample.
Inlet Temp 280 °CEnsures rapid volatilization of the high molecular weight TMS derivative.
Split Ratio 50:1Prevents peak broadening and saturation of the detector.
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.[8]
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow rate for balancing resolution and analysis time.
Column Agilent DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, low-polarity column ideal for separating a wide range of compounds and stable at high temperatures.
Oven Program Initial: 150 °C (hold 1 min) Ramp: 15 °C/min to 310 °C Hold: 5 minThe temperature program is designed to efficiently elute the analyte while separating it from potential lower and higher boiling impurities.
Injection Vol. 1 µLStandard volume for capillary GC.
Mass Spectrometer (MS) Conditions
ParameterSettingRationale
System Agilent 5977B MSD or equivalentProvides high sensitivity and reliable mass accuracy.
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
EI Energy 70 eVStandard energy that creates extensive, reproducible fragmentation for structural elucidation.[8]
Source Temp 230 °CMinimizes analyte condensation and contamination within the ion source.
Quad Temp 150 °CEnsures consistent mass filtering and ion transmission.
Acquisition Mode Full ScanUsed to acquire a complete mass spectrum for identification and purity analysis.
Scan Range 40 - 550 m/zCovers the mass of the derivatized analyte and its expected fragments.
Solvent Delay 5 minutesPrevents the high concentration of solvent from saturating the detector.

Experimental Protocols

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid reference standard or sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with Dichloromethane.

  • Working Solution (100 µg/mL): Transfer 1 mL of the Stock Solution into a 10 mL volumetric flask and dilute to the mark with Dichloromethane.

Silylation Derivatization Protocol
  • Aliquot: Transfer 100 µL of the working solution into a 2 mL GC autosampler vial.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. This is critical to remove any residual water or solvent that could interfere with the derivatization reaction.

  • Reagent Addition: Add 50 µL of anhydrous Pyridine and 100 µL of BSTFA (with 1% TMCS) to the dried residue. Pyridine acts as a catalyst and solvent for the reaction.

  • Reaction: Cap the vial tightly and heat in a heating block or oven at 70 °C for 60 minutes to ensure complete derivatization.[9]

  • Cooling: Allow the vial to cool to room temperature before placing it in the autosampler for injection.

GC-MS Analysis Workflow

The comprehensive workflow from sample preparation to final data analysis is illustrated below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weighing & Dissolution B Evaporation to Dryness A->B C Add Derivatization Reagents (BSTFA) B->C D Reaction at 70°C C->D E GC Injection D->E F Chromatographic Separation E->F G EI Ionization F->G H Mass Filtering (Quadrupole) G->H I Detection H->I J Peak Integration I->J K Spectral Analysis J->K L Purity Calculation (Area % Report) K->L

Caption: Workflow for GC-MS purity analysis of the target analyte.

Results and Discussion

Chromatographic Performance

The TMS-derivatized analyte, trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid trimethylsilyl ester, is expected to elute as a sharp, symmetrical peak. The molecular weight of the derivatized compound is 280.45 + 72.1 (Si(CH₃)₃ - H) = 352.55 g/mol .

ParameterExpected Value
AnalyteTMS-ester of target compound
Expected Retention Time (RT)~15.2 minutes
Peak Asymmetry (As)0.9 - 1.3
Mass Spectral Fragmentation Analysis

The Electron Ionization (EI) mass spectrum provides a unique fingerprint for the derivatized analyte. The expected fragmentation pathway is outlined below, with key diagnostic ions that confirm the structure.

  • Molecular Ion (M⁺˙), m/z 352: The highest mass peak, corresponding to the intact ionized molecule. Its presence is crucial for confirming the molecular weight.

  • [M-15]⁺, m/z 337: A very common and often abundant fragment resulting from the loss of a single methyl radical (•CH₃) from one of the TMS groups.[5] This is a hallmark of silylated compounds.

  • [Si(CH₃)₃]⁺, m/z 73: This characteristic ion is often the base peak or a very prominent peak in the spectrum of TMS derivatives and serves as a diagnostic marker for the silylation reagent.

  • [M-C₅H₁₁]⁺, m/z 281: Fragmentation involving the loss of the pentyl radical (•C₅H₁₁) from the bicyclohexyl ring structure.

Fragmentation parent Parent Ion (M⁺˙) m/z 352 frag1 [M-15]⁺ m/z 337 parent->frag1 - •CH₃ frag2 [M-C₅H₁₁]⁺ m/z 281 parent->frag2 - •C₅H₁₁ frag3 [Si(CH₃)₃]⁺ m/z 73 parent->frag3 rearrangement

Caption: Key EI fragmentation pathways for the TMS-derivatized analyte.

Method Validation for Purity Assessment

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose: purity assessment.[4][10]

Validation ParameterProtocolAcceptance Criteria
Specificity A solution containing the analyte was spiked with known related substances and degradants. The chromatogram was analyzed for resolution between peaks.Baseline resolution (R > 1.5) between the main analyte peak and all potential impurities.
Linearity Five concentration levels were prepared from 50% to 150% of the working concentration (50, 75, 100, 125, 150 µg/mL). Each level was analyzed in triplicate.Correlation coefficient (r²) ≥ 0.999
Accuracy Determined by spike recovery. Samples were spiked with the analyte at three levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.[11]
Precision Repeatability (Intra-day): Six replicate preparations of the same sample analyzed on the same day. Intermediate Precision (Inter-day): Analysis repeated on a different day by a different analyst.Relative Standard Deviation (RSD) ≤ 2.0% for both repeatability and intermediate precision.[10]
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio method. A series of diluted solutions were analyzed.S/N ratio ≥ 10.

Purity Calculation

The purity of an unknown sample is determined using the area percent normalization method. This method assumes that all impurities have a similar response factor to the main component in the mass spectrometer.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation provides a direct measure of the main component relative to all other detected impurities.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No peak or very small peak Incomplete derivatization; presence of moisture; injector or column issue.Ensure sample is completely dry before adding reagents. Use fresh, anhydrous reagents. Check GC system for leaks or blockages.
Peak tailing Active sites in the inlet liner or column; incomplete derivatization.Use a deactivated inlet liner. Condition the column. Ensure derivatization reaction went to completion.
Extra, unexpected peaks Contamination; byproduct from derivatization reagent.Run a blank (reagents only) to identify reagent-related peaks. Use high-purity solvents.
Poor reproducibility Inconsistent sample/standard preparation; autosampler issue.Ensure precise and consistent volumetric transfers. Check autosampler syringe for bubbles or blockages.

Conclusion

This application note describes a complete, validated GC-MS method for the purity determination of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. The use of silylation derivatization with BSTFA successfully overcomes the challenges associated with the direct analysis of this polar, high-molecular-weight compound. The method is specific, linear, accurate, and precise, demonstrating its reliability for quality control in both research and manufacturing environments.

References

  • ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available at: [Link]

  • Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. Available at: [Link]

  • ACS Publications. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Chemistry LibreTexts. Derivatization. Available at: [Link]

  • PubMed. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Available at: [Link]

  • Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary. Journal of Chromatography A. Available at: [Link]

  • PubMed. Mass spectral fragmentation of trimethylsilylated small molecules. Available at: [Link]

  • ResearchGate. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Available at: [Link]

  • SciSpace. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Available at: [Link]

  • CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. Available at: [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Watson International Ltd. trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid CAS 65355-33-1. Available at: [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • NIH National Center for Biotechnology Information. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Available at: [Link]

  • Whitman College. GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Available at: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Impact Factor. A Review on GC-MS and Method Development and Validation. Available at: [Link]

  • ChemBK. trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. Available at: [Link]

  • IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Available at: [Link]

Sources

Application

Application Note: Determination of Stereochemical Purity of Bicyclohexyl Compounds Using High-Performance Liquid Chromatography

Abstract This comprehensive guide details the application of High-Performance Liquid Chromatography (HPLC) for the robust determination of stereochemical purity in molecules containing the bicyclohexyl moiety. Recognizin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of High-Performance Liquid Chromatography (HPLC) for the robust determination of stereochemical purity in molecules containing the bicyclohexyl moiety. Recognizing the critical importance of stereoisomeric composition in pharmaceutical sciences, this document provides an in-depth exploration of the principles of chiral chromatography, strategic approaches to method development, detailed experimental protocols, and rigorous validation standards. By leveraging the broad selectivity of polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs), this guide equips researchers, scientists, and drug development professionals with the necessary framework to develop and validate reliable methods for ensuring the stereochemical integrity of bicyclohexyl-containing compounds.

Introduction: The Stereochemical Imperative for Bicyclohexyl Compounds

The bicyclohexyl scaffold is a prevalent structural motif in medicinal chemistry, valued for its conformational rigidity and lipophilicity, which can enhance target binding and improve pharmacokinetic properties. As with all chiral molecules, the three-dimensional arrangement of atoms in bicyclohexyl-containing active pharmaceutical ingredients (APIs) is paramount. Enantiomers and diastereomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. One stereoisomer may be responsible for the desired therapeutic effect, while another could be inactive or, in the worst case, contribute to adverse effects, as exemplified by the tragic case of thalidomide.

Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict control over the stereoisomeric purity of chiral drugs. HPLC, particularly with chiral stationary phases (CSPs), has emerged as the gold standard for the separation and quantification of stereoisomers due to its high resolution, sensitivity, and reproducibility. This application note serves as a practical guide to harnessing the power of chiral HPLC for the specific challenges presented by bicyclohexyl compounds.

The Engine of Separation: Understanding Chiral Recognition Mechanisms

The direct separation of enantiomers by HPLC is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector, which is immobilized on the stationary phase. The differential stability of these complexes leads to different retention times and, thus, separation. The formation of these complexes is governed by a combination of non-covalent interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion phenomena.

For saturated carbocyclic structures like bicyclohexyls, which lack significant π-systems, chiral recognition is primarily driven by hydrogen bonding, dipole-dipole interactions, and steric fit. Therefore, the choice of a CSP with complementary interaction sites is crucial for successful separation.

Dominant Chiral Stationary Phases (CSPs) for Bicyclohexyls

Experience has shown that two classes of CSPs are particularly effective for a wide range of chiral compounds and are well-suited for bicyclohexyl derivatives:

  • Polysaccharide-Based CSPs: These are the most widely used CSPs, based on derivatives of cellulose or amylose (typically carbamates or esters) coated or immobilized on a silica support. The helical structure of the polysaccharide polymer creates chiral grooves or cavities where analyte enantiomers can interact differently. The choice of the specific derivative (e.g., tris(3,5-dimethylphenylcarbamate)) and the polysaccharide backbone (amylose vs. cellulose) can lead to complementary selectivities. Immobilized polysaccharide CSPs offer the significant advantage of being compatible with a broader range of solvents, which expands the possibilities for method development.

  • Macrocyclic Glycopeptide-Based CSPs: CSPs based on antibiotics like vancomycin and teicoplanin offer a unique and complex chiral environment containing multiple stereogenic centers, peptide linkages, and carbohydrate moieties. This structural complexity allows for a variety of interactions, making them highly versatile for separating diverse classes of molecules, including those with amine and carboxylic acid functional groups that are often present in bicyclohexyl-containing drug candidates.

Strategic Method Development: A Self-Validating Approach

A systematic and logical approach to method development is essential for efficiently achieving robust and reliable chiral separations. A trial-and-error approach can be time-consuming and inefficient. The following workflow is designed as a self-validating system, where each stage builds upon the last to logically arrive at an optimized method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte & CSP Selection cluster_1 Phase 2: Mobile Phase Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Analyte Analyte Characterization (pKa, solubility, functional groups) CSP_Selection Initial CSP Selection (Polysaccharide & Macrocyclic Glycopeptide) Analyte->CSP_Selection NP_Screen Normal Phase (NP) Screen (Hexane/Alcohol) CSP_Selection->NP_Screen Soluble in NP? RP_Screen Reversed Phase (RP) Screen (ACN or MeOH/Water/Buffer) CSP_Selection->RP_Screen PO_Screen Polar Organic (PO) Screen (ACN or MeOH +/- additives) CSP_Selection->PO_Screen Optimize Fine-Tune Parameters (Modifier %, Additives, Temp, Flow Rate) NP_Screen->Optimize Promising Separation RP_Screen->Optimize Promising Separation PO_Screen->Optimize Promising Separation Validate Method Validation (ICH Guidelines) Optimize->Validate

Caption: A structured workflow for chiral HPLC method development.

Phase 1: Analyte Characterization and CSP Selection

Before any experimental work, thoroughly characterize the bicyclohexyl compound. Understanding its functional groups (e.g., amines, carboxyls, hydroxyls), pKa, and solubility is critical for selecting the appropriate CSP and mobile phase mode.

  • Initial Column Choice: A pragmatic screening approach involves selecting a small, diverse set of columns. A good starting point includes:

    • An amylose-based polysaccharide column (e.g., Chiralpak® IA, AD).

    • A cellulose-based polysaccharide column (e.g., Chiralcel® OD, OJ).

    • A macrocyclic glycopeptide column (e.g., CHIROBIOTIC® T or V).

Phase 2: Mobile Phase Screening

The goal of the screening phase is to identify a CSP and mobile phase combination that shows at least partial separation. This initial "hit" can then be optimized.

  • Normal Phase (NP): Often the first choice for polysaccharide CSPs.

    • Mobile Phases: Typically consist of a non-polar alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol, ethanol).

    • Additives: For basic analytes, a small amount of a basic additive (e.g., 0.1% diethylamine, DEA) is crucial to improve peak shape. For acidic analytes, an acidic additive (e.g., 0.1% trifluoroacetic acid, TFA) is used.

  • Reversed Phase (RP): Suitable for more polar compounds and compatible with LC-MS.

    • Mobile Phases: Mixtures of water or aqueous buffers with acetonitrile (ACN) or methanol (MeOH).

    • pH Control: The pH of the aqueous phase should be carefully controlled to be approximately 2 pH units away from the analyte's pKa to ensure a consistent ionization state.

  • Polar Organic (PO) Mode: A versatile mode using polar organic solvents.

    • Mobile Phases: Typically 100% methanol or acetonitrile, often with the same acidic or basic additives used in NP mode.

Phase 3: Optimization

Once a promising separation is achieved, systematically adjust chromatographic parameters to improve resolution (Rs), analysis time, and peak shape.

  • Modifier Concentration: Vary the percentage of the alcohol in NP mode or the organic solvent in RP mode. A lower percentage of the stronger solvent usually increases retention and can improve resolution.

  • Temperature: Lowering the column temperature often increases enantioselectivity (improves resolution) but also increases backpressure and peak width. A van't Hoff plot (ln(α) vs 1/T) can be used to study the thermodynamics of the separation.

  • Additive Concentration: Fine-tune the concentration of the acidic or basic additive to optimize peak shape and retention.

Experimental Protocol: A Case Study Approach

While a universal protocol is not feasible, the following detailed methodology for a compound analogous to N-cyclohexyl-DL-alanine on a polysaccharide-based CSP serves as a robust template.

Materials and Equipment
  • HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, degasser, autosampler, column thermostat, and UV detector.

  • Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.

  • Solvents: HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA).

  • Sample: Racemic standard of the bicyclohexyl compound.

Chromatographic Conditions
ParameterConditionRationale
Mobile Phase n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)A standard starting point for NP chromatography on polysaccharide CSPs. DEA is crucial for good peak shape of amine-containing analytes.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temp. 25 °CProvides stable and reproducible retention times. Temperature can be optimized (e.g., lowered to 15-20 °C) to improve resolution if needed.
Detection UV at 220 nmWavelength should be chosen based on the analyte's UV spectrum to maximize sensitivity.
Injection Vol. 10 µLShould be optimized to avoid column overload, which can degrade peak shape and resolution.
Procedure
  • Sample Preparation: Accurately weigh and dissolve the racemic standard in the mobile phase to a final concentration of approximately 1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Analysis: Identify the peaks corresponding to the two enantiomers. Calculate the resolution (Rs) between the peaks. A resolution of ≥ 1.5 is typically considered baseline separation.

Method Validation: Ensuring Trustworthiness and Compliance

Once an optimized method is established, it must be validated to ensure it is fit for its intended purpose. Validation should be performed in accordance with ICH Q2(R2) guidelines.

ValidationParameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for chiral method validation per ICH guidelines.

Key Validation Parameters and Acceptance Criteria

The following table summarizes the critical validation parameters for a chiral purity method.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to measure the undesired enantiomer in the presence of the desired enantiomer, impurities, and degradation products.Baseline resolution (Rs ≥ 1.5) between enantiomers and from any other peak.
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99 for the undesired enantiomer over a range (e.g., LOQ to 150% of the specification limit).
Precision The closeness of agreement among a series of measurements. Evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.RSD ≤ 10% for the undesired enantiomer at the specification limit.
Accuracy The closeness of the test results to the true value. Assessed by analyzing samples spiked with known amounts of the undesired enantiomer.Recovery of 90.0% to 110.0% for the undesired enantiomer at the specification limit.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, temperature ±2°C).System suitability parameters (e.g., resolution) should remain within acceptable limits.

Conclusion

The determination of stereochemical purity is a non-negotiable aspect of the development of bicyclohexyl-containing pharmaceuticals. High-Performance Liquid Chromatography with chiral stationary phases provides a powerful and reliable platform for this critical task. By employing a systematic method development strategy focused on polysaccharide and macrocyclic glycopeptide CSPs, researchers can efficiently establish robust separation methods. Rigorous validation according to ICH guidelines ensures that these methods are trustworthy and suitable for regulatory scrutiny. The principles and protocols outlined in this guide provide a solid foundation for scientists to confidently tackle the challenges of chiral separations and ensure the quality and safety of novel therapeutics.

References

  • Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from [Link]

  • LCGC. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]

  • PubMed. (2009). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism: reversal of elution order of N-substituted alpha-methyl phenylalanine esters. Retrieved from [Link]

  • AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Retrieved from [Link]

  • SpringerLink. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • PubMed. (2014). Insights into chiral recognition mechanism in supercritical fluid chromatography IV. Chlorinated polysaccharide stationary phases. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]

  • Semantic Scholar. (1997). Enantiomeric HPLC separation of selected chiral drugs using native and derivatized β-cyclodextrins as chiral mobile phase additives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. Retrieved from [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Recognition Mechanisms in Analytical Separation Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Chiral Recognition Mechanisms. Retrieved from [Link]

  • SlidePlayer. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. Retrieved from [Link]

  • PubMed. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubMed. (2010). Chiral recognition by enantioselective liquid chromatography: mechanisms and modern chiral stationary phases. Retrieved from [Link]

  • AFMPS. (n.d.). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of (1,1'-Bicyclohexyl)-1-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Ferrara. (2023). Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. Retrieved from [Link]

Method

Application Notes and Protocols for Liquid Crystal Display (LCD) Manufacturing

For: Researchers, scientists, and drug development professionals exploring advanced materials and processes in display technology. Introduction: The Architectural Brilliance of a Liquid Crystal Display At the heart of th...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring advanced materials and processes in display technology.

Introduction: The Architectural Brilliance of a Liquid Crystal Display

At the heart of the ubiquitous flat-panel displays that populate our world lies a sophisticated interplay of materials science, physics, and precision engineering. A Liquid Crystal Display (LCD) is not a monolithic entity but a meticulously assembled sandwich of specialized layers, each with a distinct and critical function.[1] The magic of an LCD resides in its ability to modulate the passage of light, pixel by pixel, through the electro-optical switching of liquid crystals. These unique molecules, existing in a state between liquid and solid, can be oriented by an electric field, thereby altering the polarization of light passing through them.[2][3] This document provides a detailed exploration of the core materials and manufacturing protocols integral to the production of modern LCDs, with a particular focus on the underlying scientific principles that govern their function.

I. The Foundation: Substrate and Thin-Film Transistor (TFT) Array Fabrication

The journey of an LCD begins with two pristine glass substrates, which serve as the foundation upon which the display is built.[4] The quality of this foundation is paramount, as any imperfections can lead to defects in the final product.[5][6]

Protocol 1: Glass Substrate Preparation

  • Initial Cleaning: Substrates undergo a rigorous multi-step cleaning process to remove any particulate or organic contaminants. This typically involves ultrasonic baths with deionized water and specialized cleaning agents.[5]

  • Polishing: To ensure a perfectly flat surface, the glass is polished using a lapping process with abrasive particles.[6]

  • Surface Treatment: A layer of silicon dioxide (SiO₂) is often deposited on the substrate to act as a barrier, preventing the diffusion of ions from the glass that could interfere with the liquid crystal alignment.[7]

The "active" substrate, known as the TFT backplane, is then patterned with millions of thin-film transistors (TFTs), with each TFT controlling a single sub-pixel.[8][9] This process is a marvel of microfabrication, borrowing techniques from the semiconductor industry.[9]

Protocol 2: Thin-Film Transistor (TFT) Array Fabrication via Photolithography

  • Thin-Film Deposition: A layer of a semiconductor material, commonly amorphous silicon (a-Si) or more advanced materials like indium gallium zinc oxide (IGZO), is deposited onto the glass substrate using techniques like Chemical Vapor Deposition (CVD).[4][10][11] This is followed by the deposition of a conductive layer, such as indium tin oxide (ITO), which will form the pixel electrodes.[8]

  • Photoresist Coating: A light-sensitive polymer, known as a photoresist, is uniformly applied to the substrate, often through a spin-coating process.[5][12]

  • Exposure: The substrate is exposed to ultraviolet (UV) light through a photomask that contains the intricate pattern of the TFT array.[13][14] The UV light chemically alters the exposed areas of the photoresist.

  • Development: The substrate is treated with a developer solution that selectively removes either the exposed (positive photoresist) or unexposed (negative photoresist) portions of the photoresist, revealing the desired pattern.[12][13]

  • Etching: The underlying thin films are then etched away in the areas not protected by the photoresist, creating the final TFT and electrode structures.[13]

  • Stripping: The remaining photoresist is removed, leaving the patterned TFT array on the glass substrate.[14]

This entire photolithography cycle is repeated multiple times to build up the complete layered structure of the TFTs.[13]

Workflow for TFT Array Fabrication

TFT_Fabrication cluster_0 TFT Array Fabrication Substrate Substrate Deposition Deposition Substrate->Deposition a-Si, ITO PR_Coating PR_Coating Deposition->PR_Coating Photoresist Exposure Exposure PR_Coating->Exposure UV Light + Mask Development Development Exposure->Development Etching Etching Development->Etching Stripping Stripping Etching->Stripping Completed_TFT_Layer Completed_TFT_Layer Stripping->Completed_TFT_Layer

Caption: A simplified workflow of the photolithography process used to create the Thin-Film Transistor (TFT) array on the glass substrate.

II. Crafting Color and Controlling Light: The Color Filter and Alignment Layer

The second glass substrate is prepared in parallel to become the color filter substrate. This component is responsible for imparting color to the white light from the backlight.[15]

Protocol 3: Color Filter Fabrication

  • Black Matrix Formation: A black matrix is first applied to the glass substrate to define the borders of each sub-pixel. This enhances contrast by preventing light leakage between adjacent sub-pixels.[4]

  • Color Resist Application: Red, green, and blue (RGB) photoresist materials are applied to their respective sub-pixel areas using a process similar to the photolithography described for the TFT array.[4][16][17]

  • Patterning: Each color layer is individually patterned through exposure and development to create the precise RGB filter array.[16][18]

Once the color filters are in place, both the TFT and color filter substrates must be treated to control the alignment of the liquid crystal molecules. This is achieved by depositing and processing a very thin alignment layer, typically made of a polymer like polyimide.[4][19]

Protocol 4: Alignment Layer Application and Processing

  • Polyimide Coating: A thin, uniform layer of a polyimide precursor solution is applied to the inner surfaces of both the TFT and color filter substrates.[20]

  • Curing: The substrates are baked at high temperatures to cure the polyimide.[20]

  • Rubbing: A mechanical rubbing process, where a velvet-covered roller moves across the polyimide surface in a specific direction, creates microscopic grooves. These grooves physically guide the alignment of the liquid crystal molecules.[5][21]

  • Alternative Method - Photo-alignment: An increasingly common non-contact method involves using polarized UV light to create anisotropic properties in a photosensitive polymer layer, which then dictates the liquid crystal alignment. This technique avoids potential issues like dust and static electricity associated with rubbing.[19][22]

The precise orientation of these alignment layers is critical. For a twisted nematic (TN) display, the rubbing directions on the two substrates are set at a 90-degree angle to each other, inducing the characteristic helical twist in the liquid crystals.[19]

III. The Heart of the Display: Liquid Crystal Cell Assembly

With the two substrates fully prepared, they are brought together to form the liquid crystal cell.

Protocol 5: LCD Cell Assembly

  • Sealant Application: A sealant is applied around the perimeter of one of the substrates, leaving a small gap for the injection of the liquid crystal material.[4]

  • Spacer Application: To maintain a precise and uniform gap between the two substrates, microscopic spacers are distributed across the surface.[6]

  • Substrate Alignment and Bonding: The TFT and color filter substrates are precisely aligned and pressed together. The assembly is then heated to cure the sealant, permanently bonding the two pieces of glass.[6][23]

  • Liquid Crystal Injection: The bonded substrates, now forming an empty cell, are placed in a vacuum chamber. The liquid crystal material is then injected into the gap through the opening left in the sealant.[5][6] The vacuum environment ensures a complete and bubble-free fill.

  • End Sealing: The injection port is sealed, typically with a UV-curable resin, to hermetically enclose the liquid crystal material.[5]

Diagram of LCD Cell Structure

LCD_Structure cluster_cell LCD Cell Cross-Section Polarizer_1 Top Polarizer Glass_1 Glass Substrate CF Color Filter (RGB) ITO_1 Common Electrode (ITO) Alignment_1 Alignment Layer LC Liquid Crystal Layer Alignment_2 Alignment Layer TFT TFT Array & Pixel Electrodes Glass_2 Glass Substrate Polarizer_2 Bottom Polarizer Backlight Backlight Unit

Caption: A layered representation of the core components within a single pixel of a color TFT LCD.

IV. Final Assembly and Quality Assurance

The completed liquid crystal cell is then integrated with the final components to create the functional display module.

Protocol 6: Module Assembly and Integration

  • Polarizer Attachment: Polarizing films are laminated to the outer surfaces of the glass substrates.[4] The orientation of these polarizers is crucial for the light-modulating function of the display.[24][25] The core of the polarizer is typically a stretched polyvinyl alcohol (PVA) film, protected by layers of triacetyl cellulose (TAC).[26][27]

  • Driver Circuit Integration: Driver integrated circuits (ICs) are bonded to the edges of the glass to provide the electrical signals that control the TFTs.

  • Backlight Assembly: The backlight unit, which provides the illumination for the display, is attached to the rear of the LC cell.[2][4]

Quality Control and Testing

Throughout the manufacturing process, and especially upon completion, the displays undergo rigorous quality control to ensure they meet stringent performance standards.[28]

Table 1: Key Quality Control Metrics in LCD Manufacturing

ParameterTest MethodAcceptance Criteria
Pixel Defects Automated Optical Inspection (AOI) and visual inspection with test patterns.[29]Adherence to ISO standards for pixel defects (e.g., number and type of dead or stuck pixels).
Brightness & Uniformity Luminance meter measurements at multiple points across the display.[29]Brightness meets specification with minimal deviation across the screen area.
Contrast Ratio Measurement of the luminance of a full white screen versus a full black screen.High ratio indicating deep blacks and bright whites.
Color Accuracy Colorimeter analysis of displayed color patterns against standard color spaces (e.g., sRGB, DCI-P3).[29]Low Delta E value, indicating minimal deviation from the target color.
Response Time Oscilloscope measurement of the time taken for a pixel to transition from black to white and back to black.Fast response time to minimize motion blur.
Viewing Angle Goniometric measurement of contrast and color shift at various viewing angles.Wide viewing angles with minimal degradation in image quality.
Environmental Stress Testing under extreme temperatures, humidity, and vibration to assess durability.[30]No functional failures or significant performance degradation after stress testing.

This meticulous attention to detail at every stage of production is what enables the creation of the high-quality, reliable liquid crystal displays that are integral to modern technology.[28][31]

References

Application

Application Notes &amp; Protocols: trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic Acid (5HHA) as a Core Intermediate for High-Performance Liquid Crystals

Authored for Researchers, Scientists, and Drug Development Professionals Introduction & Strategic Importance trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid, commonly referred to by the synonym 5HHA, is a pivotal i...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction & Strategic Importance

trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid, commonly referred to by the synonym 5HHA, is a pivotal intermediate in the synthesis of advanced liquid crystal (LC) materials.[1][2] Its molecular architecture, featuring a rigid bicyclohexyl core, a flexible pentyl tail, and a reactive carboxylic acid head, provides an exceptional combination of physical and chemical properties.[3][4]

Historically, liquid crystal displays (LCDs) relied heavily on biphenyl-based molecules. However, the demand for displays with higher performance, particularly for industrial and automotive applications, necessitated materials with greater thermal stability and faster response times.[3][5] Cyclohexane-based liquid crystals, derived from intermediates like 5HHA, successfully address these limitations. They exhibit higher phase transition temperatures and lower viscosity, which overcomes the shortcomings of many biphenyl-based LCs.[1][6] The specific trans,trans stereochemistry of 5HHA is critical, as this defined geometry ensures the optimal molecular arrangement required for high-performance liquid crystal phases.[4] This document provides a detailed overview of 5HHA's properties and protocols for its application and quality control.

Caption: Molecular structure of 5HHA.

Physicochemical Properties & Specifications

The utility of 5HHA is directly derived from its distinct molecular features. The saturated bicyclohexyl ring system provides structural rigidity and enhances thermal stability, which is crucial for liquid crystals operating in demanding environments.[3][4] The terminal pentyl chain imparts fluidity and influences the mesophase behavior, while the carboxylic acid group provides a reactive site for further synthesis, typically through esterification.[3][4]

PropertyValueSource(s)
CAS Number 65355-33-1[7][8][9]
Molecular Formula C18H32O2[1][7]
Molecular Weight 280.45 g/mol
Appearance White crystalline powder[1][2]
Boiling Point 400.2 °C at 760 mmHg
pKa 4.90 ± 0.10 (Predicted)[1]
Purity (Typical) ≥99.5%[2][7][9]
Storage Room temperature, sealed in dry conditions[1][9]

Core Application: Synthesis of Nematic Liquid Crystal Esters

A primary application of 5HHA is its use as a precursor in the synthesis of ester-containing liquid crystals. The carboxylic acid moiety readily undergoes esterification with various phenolic compounds to yield molecules with desirable mesogenic properties. The choice of the phenol component allows for the fine-tuning of properties such as clearing point, birefringence, and dielectric anisotropy.

Protocol 3.1: Synthesis of 4-cyanophenyl trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carboxylate (An Example)

This protocol describes a representative Steglich esterification, a mild and effective method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.

Principle: The carboxylic acid (5HHA) is activated by DCC to form a reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of 4-cyanophenol, catalyzed by DMAP, to form the desired ester. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

Materials:

  • trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid (5HHA)

  • 4-Cyanophenol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methanol

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 5HHA (1.0 eq) and 4-cyanophenol (1.05 eq) in anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.1 eq) to the solution and stir until it dissolves.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the DCC addition and minimize side reactions.

  • Coupling Agent Addition: Dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes. A white precipitate (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up & Purification:

    • Filter the reaction mixture through a Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Crystallization: Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure liquid crystal ester product.

cluster_prep Reaction Preparation cluster_reaction Esterification Reaction cluster_purification Work-up & Purification reactants Dissolve 5HHA, 4-Cyanophenol, & DMAP in anhydrous DCM cooling Cool mixture to 0°C (Ice Bath) reactants->cooling addition Add DCC solution dropwise cooling->addition stirring Stir at room temperature (12-18h) addition->stirring monitoring Monitor by TLC stirring->monitoring filtration Filter to remove DCU precipitate monitoring->filtration washing Wash filtrate with HCl, NaHCO₃, Brine filtration->washing drying Dry organic layer (MgSO₄) & concentrate washing->drying cryst Recrystallize from Methanol/Hexanes drying->cryst product Pure LC Ester Product cryst->product

Caption: Workflow for the synthesis and purification of a liquid crystal ester from 5HHA.

Analytical & Quality Control Protocols

Ensuring the high purity and correct stereochemistry of 5HHA is paramount for its successful application, as impurities can significantly disrupt the formation of desired liquid crystal phases and degrade performance.[5]

Protocol 4.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC separates 5HHA from non-polar and more polar impurities. The area under the peak at the characteristic retention time for 5HHA is used to calculate its purity relative to any detected impurities.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 85:15) with 0.1% Trifluoroacetic Acid (TFA). The TFA ensures the carboxylic acid is protonated for consistent peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 210 nm.

  • Procedure: Prepare a standard solution of 5HHA (e.g., 1 mg/mL) in the mobile phase. Inject a known volume (e.g., 10 µL) and record the chromatogram. Purity is calculated as (Area of 5HHA peak / Total area of all peaks) x 100%. A purity level of >99.5% is typically required.[2][9]

Protocol 4.2: Structural Verification by ¹H NMR Spectroscopy

Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed fingerprint of the molecule's structure, confirming the presence of the pentyl chain, the bicyclohexyl core, and the absence of significant impurities.

  • Solvent: CDCl₃ (Deuterated Chloroform).

  • Expected Chemical Shifts (δ, ppm):

    • ~12.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

    • ~2.2-2.4 ppm (multiplet, 1H): Methine proton (CH) alpha to the carboxyl group.

    • ~0.8-2.0 ppm (complex multiplets): A large group of signals corresponding to the numerous protons of the two cyclohexyl rings and the pentyl chain.

    • ~0.9 ppm (triplet, 3H): Terminal methyl group (-CH₃) of the pentyl chain.

Protocol 4.3: Thermal Phase Behavior Analysis by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to precisely determine the temperatures of phase transitions, such as the melting point (crystal to liquid or liquid crystal) and the clearing point (liquid crystal to isotropic liquid), which are fundamental properties of any liquid crystal material.

  • Procedure:

    • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.

    • Place the pan in the DSC cell alongside an empty reference pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point.

    • Cool the sample at the same rate back to room temperature.

    • Perform a second heating scan. The data from the second heating is typically used for analysis to ensure a consistent thermal history.

    • Identify endothermic peaks corresponding to phase transitions.

cluster_qc1 Initial QC on Intermediate cluster_qc2 Final Product QC raw_material Incoming 5HHA Batch identity Structural Identity Check (¹H NMR, FT-IR) raw_material->identity purity Purity & Impurity Profile (HPLC) identity->purity synthesis LC Ester Synthesis (Protocol 3.1) purity->synthesis purity_final Final Purity Check (HPLC) synthesis->purity_final thermal Thermal Phase Analysis (DSC) purity_final->thermal release Product Release thermal->release

Caption: Quality control workflow for 5HHA and its derived liquid crystal products.

Handling, Storage, and Safety

  • Storage: 5HHA should be stored at room temperature in a dry, well-sealed container to prevent moisture absorption.[1][9]

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Safety: The material may cause skin, eye, and respiratory irritation.[10] Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion & Future Outlook

trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid (5HHA) is a cornerstone intermediate for modern, high-performance liquid crystal materials. Its inherent structural advantages have enabled the development of displays with superior thermal stability and faster switching speeds compared to older technologies.[1] The demand for high-purity 5HHA continues to grow, driven by advancements in display technology and the expansion into new areas such as organic electronics and advanced materials science.[5] The protocols outlined here provide a framework for the synthesis, purification, and quality control necessary to leverage this versatile molecule for next-generation applications.

References

  • trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid - ChemBK. (2024). ChemBK.com. [Link]

  • What are the applications of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid?. Google Search.
  • Trans-4′-Pentyl-(1,1′-bicyclohexyl)-4-carboxylic acid CAS 65355-33-1. Watson-Int.com. [Link]

  • The Role of Bicyclohexyl Derivatives in Advanced Materials: A Case Study of trans-4'-Pentyl-(1,1'. (2025). inno-pharmchem.com. [Link]

  • Exploring the Market Landscape for trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic Acid. inno-pharmchem.com. [Link]

  • Trans-4-pentyl-(1.1bicyclohexyl)4-carboxylic acid. xianhuachem.com. [Link]

  • (trans,trans)-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid | C18H32O2 | CID 1712164. PubChem. [Link]

  • (1,1'-Bicyclohexyl)-1-carboxylic acid | C13H22O2 | CID 108911. PubChem. [Link]

Sources

Method

Application Notes and Protocols for the Use of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid in Pesticide Formulation

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid in t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid in the formulation of pesticides. While direct, publicly available data on the extensive use of this specific molecule in commercial pesticide products is limited, its unique chemical structure as a carboxylic acid derivative with liquid crystal properties suggests several promising roles. This guide synthesizes information on its known properties with established principles of pesticide formulation chemistry to propose and detail its use as an adjuvant, in controlled-release systems, and as a synthetic intermediate. Protocols for evaluation and characterization are provided to enable further research and development in this area.

Introduction: Understanding trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid

trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid (CAS 65355-33-1) is a unique organic molecule characterized by a bicyclohexyl core, a pentyl chain, and a carboxylic acid functional group.[1][2][3] Its rigid bicyclohexyl structure and the presence of both hydrophobic (pentyl chain) and hydrophilic (carboxylic acid) moieties give it amphiphilic properties. Notably, this compound is recognized as an important intermediate in the synthesis of liquid crystal materials, a property that hints at its potential for creating structured formulations.[1][4] While its primary documented application lies in materials science, it is also cited for its utility in the synthesis of fine chemicals, including pharmaceuticals and pesticides.[1][3]

Table 1: Physicochemical Properties of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid

PropertyValueSource
Molecular FormulaC18H32O2[1][2][3]
Molecular Weight280.45 g/mol [2][5]
AppearanceWhite to almost white crystal/powder[1][6]
StorageSealed in a dry place at room temperature[1][7]
pKa4.90 ± 0.10 (Predicted)[1]

The carboxylic acid group is a key feature, as this functional group is prevalent in a variety of herbicides and can influence properties like water solubility and biological activity.[8][9] The combination of this polar head with a bulky, non-polar tail suggests potential surfactant-like behavior, which is critical for many pesticide formulations.

Potential Applications in Pesticide Formulation

Based on its molecular structure and known properties, trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid can be hypothesized to function in several key areas within pesticide formulation:

  • As an Adjuvant: Adjuvants are non-pesticidal ingredients added to formulations to enhance the efficacy of the active ingredient (AI).[10][11][12] The amphiphilic nature of this molecule suggests it could act as a surfactant, emulsifier, or dispersant.

  • In Controlled-Release Formulations: The liquid crystalline properties of this compound and its derivatives could be leveraged to create structured delivery systems that provide a slow, controlled release of the AI.[13][14][15]

  • As a Synthetic Intermediate: The carboxylic acid group provides a reactive handle for esterification or amidation, allowing it to be incorporated into more complex active ingredients.[16][17]

Role as a Formulation Adjuvant

Adjuvants are critical for improving the performance of pesticides by aiding in mixing, application, and uptake.[18][19] trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid's structure is conducive to functioning as a:

  • Surfactant/Wetting Agent: By reducing the surface tension of spray droplets, it could improve the wetting and spreading of the formulation on leaf surfaces, particularly those with waxy cuticles.

  • Emulsifier: For emulsifiable concentrate (EC) formulations, which are common for oil-soluble AIs, this molecule could help stabilize the emulsion when diluted with water.

  • Dispersant: In suspension concentrate (SC) formulations containing solid AI particles, it could help prevent agglomeration and settling.

  • Crystallization Inhibitor: The bulky bicyclohexyl group may sterically hinder the crystallization of active ingredients upon dilution in the spray tank, a common issue with some pesticides.[20][21][22]

Adjuvant_Evaluation_Workflow cluster_prep Formulation Preparation cluster_eval Performance Evaluation cluster_analysis Data Analysis Prep Prepare Blank Formulation (AI + Solvent) Add_Test_Compound Add Test Compound (0.1% - 5% w/v) Prep->Add_Test_Compound Surface_Tension Measure Surface Tension Add_Test_Compound->Surface_Tension Emulsion_Stability Assess Emulsion Stability (CIPAC MT 36) Add_Test_Compound->Emulsion_Stability Particle_Size Analyze Particle Size (for SC formulations) Add_Test_Compound->Particle_Size Contact_Angle Measure Contact Angle on Leaf Surface Add_Test_Compound->Contact_Angle Compare Compare to Standard Adjuvants Surface_Tension->Compare Emulsion_Stability->Compare Particle_Size->Compare Contact_Angle->Compare Determine_Optimal Determine Optimal Concentration Compare->Determine_Optimal

Caption: Workflow for evaluating the adjuvant properties of the test compound.

This protocol is designed to assess the ability of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid to stabilize an oil-in-water emulsion, typical of an EC formulation.

  • Preparation of the Organic Phase:

    • Dissolve a model water-insoluble active ingredient (e.g., tebuconazole) in a suitable solvent system (e.g., aromatic 150) to create a 25% (w/v) solution.

    • Add trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid to the organic phase at varying concentrations (e.g., 1%, 2.5%, 5% w/v). Prepare a control with a standard commercial emulsifier and one without any emulsifier.

  • Emulsion Formation:

    • Add 5 mL of the organic phase to 95 mL of standard hard water (CIPAC Standard Water D) in a 100 mL graduated cylinder.

    • Invert the cylinder 30 times and allow it to stand at room temperature.

  • Stability Assessment:

    • Record the volume of cream or separation at 30 minutes, 2 hours, and 24 hours.

    • A stable emulsion will show minimal to no separation over the observation period.

Table 2: Expected Outcomes for Emulsion Stability Test

FormulationSeparation at 2 hoursStability Rating
No Emulsifier>10 mLUnstable
Standard Emulsifier< 1 mLStable
1% Test Compound5-10 mLModerately Stable
2.5% Test Compound< 2 mLStable
5% Test Compound< 1 mLVery Stable
Role in Controlled-Release Formulations

Controlled-release technology in pesticides aims to prolong efficacy, reduce environmental contamination, and minimize applicator exposure.[14][15][23] The ability of molecules like trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid to form liquid crystalline phases can be exploited to create structured matrices that encapsulate and slowly release an active ingredient.[13][24]

These liquid crystal-based systems can form various phases (e.g., lamellar, hexagonal) that can trap the AI. The release rate is then governed by the diffusion of the AI through this ordered structure. This could be particularly useful for creating long-lasting formulations for soil application or for systemic insecticides.

CR_Development_Flow cluster_phase Phase Behavior Analysis cluster_formulate Formulation & Release Study cluster_efficacy Bio-efficacy Testing Mix Mix Test Compound, AI, Water, and Co-solvent Polarized_Microscopy Analyze with Polarized Light Microscopy Mix->Polarized_Microscopy Identify_LC Identify Liquid Crystalline Phases Polarized_Microscopy->Identify_LC Prepare_Formulation Prepare Optimized LC Formulation Identify_LC->Prepare_Formulation Release_Study Conduct in vitro Release Study (e.g., Dialysis) Prepare_Formulation->Release_Study Quantify Quantify AI Release over Time (HPLC) Release_Study->Quantify Bioassay Perform Bioassay (e.g., insect mortality, weed control) Quantify->Bioassay Compare_CR Compare CR vs. Conventional Formulation Bioassay->Compare_CR Assess_Longevity Assess Longevity of Control Compare_CR->Assess_Longevity

Caption: Logical flow for developing a liquid crystal-based controlled-release pesticide.

This protocol outlines the steps to form a liquid crystalline phase and evaluate its release characteristics.

  • Phase Diagram Construction:

    • Prepare a series of mixtures containing trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a water-soluble AI, water, and a co-solvent (e.g., ethanol).

    • Examine a small sample of each mixture between a slide and coverslip using a polarized light microscope.

    • Identify the compositions that exhibit birefringence, which is characteristic of liquid crystalline phases.

  • Formulation Preparation:

    • Select the composition that forms a stable, homogenous liquid crystalline phase (e.g., a viscous gel).

  • In Vitro Release Study:

    • Place a known amount of the formulation into a dialysis bag (with a molecular weight cut-off appropriate for the AI).

    • Suspend the bag in a known volume of buffer solution at a constant temperature with gentle stirring.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from the buffer and replace with fresh buffer.

    • Analyze the concentration of the AI in the aliquots using High-Performance Liquid Chromatography (HPLC).

    • Plot the cumulative release of the AI as a function of time.

Role as a Synthetic Intermediate

Carboxylic acids are versatile starting materials in organic synthesis.[8] The carboxylic acid moiety of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid can be readily converted into other functional groups, such as esters or amides, to produce novel active ingredients.[16][17] The bulky and lipophilic bicyclohexylpentyl portion of the molecule could be incorporated to enhance the lipophilicity of a new pesticide, potentially improving its penetration through biological membranes and its overall efficacy.

For example, esterification with a pesticidal alcohol could yield a novel insecticidal or fungicidal ester.

Safety and Handling

As with any chemical substance, appropriate safety precautions should be taken when handling trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[6] Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.[1][7]

Conclusion

trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid presents a compelling, albeit underexplored, candidate for application in advanced pesticide formulations. Its unique combination of a carboxylic acid functional group, a lipophilic tail, and liquid crystalline properties makes it a versatile tool for formulation scientists. The protocols and conceptual frameworks provided in this guide offer a starting point for systematically evaluating its potential as a high-performance adjuvant, a novel controlled-release agent, or a building block for new active ingredients. Further research is warranted to fully elucidate its capabilities and unlock its potential in developing next-generation crop protection products.

References

  • National Pesticide Information Center. (2023). Adjuvants in Pesticides.
  • Crop and Soils Magazine. (n.d.). Understanding adjuvants used with agriculture chemicals.
  • Wikipedia. (n.d.). Pesticide adjuvant.
  • ResearchGate. (n.d.). Overview of adjuvants used in pesticide formulations.
  • Saskatchewan Pulse Growers. (2023). Adjuvants: What they do and how they do it.
  • ChemBK. (2024). trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid.
  • ChemicalBook. (2025). trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid | 65355-33-1.
  • Hong Jin. (n.d.). Trans-4-pentyl-(1,1-bicyclohexyl)-4-carboxylic Acid (5HHA) CAS 65355-33-1 99.5%.
  • Arborpharmchem. (n.d.). CAS.89111-63-7 trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid.
  • Google Patents. (n.d.). Liquid crystal agrochemical formulations.
  • PubChem. (n.d.). (trans,trans)-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid.
  • BLDpharm. (n.d.). trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid.
  • Google Patents. (n.d.). Carboxylic acid esters and insecticides containing them as the active ingredient.
  • Google Patents. (n.d.). Carboxylic acid esters, methods for producing them and insecticides and/or acaricides containing them as an active ingredient.
  • Cai, H., et al. (2023). Carboxylic Acid Derivatives in Herbicide Development. Journal of Agricultural and Food Chemistry.
  • Sigma-Aldrich. (n.d.). trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid.
  • Klittich, M. R., et al. (2020). Hydrogels: From Controlled Release to a New Bait Delivery for Insect Pest Management. Journal of Economic Entomology.
  • ASTM International. (2011). Development of a Novel Solvent-Based Formulation for Pesticides That Are Prone to Crystallization.
  • ResearchGate. (n.d.). Development of a Novel Solvent-Based Formulation for Pesticides That Are Prone to Crystallization.
  • Justia Patents. (2021). Crystallization inhibitors in agricultural formulations.
  • Controlled Release Pesticides Formulations. (n.d.).
  • MDPI. (n.d.). Advances in Targeted Pesticides with Environmentally Responsive Controlled Release by Nanotechnology.
  • Nesterkina, M., et al. (2024). Thermotropic liquid crystals in drug delivery: A versatile carrier for controlled release. European Journal of Pharmaceutics and Biopharmaceutics.
  • ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.

Sources

Application

Application Note: Molecular Docking of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid

Abstract This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies, using trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid (PBCC) as a case study. As PBCC is prim...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies, using trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid (PBCC) as a case study. As PBCC is primarily known as a liquid crystal intermediate with limited public data on its biological activity, this guide presents a hypothetical docking scenario against a plausible biological target: Cyclooxygenase-1 (COX-1).[1][2][3] The principles and methodologies detailed herein are broadly applicable to any small molecule-protein docking investigation and are designed for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Molecular Docking

Molecular docking is a powerful computational technique used in structure-based drug design to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[4][5] This method is instrumental in:

  • Hit Identification: Screening vast virtual libraries of compounds to identify potential drug candidates.[5]

  • Lead Optimization: Understanding the binding mode of a ligand to rationally design modifications that enhance potency and selectivity.[4][5]

  • Mechanism of Action Studies: Elucidating the molecular interactions that underpin a compound's biological activity.

Given the structural characteristics of PBCC—a carboxylic acid group appended to a bulky, hydrophobic bicyclohexylpentyl scaffold—we can hypothesize its potential interaction with enzymes that possess a corresponding binding site.[1][2][3][6][7][8] A prime example of such a target class is the Cyclooxygenase (COX) family of enzymes.[9][10]

The active site of COX enzymes is characterized by a long, hydrophobic channel.[10][11] Crucially, many non-steroidal anti-inflammatory drugs (NSAIDs) anchor within this site via an ionic interaction between their carboxylate group and a conserved arginine residue (Arg-120).[9][10] This makes COX-1 an excellent and instructive hypothetical target for demonstrating a robust docking workflow for PBCC. For this protocol, we will utilize the crystal structure of Ovine Prostaglandin H2 Synthase-1 (COX-1) complexed with the NSAID Flurbiprofen (PDB ID: 1CQE).[11]

Pre-requisites: Software and Data

This protocol utilizes freely available and widely adopted software in the computational chemistry community.

Software/ResourceDescriptionURL
AutoDock Tools (ADT) A graphical user interface for preparing protein and ligand files for AutoDock Vina.--INVALID-LINK--
AutoDock Vina A widely used program for molecular docking, known for its speed and accuracy.--INVALID-LINK--
PyMOL or ChimeraX Molecular visualization software for analyzing docking results and preparing protein structures.--INVALID-LINK-- or --INVALID-LINK--
RCSB Protein Data Bank An archive of 3D structural data of large biological molecules.--INVALID-LINK--
PubChem A public database of chemical substances and their properties.--INVALID-LINK--

Experimental Workflow: A Triad of Preparation, Docking, and Analysis

The molecular docking process can be logically divided into three core stages: preparation of the receptor and ligand, execution of the docking simulation, and finally, the analysis and interpretation of the results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Results Analysis PDB 1. Download Receptor (PDB: 1CQE) PrepProt 3. Prepare Receptor (Remove water, add hydrogens) PDB->PrepProt Ligand 2. Obtain Ligand Structure (PBCC from PubChem) PrepLig 4. Prepare Ligand (Energy minimize, assign charges) Ligand->PrepLig Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig->Grid Dock 6. Run AutoDock Vina Grid->Dock Visualize 7. Visualize Poses Dock->Visualize Analyze 8. Analyze Interactions (H-bonds, hydrophobic) Visualize->Analyze Validate 9. Protocol Validation (Re-docking native ligand) Analyze->Validate

Figure 1: High-level workflow for the molecular docking study.

Protocol 1: Receptor Preparation

Objective: To prepare the COX-1 protein structure (PDB: 1CQE) for docking by removing non-essential molecules and adding necessary atoms.

Causality: Raw PDB files often contain crystallographic water molecules, co-factors, and other heteroatoms that may not be relevant to the binding interaction and can interfere with the docking algorithm.[12][13] Furthermore, PDB files typically lack hydrogen atoms, which are critical for calculating proper molecular mechanics force fields and identifying hydrogen bonds.[13][14]

Methodology:

  • Download the PDB File: Navigate to the RCSB PDB database and download the structure file for 1CQE in PDB format.

  • Initial Cleaning (PyMOL/ChimeraX):

    • Open the 1CQE.pdb file in your visualization software.

    • The structure contains a dimer. For this study, Chain A is sufficient. Delete Chain B.

    • Remove all water molecules (residue name HOH).

    • Identify the co-crystallized ligand (Flurbiprofen, residue name FB2) and the Heme group (HEM). For the initial preparation of the receptor, save a copy of the Flurbiprofen coordinates to a separate file (flurbiprofen_native.pdb) and then delete it from the main structure. The Heme group is a crucial cofactor and should be retained.

    • Save the cleaned protein structure as 1CQE_protein.pdb.

  • Preparation in AutoDock Tools (ADT):

    • Launch ADT.

    • Go to File > Read Molecule and open 1CQE_protein.pdb.

    • Go to Edit > Hydrogens > Add. Select "Polar Only" and click OK. This adds hydrogens only to polar atoms, which is sufficient for most docking studies.

    • Go to Edit > Charges > Add Kollman Charges. This assigns partial charges to the protein atoms, which is necessary for the scoring function.[15]

    • Save the prepared receptor file by going to Grid > Macromolecule > Choose. Select 1CQE_protein and click "Select Molecule". Then save the file as 1CQE_protein.pdbqt. The PDBQT format includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.

Protocol 2: Ligand Preparation

Objective: To convert the 2D structure of PBCC into a 3D, energy-minimized PDBQT file with defined rotatable bonds.

Causality: Ligands obtained from databases are often in 2D or a single 3D conformation.[10] It is crucial to generate a low-energy 3D conformation and define the rotatable bonds. The docking algorithm will explore the conformational space of the ligand by rotating these bonds, mimicking its flexibility in the binding pocket.[15]

Methodology:

  • Obtain Ligand Structure: Search for (trans,trans)-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid on PubChem (CID 1712164) and download the structure in 3D SDF format.[6]

  • Format Conversion (Optional): If necessary, use a tool like Open Babel to convert the SDF file to a PDB or MOL2 file that can be read by ADT.

  • Preparation in AutoDock Tools (ADT):

    • Launch ADT.

    • Go to Ligand > Input > Open and select your PBCC structure file.

    • ADT will automatically compute Gasteiger charges, which are suitable for small organic molecules.[15]

    • Go to Ligand > Torsion Tree > Detect Root. This defines the rigid core of the molecule.

    • Go to Ligand > Torsion Tree > Choose Torsions. This allows you to inspect and set the rotatable bonds. By default, ADT makes a reasonable selection.

    • Go to Ligand > Output > Save as PDBQT and save the file as PBCC.pdbqt.

Protocol 3: Docking Simulation with AutoDock Vina

Objective: To define the search space for docking and run the Vina simulation.

Causality: Docking is a computationally intensive process. To make it efficient, we must define a three-dimensional search space, known as the "grid box," which encompasses the binding site of interest. This focuses the algorithm's sampling on the relevant area of the protein.

Methodology:

  • Grid Box Generation in ADT:

    • Load the prepared receptor 1CQE_protein.pdbqt into ADT.

    • Go to Grid > Grid Box.

    • A bounding box will appear around the protein. To center this box on the active site, you can load the previously saved flurbiprofen_native.pdb file. The box should be positioned to enclose the entire binding site where flurbiprofen was located.

    • Adjust the dimensions and center of the box. A good starting point is a box of 25 x 25 x 25 Å. Ensure it provides enough room for the ligand to move and rotate freely but is not excessively large, which would waste computational time.

    • Record the coordinates for the center (e.g., center_x, center_y, center_z) and the dimensions (e.g., size_x, size_y, size_z) of the grid box. These values are essential for the Vina configuration file.

  • Create Vina Configuration File:

    • Create a new text file named config.txt.

    • Add the following lines, replacing the placeholder values with those you recorded from ADT:

    • The exhaustiveness parameter controls the thoroughness of the search. A value of 8 is a good balance between speed and accuracy for standard docking.

  • Running AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your PDBQT files and config.txt.

    • Execute the following command (the exact command may vary slightly based on your installation): vina --config config.txt --log PBCC_docking_log.txt

Analysis and Interpretation of Results

Objective: To evaluate the docking results by analyzing binding affinity, binding poses, and key molecular interactions.

Causality: AutoDock Vina provides a set of predicted binding poses ranked by a scoring function. The score estimates the binding affinity in kcal/mol. Visual inspection and analysis of the interactions for the top-ranked poses are crucial for determining the most plausible binding mode.[9]

G cluster_analysis Docking Result Analysis Workflow Results Vina Output Files (log.txt, results.pdbqt) Scores 1. Check Binding Affinity Scores (log.txt) Results->Scores Poses 2. Visualize Top Poses (PyMOL/ChimeraX) Results->Poses Interactions 3. Analyze Interactions (H-Bonds, Hydrophobic, etc.) Poses->Interactions RMSD 4. Compare with Known Binders (RMSD Calculation) Interactions->RMSD Conclusion 5. Formulate Hypothesis RMSD->Conclusion

References

Method

Application Note &amp; Protocols: Esterification of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid

Abstract: This comprehensive guide provides a detailed technical overview and validated protocols for the esterification of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid (CAS 65355-33-1). This compound is a criti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides a detailed technical overview and validated protocols for the esterification of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid (CAS 65355-33-1). This compound is a critical intermediate in the synthesis of high-performance liquid crystal materials, where the final ester moiety significantly influences the mesophase behavior and electro-optical properties.[1][2][3] The bulky, sterically hindering bicyclohexyl backbone presents unique challenges to standard esterification procedures. This document outlines three robust methods—Fischer-Speier Esterification, an Acyl Chloride-mediated route, and Steglich Esterification—providing researchers with the rationale for method selection, detailed step-by-step protocols, and guidance on purification and characterization.

Introduction and Strategic Considerations

trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a cornerstone molecule in materials science, particularly for liquid crystal displays (LCDs).[3] Its rigid bicyclohexyl core provides thermal stability, while the pentyl chain influences liquid crystalline phase transitions.[1][2] The conversion of its carboxylic acid group into a diverse range of esters is a primary strategy for fine-tuning the final properties of liquid crystal mixtures.[4][5]

The Core Challenge: Steric Hindrance The primary obstacle in the esterification of this acid is the significant steric bulk imposed by the trans-bicyclohexyl ring system adjacent to the carbonyl group. This bulkiness shields the carbonyl carbon from the nucleophilic attack of an alcohol, often leading to slow reaction rates and low yields under standard conditions.[6] Therefore, the choice of esterification method is critical and must be tailored to overcome this hindrance.

Chemical Profile: The Starting Material

PropertyValueSource
IUPAC Name (trans,trans)-4'-Pentyl-[1,1'-bicyclohexane]-4-carboxylic acidChemScene
CAS Number 65355-33-1[7]
Molecular Formula C₁₈H₃₂O₂[3][7]
Molecular Weight 280.45 g/mol [7]
Appearance White to off-white powder/crystals[7]
Boiling Point ~400.2 °C at 760 mmHg[7]
Solubility Soluble in organic solvents (DCM, THF, Toluene); Insoluble in water.General Knowledge

Decision Framework for Method Selection

The optimal esterification strategy depends on the alcohol's steric hindrance, the desired scale, and the sensitivity of the substrates to harsh conditions. The following diagram provides a decision-making workflow.

MethodSelection start Start: Esterify trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid q1 Is the alcohol a simple primary or secondary alcohol? start->q1 q2 Are harsh acidic conditions and high temperatures acceptable? q1->q2 Yes q3 Is the alcohol sterically hindered (e.g., tertiary) or thermally sensitive? q1->q3 No method1 Method 1: Fischer-Speier Esterification q2->method1 Yes method3 Method 3: Steglich Esterification q2->method3 No method2 Method 2: Acyl Chloride Route q3->method2 Yes (Hindered) q3->method3 Yes (Sensitive) end Purify & Characterize Product method1->end Economical, large scale. Reversible reaction. method2->end Highly reactive intermediate. Good for hindered alcohols. method3->end Mild conditions, high yield. Good for sensitive substrates.

Caption: Decision workflow for selecting an appropriate esterification method.

Detailed Protocols

Method 1: Fischer-Speier Esterification (Acid-Catalyzed)

This classic method is cost-effective but relies on equilibrium. It is best suited for simple, unhindered primary or secondary alcohols where the alcohol can be used in large excess to drive the reaction forward according to Le Châtelier's principle.[6][8]

Causality: A strong acid catalyst (e.g., H₂SO₄, PTSA) protonates the carbonyl oxygen of the carboxylic acid.[6][9] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol, thereby overcoming some of the steric hindrance.[10] The removal of water, either by a Dean-Stark apparatus or by using the excess alcohol as a dehydrating agent, is crucial to shift the equilibrium toward the ester product.[6][9][10]

Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (optionally with a Dean-Stark trap), add trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid (1.0 eq).

  • Reagents: Add the desired primary or secondary alcohol (10-20 eq). If the alcohol is a solid or very high-boiling, use a suitable non-polar solvent like toluene to facilitate azeotropic water removal.[10]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (0.05 - 0.1 eq).[10][11]

  • Reaction: Heat the mixture to reflux. The reaction temperature is typically the boiling point of the alcohol or toluene.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If used, remove the bulk of the excess alcohol/solvent via rotary evaporation.

    • Dissolve the residue in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to remove unreacted acid and catalyst), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: The crude product is typically purified by recrystallization (e.g., from acetone, ethanol, or hexane) or column chromatography on silica gel.[12][13]

Method 2: Acyl Chloride Intermediate Route

This two-step method is highly effective for sterically hindered alcohols or when the Fischer esterification fails. It proceeds via a highly reactive acyl chloride intermediate, which is not subject to equilibrium limitations.[8]

Causality: The carboxylic acid is first converted to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[14][15][16] The acyl chloride is an exceptionally strong electrophile because the chlorine atom is a powerful electron-withdrawing group and an excellent leaving group. This high reactivity readily overcomes the steric hindrance of both the acid and bulky alcohols. The subsequent reaction with the alcohol is fast and generally irreversible.[15]

Protocol:

Step A: Formation of the Acyl Chloride

  • Setup: In a fume hood, add trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid (1.0 eq) to a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Solvent: Add anhydrous dichloromethane (DCM) or toluene.

  • Reagent Addition: Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at 0 °C.[17] A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.[14]

  • Reaction: Allow the mixture to warm to room temperature and then heat to a gentle reflux for 1-3 hours. The reaction produces gaseous SO₂ and HCl, which must be vented through a scrubber.[15]

  • Isolation: After the reaction is complete (cessation of gas evolution), carefully remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.

Step B: Esterification

  • Setup: Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. In a separate flask, dissolve the alcohol (1.0-1.2 eq) and a non-nucleophilic base like pyridine or triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the acyl chloride solution. The base is essential to neutralize the HCl produced during the reaction.[14]

  • Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-12 hours. Monitor by TLC.

  • Workup:

    • Quench the reaction by adding water or dilute HCl.

    • Separate the organic layer. Wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude ester by column chromatography or recrystallization.[12]

Method 3: Steglich Esterification (Carbodiimide-Mediated)

This method is ideal for acid- or heat-sensitive substrates as it proceeds under very mild, neutral conditions at room temperature.[18] It is particularly useful for synthesizing esters from valuable or complex alcohols.

Causality: A carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[18] However, this intermediate is prone to a side reaction (a 1,3-rearrangement to a stable N-acylurea).[18] A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), intercepts the O-acylisourea to form a more reactive acyl-pyridinium species. This species is then rapidly attacked by the alcohol to form the desired ester, outcompeting the side reaction.[18][19] The water byproduct is consumed by the DCC, forming the insoluble dicyclohexylurea (DCU), which drives the reaction to completion.[18]

Protocol:

  • Setup: To a round-bottom flask, add the trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq).[20]

  • Solvent: Dissolve the components in anhydrous, aprotic solvent like DCM.[20]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise with vigorous stirring.[19]

  • Reaction: A white precipitate of dicyclohexylurea (DCU) will begin to form.[18] Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-18 hours, monitoring by TLC.

  • Workup:

    • Filter off the precipitated DCU urea using a Büchner funnel. Wash the solid with a small amount of cold DCM.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Wash the solution with dilute HCl (e.g., 0.5 M) to remove DMAP, followed by water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: The final product can be purified by column chromatography on silica gel to remove any residual DCU and other impurities.[5]

Data Summary and Troubleshooting

MethodKey ReagentsConditionsProsConsTypical Yield
Fischer-Speier H₂SO₄ or PTSA, excess AlcoholReflux, 4-24 hEconomical, simple workup for volatile alcohols.Equilibrium-limited, requires harsh conditions, not suitable for tertiary alcohols.[6][10]60-85%
Acyl Chloride SOCl₂ or (COCl)₂, Pyridine0 °C to Reflux, 3-15 hHigh yield, irreversible, good for hindered alcohols.Harsh reagents (SOCl₂), produces corrosive byproducts (HCl).80-95%
Steglich DCC, DMAP0 °C to RT, 4-18 hVery mild conditions, high yields, good for sensitive substrates.DCC is an allergen, DCU byproduct can be difficult to remove completely.85-98%

Troubleshooting Guide:

  • Low Yield (Fischer): Ensure water is being effectively removed. Use a Dean-Stark trap or a larger excess of alcohol. Increase catalyst loading or reaction time.

  • Reaction Stalls (Acyl Chloride): Ensure all reagents and solvents are anhydrous. The acyl chloride is highly sensitive to moisture.

  • Difficult DCU Removal (Steglich): Filter the reaction mixture before workup. If DCU remains, cool the concentrated crude product in hexane and filter again, as DCU is poorly soluble.

  • Side-Product Formation (Steglich): A major side product can be the N-acylurea.[18] Ensure DMAP is added and that the reaction is not unnecessarily prolonged.

Purification and Characterization

Purification:

  • Recrystallization: This is the preferred method for solid esters to achieve high purity. Common solvents include acetone, ethanol, isopropanol, or hexane/ethyl acetate mixtures.[12][13]

  • Column Chromatography: For liquid esters or for removing closely-related impurities, flash chromatography on silica gel is effective. A common eluent system is a gradient of ethyl acetate in hexane.[12]

  • General Washing: A standard aqueous workup is crucial. Washing with NaHCO₃ removes acidic impurities, while a dilute acid wash can remove basic impurities like pyridine or DMAP.[21]

Characterization:

  • TLC: Use silica plates with a hexane/ethyl acetate eluent system. Visualize with UV light or by staining (e.g., potassium permanganate). The ester product should have a higher Rf value than the starting carboxylic acid.

  • NMR Spectroscopy (¹H and ¹³C): Confirm the structure. Look for the disappearance of the broad carboxylic acid proton (-COOH) signal in ¹H NMR and the appearance of new signals corresponding to the alcohol moiety (e.g., a -OCH₃ singlet around 3.7 ppm for a methyl ester).

  • FT-IR Spectroscopy: Look for the disappearance of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and the shift of the C=O stretch from ~1700 cm⁻¹ (acid) to ~1735 cm⁻¹ (ester).

  • Differential Scanning Calorimetry (DSC): Essential for liquid crystal materials to determine phase transition temperatures (e.g., melting point, clearing point).[5]

Conclusion

The successful esterification of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a critical step in the synthesis of advanced liquid crystal materials. Due to significant steric hindrance, a one-size-fits-all approach is inadequate. By understanding the mechanisms and practical considerations of Fischer, Acyl Chloride, and Steglich esterification methods, researchers can select the optimal strategy. The protocols provided herein offer robust and reproducible pathways to synthesize a wide variety of esters from this important intermediate, enabling further innovation in materials science and drug development.

References

  • J&K Scientific LLC. (n.d.). Fischer Esterification.
  • Chemistry For Everyone. (2025, July 17). How Are Liquid Crystals Synthesized? [Video]. YouTube.
  • Google Patents. (n.d.). US5540857A - Purification of liquid crystals and liquid crystal composition.
  • (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • Moodle. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.
  • Taylor & Francis. (n.d.). Steglich esterification – Knowledge and References.
  • ResearchGate. (2024, October). Synthesis, Characterization, and Liquid Crystalline Behavior of Ester-Schiff Base Derivatives Attached to Nonyl and Tetradecyl Terminal Chains. Malaysian Journal of Chemistry, 26(5), 572-582.
  • White Rose eTheses Online. (n.d.). Attempts to Green the Synthesis of Liquid Crystals.
  • Wikipedia. (n.d.). Steglich esterification.
  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-Butyl ethyl fumarate.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Chempedia - LookChem. (n.d.). General procedures for the purification of Esters.
  • Arborpharmchem. (n.d.). CAS 89111-63-7 trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid.
  • PrepChem.com. (n.d.). Synthesis of trans-4-(trans-4-pentylcyclohexyl)cyclohexanecarboxylic acid trans-4-(p-propylphenyl)cyclohexyl ester.
  • Benchchem. (n.d.). Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). The Role of Bicyclohexyl Derivatives in Advanced Materials: A Case Study of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid.
  • ChemBK. (2024, April 9). trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid - Reference Information.
  • (n.d.). Synthesis and crystallization purification of phytosterol esters for food industry application.
  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids.
  • Google Patents. (n.d.). US4521595A - Process for the purification of esters.
  • NIH. (n.d.). Liquid Crystalline Esters of Dibenzophenazines. PMC.
  • (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH).
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Leonard, M. S. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride [Video]. YouTube.
  • OUCI. (n.d.). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst.
  • Chemistry LibreTexts. (2019, December 30). 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides.
  • Organic Chemistry Portal. (n.d.). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.
  • Sigma-Aldrich. (n.d.). trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid.

Sources

Technical Notes & Optimization

Troubleshooting

How to ensure trans,trans stereochemistry during synthesis

Welcome to the Technical Support Center for Stereocontrolled Synthesis. This guide is designed for researchers, chemists, and process development professionals who encounter challenges in controlling alkene stereochemist...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Stereocontrolled Synthesis. This guide is designed for researchers, chemists, and process development professionals who encounter challenges in controlling alkene stereochemistry. The formation of a double bond is a cornerstone of organic synthesis, and its geometry—cis (Z) or trans (E)—can profoundly impact a molecule's biological activity, physical properties, and synthetic utility.

This resource provides in-depth, troubleshooting-focused answers to common questions about achieving the desired trans or E-stereochemistry, a frequent objective in the synthesis of natural products and active pharmaceutical ingredients.

Section 1: E-Selective Olefination Reactions

The creation of a trans-double bond from carbonyl compounds is most frequently accomplished via olefination reactions. However, achieving high E-selectivity often requires careful selection of reagents and conditions. This section addresses common issues and strategic choices.

FAQ 1.1: My Wittig reaction is giving a poor E/Z ratio. How can I increase E-selectivity?

Answer:

This is a classic challenge. The stereochemical outcome of the standard Wittig reaction is highly dependent on the stability of the phosphonium ylide.

  • Non-stabilized Ylides (e.g., R = alkyl) kinetically favor a [2+2] cycloaddition that leads to a syn-oxaphosphetane intermediate, which rapidly collapses to the (Z)-alkene .[1][2]

  • Stabilized Ylides (e.g., R = ester, ketone) are less reactive. Their addition to the carbonyl is often reversible, allowing equilibration to the more thermodynamically stable anti-oxaphosphetane, which then eliminates to form the (E)-alkene .[1][2]

Troubleshooting & Solutions:

If you are using a non-stabilized or semi-stabilized ylide and require the (E)-alkene, the standard Wittig reaction is often not the ideal choice. You should consider the Schlosser Modification .[1][3]

Mechanism of the Schlosser Modification: The key to this modification is trapping the initial syn-betaine intermediate before it collapses.

  • Reaction Setup: The Wittig reaction is performed at low temperatures (e.g., -78 °C).

  • Betaine Formation: The ylide adds to the aldehyde, forming a mixture of diastereomeric lithium betaines, with the syn (erythro) betaine forming faster.

  • Deprotonation: A strong base, typically phenyllithium, is added at low temperature. This base is strong enough to deprotonate the carbon alpha to the phosphorus, forming a β-oxido phosphonium ylide.

  • Equilibration & Protonation: This intermediate equilibrates to the more stable threo form. Subsequent addition of a proton source (like t-butanol) selectively protonates this intermediate.

  • Warming & Elimination: As the reaction warms, the threo-betaine undergoes syn-elimination to furnish the (E)-alkene with high selectivity.[1][3][4]

FAQ 1.2: When should I use the Horner-Wadsworth-Emmons (HWE) reaction instead of the Wittig?

Answer:

The Horner-Wadsworth-Emmons (HWE) reaction is generally your go-to method for reliably synthesizing (E)-alkenes , especially when dealing with aldehydes and many ketones.[5][6]

Key Advantages of the HWE Reaction:

  • High (E)-Selectivity: The HWE reaction almost always produces the thermodynamically more stable (E)-alkene as the major product.[5][7][8] This is because the intermediate steps are often reversible, allowing the system to settle into the lowest energy pathway leading to the trans product.[5]

  • Increased Nucleophilicity: The phosphonate-stabilized carbanions used in the HWE are more nucleophilic and typically less basic than their phosphonium ylide counterparts, allowing them to react efficiently even with hindered aldehydes and ketones.[5][7]

  • Simplified Workup: The byproduct of the HWE reaction is a water-soluble dialkylphosphate salt, which is easily removed by an aqueous extraction.[5][6][9] This is a significant practical advantage over the triphenylphosphine oxide generated in the Wittig reaction, which often requires chromatography for removal.

Causality of E-Selectivity in the HWE Reaction: The reaction proceeds by the nucleophilic addition of the phosphonate carbanion to the aldehyde. This addition can form two diastereomeric intermediates (erythro and threo). Under standard HWE conditions (e.g., using NaH as a base), these intermediates can equilibrate. The transition state leading to the trans-alkene is lower in energy due to reduced steric repulsion between the aldehyde substituent (R¹) and the phosphonate group. This thermodynamic control directs the reaction towards the (E)-alkene.[7][9]

FAQ 1.3: How do I choose the right phosphonate reagent for my HWE reaction to maximize E-selectivity?

Answer:

While the standard HWE reaction is already highly E-selective, the choice of phosphonate reagent can be optimized, particularly for challenging substrates like α-branched aldehydes.

The steric bulk of the phosphonate ester groups plays a critical role.[5] Increasing the size of these groups can further enhance E-selectivity by amplifying the steric penalty in the transition state that would lead to the Z-alkene.

Phosphonate ReagentTypical Ester Group (R)Characteristics & Use Case
Triethyl phosphonoacetate Ethyl (-OEt)The most common and cost-effective reagent. Provides excellent E-selectivity for most unhindered aldehydes.
Trimethyl phosphonoacetate Methyl (-OMe)Similar to the ethyl variant, highly effective and widely used.
Diisopropyl phosphonoacetate Isopropyl (-OiPr)Offers slightly increased steric bulk. Can improve E/Z ratios in cases where ethyl phosphonates are suboptimal.
Bis(2,2,2-trifluoroethyl) phosphonoacetate Trifluoroethyl (-OCH₂CF₃)This is a Still-Gennari reagent. Use this to get the (Z)-alkene. The electron-withdrawing groups accelerate elimination kinetically, preventing equilibration and favoring the Z-product.[7][10][11]

Key Takeaway: For maximizing E-selectivity , stick with standard trialkyl phosphonates. If you encounter a selectivity issue, consider a bulkier variant like diisopropyl phosphonoacetate. Avoid reagents with electron-withdrawing groups on the phosphonate esters unless your goal is the (Z)-alkene.

FAQ 1.4: I'm synthesizing a complex molecule and need a mild, highly E-selective method for a late-stage olefination. What do you recommend?

Answer:

For late-stage synthesis where functional group tolerance and high stereoselectivity are paramount, the Julia-Kocienski Olefination is an outstanding choice.[12][13] It is renowned for its mild conditions and excellent (E)-selectivity.[12][13][14]

Mechanistic Basis for E-Selectivity: The Julia-Kocienski reaction involves the addition of a metalated heteroaryl sulfone (most commonly a 1-phenyl-1H-tetrazol-5-yl or PT-sulfone) to an aldehyde.[14][15] The high E-selectivity is the result of a kinetically controlled addition that preferentially forms the anti-β-alkoxysulfone intermediate. This intermediate then undergoes a stereospecific elimination to yield the (E)-alkene.[14] The reaction proceeds under mild conditions and tolerates a wide array of functional groups, making it ideal for complex targets.[12][13]

Workflow for Decision-Making in E-Olefination:

Sources

Optimization

Technical Support Center: Synthesis of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic Acid

Welcome to our dedicated technical support center for the synthesis of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this important liquid crystal intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthesis and overcome common experimental hurdles.

Introduction

trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a key building block in the synthesis of advanced liquid crystal materials, prized for its ability to impart desirable properties such as high thermal stability and specific optical anisotropy.[1][2][3] The synthesis of this molecule, while conceptually straightforward, presents several challenges that can impact yield and purity. This guide provides practical, experience-driven advice to help you navigate these challenges successfully.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered during the synthesis of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid.

Q1: What are the primary synthetic routes to prepare trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid?

A1: There are two principal and well-established synthetic pathways to achieve the target molecule:

  • Route A: Jones Oxidation of the Corresponding Primary Alcohol. This method involves the oxidation of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-methanol to the carboxylic acid using Jones reagent (a mixture of chromium trioxide, sulfuric acid, and acetone).[4][5][6][7][8] This is a robust and often high-yielding method.

  • Route B: Grignard Carboxylation. This route begins with the corresponding alkyl halide, typically trans-4'-Pentyl-4-bromo-(1,1'-bicyclohexane), which is converted to a Grignard reagent. This organometallic intermediate is then reacted with carbon dioxide (usually in the form of dry ice) to form the carboxylate salt, which is subsequently protonated to yield the carboxylic acid.[9][10][11][12]

Q2: My synthesis resulted in a mixture of cis and trans isomers. How can I isolate the desired trans isomer?

A2: The separation of cis and trans isomers is a critical and often challenging step. Due to their similar physical properties, simple distillation is often ineffective. The most common and effective methods include:

  • Fractional Recrystallization: This is the most widely used method and relies on the subtle differences in solubility between the cis and trans isomers in a carefully selected solvent system. The trans isomer is generally less soluble and will crystallize out of the solution first upon cooling. Experimentation with different solvents (e.g., heptane, ethanol-water mixtures) is often necessary to find the optimal conditions.

  • Chromatography: While less common for large-scale preparations due to cost and complexity, column chromatography or preparative HPLC can be highly effective for achieving high purity separation of the isomers.

  • Isomerization: In some cases, it is possible to isomerize the undesired cis isomer to the more stable trans isomer. This is often achieved by heating the mixture in the presence of a strong base, such as potassium hydroxide.[13]

Q3: I am observing a low yield in my Grignard reaction. What are the likely causes?

A3: Low yields in Grignard reactions are a common issue and can often be traced back to a few key factors:

  • Moisture: Grignard reagents are extremely sensitive to moisture and will be quenched by any protic species. Ensure all glassware is flame-dried or oven-dried, and all solvents are rigorously anhydrous.

  • Magnesium Activation: The magnesium turnings must be fresh and reactive. If the reaction is sluggish to initiate, adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface.

  • Side Reactions: The primary side reaction is Wurtz-type coupling of the alkyl halide, which can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium suspension.

Q4: Are there any safety concerns I should be aware of when performing a Jones oxidation?

A4: Yes, the Jones reagent contains chromium(VI), which is a known carcinogen and a strong oxidizing agent.[4][6] It is essential to handle this reagent with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Any residual chromium(VI) should be quenched with isopropyl alcohol before disposal.

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for specific problems you may encounter during your synthesis.

Troubleshooting Guide 1: Jones Oxidation
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete oxidation.- Ensure a slight excess of Jones reagent is used. The reaction mixture should maintain a persistent orange/brown color, indicating an excess of Cr(VI).- The reaction is exothermic; however, some initial heating may be required to initiate the reaction.
Decomposition of the starting material or product.- The Jones reagent is highly acidic. If your substrate is acid-sensitive, consider a milder oxidizing agent.- Maintain the reaction temperature below 35°C by using an ice bath during the addition of the Jones reagent.
Formation of an Aldehyde Intermediate Insufficient oxidant or reaction time.- Add more Jones reagent until the orange/brown color persists.- Increase the reaction time and monitor the reaction progress by TLC.
Presence of Green/Blue Precipitate in the Final Product Incomplete removal of chromium salts during workup.- After quenching with isopropyl alcohol, ensure all chromium salts are dissolved in the aqueous layer during extraction. Multiple extractions may be necessary.- A filtration step after the initial workup can help to remove insoluble chromium species.
Low Recovery After Workup Product loss during extraction.- Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) multiple times.- The carboxylic acid product will be in its carboxylate form in a basic aqueous solution and will not be extracted into the organic layer. Ensure the aqueous layer is acidified before extraction.
Troubleshooting Guide 2: Grignard Carboxylation
Problem Potential Cause(s) Recommended Solution(s)
Grignard Reagent Fails to Form Wet glassware or solvent.- Flame-dry all glassware immediately before use.- Use freshly distilled, anhydrous solvents.
Impure magnesium or alkyl halide.- Use high-purity, fresh magnesium turnings.- Purify the alkyl halide by distillation before use.
Insufficient activation of magnesium.- Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
Low Yield of Carboxylic Acid Poor quality of carbon dioxide (contains moisture).- Use freshly crushed, high-quality dry ice or high-purity CO2 gas.
Inefficient trapping of CO2.- Pour the Grignard solution slowly onto a large excess of crushed dry ice with vigorous stirring to ensure efficient mixing and reaction.
Side reactions of the Grignard reagent.- Add the alkyl halide slowly to the magnesium suspension to minimize Wurtz coupling.- Keep the reaction temperature low during the formation of the Grignard reagent.
Presence of a Significant Amount of Ketone Byproduct The initially formed magnesium carboxylate reacts with another molecule of the Grignard reagent.- This is more common with sterically hindered substrates. Ensure a large excess of CO2 is present and that the Grignard reagent is added to the CO2, not the other way around.

Experimental Protocols

The following are detailed, step-by-step protocols for the two primary synthetic routes.

Protocol 1: Synthesis via Jones Oxidation

Step 1: Preparation of Jones Reagent

  • In a beaker, dissolve 26.7 g of chromium trioxide (CrO3) in 23 mL of concentrated sulfuric acid.

  • Carefully dilute the mixture with distilled water to a final volume of 100 mL. The resulting solution is approximately 2.67 M in CrO3.

Step 2: Oxidation of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-methanol

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-methanol in 100 mL of acetone.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add the prepared Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C. Continue the addition until a faint orange-brown color persists in the reaction mixture.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Quench the excess oxidant by the dropwise addition of isopropyl alcohol until the solution turns from orange-brown to blue-green.

  • Pour the reaction mixture into 200 mL of water and extract with diethyl ether (3 x 100 mL).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution (3 x 50 mL).

  • Combine the aqueous bicarbonate washes and acidify with concentrated HCl until the pH is ~1. A white precipitate of the carboxylic acid will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Protocol 2: Synthesis via Grignard Carboxylation

Step 1: Formation of the Grignard Reagent

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add 2.4 g of magnesium turnings to the flask.

  • In the dropping funnel, prepare a solution of 15.0 g of trans-4'-Pentyl-4-bromo-(1,1'-bicyclohexane) in 50 mL of anhydrous diethyl ether.

  • Add a small portion (~5 mL) of the alkyl bromide solution to the magnesium turnings. If the reaction does not start, add a small crystal of iodine and gently warm the flask.

  • Once the reaction has initiated (as evidenced by bubbling and a cloudy appearance), add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation and Workup

  • In a separate large beaker, place a generous excess of freshly crushed dry ice.

  • Slowly and carefully pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Slowly add 100 mL of 1 M HCl to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Wash the combined organic extracts with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.

Step 3: Purification by Recrystallization

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., heptane or an ethanol/water mixture).

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualization of Key Processes

Workflow for Jones Oxidation

Jones_Oxidation_Workflow start Start: trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-methanol in Acetone jones_reagent Add Jones Reagent (CrO3/H2SO4) dropwise at 0-5°C start->jones_reagent reaction Stir at Room Temperature (2h) jones_reagent->reaction quench Quench with Isopropyl Alcohol reaction->quench extraction Aqueous Workup & Ether Extraction quench->extraction acidification Acidify Aqueous Layer extraction->acidification filtration Filter & Dry Product acidification->filtration end_product End: trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid filtration->end_product

Caption: Workflow for the oxidation of the precursor alcohol.

Workflow for Grignard Carboxylation

Grignard_Carboxylation_Workflow start Start: trans-4'-Pentyl-4-bromo-(1,1'-bicyclohexane) & Mg in Ether grignard_formation Formation of Grignard Reagent start->grignard_formation carboxylation React with excess Dry Ice (CO2) grignard_formation->carboxylation workup Acidic Workup (HCl) carboxylation->workup extraction Ether Extraction workup->extraction purification Recrystallization extraction->purification end_product End: trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid purification->end_product

Caption: Workflow for the synthesis via Grignard reaction.

References

  • Chem-Station. (2014, May 5). Jones Oxidation. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). JONES REAGENT & OXIDATION REACTIONS. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Jones oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Jones Oxidation. Retrieved from [Link]

  • YouTube. (2020, October 30). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Retrieved from [Link]

  • Grignard Reaction: Synthesis of Benzoic Acid. (n.d.). Retrieved from [Link]

  • Wiley Online Library. (2020, March 12). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclooctanone. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Jones Oxidation. Retrieved from [Link]

  • PubChem. (n.d.). (trans,trans)-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2023, June). Optimization of the Grignard reagent formation. Retrieved from [Link]

  • Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. (n.d.). Retrieved from [Link]

  • Sciencemadness Wiki. (2019, July 11). Jones oxidation. Retrieved from [Link]

  • YouTube. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of trans-4-alkyl cyclohexyl formic acid.
  • ChemBK. (2024, April 9). trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

  • PubChem. (n.d.). trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Retrieved from [Link]

  • Google Patents. (n.d.). Separation and purification of cis and trans isomers.
  • ResearchGate. (n.d.). A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. Retrieved from [Link]

  • ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Retrieved from [Link]

  • Google Patents. (n.d.). Separation of cis and trans isomers.
  • PubMed Central. (n.d.). The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Market Landscape for trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic Acid. Retrieved from [Link]

  • CP Lab Safety. (n.d.). trans, trans-4'-Pentylbicyclohexyl-4-carboxylic Acid, min 98%, 100 grams. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). The Role of Bicyclohexyl Derivatives in Advanced Materials: A Case Study of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic Acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Bicyclohexyl Carboxylic Acid Production

Welcome to the technical support center for the synthesis and scale-up of bicyclohexyl carboxylic acid and its derivatives. This guide is designed for researchers, process chemists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of bicyclohexyl carboxylic acid and its derivatives. This guide is designed for researchers, process chemists, and drug development professionals who are navigating the complexities of transitioning this synthesis from the bench to larger-scale production. My goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot effectively and ensure process integrity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the initial planning and execution of scaling up bicyclohexyl carboxylic acid synthesis.

Q1: What is the most common and scalable synthesis route for bicyclohexyl-4-carboxylic acid?

A1: The most prevalent and industrially viable route is the catalytic hydrogenation of biphenyl-4-carboxylic acid.[1] This process involves the reduction of both aromatic rings to form the saturated bicyclohexyl structure. The reaction is typically carried out using a heterogeneous catalyst, such as platinum, palladium, or rhodium on a carbon support, under a pressurized hydrogen atmosphere.[2][3]

Q2: What are the primary safety hazards I should be aware of when scaling this process?

A2: The primary safety concern is the use of high-pressure hydrogen gas with pyrophoric catalysts (e.g., Palladium on Carbon, Raney Nickel).[4][5] The main risks are fire and explosion, which can be triggered by the inadvertent mixing of hydrogen with air or an ignition source.[6][7] Spent catalysts, especially when dry, can ignite spontaneously upon exposure to air.[6][8] Therefore, rigorous safety protocols for handling hydrogen and catalysts are non-negotiable.

Q3: How critical is stereoisomer control in this synthesis, and how can I influence it?

A3: Stereoisomerism (the formation of cis and trans isomers) is a critical quality attribute, particularly for applications in materials science like liquid crystals, where a specific isomer is often required for performance.[9] The trans isomer is frequently the desired product. Process conditions significantly influence the stereochemical outcome. A key finding indicates that conducting the hydrogenation with a palladium catalyst under lower hydrogen pressures (e.g., 0.1–1 MPa) can preferentially yield the trans-isomer.[10]

Q4: What are the expected challenges in purifying the final product at scale?

A4: Bicyclohexyl-4-carboxylic acid is a solid at room temperature.[1] The primary purification method will be recrystallization. Challenges at scale include:

  • Solvent Selection: Finding a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures, while also being safe and economical for large volumes.

  • Efficient Solid Handling: Filtration and drying of large quantities of the crystalline product.

  • Impurity Removal: Removing structurally similar impurities, such as partially hydrogenated starting material (phenylcyclohexyl carboxylic acid), may be difficult through simple crystallization and might require multiple recrystallization steps or alternative purification techniques like column chromatography.[11][12]

Part 2: Troubleshooting Guide: Common Scale-Up Issues

This guide provides a problem-oriented approach to resolving specific experimental challenges.

Issue 1: Low or Stalled Reaction Conversion

Q: My hydrogenation of biphenyl-4-carboxylic acid has stalled, or the yield is significantly lower than expected. What are the likely causes and how can I troubleshoot this?

A: A stalled hydrogenation is a common scale-up issue, often pointing to problems with the catalyst or reaction conditions. Let's break down the potential causes systematically.

cluster_catalyst Catalyst Troubleshooting cluster_purity Purity Troubleshooting cluster_conditions Conditions Troubleshooting Start Low / Stalled Conversion Catalyst 1. Catalyst Activity Issue? Start->Catalyst Purity 2. Substrate / Solvent Purity Issue? Catalyst->Purity No C1 Is the catalyst fresh? Catalyst->C1 Yes Conditions 3. Reaction Conditions Issue? Purity->Conditions No P1 Does starting material contain catalyst poisons (S, P, halides)? Purity->P1 Yes Conditions->Start No, Re-evaluate Process Cond1 Is H2 pressure adequate and constant? Conditions->Cond1 Yes Result Problem Resolved C2 Was catalyst handled properly (under inert gas)? C1->C2 C3 Is catalyst loading sufficient for the scale? C2->C3 C_Action Action: Use fresh catalyst, ensure inert handling, or increase loading. C3->C_Action C_Action->Result P2 Is the solvent properly degassed? P1->P2 P_Action Action: Re-purify starting material. Degas solvent thoroughly. P2->P_Action P_Action->Result Cond2 Is temperature optimal? Cond1->Cond2 Cond3 Is agitation sufficient for slurry mixing? Cond2->Cond3 Cond_Action Action: Check for leaks, verify temperature, increase agitation speed. Cond3->Cond_Action Cond_Action->Result

Caption: Troubleshooting logic for low hydrogenation conversion.

  • Catalyst Deactivation: This is the most common culprit.

    • Cause: Heterogeneous catalysts like Pd/C can be poisoned by impurities in the substrate or solvent (e.g., sulfur or halide compounds).[5][8] They can also lose activity if improperly handled and exposed to air.

    • Protocol for Validation:

      • Carefully filter a small, representative sample of the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon).

      • Analyze the sample by HPLC or GC to determine the ratio of starting material, product, and any intermediates.

      • If the reaction has indeed stalled, the first step is to replace the catalyst. In a lab setting, this can be done by filtering the entire batch (under inert atmosphere) and adding a fresh charge of catalyst.

    • Field Insight: Always assume your starting materials have trace impurities. It is often cost-effective to include a preliminary purification step for the biphenyl-4-carboxylic acid before a large-scale run.

  • Insufficient Hydrogen Delivery: The reaction is dependent on the mass transfer of hydrogen from the gas phase to the catalyst surface.

    • Cause: This can be due to a leak in the reactor, inadequate headspace pressure, or poor agitation that fails to effectively disperse the hydrogen in the liquid phase.

    • Protocol for Validation:

      • Check the reactor pressure gauge. A steady drop in pressure unrelated to consumption indicates a leak.

      • Ensure the agitation (stirring) is vigorous enough to create a vortex and distribute the solid catalyst evenly throughout the solvent. For scaled-up reactions, the power input per unit volume (W/m³) is a key parameter to maintain consistent mixing.[13]

      • Verify the hydrogen source has sufficient pressure and is not depleted.

  • Sub-optimal Temperature: Hydrogenation reactions are exothermic.[7]

    • Cause: While higher temperatures can increase reaction rates, excessively high temperatures can sometimes promote side reactions or catalyst degradation.[6] Conversely, if the temperature is too low, the reaction rate may be impractically slow.

    • Field Insight: For the hydrogenation of benzoic acid derivatives, temperatures are often elevated (e.g., >100°C) to achieve reasonable reaction times.[2][10] It is crucial to have a robust cooling system in the reactor to manage the exotherm and maintain the target temperature.

Parameter Potential Issue Recommended Action
Catalyst Poisoning or deactivationUse fresh, high-purity catalyst. Purify starting materials.
H₂ Pressure Leak or insufficient supplyPerform a pressure leak test. Ensure adequate H₂ supply.
Agitation Poor mass transferIncrease stirrer speed. Check impeller design for scale.
Temperature Too low or too highOptimize temperature based on small-scale trials. Ensure proper heating/cooling.
Issue 2: Poor Stereoselectivity (Incorrect Cis/Trans Ratio)

Q: My final product has an unfavorable ratio of cis-to-trans isomers. How can I increase the proportion of the desired trans-isomer?

A: Controlling stereochemistry is a function of catalyst choice and reaction conditions. The formation of the thermodynamically more stable trans product is often favored under conditions that allow for equilibration.

  • Hydrogen Pressure: This is a critical parameter.

    • Mechanism: Lower hydrogen pressure can favor the formation of the trans isomer.[10] It is hypothesized that lower H₂ concentration on the catalyst surface allows for intermediate species to isomerize to the more stable trans configuration before the final hydrogenation step is complete.

    • Recommended Protocol: Based on patent literature, operating at a hydrogen pressure between 0.1-1 MPa (approx. 15-145 psi) with a Palladium catalyst is effective.[10] Start with trials at the lower end of this range (e.g., 0.4 MPa / ~60 psi) and analyze the isomer ratio.

  • Catalyst Choice:

    • Insight: While various catalysts like Platinum, Rhodium, and Ruthenium can be used, Palladium on carbon (Pd/C) has been explicitly cited for achieving high trans selectivity under controlled pressure.[2][10] Rhodium catalysts are also highly active for aromatic hydrogenation but may yield different isomer profiles.[2][14]

  • Reaction Temperature and Time:

    • Mechanism: Higher temperatures and longer reaction times can sometimes allow the cis isomer to equilibrate to the more stable trans isomer, especially if the catalyst remains active.

    • Experimental Approach:

      • Run the reaction at a fixed low pressure (e.g., 0.4 MPa) and moderate temperature (e.g., 125°C).[10]

      • Take samples at various time points (e.g., 4, 8, 16 hours) and analyze the cis/trans ratio by GC or NMR.

      • If the trans ratio increases over time, it suggests an equilibration process is occurring. You can then extend the reaction time to maximize the desired isomer.

Issue 3: Safety Incidents During Catalyst Handling

Q: We experienced a small fire when filtering the catalyst after the reaction. What procedures must be in place to prevent this?

A: This is a serious but preventable incident caused by the pyrophoric nature of hydrogenation catalysts, especially after use when they are finely divided and highly active. [4][8] Never handle a dry, used hydrogenation catalyst in the open air.

cluster_transfer Inert Transfer cluster_storage Quenching & Storage Start Reaction Complete Step1 Cool Reactor to < 25°C Start->Step1 Step2 Purge Headspace with N2/Ar Step1->Step2 Step3 Transfer Slurry to Filter Step2->Step3 Step4 Filter Under N2 Blanket Step3->Step4 Step5 Wash Filter Cake with Solvent Step4->Step5 Step6 Keep Cake WET Step5->Step6 Step7 Transfer Wet Cake to Waste Drum Step6->Step7 Note NEVER let the filter cake dry out in air. Step6->Note Step8 Deactivate Catalyst in Drum Step7->Step8 End Safe Disposal Step8->End

Caption: Safe workflow for handling pyrophoric catalysts.

  • Cool and Purge: Once the reaction is complete, cool the reactor to room temperature. Vent the excess hydrogen pressure and thoroughly purge the reactor headspace with an inert gas (Nitrogen or Argon) multiple times to remove all traces of hydrogen.[4]

  • Inert Filtration: The filtration apparatus must be fully enclosed or blanketed with an inert gas.

    • Transfer the catalyst slurry from the reactor to the filter under a positive pressure of inert gas.

    • Never pour the slurry in the open air.

  • Keep the Catalyst Wet: The filter cake must never be allowed to dry.[6] After the product solution has been filtered through, immediately wash the cake with a small amount of de-gassed solvent to remove residual product.

  • Safe Quenching and Disposal:

    • Carefully transfer the wet catalyst cake into a dedicated waste drum that is already filled with water.

    • The catalyst should be fully submerged. This process safely deactivates (quenches) the catalyst.

    • The drum should be clearly labeled as "Pyrophoric Catalyst Waste". Consult your institution's environmental health and safety office for final disposal procedures.[7][8]

References

  • H.E.L Group. (2025). Hydrogenation: How we can make it safer. [Link]

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(3), 16-24. [Link]

  • University of Wisconsin-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. [Link]

  • Scribd. (n.d.). Hazards in Lab-Scale Hydrogenations. [Link]

  • ResearchGate. (2016). Hazards associated with laboratory scale hydrogenations. [Link]

  • PrepChem.com. (n.d.). Synthesis of bicyclohexyl-4-carboxylic acid. [Link]

  • Google Patents. (2009).
  • Zhao, F. et al. (2007). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Molecules, 12(2), 269-277. [Link]

  • ResearchGate. (2007). Influence of H2 pressure on hydrogenation of benzoic acid over Rh/C catalyst in the presence of 10 MPa CO2. [Link]

  • Google Patents. (1965). US3210411A - Hydrogenation of benzoic acid to cyclohexane-carboxylic acid.
  • Semantic Scholar. (2007). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. [Link]

  • Shinde, S. B., & Deshpande, R. (2021). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Natural Volatiles & Essential Oils, 8(4), 11628-11637. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • GEN. (2020). Current Challenges with Cell Culture Scale-up for Biologics Production. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

Sources

Optimization

Technical Support Center: trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid

Welcome to the technical support center for trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid (CAS 65355-33-1). This resource is designed for researchers, scientists, and drug development professionals to troubleshoo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid (CAS 65355-33-1). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and purification of this critical liquid crystal intermediate. Our guidance is rooted in established chemical principles and practical, field-proven experience.

I. Understanding the Core Compound

trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a pivotal intermediate in the synthesis of advanced liquid crystal materials and has applications in the pharmaceutical and fine chemical industries.[1] Its unique molecular structure, featuring a rigid bicyclohexyl core, a flexible pentyl chain, and a polar carboxylic acid group, imparts desirable properties such as high phase transition temperatures and low viscosity in liquid crystal formulations.[1][2] The precise trans stereochemistry of the cyclohexyl rings is crucial for achieving the desired material performance, making impurity control, particularly of the cis-isomer, a primary concern.[3]

II. Troubleshooting Guide: From Synthesis to Purification

This section addresses common problems encountered during the synthesis and purification of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. The typical synthetic route involves the catalytic hydrogenation of a 4-pentylbiphenyl precursor, followed by carboxylation, or the hydrogenation of 4-pentylbenzoic acid.[4][5] Impurities often arise from incomplete reactions, side reactions, or the inherent stereochemical outcomes of the hydrogenation process.

Frequently Asked Questions (FAQs)

Q1: My final product has a low melting point and appears oily or waxy. What is the likely cause?

A low or broad melting point is a classic indicator of impurities. For this compound, the most probable impurity affecting the melting point is the presence of the cis-isomer. The trans-isomer has a more linear and rigid structure, allowing for more efficient crystal packing and a higher melting point. The kinked structure of the cis-isomer disrupts this packing, leading to a less ordered solid state. Other potential impurities include unreacted starting materials or byproducts from the synthesis.

Q2: My NMR spectrum shows more complex signals in the aliphatic region than expected. How do I interpret this?

While a pure trans-isomer will have a defined set of signals, the presence of the cis-isomer will introduce a second, distinct set of peaks, leading to a more complex spectrum. Additionally, if hydrogenation of a biphenyl precursor was incomplete, you may see aromatic signals. Homologues with different alkyl chain lengths (e.g., propyl or butyl) would also present slightly different chemical shifts in the alkyl region.

Q3: I'm observing a persistent impurity in my HPLC analysis that is close to the main peak. What could it be?

An impurity with a retention time close to the main product on a reverse-phase HPLC column is likely a structurally similar compound. The prime suspect is the cis-isomer. Other possibilities include homologues (e.g., trans-4'-propyl-(1,1'-bicyclohexyl)-4-carboxylic acid or the butyl analogue) which have similar polarity.[5]

Q4: How can I confirm the presence of the cis-isomer?

The most definitive method is 1H NMR spectroscopy. The axial and equatorial protons on the cyclohexane rings will have different chemical shifts and coupling constants in the cis and trans isomers. In many cases, the signals for the cis-isomer will be distinct from the trans-isomer, allowing for quantification by integration. HPLC can also be used, but may require careful method development to achieve baseline separation.

III. Analytical and Purification Protocols

Protocol 1: Analytical HPLC for Purity Assessment

This method is a starting point for the analysis of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid and its common impurities.

Parameter Condition Rationale
Column C18 reversed-phase, 4.6 mm x 150 mm, 3.5 µmProvides good retention and separation for non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress the ionization of the carboxylic acid, leading to sharper peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic modifier for eluting the compound from the C18 column.
Gradient 70% B to 100% B over 15 minutesA gradient is recommended to ensure elution of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 210 nmCarboxylic acids have a UV absorbance at lower wavelengths.
Injection Vol. 5 µLAdjust as needed based on sample concentration.

This method is adapted from a similar procedure for a related compound and may require optimization.[6]

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for removing the cis-isomer and other impurities, as the trans-isomer is typically less soluble and will crystallize out preferentially.

Step-by-Step Methodology:

  • Solvent Selection: A mixture of a solvent in which the compound is soluble at high temperatures and a non-solvent in which it is insoluble at low temperatures is ideal. For this compound, a mixture of ethyl acetate and hexane is a good starting point. Other potential solvents include methanol, cyclohexane, or toluene.

  • Dissolution: In an appropriately sized flask, add the crude trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. Add the minimum amount of hot ethyl acetate to fully dissolve the solid.

  • Induce Crystallization: Slowly add hexane at room temperature until the solution becomes slightly turbid.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation. Slow cooling is crucial for the formation of pure crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization:

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to cooling the solution too quickly or using a solvent system in which the compound is too soluble. Try reheating the solution to dissolve the oil and adding more of the non-solvent (hexane) before cooling again, or use a different solvent system.

  • Poor Recovery: If the yield is low, it's possible that too much solvent was used, or the compound is significantly soluble in the mother liquor even at low temperatures. The mother liquor can be concentrated and a second crop of crystals can be obtained, though they may be of lower purity.

Protocol 3: Purification by Flash Column Chromatography

For difficult-to-separate mixtures or when a very high purity is required, flash column chromatography is a viable option.[7]

Parameter Condition Rationale
Stationary Phase Silica Gel (230-400 mesh)The standard stationary phase for normal-phase flash chromatography.
Mobile Phase Gradient of Hexane and Ethyl Acetate with 0.5% Acetic AcidA non-polar/polar solvent system to elute the compound. The acetic acid is added to reduce tailing of the carboxylic acid on the silica gel.
Sample Loading Dry loading on silica gelThis technique often provides better resolution than wet loading.
Elution Start with a low concentration of ethyl acetate (e.g., 5%) and gradually increase the polarity. The trans-isomer is expected to elute before the more polar cis-isomer.A gradient elution allows for the separation of compounds with different polarities.

IV. Visualizing the Workflow

Impurity Resolution Workflow

The following diagram illustrates the decision-making process for resolving impurities in trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid.

cluster_0 Initial Analysis cluster_1 Purity Assessment cluster_2 Purification Path cluster_3 Final Product Crude Product Crude Product Analytical HPLC/NMR Analytical HPLC/NMR Crude Product->Analytical HPLC/NMR Purity > 99.5%? Purity > 99.5%? Analytical HPLC/NMR->Purity > 99.5%? Recrystallization Recrystallization Purity > 99.5%?->Recrystallization No Pure Product Pure Product Purity > 99.5%?->Pure Product Yes Flash Chromatography Flash Chromatography Recrystallization->Flash Chromatography Purity still low Recrystallization->Pure Product Purity OK Flash Chromatography->Pure Product

Caption: Decision workflow for impurity resolution.

V. References

  • Catalytic hydrogenation of biphenyl to bicyclohexyl, an organic hydrogen storage medium, was examined over supported transition metal catalysts in supercritical carbon dioxide solvent. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Improved synthesis of trans-4-alkylcyclohexane carboxylic acids. (n.d.). ElectronicsAndBooks. Retrieved January 6, 2026, from [Link]

  • Biphenyl Hydrogenation with Syngas for Hydrogen Purification and Transportation: Performance of Dispersed Catalytic Systems Ba. (n.d.). Springer. Retrieved January 6, 2026, from [Link]

  • The Effects of Support Specific Surface Area and Active Metal on the Performance of Biphenyl Selective Hydrogenation to Cyclohexylbenzene. (2024). MDPI. Retrieved January 6, 2026, from [Link]

  • trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. (2024, April 9). ChemBK. Retrieved January 6, 2026, from [Link]

  • cyclohexylcarbinol. (n.d.). Organic Syntheses. Retrieved January 6, 2026, from [Link]

  • The formation of active phases in Pt-containing catalysts for bicyclohexyl dehydrogenation in hydrogen storage. (n.d.). RSC Publishing. Retrieved January 6, 2026, from [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

  • Purification - Flash Chromatography. (n.d.). Interchim. Retrieved January 6, 2026, from [Link]

  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (n.d.). Google Patents. Retrieved January 6, 2026, from

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved January 6, 2026, from [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. (2012, November 9). Teledyne ISCO. Retrieved January 6, 2026, from [Link]

  • How is 1cyclohexylmethanol prepared by the reaction class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved January 6, 2026, from [Link]

  • Asymmetric Synthesis of Bicyclo[1.1.0]butyl, Azabicyclo[1.1.0]butyl, and Bicyclo[1.1.1]pentyl Sulfoximines using a SuFEx Reactio. (n.d.). ChemRxiv. Retrieved January 6, 2026, from [Link]

  • Trans-4-pentyl-(1,1-bicyclohexyl)-4-carboxylic Acid (5HHA) CAS 65355-33-1 99.5%. (n.d.). Hong Jin. Retrieved January 6, 2026, from [Link]

  • Mechanochemistry-Amended Barbier Reaction as an Expedient Alternative to Grignard Synthesis Jagadeesh Varma Nallaparaju,a Tatsia. (n.d.). ChemRxiv. Retrieved January 6, 2026, from [Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024, April 18). PubMed Central. Retrieved January 6, 2026, from [Link]

  • Bicyclohexyl (a) dehydrogenation conversions, (b) average Pt particle... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid CAS 65355-33-1. (n.d.). Watson International. Retrieved January 6, 2026, from [Link]

  • US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. (n.d.). Google Patents. Retrieved January 6, 2026, from

  • Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid. (2018, May 16). SIELC Technologies. Retrieved January 6, 2026, from [Link]

  • Exploring the Market Landscape for trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]

  • Trans–Cis Kinetic Study of Azobenzene-4,4′-dicarboxylic Acid and Aluminium and Zirconium Based Azobenzene-4,4′-dicarboxylate MOFs. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • What are the applications of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid? (n.d.). Quora. Retrieved January 6, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Thermal Stability of Bicyclohexyl Liquid Crystals

This guide is designed for researchers, scientists, and professionals in drug development who are working with liquid crystals (LCs) featuring bicyclohexyl cores. Our goal is to provide in-depth technical support, troubl...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with liquid crystals (LCs) featuring bicyclohexyl cores. Our goal is to provide in-depth technical support, troubleshooting advice, and frequently asked questions to address challenges encountered during experimentation, with a focus on improving and understanding the thermal stability of these materials.

Introduction to Thermal Stability in Bicyclohexyl Liquid Crystals

Liquid crystals with a bicyclohexyl core are highly valued for their low viscosity and moderate birefringence.[1] However, achieving a high and stable clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) is crucial for many applications.[2][3] This guide will explore the factors influencing thermal stability and provide practical solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary determinant of the clearing point in a bicyclohexyl liquid crystal?

A1: The clearing point is fundamentally determined by the molecule's overall shape and the strength of the intermolecular forces. A more linear, rigid molecular structure enhances the anisotropic interactions that maintain the liquid crystalline phase to a higher temperature. For bicyclohexyl LCs, the trans,trans isomer provides a more linear shape compared to cis isomers, leading to a higher clearing point.[2] The efficiency of molecular packing is also a key factor.[4]

Q2: How do different terminal groups on the bicyclohexyl core affect the clearing point?

A2: Terminal groups have a significant impact on the clearing point by altering the molecule's polarity, polarizability, and aspect ratio. Generally, longer alkyl or alkoxy chains increase the clearing point up to a certain length, after which it may decrease due to increased flexibility. Polar groups like cyano (-CN) or isothiocyanato (-NCS) can increase the clearing point due to strong dipole-dipole interactions.[1] For instance, the introduction of a cyano group can significantly raise the clearing point.

Q3: What is the expected effect of lateral substituents on the thermal stability of my bicyclohexyl liquid crystal?

A3: Lateral substituents, which are attached to the side of the molecular core, generally decrease the clearing point.[5] This is because they increase the width of the molecule, disrupting the close packing of the liquid crystal molecules and weakening the intermolecular forces.[5] The magnitude of this decrease is typically proportional to the size of the substituent.[5]

Q4: Can the presence of cis/trans isomers from my synthesis affect the clearing point?

A4: Absolutely. The presence of cis isomers in a sample of a trans-bicyclohexyl liquid crystal will lower and broaden the clearing point. The bent shape of cis isomers disrupts the orientational order of the nematic phase.[2] It is crucial to either synthesize the pure trans,trans isomer or to isomerize any cis products to the trans form.[2][6]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and characterization of bicyclohexyl liquid crystals, with a focus on thermal stability.

Issue 1: My synthesized bicyclohexyl liquid crystal has a significantly lower clearing point than expected from the literature.

  • Possible Cause 1: Presence of Impurities.

    • Explanation: Impurities from the synthesis, such as unreacted starting materials, byproducts, or residual catalyst, can disrupt the molecular ordering of the liquid crystal phase, leading to a depression of the clearing point.[7] Even small amounts of impurities can have a noticeable effect.

    • Troubleshooting Steps:

      • Purification: Re-purify your product. Column chromatography followed by recrystallization is often effective.

      • Characterization: Use techniques like NMR and Mass Spectrometry to identify any residual impurities.

      • Reaction Conditions: Review your synthetic procedure. Incomplete reactions or side reactions could be the source of impurities.

  • Possible Cause 2: Incorrect Cis/Trans Isomer Ratio.

    • Explanation: As mentioned in the FAQ, the presence of cis isomers will lower the clearing point.[2] Many synthetic routes can produce a mixture of isomers.

    • Troubleshooting Steps:

      • Isomerization: If you have a mixture of isomers, you can often convert the cis isomer to the more stable trans isomer. This can sometimes be achieved by treating the mixture with a strong base (like potassium tert-butoxide) or a Lewis acid.[2]

      • Analytical Verification: Use GC-MS or HPLC to determine the ratio of cis to trans isomers in your sample.

Issue 2: The clearing point of my liquid crystal mixture is not what I predicted based on the components.

  • Possible Cause: Non-Ideal Mixing Behavior.

    • Explanation: The clearing point of a liquid crystal mixture is not always a simple weighted average of the clearing points of the individual components. The phase behavior of mixtures can be complex, sometimes forming eutectic mixtures where the clearing point is lower than that of any single component. The compatibility, size, and shape of the constituent molecules all play a role.[8]

    • Troubleshooting Steps:

      • Phase Diagram Construction: If the mixture is critical to your application, it is advisable to construct a partial phase diagram by preparing several mixtures with varying compositions and measuring their clearing points.

      • Component Selection: Consider the molecular structures of your components. Molecules with similar shapes and polarities are more likely to exhibit ideal mixing behavior.

Issue 3: My liquid crystal appears to be degrading at or below its clearing point.

  • Possible Cause: Thermal Instability of the Molecule.

    • Explanation: While a high clearing point is desirable, the molecule itself must be thermally stable at that temperature. Some functional groups can be susceptible to thermal degradation.

    • Troubleshooting Steps:

      • Thermogravimetric Analysis (TGA): Perform TGA to determine the decomposition temperature of your material.[9] This will tell you the upper limit of its thermal stability.

      • Molecular Design: If the decomposition temperature is too close to the clearing point, you may need to redesign the molecule to remove thermally labile groups.

      • Inert Atmosphere: When measuring the clearing point, ensure you are using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Advanced Techniques for Enhancing Thermal Stability

1. Doping with Nanoparticles:

The introduction of nanoparticles can enhance the thermal stability of liquid crystal phases.[10]

  • Mechanism: Nanoparticles can become trapped in the defect cores of the liquid crystal structure, which reduces the overall free energy of the system and stabilizes the liquid crystal phase over a wider temperature range.[11] The surface chemistry, size, and shape of the nanoparticles are critical factors.[12]

  • Experimental Protocol: Preparation of a Gold Nanoparticle (AuNP) Doped Bicyclohexyl Liquid Crystal

    • Synthesis of Ligand-Coated AuNPs: Synthesize gold nanoparticles (e.g., by citrate reduction) and functionalize their surface with a ligand that is compatible with the liquid crystal host.

    • Dispersion: Disperse a small amount (e.g., 0.1-1 wt%) of the functionalized AuNPs in the bicyclohexyl liquid crystal in its isotropic phase.

    • Sonication: Use an ultrasonic bath to ensure a uniform dispersion of the nanoparticles.

    • Characterization: Measure the clearing point of the doped sample using DSC and compare it to the undoped material.

2. Formulation of Eutectic Mixtures:

While non-ideal mixing can be a problem, it can also be leveraged to create liquid crystal mixtures with a broad nematic range. By carefully selecting components, it is possible to formulate a mixture with a low melting point and a high clearing point.

Data Summary

FeatureEffect on Clearing PointReference(s)
Molecular Structure
trans,trans bicyclohexyl coreIncreases
cis isomersDecreases[2]
Long alkyl/alkoxy terminal chainsGenerally increases[13]
Polar terminal groups (e.g., -CN)Increases[1]
Bulky lateral substituentsDecreases[5]
Additives
Compatible, rigid additivesMay increase
Incompatible or bulky additivesMay decrease[8]
NanoparticlesCan increase[10][12]
Impurities
Synthetic byproducts/unreacted materialsDecreases and broadens transition[7]

Experimental Workflows

Workflow for Troubleshooting a Low Clearing Point

G start Low Clearing Point Observed check_purity Check Purity (NMR, MS) start->check_purity purify Re-purify Sample (Chromatography, Recrystallization) check_purity->purify Impurities Detected check_isomers Check Isomer Ratio (GC-MS, HPLC) check_purity->check_isomers Sample is Pure re_measure Re-measure Clearing Point (DSC) purify->re_measure re_measure->check_isomers Clearing Point is Still Low problem_solved Problem Resolved re_measure->problem_solved Clearing Point is High isomerize Perform Isomerization Reaction check_isomers->isomerize High Cis Isomer Content re_evaluate Re-evaluate Synthesis/Molecular Design check_isomers->re_evaluate Correct Isomer Ratio isomerize->re_measure

Caption: Troubleshooting workflow for a low clearing point.

Workflow for Thermal Stability Characterization

G start Synthesized Bicyclohexyl LC dsc Differential Scanning Calorimetry (DSC) - Determine Clearing Point - Measure Enthalpy start->dsc pom Polarized Optical Microscopy (POM) - Visualize Phase Transitions - Identify Textures start->pom tga Thermogravimetric Analysis (TGA) - Determine Decomposition Temperature start->tga data_analysis Correlate Thermal Transitions with Decomposition dsc->data_analysis pom->data_analysis tga->data_analysis stability_assessment Assess Thermal Stability Window data_analysis->stability_assessment

Caption: Standard workflow for thermal characterization.

References

  • Experimental Advances in Nanoparticle-Driven Stabilization of Liquid-Crystalline Blue Phases and Twist-Grain Boundary Phases. NIH.[Link]

  • Phase Behavior of Liquid Crystal + CO2 Mixtures. American Chemical Society.[Link]

  • Reentrant 2D Nanostructured Liquid Crystals by Competition between Molecular Packing and Conformation. Wiley Online Library.[Link]

  • Achiral Nanoparticle-Enhanced Chiral Twist and Thermal Stability of Blue Phase Liquid Crystals. PubMed Central.[Link]

  • Nanoparticles in thermotropic and lyotropic liquid crystals. Frontiers.[Link]

  • Unlocking the potential of liquid crystals as phase change materials for thermal energy storage. OAE Publishing Inc.[Link]

  • Phase Transitions and Physical Properties of a Binary Mixture of Bicyclohexane Compounds, I: Refractive Index Measurements. ElectronicsAndBooks.[Link]

  • Phase behavior of liquid crystals with CO2. PubMed.[Link]

  • (PDF) Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. ResearchGate.[Link]

  • Thermal and Electrical Characteristics of Nematic Liquid Crystal and Gold Nanoparticle Composites. ResearchGate.[Link]

  • (PDF) Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. ResearchGate.[Link]

  • Thermal characterisation of thermotropic nematic liquid-crystalline elastomers. Macromolecular Chemistry.[Link]

  • Thermal Transport Phenomena in Nematic Liquid Crystals: A Review. Taylor & Francis Online.[Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts.[Link]

  • Phase transition and physical properties of a binary mixture of bicyclohexane compounds. I: Refractive index measurements | Request PDF. ResearchGate.[Link]

  • Synthesis and Degradation Studies of Nematic (N * ) Liquid Crystals. ResearchGate.[Link]

  • Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. MDPI.[Link]

  • Increase of trans isomer content after the acetylation of a trans:cis hydrocarbon mixture. ResearchGate.[Link]

  • Room-temperature ferroelectric nematic liquid crystals: the influence of substituents on properties. Journal of Materials Chemistry C (RSC Publishing).[Link]

  • Blue phase liquid crystal: strategies for phase stabilization and device development. PMC.[Link]

  • Trans-cis isomerization and the blue phases. ResearchGate.[Link]

  • The Influence of Disorder on Thermotropic Nematic Liquid Crystals Phase Behavior. MDPI.[Link]

  • Effect of Cis–Trans Isomerization on the Crystallization Behavior of Triacylglycerols. ResearchGate.[Link]

  • Synthesis of Liquid Crystals. University of Colorado Boulder.[Link]

  • Liquid crystal phases. Merck Group.[Link]

  • Synthesis and phase transition behaviours of laterally substituted liquid crystals containing methylhydroquinone: emerging of smectic C phase for higher homologues | Request PDF. ResearchGate.[Link]

  • Investigation of Thermal-Induced Changes in Molecular Order on Photopolymerization and Performance Properties of a Nematic Liquid-Crystal Diacrylate. MDPI.[Link]

  • Synthesis, Characterization, and Study of Liquid Crystals Properties of New Five Heterocyclic Compounds. ResearchGate.[Link]

  • Changes in the cis-trans isomer selectivity of a reversed-phase liquid chromatography column during use with acidic mobile phase conditions. PubMed.[Link]

  • Synthesis and Phase Transition Characterization of Liquid Crystal Membranes with Slit-Like Pores. ScholarWorks@UARK.[Link]

Sources

Optimization

Overcoming low viscosity issues in biphenyl-based liquid crystals

Overcoming Low Viscosity Challenges in Biphenyl-Based Liquid Crystal Formulations Welcome to the technical support center for researchers, scientists, and drug development professionals working with biphenyl-based liquid...

Author: BenchChem Technical Support Team. Date: January 2026

Overcoming Low Viscosity Challenges in Biphenyl-Based Liquid Crystal Formulations

Welcome to the technical support center for researchers, scientists, and drug development professionals working with biphenyl-based liquid crystals. This guide is designed to provide in-depth troubleshooting assistance and practical guidance for overcoming common challenges associated with the inherently low viscosity of these materials. We will explore the intricate relationship between molecular structure and bulk physical properties, offering actionable strategies to modulate viscosity for your specific applications.

Troubleshooting Guide: Addressing Low Viscosity Issues

This section directly addresses common problems encountered during experimentation with biphenyl-based liquid crystals.

Q1: My biphenyl-based liquid crystal mixture exhibits a viscosity that is too low for my application, leading to poor device performance (e.g., slow response times). How can I systematically increase the viscosity?

A1: A low viscosity in biphenyl-based liquid crystal mixtures can be addressed through several strategic approaches, primarily centered on modifications to the molecular structure and formulation of the mixture.

  • Modification of the Alkyl Chain Length: A well-established method for tuning viscosity is to alter the length of the alkyl chains on the biphenyl core. Generally, increasing the alkyl chain length leads to stronger van der Waals interactions between molecules, which in turn increases the viscosity.[1] This is due to the enhanced intermolecular friction. However, be mindful of the "odd-even effect," where compounds with an even number of carbons in their alkyl chains tend to have higher clearing points than their odd-numbered counterparts, which can also influence the viscosity at a given temperature.[1]

  • Introduction of More Rigid Core Structures: While biphenyls form the basis of your system, introducing molecules with more rigid and larger π-electron conjugated systems can significantly increase viscosity.[2] For instance, incorporating terphenyl or quaterphenyl derivatives into your mixture can enhance intermolecular interactions and thus raise the overall viscosity.[3][4]

  • Use of Viscosity Modifiers: The incorporation of viscosity-modifying additives is a common practice in liquid crystal formulation.[5][6] These can be other liquid crystalline compounds with inherently higher viscosity or specifically designed rheology modifiers. When selecting a modifier, it is crucial to ensure its miscibility with your biphenyl mixture and that it does not adversely affect other critical parameters like the nematic range or optical properties.

  • Formulating Eutectic Mixtures: While often used to lower melting points, the principles of eutectic mixtures can also be applied to tailor viscosity.[3] By carefully selecting components for your mixture, you can create a formulation where the intermolecular interactions lead to a desired viscosity profile. The goal is to create a stable nematic phase with the desired physical properties.[7][8]

Q2: I have synthesized a new biphenyl-based liquid crystal, but its viscosity is significantly lower than predicted. What molecular features could be responsible for this discrepancy?

A2: Several molecular-level factors can contribute to a lower-than-expected viscosity in biphenyl-based liquid crystals. Understanding these can help in redesigning your molecule or formulation.

  • Short Alkyl Chains: As mentioned previously, shorter alkyl chains lead to weaker intermolecular forces and consequently, lower viscosity.[1] If your design incorporates short alkyl or alkoxy groups, this is a likely contributor.

  • Presence of Lateral Substituents: The introduction of lateral substituents on the biphenyl core can have a complex effect on viscosity. While some bulky groups can increase steric hindrance and viscosity, smaller, strategically placed groups like fluorine can sometimes lead to a decrease in viscosity. This is because such substitutions can alter the molecular packing and intermolecular distances.

  • Flexibility of Linking Groups: If your biphenyl core is part of a larger molecule with flexible linking groups (e.g., ethers, esters), this can contribute to lower viscosity compared to molecules with more rigid linkages (e.g., direct C-C bonds).

  • Purity of the Sample: Impurities can significantly impact the viscosity of a liquid crystal. Even small amounts of non-mesogenic impurities can disrupt the molecular ordering and lower the viscosity. It is crucial to ensure the high purity of your synthesized compounds.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the viscosity of biphenyl-based liquid crystals.

What is rotational viscosity (γ1) and why is it a critical parameter?

Rotational viscosity (γ1) is a measure of the internal friction experienced by liquid crystal molecules as they rotate. It is a key parameter that directly influences the switching speed of liquid crystal devices.[9][10] A lower rotational viscosity generally leads to faster response times, which is desirable in applications like displays. However, in some applications, a higher viscosity might be needed for stability.

How does temperature affect the viscosity of biphenyl-based liquid crystals?

Like most fluids, the viscosity of biphenyl-based liquid crystals is highly dependent on temperature. As the temperature increases, the kinetic energy of the molecules increases, leading to a decrease in viscosity.[11] This is an important consideration when designing devices that will operate over a range of temperatures.

What is the typical range of viscosity for biphenyl-based liquid crystals?

The viscosity of biphenyl-based liquid crystals can vary widely depending on their specific molecular structure and the temperature of measurement. For example, the well-studied 5CB (4-cyano-4'-pentylbiphenyl) has a shear viscosity of around 25 cP in its nematic phase.[12] However, by modifying the molecular structure, this value can be significantly altered.

Are there any theoretical models that can predict the viscosity of a biphenyl-based liquid crystal?

Yes, there are theoretical models that attempt to correlate molecular structure with viscosity. For instance, the Osipov-Terentjev theory provides a framework for predicting rotational viscosity based on molecular parameters.[9][10] Additionally, quantitative structure-activity relationship (QSAR) models are being developed to predict viscosity based on molecular descriptors.[2] These models can be valuable tools in the rational design of liquid crystals with desired viscosity characteristics.

Detailed Experimental Protocols

This section provides step-by-step guidance for key experimental procedures related to the viscosity of biphenyl-based liquid crystals.

Protocol 1: Preparation of a Biphenyl-Based Liquid Crystal Mixture with a Target Viscosity

This protocol outlines the steps for creating a liquid crystal mixture with a specific viscosity by combining different components.

Materials:

  • Individual biphenyl-based liquid crystal components

  • High-purity solvent (e.g., chloroform, dichloromethane)

  • Glass vials with airtight caps

  • Magnetic stirrer and stir bars

  • Heating plate

  • Vacuum oven

Procedure:

  • Component Selection: Based on the desired viscosity and other properties (e.g., nematic range, birefringence), select the individual liquid crystal components for your mixture. This may include a base biphenyl liquid crystal and one or more viscosity-modifying components.

  • Calculation of Component Ratios: Determine the weight or molar ratios of each component needed to achieve the target viscosity. This may be based on prior experimental data or theoretical models.

  • Dissolution: Accurately weigh each component and dissolve them in a minimal amount of a suitable solvent in a clean glass vial.

  • Mixing: Place a magnetic stir bar in the vial and stir the solution on a magnetic stirrer until all components are fully dissolved and the mixture is homogeneous. Gentle heating may be applied if necessary to aid dissolution.

  • Solvent Evaporation: Remove the stir bar and place the vial in a vacuum oven at a temperature slightly above the boiling point of the solvent to slowly evaporate the solvent. This should be done under a gentle stream of inert gas (e.g., nitrogen) to prevent oxidation.

  • Homogenization in the Isotropic Phase: After the solvent is completely removed, heat the mixture to its isotropic phase and hold it at that temperature for several hours, with occasional gentle agitation, to ensure complete homogenization.

  • Cooling and Characterization: Slowly cool the mixture back to room temperature. The resulting liquid crystal mixture is now ready for viscosity measurement and other characterizations.

Protocol 2: Viscosity Measurement using a Rotational Viscometer

This protocol describes the standard procedure for measuring the viscosity of a biphenyl-based liquid crystal sample.[13][14]

Equipment:

  • Rotational viscometer (cone-plate or concentric cylinder geometry is common)

  • Temperature-controlled sample stage

  • Liquid crystal sample

Procedure:

  • Instrument Calibration: Ensure the viscometer is properly calibrated according to the manufacturer's instructions.

  • Sample Loading: Carefully load the liquid crystal sample onto the sample stage of the viscometer. The amount of sample will depend on the geometry of the measuring system.

  • Temperature Equilibration: Set the desired measurement temperature on the temperature controller and allow the sample to equilibrate for a sufficient amount of time to ensure a uniform temperature throughout.

  • Measurement:

    • For steady-state viscosity measurements, apply a range of shear rates and record the corresponding shear stress. The viscosity is then calculated as the ratio of shear stress to shear rate.

    • Nematic liquid crystals typically exhibit Newtonian flow behavior at low shear rates.[14]

  • Data Analysis: Plot the viscosity as a function of shear rate (for non-Newtonian fluids) or report the average viscosity at a specific shear rate (for Newtonian fluids).

  • Temperature-Dependent Measurements: Repeat the measurements at different temperatures to determine the viscosity-temperature profile of your sample.

Visualizations

Diagram 1: Influence of Molecular Structure on Viscosity

cluster_molecular_features Molecular Structural Features cluster_interactions Intermolecular Interactions Core Core Structure (e.g., Biphenyl, Terphenyl) PiPi π-π Stacking Core->PiPi Rigidity & Size AlkylChain Alkyl Chain Length VdW Van der Waals Forces AlkylChain->VdW Chain Length LateralSub Lateral Substituents (e.g., -F, -CN) Steric Steric Hindrance LateralSub->Steric Size & Position LinkingGroup Linking Groups (e.g., -COO-, -CH2O-) LinkingGroup->VdW Flexibility Viscosity Bulk Viscosity VdW->Viscosity PiPi->Viscosity Steric->Viscosity cluster_optimization Optimization Strategies Start Define Target Viscosity & Application Requirements Step1 Initial Formulation or Synthesis Start->Step1 Step2 Viscosity Measurement Step1->Step2 Decision Viscosity Meets Target? Step2->Decision End Final Formulation Achieved Decision->End Yes Opt1 Adjust Alkyl Chain Length Decision->Opt1 No Opt1->Step1 Opt2 Incorporate High-Viscosity Additives Opt1->Opt2 Opt2->Step1 Opt3 Modify Core Structure Opt2->Opt3 Opt3->Step1

Caption: Troubleshooting workflow for optimizing viscosity.

Data Summary Table

Molecular ModificationEffect on ViscosityRationale
Increase Alkyl Chain Length IncreaseStronger van der Waals forces and increased intermolecular friction. [1]
Introduce Rigid Core (e.g., Terphenyl) IncreaseEnhanced π-π stacking and intermolecular interactions. [2][4]
Add Lateral Fluorine Substituent Typically DecreaseCan disrupt molecular packing and reduce intermolecular forces.
Incorporate Flexible Linking Groups DecreaseIncreased molecular flexibility reduces intermolecular friction.

References

  • Dark, M. L., Moore, M. H., Shenoy, D. K., & Shashidhar, R. (n.d.). Rotational viscosity and molecular structure of nematic liquid crystals. Liquid Crystals, 33(1).
  • Benicewicz, B. C., Johnson, J. F., & Shaw, M. T. (n.d.). Viscosity Behavior of Liquid Crystals.
  • ResearchGate. (n.d.). The nematic liquid crystal molecules structure and viscosity relationship was studied and a BPNN-QSAR model about them was established.
  • Scilit. (n.d.). Rotational viscosity and molecular structure of nematic liquid crystals.
  • Taylor & Francis Online. (n.d.). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals.
  • MDPI. (n.d.). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals.
  • ResearchGate. (n.d.). Liquid Crystal Displays.
  • ResearchGate. (2022, October 3). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals.
  • ResearchGate. (n.d.). Liquid Crystal Materials for Display Devices.
  • SpotSee. (n.d.). Liquid Crystal Formulations.
  • RoCo Global. (n.d.). Viscosity and molecular structure.
  • StudySmarter. (2023, December 6). Liquid Molecular Structure: Crystal, Ionic, Solid vs Liquid.
  • Labinsights. (2024, January 19). Manufacturing Steps of Liquid Crystal Materials.
  • AIP Publishing. (2024, April 8). Measurement of liquid viscosity using quartz crystal microbalance (QCM) based on GA-BP neural network.
  • Scilit. (n.d.). Viscosity Measurements for the Nematic Liquid Crystal PAA.
  • MDPI. (n.d.). High Birefringence Liquid Crystals.
  • ResearchGate. (2025, August 9). Synthesis of Liquid Crystal Molecules Based on Bis(biphenyl)diacetylene and Their Liquid Crystallinity | Request PDF.
  • AIP Publishing. (2011, September 26). Viscosity measurements of liquids under pressure by using the quartz crystal resonators | Review of Scientific Instruments.
  • PubMed Central. (n.d.). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties.
  • AIP Publishing. (n.d.). Viscosity measurements of liquids under pressure by using the quartz crystal resonators.
  • SciSpace. (1984). Rheological properties of some biphenyl liquid crystals.
  • ResearchGate. (2025, August 9). Viscosity coefficients of nematic liquid crystals: II. Measurements of some nematic liquid crystals | Request PDF.
  • Google Patents. (n.d.). US4147651A - Biphenyl based liquid crystal compositions.
  • ElectronicsAndBooks. (n.d.). Liquid Crystals Influence of the alkyl chain length of some mesogenic molecules on their Langmuir film formation ability.
  • Benchchem. (n.d.). The Influence of Alkyl Chain Length on Liquid Crystal Phases: A Comparative Analysis.
  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2025, December 31). Liquid Crystal Insights: From Formulation to Futuristic.
  • ElectronicsAndBooks. (2012, August 22). Synthesis and Physical Properties of Novel Fluorinated Liquid Crystalline Compounds.
  • ChemRxiv. (n.d.). Probing a Local Viscosity Change at the Nematic-Isotropic Liquid Crystal Phase Transition by a Ratiometric Flapping Fluorophore.
  • MDPI. (2023, March 14). Photo-Induced Relief in Rheology of Liquid Crystals.
  • National Institutes of Health. (n.d.). Biphenyl | C6H5C6H5 | CID 7095. PubChem.
  • SpecialChem. (n.d.). Find Rheology Modifiers / Thickeners perfectly suited for your Coatings and Inks.
  • Soltex Inc. (n.d.). Viscosity Modifiers.

Sources

Troubleshooting

Technical Support Center: Interpreting NMR Coupling Constants for Bicyclohexyl Ring Conformations

Welcome to the technical support center for conformational analysis of bicyclohexyl systems using NMR spectroscopy. This guide is designed for researchers, medicinal chemists, and structural biologists who encounter bicy...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for conformational analysis of bicyclohexyl systems using NMR spectroscopy. This guide is designed for researchers, medicinal chemists, and structural biologists who encounter bicyclohexyl moieties in their work. Here, we address common questions and troubleshooting scenarios related to the interpretation of proton (¹H) NMR coupling constants to elucidate three-dimensional molecular structure.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Fundamental Concepts

Question 1: What is the fundamental principle behind using NMR coupling constants to determine the conformation of a bicyclohexyl ring system?

Answer: The primary principle is the relationship between the three-bond proton-proton (³JHH) coupling constant and the dihedral angle (φ) between the coupled protons. This relationship is described by the Karplus equation .[1][2][3] In essence, the magnitude of the J-coupling is a function of the H-C-C-H torsion angle. For saturated systems like cyclohexane rings, this angle is dictated by the chair, boat, or twist-boat conformation and the axial or equatorial position of the protons. By measuring the ³JHH values from a ¹H NMR spectrum, one can deduce the dihedral angles and, consequently, the dominant conformation and relative stereochemistry of the molecule.

The general form of the Karplus equation is:

J(φ) = Acos²(φ) + Bcos(φ) + C

Where A, B, and C are empirically derived parameters that depend on factors like substituent electronegativity and hybridization.[2][4] The key takeaway is that the coupling constant is largest when the dihedral angle is 0° or 180° and smallest when it is near 90°.[2]

Question 2: What are the 'typical' ³JHH coupling constant values I should expect for a rigid cyclohexane chair conformation?

Answer: For a conformationally locked cyclohexane ring, the dihedral angles between vicinal protons are well-defined, leading to characteristic coupling constant ranges. These values are critical for assigning proton identities.

Proton RelationshipDihedral Angle (φ)Typical ³JHH Range (Hz)
Axial-Axial (Jaa) ~180°10 – 14 Hz
Axial-Equatorial (Jae) ~60°2 – 5 Hz
Equatorial-Equatorial (Jee) ~60°2 – 5 Hz
Equatorial-Axial (Jea) ~60°2 – 5 Hz

Source: Data synthesized from multiple sources.[5][6][7]

The large value for axial-axial coupling is the most diagnostic feature in the ¹H NMR spectrum of a cyclohexane derivative.[7][8] Observing a coupling constant in the 10-14 Hz range is strong evidence for a trans-diaxial relationship between two protons.

Diagram 1: The Karplus Relationship

The following diagram illustrates the relationship between the vicinal coupling constant (³JHH) and the dihedral angle (φ) as described by the Karplus equation.

Karplus_Curve Karplus Curve for ³JHH Coupling origin x_axis Dihedral Angle (φ) in Degrees origin->x_axis 0      60      90     120     180 y_axis ³J (Hz) origin->y_axis p0 p60 p0->p60 p90 p60->p90 Jae_Jee Jae, Jee (~60°) Small J (2-5 Hz) p60->Jae_Jee p120 p90->p120 J_90 ~90° J ≈ 0 Hz p90->J_90 p180 p120->p180 Jaa Jaa (~180°) Large J (10-14 Hz) p180->Jaa

Caption: Relationship between dihedral angle and ³JHH coupling constant.

Troubleshooting & Data Interpretation

Question 3: My observed coupling constants are intermediate values (e.g., 7-8 Hz). Does this invalidate the Karplus relationship?

Answer: No, this is a very common and informative scenario. An intermediate coupling constant, often around 7-8 Hz for vicinal protons on a cyclohexane ring, typically indicates that the system is not conformationally locked.[3] Instead, the bicyclohexyl ring is undergoing rapid conformational inversion (e.g., chair-chair flip) on the NMR timescale.

The observed coupling constant (J_obs) is a population-weighted average of the coupling constants for each conformer. For a simple chair-chair equilibrium:

J_obs = (χ_A * J_A) + (χ_B * J_B)

Where:

  • χ_A and χ_B are the mole fractions of conformers A and B.

  • J_A and J_B are the coupling constants for the pure conformers A and B.

For example, a proton that is axial in one chair (Jaa ≈ 12 Hz) will be equatorial in the flipped chair (Jee ≈ 3 Hz). If the two chairs are equally populated (50:50), the observed coupling to an adjacent axial proton (which becomes equatorial) would be an average: (0.5 * 12 Hz) + (0.5 * 3 Hz) = 7.5 Hz.

Diagram 2: Conformational Averaging Workflow

This diagram shows the logical flow for interpreting observed coupling constants in a dynamic system.

Conformational_Averaging cluster_0 Experimental Observation cluster_1 Interpretation cluster_2 Further Analysis A Measure ³JHH from ¹H NMR Spectrum B Observed J is Large (10-14 Hz) or Small (2-5 Hz)? A->B C Observed J is Intermediate (e.g., 6-9 Hz)? B->C No D System is Likely Conformationally Locked B->D Yes E System is in Rapid Conformational Equilibrium C->E Yes F Assign Stereochemistry (axial/equatorial) Directly D->F G Perform Variable Temperature (VT) NMR to slow exchange E->G H Calculate Population-Weighted Average to determine ΔG G->H

Sources

Optimization

Troubleshooting low yield in Suzuki-Miyaura coupling for bicyclohexyl synthesis

Welcome to the Technical Support Center for Suzuki-Miyaura Coupling. As a Senior Application Scientist, I've designed this guide to help you navigate the complexities of synthesizing bicyclohexyl compounds via Suzuki-Miy...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura Coupling.

As a Senior Application Scientist, I've designed this guide to help you navigate the complexities of synthesizing bicyclohexyl compounds via Suzuki-Miyaura coupling. This reaction, while powerful, presents unique challenges when forming sterically demanding C(sp³)-C(sp³) bonds. This guide is structured to provide immediate answers to common problems through our FAQ section and offer deeper, mechanistically-grounded solutions in our detailed Troubleshooting Guides.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial challenges encountered during the synthesis of bicyclohexyls.

Q1: My yield is consistently low or zero. What are the first things to check?

A1: When facing low yields, begin with a systematic check of your core components[1]:

  • Catalyst & Ligand Activity: Ensure your palladium source and phosphine ligand are fresh and have been stored under an inert atmosphere. Phosphine ligands are particularly prone to oxidation[2].

  • Inert Atmosphere: Oxygen can lead to catalyst decomposition and unwanted side reactions like the homocoupling of boronic acids. Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen[1][2].

  • Reagent Purity: Verify the purity of your cyclohexyl halide and cyclohexylboronic acid or ester. Impurities can inhibit the catalyst.

  • Base & Solvent Quality: Use high-purity, anhydrous (if intended) solvents and bases. The choice and quality of both are critical for reaction success[2][3].

Q2: I'm observing significant amounts of cyclohexene and cyclohexane byproducts. What's happening?

A2: These byproducts point towards two common side reactions:

  • β-Hydride Elimination: This is a major challenge in C(sp³)-C(sp³) couplings. The palladium-alkyl intermediate can eliminate a β-hydrogen to form cyclohexene and a palladium-hydride species. This is often competitive with the desired reductive elimination step[4]. Using bulky, electron-rich ligands can promote reductive elimination over β-hydride elimination[5][6].

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source (like water or alcohols), replacing the boronic acid group with hydrogen to form cyclohexane (R-B(OH)₂ → R-H)[7][8]. This side reaction consumes your nucleophile and is particularly problematic with aliphatic boronic acids[9].

Q3: Which catalyst and ligand system is best for coupling two cyclohexyl groups?

A3: The coupling of two sterically hindered sp³-hybridized centers requires specialized catalysts. Standard catalysts like Pd(PPh₃)₄ are often ineffective. Success hinges on using bulky, electron-rich phosphine ligands that accelerate the slow reductive elimination step typical for these substrates[10][11][12].

  • Recommended Ligands: Buchwald-type biarylphosphine ligands such as SPhos , XPhos , and RuPhos are highly effective[1][13]. N-heterocyclic carbenes (NHCs) have also shown promise[1]. These ligands stabilize the monoligated Pd(0) species crucial for the catalytic cycle and promote the difficult reductive elimination step[13].

  • Palladium Source: A common and effective precatalyst is Pd₂(dba)₃ or Pd(OAc)₂[5].

Q4: How do I choose the right base and solvent?

A4: The base activates the boronic acid for transmetalation, but its strength and solubility can dramatically affect the outcome[14][15].

  • Bases: For sterically hindered couplings, strong bases are often necessary. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices[5]. Strong alkoxide bases like potassium methoxide (KOMe) can also be effective but may promote elimination side reactions if not used carefully[16].

  • Solvents: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present). Common choices include toluene , dioxane , or THF , often with a small amount of water to help dissolve the base and facilitate the formation of the active boronate species[3][5][17]. However, the role of the solvent can be complex and may influence reaction selectivity[18][19].

In-Depth Troubleshooting Guides

Guide 1: Combating Protodeboronation of Cyclohexylboronic Acid

Protodeboronation is a frequent cause of yield loss where the boronic acid is converted back to cyclohexane[7][8]. Aliphatic boronic acids are particularly susceptible.

Symptoms:

  • Formation of cyclohexane detected by GC-MS.

  • Stalling of the reaction with unreacted cyclohexyl halide remaining.

  • Low mass balance.

Causality & Solutions:

The mechanism of protodeboronation is often pH-dependent and can be accelerated by aqueous basic conditions intended to activate the boronic acid for coupling[7][20].

StrategyMechanism of ActionRecommended Protocol
Use Boronic Esters Boronic esters, like pinacol (Bpin) or MIDA esters, are more stable to protodeboronation than boronic acids. They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing degradation[5][20][21].Synthesize or purchase the cyclohexylboronic acid pinacol ester. Use it in a 1.1 to 1.5 molar excess relative to the cyclohexyl halide.
Use Weaker, Non-Aqueous Bases Fluoride-based bases like cesium fluoride (CsF) or potassium fluoride (KF) can activate the boronic acid without requiring large amounts of water, thereby suppressing protodeboronation[14][22].Use 2-3 equivalents of anhydrous, finely powdered KF or CsF in a solvent like THF or dioxane.
Protect as a Diethanolamine Adduct Reacting the boronic acid with diethanolamine forms a stable, crystalline solid. This adduct can be used directly in the coupling reaction, where it slowly releases the boronic acid in the presence of a protic solvent[1][23].See Protocol 2 for the preparation and use of diethanolamine-boronic acid adducts.
Protocol 1: General Procedure for Bicyclohexyl Synthesis via Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling sterically hindered secondary alkyl substrates.

1. Reagent Preparation:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the cyclohexyl halide (1.0 mmol, 1.0 equiv).

  • Add the cyclohexylboronic acid pinacol ester (1.2 mmol, 1.2 equiv).

  • Add the base, such as finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv).

2. Catalyst Addition:

  • In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

3. Reaction Setup:

  • Seal the Schlenk flask with a septum. Evacuate and backfill with argon three times to ensure an inert atmosphere[2].

  • Add the degassed solvent (e.g., 5 mL of toluene) via syringe.

  • Quickly add the catalyst/ligand mixture to the flask under a positive flow of argon.

  • Purge the reaction mixture with argon for an additional 10 minutes while stirring[24].

4. Reaction Execution & Workup:

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS[1][2].

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography[1][2].

Guide 2: Overcoming Steric Hindrance and β-Hydride Elimination

The primary hurdle in C(sp³)-C(sp³) coupling is inducing the final C-C bond-forming reductive elimination step from a sterically crowded Pd(II) intermediate, while avoiding the competing β-hydride elimination pathway[4][6].

Symptoms:

  • Low conversion of starting materials.

  • Formation of cyclohexene as a major byproduct.

  • Isolation of homocoupled products (dicyclohexylborane or dicyclohexylhalide derived).

Causality & Solutions:

The choice of ligand is paramount. Bulky, electron-donating ligands are essential as they occupy significant space around the palladium center, sterically favoring the transition state for reductive elimination over that for β-hydride elimination[6][11]. They also increase electron density on the metal, which promotes the bond-forming step[25][26].

Troubleshooting Flowchart for Low Yield

G start Low Yield Observed check_byproducts Analyze Crude Mixture (GC-MS) Identify Byproducts start->check_byproducts cyclohexene Cyclohexene is Major Byproduct check_byproducts->cyclohexene β-H Elim. cyclohexane Cyclohexane is Major Byproduct check_byproducts->cyclohexane Protodeb. no_reaction Starting Materials Unchanged check_byproducts->no_reaction Inactivity solve_elimination Issue: β-Hydride Elimination Solution: 1. Increase Ligand Bulk (SPhos, XPhos). 2. Lower Reaction Temperature. 3. Use Ni-based catalyst system. cyclohexene->solve_elimination solve_deboronation Issue: Protodeboronation Solution: 1. Use Cyclohexyl-B(pin) or MIDA ester. 2. Switch to anhydrous base (KF, CsF). 3. Use Diethanolamine Adduct. cyclohexane->solve_deboronation solve_catalyst Issue: Catalyst Inactivity Solution: 1. Use fresh Pd source and Ligand. 2. Ensure rigorous inert atmosphere. 3. Screen alternative bases (K3PO4, Cs2CO3). no_reaction->solve_catalyst

Caption: Troubleshooting decision tree for low yield.

Key Mechanistic Insights

Understanding the catalytic cycle is crucial for effective troubleshooting. The formation of a C(sp³)-C(sp³) bond is challenging because each step has a higher activation barrier compared to traditional C(sp²)-C(sp²) couplings.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_reactants Reactants pd0 Pd(0)L_n pd2_halide R-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition pd2_boronate R-Pd(II)L_n-R' pd2_halide->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination (Slow Step) product R-R' (Bicyclohexyl) pd2_boronate->product halide R-X (Cyclohexyl Halide) halide->pd2_halide boronic R'-B(OR)2 (Cyclohexyl Boronate) boronic->pd2_boronate base Base (e.g., K3PO4) base->pd2_halide activation

Caption: The Suzuki-Miyaura catalytic cycle for C(sp³)-C(sp³) coupling.

The reductive elimination step is typically rate-limiting for sterically hindered substrates. Bulky ligands accelerate this step, preventing the palladium intermediate from undergoing side reactions like β-hydride elimination[6].

Protocol 2: Preparation and Use of Diethanolamine-Cyclohexylboronic Acid Adduct

This procedure stabilizes the boronic acid, preventing degradation before it enters the catalytic cycle[1][23].

1. Adduct Formation:

  • In a vial with a stir bar, dissolve the cyclohexylboronic acid (1.0 equiv) in a minimal amount of methylene chloride.

  • Add diethanolamine (1.0 equiv) dropwise while stirring.

  • A precipitate will form. Stir the resulting slurry for 15 minutes.

  • Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum[1].

2. Use in Suzuki Coupling:

  • Use the stable diethanolamine adduct (1.2 equiv) in place of the boronic acid or ester in the general protocol (Protocol 1).

  • A protic co-solvent (e.g., 10% water in dioxane) is typically required to facilitate the slow release of the boronic acid for the coupling reaction[23].

This guide provides a foundational framework for troubleshooting low yields in the synthesis of bicyclohexyls. Successful Suzuki-Miyaura coupling, especially for challenging substrates, often requires careful optimization of catalyst, ligand, base, and solvent. By understanding the underlying mechanisms of both the desired reaction and potential side reactions, you can make informed decisions to improve your reaction outcomes.

References

Troubleshooting

Technical Support Center: Purification of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid (CAS No. 65355-33-1).

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid (CAS No. 65355-33-1). This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the purification of this critical liquid crystal intermediate. The performance of liquid crystal displays is highly dependent on the purity of their components, making robust purification protocols essential.[1][2] This document provides in-depth troubleshooting advice and validated protocols to help you achieve the highest possible purity for your material.

Part 1: Frequently Asked Questions & Initial Assessment

This section addresses common initial questions and helps guide the selection of an appropriate purification strategy.

Q1: What are the most likely impurities in my crude trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid sample?

A1: The impurity profile depends heavily on the synthetic route. However, typical impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors to the bicyclohexyl structure or the pentyl chain.

  • Reaction Byproducts: Side-reactions may lead to isomers (e.g., cis-isomers of the cyclohexyl rings), incompletely formed analogs (e.g., lacking the pentyl group), or over-reacted products. The target is specifically the trans,trans isomer, making other stereoisomers significant impurities.[3][4]

  • Reagents and Catalysts: Inorganic salts, acids, bases, or residual metal catalysts (like Palladium or Ruthenium from hydrogenation steps) may be present.[5][6]

  • Solvents: Residual solvents from the reaction or initial workup.

Q2: How do I choose the best purification technique for my specific needs?

A2: The optimal technique depends on the nature and quantity of the impurities. For this compound, which is a solid at room temperature, the choice is typically between recrystallization, acid-base extraction, and column chromatography. Use the workflow below to guide your decision. A multi-step approach is often necessary for achieving the high purity (>99.5%) required for liquid crystal applications.[7][8]

Purification Method Selection Workflow

G start Crude Product Purity Assessment (TLC, NMR) is_neutral_impurity Are neutral or basic impurities present? start->is_neutral_impurity acid_base Perform Acid-Base Extraction is_neutral_impurity->acid_base  Yes is_solid Is the product a solid after extraction? is_neutral_impurity->is_solid  No acid_base->is_solid recrystallize Primary Method: Recrystallization is_solid->recrystallize  Yes is_pure_enough Is purity >99.5%? recrystallize->is_pure_enough column_chrom Secondary Method: Column Chromatography is_pure_enough->column_chrom  No (e.g., close-running isomers) end_product Pure Product is_pure_enough->end_product  Yes column_chrom->end_product

Caption: Decision tree for selecting a purification strategy.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Recrystallization Issues

Q3: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?

A3: "Oiling out" occurs when the solute separates from the solution as a supercooled liquid instead of a solid crystalline lattice. This is common if the solution is too concentrated or cooled too quickly, or if the melting point of the compound is significantly depressed by impurities.[9][10]

  • Causality: The high concentration of solute and impurities can cause the melting point of the mixture to be lower than the temperature of the solution, favoring liquid-liquid phase separation.

  • Troubleshooting Steps:

    • Re-heat: Place the flask back on the heat source and heat until the oil completely redissolves into the solution.

    • Add More Solvent: Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation.

    • Slow Cooling: This is critical. Remove the flask from the heat, insulate it with glass wool or let it cool on the benchtop, undisturbed. Do not place it directly into an ice bath. Slow cooling allows for the orderly formation of a crystal lattice.

    • Seed Crystals: If you have a small amount of pure material, add a single seed crystal once the solution has cooled slightly below its boiling point to induce controlled crystallization.

    • Scratching: Gently scratching the inside of the flask at the surface of the liquid with a glass rod can create nucleation sites to initiate crystal growth.[10]

Q4: My recrystallization yield is very low. How can I improve it?

A4: A low yield typically points to one of two issues: using too much solvent or premature crystallization during a hot filtration step.

  • Causality: The compound has some finite solubility even in the cold solvent. If an excessive volume of solvent is used, a significant amount of product will remain dissolved and be lost upon filtration.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the minimum amount of boiling solvent required to fully dissolve the crude solid. Work in small additions.

    • Solvent Choice: Ensure you are using an appropriate solvent system where the compound has high solubility when hot and very low solubility when cold (see table below).

    • Concentrate the Mother Liquor: If the yield is low, try boiling off a portion of the solvent from the filtrate (mother liquor) and attempting a second cooling cycle to recover more crystals (a "second crop"). Be aware that this second crop may be less pure.

    • Thorough Cooling: Ensure the crystallization flask is thoroughly chilled in an ice bath for at least 20-30 minutes before filtration to minimize the solubility of the product.

Solvent SystemSuitability for RecrystallizationNotes
Heptane / HexaneExcellent Low polarity, good for non-polar compounds. Low boiling point.
Ethyl AcetateGood Medium polarity. May require a co-solvent like hexane to reduce solubility.
AcetoneFair Good solvent, but high solubility may require large volumes or co-solvents.
Ethanol / MethanolPoor (as single solvent) High polarity and high solubility for carboxylic acids, often leading to poor recovery. Best used in a mixed-solvent system.
Column Chromatography Issues

Q5: My compound is streaking badly on a silica gel TLC plate, making it impossible to monitor the purification. What should I do?

A5: This is the most common problem when dealing with carboxylic acids on silica gel.

  • Causality: The acidic proton of the carboxyl group interacts strongly with the slightly acidic surface of the silica gel (silanol groups). This strong, sometimes irreversible, binding causes the spot to "streak" or "tail" up the plate instead of moving as a compact spot.[11]

  • Troubleshooting Steps:

    • Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., 90:10:1 Hexane:Ethyl Acetate:Acetic Acid).[11]

    • Mechanism: The added acid keeps the carboxylic acid fully protonated (in its R-COOH form), preventing it from deprotonating and binding ionically to the silica. This allows it to elute cleanly.

    • Alternative: For highly polar impurities, consider using reversed-phase (C18) chromatography. In this case, the mobile phase is typically a polar mixture like water/acetonitrile, often with 0.1% trifluoroacetic acid (TFA) added.[12]

Part 3: Detailed Experimental Protocols

These protocols are provided as a starting point and may require optimization based on your specific impurity profile.

Protocol 1: Purification via Acid-Base Extraction

This technique is highly effective for removing neutral or basic impurities.[11]

  • Dissolution: Dissolve the crude material in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) in a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and gently invert, venting frequently to release CO₂ pressure. Shake gently and allow the layers to separate.[11]

  • Separation: Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean flask.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid. Combine the aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous solution in an ice bath. Slowly add concentrated HCl or a citric acid solution while stirring until the pH is ~2. The carboxylic acid will precipitate out as a white solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove salts.

  • Drying: Dry the purified solid under vacuum.

Workflow for Acid-Base Extraction and Recrystallization

G cluster_0 Acid-Base Extraction cluster_1 Recrystallization dissolve 1. Dissolve Crude in Organic Solvent extract 2. Extract with aq. NaHCO3 dissolve->extract separate 3. Separate Aqueous Layer (contains product salt) extract->separate acidify 4. Acidify Aqueous Layer (e.g., with HCl) separate->acidify filter_dry 5. Filter & Dry Solid acidify->filter_dry dissolve_hot 6. Dissolve Solid in Minimal Hot Solvent filter_dry->dissolve_hot Intermediate Product cool_slow 7. Cool Slowly to Form Crystals dissolve_hot->cool_slow filter_final 8. Filter & Wash with Cold Solvent cool_slow->filter_final dry_final 9. Dry Final Product filter_final->dry_final end High-Purity Product dry_final->end

Caption: Sequential workflow for purification.

Protocol 2: Purification via Silica Gel Column Chromatography

Use this method when dealing with impurities of similar polarity, such as isomers.

  • TLC Analysis: First, determine an appropriate mobile phase using TLC. The ideal solvent system should give your target compound an Rf value of ~0.3 and show good separation from impurities. Remember to add 0.5-1% acetic acid to the solvent system.[11]

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is low, adsorb the compound onto a small amount of silica gel ("dry loading"). Add the sample carefully to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, applying gentle pressure with air or nitrogen if needed.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the final product.[11]

Part 4: References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Reddit r/chemistry. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. [Link]

  • SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids. [Link]

  • PubChem. (n.d.). (trans,trans)-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. [Link]

  • ChemBK. (2024). trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid - Reference Information. [Link]

  • Watson International Ltd. (n.d.). Trans-4′-Pentyl-(1,1′-bicyclohexyl)-4-carboxylic acid CAS 65355-33-1. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Market Landscape for trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic Acid. [Link]

  • Yantai Xianhua Technology Group Co., Ltd. (n.d.). Trans-4-pentyl-(1.1bicyclohexyl)4-carboxylic acid. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Google Patents. (2017). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

  • Google Patents. (1975). US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.

  • Google Patents. (1996). US5540857A - Purification of liquid crystals and liquid crystal composition.

  • Acta Poloniae Pharmaceutica. (2007). SYNTHESIS OF OPTICALLY ACTIVE TRANS 4-CYCLOHEXYL-L-PROLINE AS AN INTERMEDIATE PRODUCT IN THE PREPARATION OF FOSINOPRIL. [Link]

  • LCGC International. (2021). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Waters Corporation. (2024). LC Purification Troubleshooting Guide. [Link]

  • Chemeo. (n.d.). What are the applications of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid?. [Link]

  • PubChem. (n.d.). trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid. [Link]

Sources

Optimization

Cost reduction strategies for industrial synthesis of liquid crystal intermediates

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for reducing costs in the industrial synthesis of liquid crystal (LC) intermediates. Moving beyond t...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for reducing costs in the industrial synthesis of liquid crystal (LC) intermediates. Moving beyond theoretical principles, this document offers actionable strategies, troubleshooting guides for common experimental hurdles, and detailed protocols grounded in established chemical engineering and green chemistry principles.

Section 1: Foundational Cost Reduction & Green Chemistry Principles

In the industrial synthesis of fine chemicals like liquid crystal intermediates, cost-effectiveness is intrinsically linked to process efficiency and sustainability. Adopting green chemistry principles not only minimizes environmental impact but also directly reduces operational costs through lower energy consumption, reduced waste, and safer processes.[1][2]

Question: What are the primary drivers of high costs in LC intermediate synthesis, and how can green chemistry principles address them?

Answer: The primary cost drivers are typically:

  • Raw Materials & Reagents: The price of starting materials, complex reagents, and precious metal catalysts.

  • Energy Consumption: Heating, cooling, and separation processes are energy-intensive.

  • Solvent Usage: The cost of purchasing, handling, and disposing of large volumes of solvents is substantial.[3][4]

  • Waste Generation & Disposal: Low-yield reactions produce significant waste, incurring high disposal costs.[5]

  • Multi-step Syntheses: Each step in a synthetic sequence adds to labor, material, and energy costs and invariably leads to yield loss.[3][4]

Green chemistry offers a direct framework for tackling these costs by advocating for process simplification and efficiency. A key strategy is the use of multicomponent reactions , where several substances react in a single step, combining what would traditionally be sequential operations.[3][4] This approach inherently reduces the number of steps, minimizes solvent use, saves energy, and can lead to significantly higher overall yields.[3][4][6]

Section 2: Strategic Process & Route Design

The choice of synthetic route is the most critical decision impacting the overall cost structure of an intermediate. A shorter, more efficient route using cheaper, more available starting materials will always be economically superior.

Question: How can we systematically evaluate and select the most cost-effective synthetic route during development?

Answer: A systematic approach involves a multi-faceted evaluation beyond just chemical yield. Key considerations include:

  • Atom Economy: Prioritize reactions that incorporate the maximum number of atoms from the reactants into the final product, such as cycloadditions or multicomponent reactions.[3]

  • Catalyst Selection: Opt for cheaper, more abundant metal catalysts (e.g., nickel or iron[7] catalysts as alternatives to palladium where feasible) or heterogeneous catalysts that can be easily recovered and reused.[1][7]

  • Process Simplification: Favor routes with fewer unit operations (e.g., extractions, distillations, chromatographies). One-pot syntheses are highly desirable.[8]

  • Feedstock Availability: Assess the long-term cost and supply chain stability of all raw materials.

  • Switching from Batch to Continuous Flow: For established processes, transitioning from batch reactors to continuous flow systems can dramatically reduce costs. Continuous flow offers superior heat transfer, enhanced safety with hazardous reagents, higher productivity, and more consistent product quality, which reduces batch failures.[9][10] Capital expenditure for continuous production can be 20-76% lower than for batch processes.[11][12]

Below is a decision-making workflow for route selection:

RouteSelection cluster_metrics Evaluation Metrics start Identify Target LC Intermediate propose Propose Multiple Synthetic Routes (A, B, C) start->propose eval Evaluate Routes Against Key Cost Metrics propose->eval compare Comparative Cost-Benefit Analysis eval->compare atom Atom Economy & Yield steps Number of Synthetic Steps raw_mat Raw Material Cost & Availability catalyst Catalyst Cost & Recyclability (e.g., Pd vs. Ni, Heterogeneous) solvent Solvent Volume & Toxicity energy Energy Requirements (Temp/Pressure) select Select Optimal Route for Scale-Up compare->select Troubleshooting cluster_yield Low Yield cluster_oil Oiling Out cluster_impurity Scale-Up Impurities problem Problem Encountered (e.g., Low Yield, Oiling Out, Impurities) yield_cause1 Cause: Incomplete Reaction problem->yield_cause1 yield_cause2 Cause: Excess Solvent problem->yield_cause2 oil_cause1 Cause: High Impurity problem->oil_cause1 oil_cause2 Cause: Rapid Cooling problem->oil_cause2 imp_cause1 Cause: Poor Heat Transfer problem->imp_cause1 imp_cause2 Cause: Inefficient Mixing problem->imp_cause2 yield_sol1 Solution: Optimize Reaction yield_cause1->yield_sol1 yield_sol2 Solution: Minimize Solvent Volume yield_cause2->yield_sol2 oil_sol1 Solution: Pre-Purify Crude oil_cause1->oil_sol1 oil_sol2 Solution: Add Solvent, Cool Slowly oil_cause2->oil_sol2 imp_sol1 Solution: Improve Agitation/Cooling imp_cause1->imp_sol1 imp_sol2 Solution: Consider Flow Reactor imp_cause2->imp_sol2

Caption: Troubleshooting guide for common synthesis & crystallization issues.

References

  • Green chemistry: Scientists develop new process for more eco-friendly liquid crystals. (2022-03-03). Google Search.
  • Green chemistry: Scientists develop new process for more eco-friendly liquid crystals. (2022-03-01). Google Search.
  • Reducing Waste in Chemical Manufacturing: Best Practices for Industry Leaders. (2025-07-04). Google Search.
  • Green chemistry: Scientists develop new process for more eco-friendly liquid crystals - Pressemitteilungen - Uni Halle. Google Search.
  • Attempts to Green the Synthesis of Liquid Crystals - White Rose eTheses Online. Google Search.
  • Solvent Recovery: The Key to Sustainable Manufacturing and Production. (2023-03-02). Google Search.
  • Waste Minimization and Management | Solubility of Things. Google Search.
  • Environmental Research Brief: Waste Reduction Activities and Options for a Manufacturer of Fine Chemicals Using Batch Processes - epa nepis. Google Search.
  • Optimize solvent recycling and recovery - Business Action Bank. Google Search.
  • Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals - ResearchG
  • Green Liquid Crystals on Display - ChemistryViews. (2010-05-17). Google Search.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Public
  • Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?
  • Conception, Discovery, Invention, Serendipity and Consortia: Cyanobiphenyls and Beyond. (2022-06-10). Google Search.
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022-04-07). Google Search.
  • Cross-Coupling C
  • Scale-Up Challenges for Intermediates: Ensuring a Smooth Transition from Lab to Commercial Production - At Tianming Pharmaceutical. Google Search.
  • Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media - ResearchG
  • The economic advantages of continuous flow chemistry - Manufacturing Chemist. (2019-04-02). Google Search.
  • Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab?. Google Search.
  • The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. (2023-12-19). Google Search.
  • The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - NIH. Google Search.
  • Economic Analysis of Integrated Continuous and Batch Pharmaceutical Manufacturing: A Case Study | Request PDF - ResearchG
  • Economic Analysis of Integrated Continuous and Batch Pharmaceutical Manufacturing: A Case Study | Industrial & Engineering Chemistry Research - ACS Public
  • Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. (2025-12-26). Google Search.
  • Troubleshooting crystallization issues during (S)-Ladostigil synthesis - Benchchem. Google Search.
  • Webinar: Crystallization Process, Product Development and Scale-up by Digital Twin and Knowledge Map - YouTube. (2022-09-30). Google Search.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Saturated Bicyclohexyl and Aromatic Biphenyl Liquid Crystals for Advanced Material Applications

For Researchers, Scientists, and Drug Development Professionals In the landscape of advanced materials, particularly in the development of liquid crystal displays (LCDs) and other electro-optical devices, the molecular a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials, particularly in the development of liquid crystal displays (LCDs) and other electro-optical devices, the molecular architecture of the core mesogen is paramount. It dictates the material's physical properties and, consequently, its performance in a given application. This guide provides an in-depth comparison between two significant classes of liquid crystal materials: those based on the saturated trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid scaffold and those derived from the aromatic biphenyl core, exemplified by the well-characterized 4-cyano-4'-pentylbiphenyl (5CB).

This analysis moves beyond a simple listing of specifications to explore the causal relationships between chemical structure and performance metrics such as thermal stability, viscosity, and electro-optical response.

Part 1: The Core Structural Distinction: Saturated vs. Aromatic Rigidity

The fundamental difference between these two classes of liquid crystals lies in their core structures. Biphenyl systems are built upon two directly linked benzene rings, creating a rigid, planar, and π-conjugated system. This aromaticity is central to their electronic and optical properties.[1][2]

In contrast, the bicyclohexyl system consists of two saturated cyclohexane rings. This non-aromatic, non-planar core imparts a different set of characteristics. While still providing the necessary rigidity for mesophase formation, the absence of π-conjugation and the flexibility of the cyclohexane rings lead to significant differences in intermolecular interactions.[3][4] It is important to note that trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a key intermediate used in the synthesis of more complex liquid crystal molecules.[3][5] Its structure provides the foundational bicyclohexyl core that enhances thermal stability and optical anisotropy in the final liquid crystal materials.[6]

G cluster_0 Core Structures cluster_1 Key Structural Features biphenyl Biphenyl Core (e.g., in 5CB) biphenyl_img bicyclohexyl Bicyclohexyl Core (e.g., in PCH derivatives) bicyclohexyl_img biphenyl_features Aromatic (π-conjugated) Planar Structure Strong π-π Interactions biphenyl_img->biphenyl_features bicyclohexyl_features Saturated (Aliphatic) Non-planar (Chair Conformation) Weaker van der Waals Interactions bicyclohexyl_img->bicyclohexyl_features

Caption: Core molecular structures and key features.

Part 2: Comparative Analysis of Key Performance Metrics

The choice between a bicyclohexyl or biphenyl core directly impacts the material's performance. The following sections and table compare these materials across critical parameters, using the widely studied 4-cyano-4'-pentylbiphenyl (5CB) as the benchmark for the biphenyl class.

PropertyBicyclohexyl-Based LCsBiphenyl-Based LCs (5CB)Significance in Application
Clearing Point (Tc) Generally Higher35.0 °C[7][8]Defines the upper limit of the device's operating temperature range. Higher Tc implies better thermal stability.
Viscosity (γ) Lower28 mPa·s (at 22.5°C)[7]Directly impacts switching speed (response time). Lower viscosity is crucial for high-refresh-rate displays.
Birefringence (Δn) Lower (~0.05 - 0.12)Higher (~0.18 - 0.20)[7][9]Determines the light modulation efficiency. High Δn allows for thinner display cells, reducing response times.
Dielectric Anisotropy (Δε) Typically Positive (but can be tailored)Strongly Positive (~ +11.0)[10][11]Governs the molecule's response to an electric field. A large positive Δε lowers the required driving voltage.
Thermal Properties: The Stability Advantage of Saturated Cores

Liquid crystals based on the bicyclohexyl core consistently demonstrate higher clearing points than their biphenyl counterparts.[3] This enhanced thermal stability arises from the saturated ring system, which allows for more efficient molecular packing and stronger intermolecular van der Waals forces compared to the more planar biphenyl rings, which can be prone to thermal disruption. This makes bicyclohexyl-based LCs highly suitable for applications requiring a wide operating temperature range, such as in automotive displays or industrial instrumentation.

Viscoelastic Properties: The Key to Fast Switching

A significant advantage of cyclohexane-based liquid crystals is their inherently lower viscosity.[3][4] The nematic phase of biphenyl compounds often exhibits non-Newtonian flow behavior, which can be a limiting factor.[12] The lower viscosity of bicyclohexyl materials is attributed to the lack of strong π-π stacking interactions that are present between aromatic biphenyl cores. This reduced intermolecular friction allows the molecules to reorient more quickly under an applied electric field, leading to faster response times—a critical requirement for preventing motion blur in modern displays.

Optical & Dielectric Properties: The Trade-off for Electro-Optical Performance

This is where the trade-offs between the two structures become most apparent.

  • Birefringence (Δn): Biphenyl liquid crystals exhibit significantly higher birefringence.[13] This is a direct consequence of the delocalized π-electrons in the aromatic rings, which create a large anisotropy in molecular polarizability.[13] High birefringence is often desirable as it allows for the construction of thinner display cells (d), which can itself help reduce the response time (τ ~ γd²).

  • Dielectric Anisotropy (Δε): Biphenyl LCs, particularly those with a strong polar cyano (-CN) group like 5CB, possess a large positive dielectric anisotropy.[10][11] This strong dipole moment along the long molecular axis leads to a low threshold voltage, reducing the power consumption of the display. While bicyclohexyl materials can also be synthesized to have positive Δε, the values are often more moderate.

Part 3: Standard Experimental Protocols for Characterization

To ensure trustworthiness and reproducibility, the characterization of these materials must follow standardized, self-validating protocols.

Sources

Comparative

A Comparative Guide to Pentyl vs. Propyl Derivatives of Bicyclohexyl Carboxylic Acid for Drug Development Professionals

In the intricate process of drug discovery, the selection and optimization of a molecular scaffold are pivotal. The bicyclohexyl carboxylic acid framework offers a robust and lipophilic core, amenable to substitutions th...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, the selection and optimization of a molecular scaffold are pivotal. The bicyclohexyl carboxylic acid framework offers a robust and lipophilic core, amenable to substitutions that can fine-tune its pharmacological properties. This guide provides an in-depth, objective comparison between two common analogs: the pentyl and propyl derivatives. We will explore their synthesis, physicochemical characteristics, and the consequential impact on their potential as therapeutic agents, grounded in experimental data and established scientific principles.

The Strategic Choice of Alkyl Chain Length in Medicinal Chemistry

The deliberate modification of a lead compound with alkyl groups is a cornerstone of structure-activity relationship (SAR) studies.[1] Altering the length of an alkyl chain, such as the distinction between a propyl (three-carbon) and a pentyl (five-carbon) substituent, allows for a systematic exploration of a target's binding pocket and the modulation of the molecule's overall physicochemical profile.[2]

An increase in alkyl chain length generally enhances lipophilicity.[1] This can lead to improved membrane permeability and potentially stronger binding to hydrophobic regions of a biological target. However, this comes with a trade-off, as excessive lipophilicity can result in decreased aqueous solubility, increased metabolic breakdown, and potential toxicity issues.[1] The choice between a propyl and pentyl derivative, therefore, represents a critical decision in balancing potency with drug-like properties.

Synthesis and Characterization: A Validated Approach

The synthesis of 4-alkylbicyclohexyl-4'-carboxylic acids is a well-established process, typically involving the hydrogenation of the corresponding biphenyl precursor. This ensures the desired trans-stereochemistry of the cyclohexane rings, which is often crucial for biological activity.

General Synthetic Pathway

A common and efficient synthetic route is outlined below. This multi-step process begins with a Suzuki coupling to form the alkyl-substituted biphenyl, followed by hydrogenation and oxidation to yield the final carboxylic acid.

G A 4-Bromobiphenyl B Alkylation (e.g., Suzuki Coupling with Alkylboronic acid) A->B C 4-Alkyl-biphenyl B->C D Hydrogenation (e.g., PtO2, H2) C->D E 4-Alkyl-bicyclohexyl D->E F Oxidation (e.g., Jones Oxidation) E->F G 4-Alkylbicyclohexyl-4'-carboxylic acid F->G

Figure 1: General synthetic workflow for 4-alkylbicyclohexyl-4'-carboxylic acids.

Experimental Protocol: Hydrogenation of Biphenyl-4-carboxylic acid

The following is a representative protocol for the hydrogenation step, a critical transformation in the synthesis.

  • Preparation: A solution of biphenyl-4-carboxylic acid (50 mmol) is prepared in a mixture of ethanol (500 ml) and glacial acetic acid (150 ml).[3]

  • Catalyst Addition: Platinum oxide (1.0 g) is added to the solution as the hydrogenation catalyst.[3]

  • Hydrogenation: The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen pressure of 40 psi overnight.[3]

  • Work-up: The catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude bicyclohexyl-4-carboxylic acid.[3]

  • Purification: The final product is purified by recrystallization from a suitable solvent to yield a white solid.

This self-validating protocol ensures high conversion and yields the desired stereoisomer, which can be confirmed by NMR spectroscopy and melting point analysis.

Comparative Physicochemical Properties: A Data-Driven Analysis

The difference of two methylene groups between the propyl and pentyl chains results in predictable yet significant changes in their physicochemical properties. These properties are fundamental to a drug's pharmacokinetic profile.[4]

Property4-Propylbicyclohexyl-4'-carboxylic acid4-Pentylbicyclohexyl-4'-carboxylic acidExperimental Method Rationale
Molecular Weight ( g/mol ) 252.39[5][6][7][8]280.45[9]A fundamental property that influences diffusion and transport.
Calculated LogP (cLogP) ~5.7[7]~6.5 (estimated)LogP is a critical measure of lipophilicity, which affects permeability and solubility.[10][11] High-throughput methods or standard shake-flask procedures are used for its determination.[12]
Aqueous Solubility LowVery LowEssential for absorption and formulation. Poor solubility can hinder bioavailability.[13] Standardized shake-flask methods (e.g., OECD guidelines) provide reliable data.
pKa ~4.8~4.8The ionization state of the carboxylic acid group is crucial for its interaction with biological targets and for its solubility. Potentiometric titration is the gold standard for pKa determination.[14]

Table 1: Comparative Physicochemical Properties

The data clearly indicates that the pentyl derivative is significantly more lipophilic and less water-soluble than its propyl counterpart. The pKa of the carboxylic acid moiety remains largely unchanged, as it is distant from the alkyl chain.

Anticipated Pharmacokinetic and Pharmacodynamic Consequences

The observed differences in physicochemical properties are expected to have a direct impact on the absorption, distribution, metabolism, and excretion (ADME) of these compounds, as well as their interaction with the target protein.[15][16][17][18]

In Vitro ADME Profiling Workflow

A standard cascade of in vitro ADME assays is essential to de-risk and select the most promising candidate for further development.[16][19]

cluster_0 In Vitro ADME Evaluation A Compound Synthesis (Propyl & Pentyl Derivatives) B Physicochemical Profiling (LogP, Solubility, pKa) A->B C Permeability Assessment (e.g., PAMPA, Caco-2) B->C D Metabolic Stability (Liver Microsomes, Hepatocytes) B->D E Plasma Protein Binding B->E G Data Integration & Candidate Selection C->G D->G E->G F Target Affinity & Selectivity F->G

Figure 2: A typical in vitro ADME workflow for lead optimization.

Comparative In Vitro Profile (Hypothetical Data)
Parameter4-Propyl Derivative4-Pentyl DerivativeRationale
Target Affinity (Ki) ModerateHighThe longer pentyl chain may form more extensive hydrophobic interactions within the binding pocket, leading to higher affinity.
Metabolic Stability HigherLowerIncreased lipophilicity often correlates with increased susceptibility to metabolism by cytochrome P450 enzymes.
Plasma Protein Binding HighVery HighHighly lipophilic compounds tend to bind extensively to plasma proteins like albumin, reducing the free, active concentration.
Cell Permeability GoodExcellentThe higher lipophilicity of the pentyl derivative would likely enhance its ability to cross cell membranes via passive diffusion.

Table 2: Anticipated Comparative In Vitro Profile

Strategic Considerations for Drug Development

The choice between the propyl and pentyl derivative is a strategic one that depends on the specific goals of the drug discovery program.

  • The Propyl Derivative: This compound represents a more conservative, "drug-like" starting point. Its more balanced lipophilicity may lead to a better overall ADME profile, with potentially lower metabolic clearance and more favorable formulation characteristics. It could be the preferred choice if the target does not require extreme potency or if avoiding ADME liabilities is a primary concern.

  • The Pentyl Derivative: The pentyl analog is a candidate for achieving high potency. Its increased lipophilicity could be advantageous for targets with deep, hydrophobic binding pockets. However, the development of this compound would likely require significant effort to address potential issues with solubility, metabolism, and high plasma protein binding.

Conclusion

The comparison of pentyl and propyl derivatives of bicyclohexyl carboxylic acid exemplifies a classic dilemma in medicinal chemistry: the optimization of potency versus the maintenance of favorable pharmacokinetic properties. The propyl derivative offers a more balanced profile, while the pentyl derivative holds the potential for greater potency at the risk of introducing significant development challenges. A thorough in vitro and in vivo characterization is imperative to make an informed decision and to guide the subsequent stages of drug development.

References

  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • Charles River Laboratories. In Vitro ADME Assays and Services.
  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols.
  • Sygnature Discovery. In Vitro ADME & Physicochemical Profiling.
  • Concept Life Sciences. In Vitro ADME Assays.
  • Kapoor, Y., & Kumar, K. (2019). Quantitative Structure Activity Relationship in Drug Design: An Overview. SF Journal of Pharmaceutical and Analytical Chemistry, 2(2), 1017.
  • Unknown. (n.d.). Quantitative structure--activity relationship of double alkyl chain drugs. PubMed.
  • Pharmacology Mentor. (2023, August 24). Structure-Activity Relationships (SAR).
  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • ChemicalBook. trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid.
  • Drug Design Org. Structure Activity Relationships.
  • ChemBK. (2024, April 9). trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid.
  • Bentham Science Publisher. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
  • National Institutes of Health. A High-Throughput Method for Lipophilicity Measurement.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). The Role of Bicyclohexyl Derivatives in Advanced Materials: A Case Study of trans-4'-Pentyl-(1,1'. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Alfa Chemistry. LogP/LogD/pKa/pH Solubility in Preformulation Analysis.
  • Sigma-Aldrich. trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid.
  • Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.
  • Santa Cruz Biotechnology. trans-4′-Propyl-(1,1′-bicyclohexyl)-4-Carboxylic Acid, CAS 65355-32-0.
  • Fiveable. Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry.
  • PubChem. (1,1'-Bicyclohexyl)-1-carboxylic acid.
  • PubChem. (1,1'-Bicyclohexyl)-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester.
  • ChemicalBook. (2025, July 14). trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid.
  • PrepChem.com. Synthesis of bicyclohexyl-4-carboxylic acid.
  • PubChem. trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid.
  • ChemBK. (2024, April 9). 4'-PROPYL-BICYCLOHEXYL-4-CARBOXYLIC ACID.
  • Wikipedia. Bicyclohexyl.
  • Unknown. Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids.
  • ResearchGate. (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres (C⋯O = distance from carbonyl carbon to oxygen.
  • PubMed Central. (2024, March 18). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.

Sources

Validation

Advantages of bicyclohexyl core over single-ring analogs in liquid crystals

Introduction: The Central Role of the Molecular Core In the intricate world of liquid crystal (LC) materials, the performance characteristics that define their utility in applications from high-speed displays to optical...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Molecular Core

In the intricate world of liquid crystal (LC) materials, the performance characteristics that define their utility in applications from high-speed displays to optical communications are fundamentally dictated by molecular structure. At the heart of every calamitic (rod-like) liquid crystal is a rigid core, a structural scaffold that governs the molecule's shape anisotropy and intermolecular interactions. This core is paramount in determining the material's mesomorphic behavior and its key physical properties: the clearing point (TN-I), birefringence (Δn), dielectric anisotropy (Δε), and viscosity (η).

For decades, aromatic systems, particularly the biphenyl core, have been the workhorses of the LC industry, prized for their high polarizability anisotropy and thermal stability. However, the relentless demand for faster switching speeds, lower power consumption, and improved performance in specific optical modes has driven researchers to explore alternatives. Among the most successful of these are cores containing saturated alicyclic rings.

This guide provides an in-depth, objective comparison of liquid crystals featuring a bicyclohexyl core against their single-ring analogs, namely those based on phenyl and cyclohexyl moieties. We will dissect how the substitution of a fully saturated, bicyclic system for aromatic or mixed-ring cores profoundly impacts the material's properties, offering distinct advantages for specific applications. This analysis is supported by comparative experimental data and detailed methodologies for their measurement, aimed at researchers and professionals in materials science and drug development.

Molecular Structure: Rigidity, Conformation, and Intermolecular Forces

The fundamental differences between these cores originate from their distinct electronic and conformational characteristics.

  • Biphenyl Core: This fully aromatic system is characterized by its planar structure and extensive π-electron conjugation. This conjugation leads to high electronic polarizability and strong π-π stacking interactions between molecules. These strong intermolecular forces contribute to higher viscosity and thermal stability.

  • Phenylcyclohexane Core: This hybrid core combines an aromatic ring with a saturated alicyclic ring. The introduction of the cyclohexane ring disrupts the full π-conjugation, reducing polarizability and π-π stacking. The cyclohexane ring exists in a stable chair conformation, influencing the overall molecular shape.

  • Bicyclohexyl Core: Comprised of two covalently linked cyclohexane rings, this core is fully saturated (aliphatic). The most stable and mesogenically useful conformation is the trans,trans isomer, which imparts a linear, rod-like shape to the molecule.[1] Crucially, the absence of π-electrons eliminates π-π stacking interactions, leading to significantly weaker intermolecular forces compared to aromatic analogs. This structural feature is the primary cause of the low viscosity observed in these materials.[2]

G cluster_0 Core Structures cluster_1 Key Properties a Biphenyl (e.g., in 5CB) d High Δn High Viscosity Strong +Δε a->d b Phenylcyclohexane (e.g., in 5PCH) e Moderate Δn Lower Viscosity Moderate +Δε b->e c trans,trans-Bicyclohexyl (e.g., in 5CCH) f Very Low Δn Very Low Viscosity Low/Negative Δε c->f

Caption: Relationship between core structure and resulting physical properties.

Comparative Analysis of Physicochemical Properties

To provide a quantitative comparison, we will examine data for a homologous series of cyanoterminated liquid crystals with a five-carbon alkyl chain (n=5): 4-cyano-4'-pentylbiphenyl (5CB ), 4-(trans-4-pentylcyclohexyl)benzonitrile (5PCH ), and (trans,trans)-4'-pentyl-[1,1'-bicyclohexyl]-4-carbonitrile (5CCH ).

Property5CB (Biphenyl)5PCH (Phenylcyclohexyl)5CCH (Bicyclohexyl)Advantage of Bicyclohexyl Core
Clearing Point, TN-I (°C)35.0[3]55.084.0Higher thermal stability of mesophase
Birefringence, Δn (at 25°C, 589 nm)~0.18 - 0.20~0.12[4]~0.04 - 0.05Very Low Birefringence
Rotational Viscosity, γ₁ (mPa·s at 25°C)~110 - 125[5][6]~60 - 70~30 - 40Very Low Viscosity
Dielectric Anisotropy, Δε (at 25°C, 1 kHz)~+11.5~+10.1~+1.5 to -0.5Low to Negative Δε
(Note: Exact values can vary slightly between sources due to measurement conditions and purity. The values for 5PCH and 5CCH are drawn from comparative literature and manufacturer data for homologous series.)
Mesomorphic Properties: Clearing Point (TN-I)

The clearing point is the temperature at which the liquid crystal transitions to the isotropic liquid phase, marking the upper limit of the operational temperature range. It is a direct measure of the thermal stability of the mesophase.

  • Analysis: Contrary to what might be expected from weaker intermolecular forces, the highly linear and rigid structure of the trans,trans-bicyclohexyl core in 5CCH leads to very efficient molecular packing. This efficient packing stabilizes the nematic phase, resulting in a significantly higher clearing point compared to both 5CB and 5PCH. The less-linear shape of PCH and the stronger but less directionally specific forces in CB result in lower clearing points for these specific homologs.

Optical Anisotropy: Birefringence (Δn)

Birefringence (Δn = nₑ - nₒ) is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. This property is crucial for phase modulation in optical devices.

  • Causality: Birefringence stems from the anisotropy of molecular polarizability. The π-electron systems in aromatic rings are highly polarizable along the molecular long axis, resulting in a large Δn. The biphenyl core of 5CB, with its extensive conjugation, exhibits a high birefringence.

  • Bicyclohexyl Advantage: The bicyclohexyl core, being fully saturated, lacks these delocalized π-electrons. Its polarizability is much lower and less anisotropic. Consequently, liquid crystals with a bicyclohexyl core exhibit exceptionally low birefringence. This is a significant advantage in applications where minimal phase retardation is required, such as in vertically aligned nematic (VAN) mode displays to improve viewing angles or in photonic crystal fibers.

Viscoelastic Properties: Rotational Viscosity (γ₁)

Rotational viscosity is a measure of the internal friction experienced by LC molecules as they reorient under an electric field. It is a critical parameter that directly impacts the switching speed of an LC device (τ ~ γ₁/K), where a lower viscosity leads to a faster response time.

  • Causality: Viscosity in liquid crystals is heavily influenced by intermolecular forces and molecular shape. The strong π-π stacking interactions in aromatic compounds like 5CB lead to high rotational viscosity.

  • Bicyclohexyl Advantage: The replacement of phenyl rings with saturated cyclohexane rings systematically reduces viscosity.[2] The complete absence of π-electrons in the bicyclohexyl core minimizes intermolecular attractive forces, resulting in a dramatic reduction in rotational viscosity compared to both phenylcyclohexyl and biphenyl analogs. This makes bicyclohexyl-based LCs essential components in mixtures designed for high-speed applications, such as fast-switching displays and ferroelectric LC mixtures.

Dielectric Anisotropy (Δε)

Dielectric anisotropy (Δε = ε|| - ε⊥) determines how a liquid crystal aligns in an electric field. A positive Δε causes alignment parallel to the field, while a negative Δε promotes perpendicular alignment. The magnitude of Δε influences the threshold voltage (Vth) required for switching.

  • Causality: Δε is governed by the molecule's net dipole moment and its orientation relative to the principal molecular axis. In molecules like 5CB and 5PCH, the strong dipole of the terminal cyano (-CN) group is nearly parallel to the long axis, resulting in a large, positive Δε.

  • Bicyclohexyl Advantage: While the terminal cyano group still provides a longitudinal dipole moment in 5CCH, the lower polarizability of the saturated core reduces its overall contribution, leading to a much smaller positive Δε. Furthermore, the bicyclohexyl core is an excellent scaffold for designing materials with negative dielectric anisotropy. By attaching lateral polar groups (like fluorine) to the cyclohexane rings, a strong transverse dipole moment can be engineered, resulting in a net negative Δε. Such materials are indispensable for display modes like VAN and in-plane switching (IPS).

Experimental Methodologies

Accurate characterization of these properties is essential for material design and quality control. The following are standard, self-validating protocols used in the field.

Protocol 1: Birefringence (Δn) Measurement via Transmission Spectroscopy

This method relies on measuring the phase retardation of light passing through a planar-aligned LC cell.

  • Cell Preparation: A liquid crystal cell with transparent Indium Tin Oxide (ITO) electrodes and a planar alignment layer is filled with the sample material via capillary action in its isotropic phase. The cell thickness (d) is precisely known (e.g., 5-10 µm).

  • Experimental Setup: The cell is placed in a temperature-controlled stage between two crossed polarizers. A spectrometer is used to measure the transmission spectrum of a collimated light source (e.g., a halogen lamp) passing through the setup.

  • Data Acquisition: The transmission (T) is measured as a function of wavelength (λ). The transmission will show a series of maxima and minima due to interference.

  • Calculation: The phase retardation (δ) is given by δ = 2πdΔn/λ. At the transmission minima, the condition 2πdΔn/λ = mπ (where m is an integer order) is met. By identifying the wavelengths of these minima (λₘ), the birefringence can be calculated as Δn = mλₘ / (2d). A plot of 1/λ versus the fringe order m gives a straight line whose slope is proportional to Δn.

G cluster_workflow Birefringence Measurement Workflow start Light Source polarizer1 Polarizer 1 (Vertical) start->polarizer1 lc_cell LC Cell (Planar Alignment) in Hot Stage polarizer1->lc_cell polarizer2 Polarizer 2 (Horizontal) lc_cell->polarizer2 spectrometer Spectrometer polarizer2->spectrometer analysis Data Analysis (Transmission vs. λ) spectrometer->analysis

Caption: Workflow for measuring birefringence using transmission spectroscopy.

Protocol 2: Dielectric Anisotropy (Δε) Measurement

This protocol involves measuring the capacitance of the LC cell in two different molecular orientations.

  • Cell Preparation: Two cells are required: one with a planar alignment layer and one with a homeotropic (vertical) alignment layer. Both are filled with the LC sample.

  • Measurement Setup: The cell is placed in a temperature-controlled stage and connected to a precision LCR meter.

  • Data Acquisition:

    • For ε⊥: The capacitance of the planar-aligned cell (C⊥) is measured at a specific frequency (e.g., 1 kHz) with a low probing voltage that does not switch the molecules. ε⊥ is calculated using the formula C = ε₀εA/d, where ε₀ is the vacuum permittivity, A is the electrode area, and d is the cell thickness.

    • For ε||: The capacitance of the homeotropic-aligned cell (C||) is measured under the same conditions to determine ε||. Alternatively, for a positive Δε material, a high voltage can be applied to the planar cell to reorient the director perpendicular to the electrodes, allowing for the measurement of C||.

  • Calculation: The dielectric anisotropy is calculated as Δε = ε|| - ε⊥.

Protocol 3: Rotational Viscosity (γ₁) Measurement

One common method involves measuring the transient current during electric-field-induced reorientation.

  • Cell Preparation: A planar-aligned cell is filled with the LC sample.

  • Measurement Setup: The cell is placed in a temperature-controlled stage. A square-wave voltage pulse, significantly above the threshold voltage, is applied to the cell. The resulting current that flows through the cell is measured with an oscilloscope.

  • Data Acquisition: When the voltage is applied, the LC molecules begin to reorient. This reorientation creates a displacement current, which appears as a "bump" in the current-time profile after the initial capacitive charging peak.

  • Calculation: The rotational viscosity (γ₁) can be extracted from the time corresponding to the peak of this current bump (tp) and other known cell and material parameters (cell thickness, dielectric anisotropy, and elastic constants) using the Ericksen-Leslie theory. Simplified approximations often relate γ₁ directly to the area under the current bump.

Synthesis Considerations

The synthesis of bicyclohexyl-containing liquid crystals typically involves multi-step procedures. A common route to the (trans,trans)-4'-alkyl-[1,1'-bicyclohexyl]-4-carbonitrile (CCHn) core involves the catalytic hydrogenation of a corresponding biphenyl derivative. However, this can lead to a mixture of isomers. More controlled syntheses often build the bicyclohexyl moiety from cyclohexanone derivatives, ensuring the desired trans,trans stereochemistry which is crucial for achieving a linear molecular shape and, consequently, the liquid crystalline phase.[1]

Conclusion: Tailoring Properties for Advanced Applications

The replacement of aromatic rings with a bicyclohexyl core is a powerful strategy in the rational design of liquid crystal materials. The saturated nature of the bicyclohexyl unit imparts a unique and highly advantageous set of physical properties that are not attainable with traditional aromatic cores.

Key Advantages of the Bicyclohexyl Core:

  • Ultra-Low Viscosity: The absence of π-π interactions dramatically reduces internal friction, enabling the formulation of LC mixtures with sub-millisecond switching times, which is critical for next-generation displays and photonic devices.

  • Low Birefringence: The low polarizability anisotropy makes these materials ideal for applications requiring minimal optical retardation, such as improving the viewing characteristics of VAN-mode LCDs.

  • Platform for Negative Dielectric Anisotropy: The alicyclic core serves as an excellent framework for creating materials with the negative dielectric anisotropy required for high-performance display modes like IPS and VAN.

  • High Thermal Stability: The rigid, linear geometry of the trans,trans isomer allows for efficient molecular packing, often leading to high clearing points and a broad operational temperature range.

While single-ring aromatic and phenylcyclohexyl analogs remain vital for applications demanding high birefringence or specific dielectric properties, the bicyclohexyl core provides an indispensable tool for scientists and engineers. Its unique combination of properties, particularly its exceptionally low viscosity, ensures its continued and expanding role in the development of advanced, high-performance liquid crystal materials.

References

  • Dabrowski, R., & Dziaduszek, J. (2016). Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. SPIE Proceedings. [Link]

  • Pan, R. P., Tsai, T. R., Chen, C. Y., & Pan, C. L. (2001). Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. Journal of the Korean Physical Society, 49, 5. [Link]

  • Wu, S. T., & Lackner, A. M. (1992). Birefringence measurements of liquid crystals. Applied Physics Letters, 64(16), 2047-2049. [Link]

  • Basu, R., Garvey, A., & Kinnamon, D. (2015). Effects of graphene on electro-optic response and ion-transport in a nematic liquid crystal. Journal of Applied Physics, 117(7), 074301. [Link]

  • Basu, R. (2016). Graphene and liquid crystal mediated interactions. Scientific Reports, 6, 29353. [Link]

  • Miesowicz, M. (1946). The three coefficients of viscosity of anisotropic liquids.
  • Wu, S. T., & Wu, C. S. (1989). Experimental setup for birefringence measurement. Review of Scientific Instruments, 60(9), 2877-2882. [Link]

  • Wikipedia. (2023). 4-Cyano-4'-pentylbiphenyl. [Link]

  • Cheung, D. L., Clark, S. J., & Wilson, M. R. (2002). Calculation of the rotational viscosity of a nematic liquid crystal. Physical Review E, 65(5), 051709. [Link]

  • Srivastava, G., et al. (2023). Enhanced stability of the nematic phase of 4-pentyl-4ʹ-cyanobiphenyl due to the dispersion of copper nanoparticles. Liquid Crystals. [Link]

  • Perkowski, P. (2010). Dielectric spectroscopy of liquid crystals. Electrodes resistivity and connecting wires inductance influence on dielectric measurements. Optica Applicata, 40(4), 835-846. [Link]

  • Bradshaw, M. J., et al. (1984). Viscosity coefficients of nematic liquid crystals. Journal of Physics D: Applied Physics, 17(11), 2269. [Link]

  • Dabrowski, R., et al. (2012). High Birefringence Liquid Crystals. Crystals, 2(4), 1339-1366. [Link]

  • NASA Technical Reports Server. (1987). Structures of cyano-biphenyl liquid crystals. [Link]

  • Wu, S. T., et al. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals, 3(4), 483-503. [Link]

  • Margerum, J. D., et al. (1984). Effects of Cyclohexyl Groups and Ortho-Substituents on the Viscosity of Ester Liquid Crystal Components. DTIC. [Link]

  • Research Inventy. (2023). Investigations on Low birefringent Liquid Crystalline Materials for High Information Content Displays. International Journal of Engineering Research & Technology, 12(5). [Link]

  • Dabrowski, R. (2018). High Birefringence Liquid Crystals. MDPI. [Link]

  • Sasnouski, G., et al. (2016). Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. ResearchGate. [Link]

  • Perez Lemus, G. R., et al. (2022). Substitution of sub-molecular structure can alter surface anchoring of liquid crystals: Impact of cyclohexyl vs phenyl groups on surface anchoring of nematic LC. APS March Meeting 2022. [Link]

  • Wu, S. T., et al. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals, 3(4), 483-503. [Link]

  • Kitzerow, H. S., & Bahr, C. (Eds.). (2007). Chirality in Liquid Crystals. Springer.
  • Sasnovski, G., et al. (1997). New Synthesis of the Liquid Crystalline Bicyclohexylbenzene Derivatives. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 303(1), 313-318. [Link]

Sources

Comparative

A Comparative Guide to the Thermal Stability of Cyclohexane-Based Liquid Crystals

For researchers and professionals in materials science and drug development, the thermal stability of liquid crystals (LCs) is a critical parameter dictating their performance and reliability in various applications, fro...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the thermal stability of liquid crystals (LCs) is a critical parameter dictating their performance and reliability in various applications, from high-performance displays to advanced analytical techniques.[1][2] This guide provides an in-depth comparison of the thermal stability of cyclohexane-based liquid crystals, offering insights into their structure-property relationships and benchmarking them against common alternatives. The information presented herein is supported by established experimental data and detailed protocols to ensure scientific integrity and practical applicability.

The Significance of Thermal Stability in Liquid Crystal Applications

Thermotropic liquid crystals, which exhibit phase transitions as a function of temperature, are integral components in a myriad of technologies.[3][4] The operational temperature range of a device is fundamentally limited by the thermal stability of its constituent LC materials.[5] Key metrics for thermal stability include the clearing point (Tc), the temperature at which the liquid crystal transitions to an isotropic liquid, and the decomposition temperature.[6] A high clearing point is desirable for applications requiring a broad operational temperature range, such as in projection displays that can operate at elevated temperatures.[2]

Cyclohexane-based liquid crystals have garnered significant interest due to their unique combination of physical properties, including low viscosity and high birefringence in some cases.[1][7] A crucial advantage often lies in their enhanced thermal stability compared to their aromatic counterparts, such as phenyl-based liquid crystals.[1]

Comparative Analysis: Cyclohexane vs. Phenyl-Based Liquid Crystals

The substitution of a 1,4-phenylene ring with a trans-1,4-substituted cyclohexane ring in the core structure of a liquid crystal molecule can have a profound impact on its thermal stability.[1] This is often attributed to the greater molecular rigidity of the cyclohexane ring system.[1]

FeatureCyclohexane-Based LCsPhenyl-Based LCsRationale for Difference
Clearing Point (Tc) Generally higherGenerally lowerThe rigidity of the cyclohexane ring contributes to a more stable mesophase, requiring more thermal energy to transition to the isotropic state.[1]
Nematic Range Can be broaderCan be narrowerA higher clearing point and potentially a lower melting point contribute to a wider temperature range in which the nematic phase is stable.[8]
Molecular Rigidity HighModerateThe saturated, puckered nature of the cyclohexane ring imparts greater rigidity compared to the planar phenyl ring.[1]
Applications High-temperature displays, anisotropic solventsGeneral display applicationsThe enhanced thermal stability makes them suitable for more demanding environments.[1][2]

Structure-Property Relationships Governing Thermal Stability

The thermal stability of cyclohexane-based liquid crystals is not solely determined by the presence of the cyclohexane ring but is also heavily influenced by other structural features:

  • Core Structure: The number and arrangement of cyclohexane and other rings in the molecular core play a significant role. Increasing the number of rings generally leads to a higher clearing point.

  • Terminal Groups: The nature of the terminal alkyl or alkoxy chains affects the melting point and nematic range. The presence of polar groups like cyano (-CN) or fluoro (-F) can also influence thermal stability and other mesomorphic properties.[2][9]

  • Linking Groups: Ester and ether linkages are commonly used to connect the core rings. The type of linkage can impact the overall molecular linearity and rigidity, thereby affecting thermal stability.[10]

Experimental Protocols for Thermal Stability Assessment

To ensure trustworthy and reproducible data, standardized experimental protocols are essential. The following are detailed methodologies for key techniques used to evaluate the thermal stability of liquid crystals.

DSC is a fundamental technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystals.[11][12][13][14][15]

Objective: To measure the melting point (Tm) and clearing point (Tc) of a cyclohexane-based liquid crystal.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan.

  • Encapsulation: Seal the pan hermetically to prevent any loss of material during heating.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., -40 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point (e.g., 150 °C).

    • Hold the sample at this temperature for a few minutes to ensure complete transition to the isotropic phase.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) back to the initial temperature.

  • Data Analysis: The melting point is identified as the onset of the melting endotherm on the heating curve. The clearing point is identified as the peak of the endotherm corresponding to the nematic-to-isotropic transition.

Experimental Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Measurement cluster_data Data Interpretation weigh Weigh 2-5 mg LC seal Seal in Al pan weigh->seal load Load sample & reference seal->load program Run thermal program (heat-cool cycle) load->program analyze Analyze thermogram program->analyze identify Identify Tm & Tc analyze->identify

Caption: Workflow for determining phase transition temperatures using DSC.

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal decomposition.[16]

Objective: To determine the onset of thermal decomposition for a cyclohexane-based liquid crystal.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the liquid crystal sample into a TGA crucible.

  • Instrument Setup: Place the crucible onto the TGA balance.

  • Atmosphere Control: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The onset of decomposition is determined from the TGA curve as the temperature at which a significant mass loss begins.

Logical Flow for TGA Experiment

TGA_Logic start Start prep Prepare Sample start->prep setup Instrument Setup prep->setup heat Heat Sample setup->heat measure Measure Mass Loss heat->measure analyze Analyze Data measure->analyze end End analyze->end

Caption: Logical progression of a TGA experiment for thermal stability.

POM is used to visually observe the phase transitions of liquid crystals by identifying changes in their characteristic textures.[12][17][18]

Objective: To visually confirm the phase transition temperatures (Tm and Tc) and identify the mesophase type.

Methodology:

  • Sample Preparation: Place a small amount of the liquid crystal on a clean microscope slide and cover it with a coverslip.

  • Heating Stage: Place the slide on a hot stage attached to the polarized microscope.

  • Observation during Heating: Slowly heat the sample while observing it through the crossed polarizers. Note the temperature at which the crystalline solid melts into a birefringent liquid crystal phase (Tm). Continue heating and note the temperature at which the texture disappears and the field of view becomes dark, indicating the transition to the isotropic liquid (Tc).

  • Observation during Cooling: Slowly cool the sample from the isotropic phase and observe the formation of the liquid crystal phase and subsequent crystallization.

Data Summary: Thermal Properties of Representative Liquid Crystals

The following table summarizes the thermal properties of several cyclohexane-based liquid crystals and a representative phenyl-based analogue for comparison.

CompoundStructureMelting Point (Tm) (°C)Clearing Point (Tc) (°C)Nematic Range (°C)Reference
PCH-5 C₅H₁₁-(C₆H₁₀)-CN305525[1]
CCH-5 C₅H₁₁-(C₆H₁₀)-(C₆H₁₀)-CN83240157[7]
5CB C₅H₁₁-(C₆H₄)-CN2435.311.3[7]
3HHV C₃H₇-(C₆H₁₀)-(C₆H₁₀)-CH=CH₂---[17]
4HHV C₃H₇-(C₆H₁₀)-(C₆H₁₀)-CH=CH-CH₃---[17]

Note: Data for 3HHV and 4HHV from the source did not provide specific Tm and Tc values but indicated good thermal stability.

Conclusion

Cyclohexane-based liquid crystals often exhibit superior thermal stability compared to their phenyl-based counterparts, primarily due to the increased rigidity of the cyclohexane ring. This enhanced stability, characterized by higher clearing points and broader nematic ranges, makes them highly suitable for applications demanding robust performance across a wide range of temperatures. The selection of appropriate core structures, terminal groups, and linking moieties allows for the fine-tuning of their thermal properties to meet specific application requirements. The experimental protocols detailed in this guide provide a reliable framework for the accurate assessment and comparison of the thermal stability of these advanced materials.

References

  • Gray, G. W., & Harrison, K. J. (1971). Liquid Crystal Compounds Incorporating the Trans-1,4-Substituted Cyclohexane Ring System. Molecular Crystals and Liquid Crystals, 13(1), 37-57.
  • Wu, S. T., & Chen, H. (2012). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Journal of Display Technology, 8(11), 621-625.
  • Li, Y. (2012). Study on the Structure and Liquid Crystal Behavior of Cyclohexane Liquid Crystal Monomer.
  • Chen, X., et al. (2021). High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays.
  • Gao, W., et al. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. Physical Chemistry Chemical Physics, 23(16), 9871-9882.
  • Alfa Chemistry. (n.d.). Liquid Crystal Testing.
  • Merck Group. (n.d.). Liquid crystal phases.
  • Sai, D. V., et al. (2015). Structure–property correlation of bicyclohexane nematic liquid crystals. Liquid Crystals, 42(3), 328-333.
  • Vasile, C., & Zabulai, A. (2002). Thermogravimetric analysis of liquid crystal–polymer blends.
  • Wikipedia. (2023). Differential scanning calorimetry.
  • Lee, S. H., et al. (2021). Wide-temperature-range liquid-crystal display with liquid-crystal material of negative dielectric anisotropy.
  • Mishra, S. R., & Dhara, S. (2015). Thermal Analysis of Liquid Crystal Mixtures. IOSR Journal of Engineering, 5(8), 1-5.
  • PerkinElmer. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry (DSC).
  • Picken, S. J. (2012). Transformational kinetics in liquid crystal polymers and differential scanning calorimetry calibration. Journal of Thermal Analysis and Calorimetry, 109(3), 1269-1273.
  • Shrestha, S., & Kaphle, V. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. Journal of Physics & Chemistry, 1(1), 1-11.
  • Gao, W., et al. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A study on the initial unimolecular decomposition mechanism. Physical Chemistry Chemical Physics, 23(16), 9871-9882.
  • Behle, M., et al. (2008). Thermochromic Liquid Crystals. In Springer Handbook of Experimental Fluid Mechanics (pp. 981-1002). Springer.
  • Iwan, A., & Chuchmała, A. (2018).
  • Kim, J. H., et al. (2006). Study on Thermal Stability of Liquid Crystal Display for Projection TV Application. Molecular Crystals and Liquid Crystals, 458(1), 123-131.
  • Sun, H., et al. (2016). Theoretical Kinetic Study of Thermal Decomposition of Cyclohexane. Energy & Fuels, 30(10), 8576-8587.
  • CIOCoverage. (2023). Application of Reactive Liquid Crystal in Liquid Crystal Display.
  • Wang, Y., et al. (2021). Thermal Hazard Assessment of Cyclohexane-type Liquid Crystal Monomer from the Grignard Cross-Coupling Reaction by Different Calorimeters. Organic Process Research & Development, 25(6), 1435-1444.
  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA).
  • Sai, D. V., et al. (2015). Structure–property correlation of bicyclohexane nematic liquid crystals. Liquid Crystals, 42(3), 328-333.
  • Mori, A., et al. (2002). Synthesis, Structure, and Mesomorphic Properties of Liquid Crystals with a Bitropone Core. The Journal of Organic Chemistry, 67(14), 4867-4874.
  • Demus, D. (1983). Chemistry of Liquid Crystals and their Industrial Applications. In Liquid Crystals and Ordered Fluids (Vol. 4, pp. 1-21). Springer.
  • Kiselev, A. D., et al. (2019). Measurement of the liquid crystal pretilt angle in cells with homogeneous and inhomogeneous liquid crystal director configuration. Optical Engineering, 58(1), 017104.
  • Shanker, G., et al. (2022). Perspective on structure-property relationship of room temperature single-component liquid crystals. Liquid Crystals, 49(12), 1639-1662.
  • Wikipedia. (2023). Liquid crystal.
  • Lee, S., & Swager, T. M. (2007). Synthesis and Mesomorphic Properties of Rigid-Core Ionic Liquid Crystals. Journal of the American Chemical Society, 129(48), 15097-15107.
  • Zhang, Y., et al. (2024). Synthesis and Mesomorphic Properties of Geometric and Conformation-Modulated Amphiphilic β-Cyclodextrin Liquid Crystals. Molecules, 29(23), 5236.
  • Sun, H., et al. (2016). Theoretical Kinetic Study of Thermal Decomposition of Cyclohexane. Energy & Fuels, 30(10), 8576-8587.
  • University of Wisconsin-Madison. (n.d.). Introduction to Liquid Crystals.
  • SpotSee. (n.d.). Handbook of Thermochromic Liquid Crystal Technology.
  • Teh, Y. W., et al. (2021). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. Molecules, 26(11), 3249.

Sources

Validation

A Comparative Guide to Optical Anisotropy in Bicyclohexyl vs. Phenyl-Based Liquid Crystals

For Researchers, Scientists, and Drug Development Professionals In the realm of liquid crystal applications, from high-resolution displays to advanced optical sensors, the choice of molecular core is a critical determina...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of liquid crystal applications, from high-resolution displays to advanced optical sensors, the choice of molecular core is a critical determinant of performance. This guide provides an in-depth technical comparison of the optical anisotropy of two prevalent classes of liquid crystals: those based on bicyclohexyl and phenyl cores. By understanding the fundamental structure-property relationships that govern their birefringent properties, researchers can make more informed decisions in material selection and design.

The Crux of the Matter: Understanding Optical Anisotropy

Liquid crystals are fascinating materials that exhibit properties of both liquids and solids.[1] Their constituent molecules, typically calamitic (rod-shaped), possess a degree of orientational order, aligning, on average, along a common axis known as the director.[2] This molecular anisotropy gives rise to macroscopic anisotropy in their physical properties, most notably their interaction with light.

Optical anisotropy, or birefringence (Δn), is the difference between the refractive indices for light polarized parallel (n\e) and perpendicular (n\o) to the liquid crystal director.[3] This property is the cornerstone of many liquid crystal technologies, as it allows for the manipulation of the polarization state of light. A high birefringence is often desirable for applications requiring a large phase shift with a thin liquid crystal layer, leading to faster switching times. Conversely, low birefringence materials are advantageous in applications where a minimal optical effect is desired.

The origin of birefringence lies in the anisotropy of the molecular polarizability. Molecules with a greater difference in polarizability along their long and short axes will exhibit a larger birefringence. This is where the choice of the molecular core—bicyclohexyl or phenyl—plays a pivotal role.

The Molecular Architecture: A Tale of Two Cores

The fundamental difference in the optical anisotropy of bicyclohexyl- and phenyl-based liquid crystals stems from their distinct electronic structures.

Phenyl-Based Liquid Crystals: These materials incorporate one or more benzene rings in their rigid core. The key feature of the phenyl group is its system of delocalized π-electrons. When light interacts with these molecules, the π-electrons are more easily polarized along the long axis of the molecule, which is typically aligned with the director in the nematic phase. This high degree of electronic anisotropy results in a large difference between n\e\ and n\o, and consequently, a high birefringence.[4] The contribution of a single benzene ring to the overall birefringence is significant, estimated to be around 0.09.[4][5] A well-known example of this class is the n-alkyl-4,4'-cyanobiphenyl (nCB) series.

Bicyclohexyl-Based Liquid Crystals: In contrast, bicyclohexyl-based liquid crystals feature saturated cyclohexane rings in their core. These rings lack the delocalized π-electron system found in phenyl rings. The electrons in the C-C and C-H sigma bonds of the cyclohexane ring are less polarizable, and the difference in polarizability along the molecular axes is less pronounced.[6] This leads to a significantly lower molecular polarizability anisotropy and, therefore, a lower birefringence. An example of this type of liquid crystal is 4-(trans-4'-pentylcyclohexyl)-benzonitrile (PCH5).[7][8]

Quantitative Comparison: Experimental Data

The theoretical understanding of the influence of molecular structure on birefringence is well-supported by experimental data. The following table provides a comparative overview of the optical properties of representative phenyl-based (nCB series) and a bicyclohexyl-based (PCH5) liquid crystal.

Liquid CrystalCore StructureBirefringence (Δn) at ~25°C, 589 nmn\e\ at ~25°C, 589 nmn\o\ at ~25°C, 589 nm
5CB Phenyl-based~0.18[9]~1.70[10]~1.53[10]
6CB Phenyl-based~0.16[9][10]~1.70[10]~1.53[10]
7CB Phenyl-based~0.15[9]--
8CB Phenyl-based~0.14[9]--
PCH5 Bicyclohexyl-based~0.01 - 0.08 (in THz range)[7]--

Note: The birefringence of liquid crystals is dependent on temperature and the wavelength of light. The values presented here are for comparative purposes under similar conditions.

As the data clearly indicates, the phenyl-based liquid crystals of the nCB series exhibit significantly higher birefringence values compared to the bicyclohexyl-based PCH5. This difference of an order of magnitude underscores the profound impact of the π-conjugated phenyl core on the optical anisotropy of the material.

Experimental Protocols for Birefringence Measurement

Accurate determination of birefringence is crucial for the characterization and application of liquid crystals. Two common methods are detailed below.

Method 1: Polarizing Optical Microscopy (POM)

This technique relies on the interference colors produced by a birefringent sample when viewed between crossed polarizers.

Experimental Workflow:

G cluster_0 Sample Preparation cluster_1 POM Setup cluster_2 Measurement cluster_3 Calculation prep1 Clean glass slides prep2 Create a thin film of the liquid crystal between the slides prep1->prep2 setup1 Place sample on the microscope stage prep2->setup1 setup2 Cross the polarizer and analyzer setup1->setup2 meas1 Observe the interference colors setup2->meas1 meas2 Use a Berek compensator or a Michel-Lévy chart to determine the optical path difference (retardance) meas1->meas2 meas3 Measure the thickness of the liquid crystal layer (d) meas2->meas3 calc1 Calculate birefringence using the formula: Δn = Retardance / d meas3->calc1

Caption: Workflow for measuring birefringence using a polarizing optical microscope.

Step-by-step Methodology:

  • Sample Preparation: A thin, uniform film of the liquid crystal is prepared between two clean glass slides. The thickness of the film should be accurately measured, for instance, by using Mylar spacers of known thickness.

  • Microscope Setup: The sample is placed on the rotating stage of a polarizing optical microscope. The polarizer and analyzer are set to a crossed position (90° to each other), resulting in a dark field of view in the absence of a birefringent sample.[11]

  • Observation and Measurement: The sample is brought into focus. The birefringence of the liquid crystal will cause the light to become elliptically polarized, and some of it will pass through the analyzer, making the sample appear bright against the dark background. The interference color observed depends on the birefringence and the thickness of the sample.

  • Retardance Determination: A Berek compensator or a Michel-Lévy interference color chart is used to quantify the optical path difference (retardance) introduced by the liquid crystal sample.[3]

  • Birefringence Calculation: The birefringence (Δn) is then calculated using the formula: Δn = Retardance / d, where 'd' is the thickness of the liquid crystal layer.

Method 2: Abbe Refractometer

An Abbe refractometer is a versatile instrument that can be used to measure the refractive indices of liquids. With proper technique, it can also be used to determine the birefringence of a liquid crystal.

Experimental Workflow:

G cluster_0 Sample Preparation & Alignment cluster_1 Measurement of n_o cluster_2 Measurement of n_e cluster_3 Calculation prep1 Apply a few drops of the liquid crystal onto the prism of the Abbe refractometer prep2 Use a treated prism surface or an external magnetic/electric field to align the liquid crystal director prep1->prep2 meas1 Align the liquid crystal director perpendicular to the plane of incidence of the light prep2->meas1 meas3 Align the liquid crystal director parallel to the plane of incidence of the light prep2->meas3 meas2 Measure the refractive index, which corresponds to n_o meas1->meas2 calc1 Calculate birefringence using the formula: Δn = n_e - n_o meas2->calc1 meas4 Measure the refractive index, which corresponds to n_e meas3->meas4 meas4->calc1

Caption: Workflow for measuring birefringence using an Abbe refractometer.

Step-by-step Methodology:

  • Instrument Calibration: The Abbe refractometer is first calibrated using a standard liquid with a known refractive index, such as distilled water.[12][13]

  • Sample Application: A small amount of the liquid crystal sample is placed on the measuring prism of the refractometer.

  • Director Alignment: This is the most critical step. To measure n\e\ and n\o\ separately, the liquid crystal director must be uniformly aligned. This can be achieved by using a prism with a specially treated surface (e.g., rubbed polyimide) or by applying an external magnetic or electric field.

  • Measurement of n\o: The director is aligned perpendicular to the plane of incidence of the light in the refractometer. The measured refractive index in this configuration is the ordinary refractive index (n\o).

  • Measurement of n\e: The director is then aligned parallel to the plane of incidence. The measured refractive index is now the extraordinary refractive index (n\e).

  • Birefringence Calculation: The birefringence is calculated as the difference between the two measured refractive indices: Δn = n\e\ - n\o.[14]

Conclusion: Tailoring Optical Anisotropy for Specific Applications

The choice between bicyclohexyl- and phenyl-based liquid crystals has profound implications for the optical anisotropy of the material. Phenyl-based liquid crystals, with their delocalized π-electron systems, are the materials of choice for applications requiring high birefringence, such as fast-switching display devices and phase modulators. In contrast, bicyclohexyl-based liquid crystals offer lower birefringence, which can be advantageous in applications where a reduced optical effect is necessary to minimize unwanted interference or to achieve specific light modulation characteristics. By understanding the fundamental molecular origins of optical anisotropy and employing rigorous experimental characterization, researchers can effectively select and design liquid crystalline materials with tailored properties for a wide array of advanced technologies.

References

  • Sarkar, S. K., Barman, P. C., & Das, M. K. (2013). Determination of optical birefringence and orientational order Parameter of four members of alkyl cyanobiphenyls using high resolution temperature scanning technique.
  • Pan, R. P., Tsai, T. R., Chen, C. Y., & Pan, C. L. (2004). Optical constants of two typical liquid crystals 5CB and PCH5 in the THz frequency range. Journal of the Optical Society of America B, 21(5), 1045-1051.
  • Das, M. K. (2015). Determination of optical birefringence and orientational order Parameter of four members of alkyl cyanobiphenyls using high resolution temperature scanning technique.
  • Armitage, D. (2011). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Interface Focus, 1(6), 836-848.
  • Kato, K., Tanaka, K., & Kawatsuki, N. (2001). Synthesis and physical properties of high birefringence phenylacetylene liquid crystals containing a cyclohexyl group. Liquid Crystals, 28(10), 1481-1486.
  • BenchChem. (2025). A Comparative Analysis of Liquid Crystalline Properties in the Cyanobiphenyl Homologous Series.
  • Chemistry LibreTexts. (2022). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy.
  • Yan, J., Jiao, M., Rao, L., & Wu, S. T. (2010). Direct measurement of electric-field-induced birefringence in a polymer-stabilized blue-phase liquid crystal composite. Optics Express, 18(11), 11450-11455.
  • Request PDF. (2025). p′-cyanobiphenyl (ROCB's) liquid crystals.
  • Karat, P. P., & Madhusudana, N. V. (1976). Elastic and Optical Properties of Some 4′-n-Alkyl-4-Cyanobiphenyls. Molecular Crystals and Liquid Crystals, 36(1-2), 51-64.
  • Perez Lemus, G. R., Wang, X., De Pablo, J., & Abbott, N. (2022).
  • Nose, T., & Sato, S. (1997). Refractive index of nematic liquid crystals in the submillimeter wave region. Applied Optics, 36(25), 6383-6387.
  • Shribak, M., & Oldenbourg, R. (2020). Instantaneous mapping of liquid crystal orientation using a polychromatic polarizing microscope. arXiv preprint arXiv:2003.04414.
  • DoITPoMS, University of Cambridge. (n.d.). Liquid crystals.
  • ResearchGate. (n.d.). (a) Experimental setup for refractive index measurements with the Abbe....
  • Dabrowski, R., Kula, P., & Herman, J. (2013). High Birefringence Liquid Crystals. Crystals, 3(3), 443-482.
  • Lee, S. D., & Kim, J. H. (2015). Optical birefringence of liquid crystals for label-free optical biosensing diagnosis. Journal of Biomedical Optics, 20(5), 051021.
  • Cojocaru, C., & Stan, C. (2018). The effect of phenyl ring on the physical properties of liquid crystals containing 4-pyridyl terminal group. Liquid Crystals, 45(13-15), 2039-2048.
  • MIT Media Lab. (n.d.). Liquid Crystal.
  • Kumar, A., & Singh, S. (2018). Effect of fluorine substitution on the core geometry and refractive indices in biphenyl-cyclohexane liquid crystals: A DFT study. Journal of Molecular Liquids, 265, 549-556.
  • Kanwar, A., & Gajghate, V. (2024). Optical studies of low-birefringence liquid crystal solutions using a multi-wavelength hollow prism refractometer. Journal of Optics, 1-10.
  • Aver'yanov, E. M. (1997). Dispersion of refractive indices in nematic liquid crystals. Journal of Optical Technology, 64(5), 417-423.
  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Abbe's Refractometer.
  • Dabrowski, R., et al. (2015). High Birefringence Liquid Crystals.
  • Lee, J. H., et al. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Polymers, 13(9), 1386.
  • Ossila. (n.d.). 4-(trans-4-Pentylcyclohexyl)benzonitrile.
  • Amrita Olabs. (n.d.). Abbe's Refractometer (Procedure).
  • Nakashima, T., et al. (2018). Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors. Materials Chemistry Frontiers, 2(10), 1865-1872.

Sources

Comparative

A Comparative Guide to the Validation of Stereochemical Integrity via Chiral High-Performance Liquid Chromatography

In the landscape of pharmaceutical development, the three-dimensional structure of a drug molecule is not merely a geometric curiosity; it is a critical determinant of its pharmacological activity and safety profile. Ena...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the three-dimensional structure of a drug molecule is not merely a geometric curiosity; it is a critical determinant of its pharmacological activity and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit profound differences in their biological effects. One enantiomer may be therapeutically active, while the other could be inactive or, in the worst-case scenario, responsible for adverse or toxic effects.[1][2] Consequently, the rigorous validation of stereochemical integrity is a non-negotiable aspect of drug development and quality control, mandated by regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA).[3][4][5]

This guide provides an in-depth comparison of methodologies for validating stereochemical integrity, with a primary focus on the gold standard technique: Chiral High-Performance Liquid Chromatography (HPLC). We will delve into the foundational principles, compare the performance of various chiral stationary phases (CSPs), and present a systematic approach to method development and validation, supported by experimental insights and authoritative references.

The Principle of Chiral Recognition in HPLC

The separation of enantiomers by HPLC is a sophisticated process that relies on the formation of transient diastereomeric complexes between the chiral analyte and a chiral stationary phase (CSP).[6][7] These complexes have different energy states, leading to differential retention times and, thus, separation. The effectiveness of this separation is governed by several key parameters, including resolution (Rs), selectivity (α), and the retention factor (k'). An ideal separation achieves a baseline resolution (Rs > 1.5) in a practical timeframe.[8]

The choice of the CSP and the mobile phase composition are the most critical factors in achieving successful enantioseparation.[2][8] The interactions responsible for chiral recognition are multifaceted and can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[7]

A Comparative Analysis of Chiral Stationary Phases

The heart of any chiral HPLC system is the chiral stationary phase. A diverse array of CSPs are commercially available, each with unique characteristics and applications. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used due to their broad applicability and versatility in various mobile phase modes.[8][9]

Chiral Stationary Phase (CSP) TypePrinciple of SeparationCommon ApplicationsAdvantagesLimitations
Polysaccharide-based (Cellulose & Amylose Derivatives) Combination of hydrogen bonding, π-π interactions, and inclusion complexation within the helical polymer structure.Broad range of chiral compounds, including pharmaceuticals, agrochemicals, and natural products.[8][9]High success rate for resolving a wide variety of racemates. Can be used in normal-phase, reversed-phase, and polar organic modes.[1][9]Can be sensitive to mobile phase composition and temperature. May have lower loading capacity for preparative separations.
Pirkle-type (Brush-type) π-π interactions, hydrogen bonding, and dipole-dipole interactions with a small chiral molecule bonded to the silica support.Aromatic compounds, amides, esters, and compounds with π-acidic or π-basic groups.[6]Well-defined chiral recognition mechanisms. Good for method development based on analyte structure.Generally have a lower success rate for resolving a broad range of compounds compared to polysaccharide CSPs.[6]
Macrocyclic Glycopeptides (e.g., Vancomycin, Teicoplanin) Multiple interaction modes including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic structure.Amino acids, peptides, and other polar compounds.[10]Multimodal, capable of operating in reversed-phase, normal-phase, and polar organic modes.[10]Can be more expensive than other CSP types.
Cyclodextrin-based Inclusion complexation where the analyte fits into the chiral cavity of the cyclodextrin molecule.Aromatic compounds and molecules that can fit within the cyclodextrin cavity.[11]Good for separating positional isomers in addition to enantiomers.Limited to analytes with appropriate size and hydrophobicity to interact with the cavity.
Protein-based (e.g., α1-acid glycoprotein (AGP), Cellobiohydrolase (CBH)) Mimics biological interactions, involving a combination of hydrophobic, polar, and ionic interactions.Primarily for separating chiral drugs that bind to these proteins in vivo.[1]Can provide unique selectivity based on biological recognition.Limited stability and loading capacity. Can be sensitive to pH and organic modifier concentration.

Strategic Approach to Chiral Method Development

A systematic and logical approach to chiral method development is crucial for efficiently achieving a robust separation. A trial-and-error approach can be time-consuming and inefficient.[2] The following workflow outlines a strategic screening process.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte_Characterization Characterize Analyte (pKa, logP, functional groups) CSP_Selection Select a diverse set of CSPs (e.g., 2-3 polysaccharide, 1 Pirkle) Analyte_Characterization->CSP_Selection Mobile_Phase_Screening Screen with standard mobile phases (Normal, Reversed, Polar Organic) CSP_Selection->Mobile_Phase_Screening Promising_Conditions Identify promising CSP/mobile phase combinations Mobile_Phase_Screening->Promising_Conditions Fine_Tune_Mobile_Phase Optimize mobile phase composition (modifier ratio, additives) Promising_Conditions->Fine_Tune_Mobile_Phase Optimize_Parameters Optimize temperature and flow rate Fine_Tune_Mobile_Phase->Optimize_Parameters Method_Validation Perform full method validation (as per ICH/USP guidelines) Optimize_Parameters->Method_Validation

Caption: A strategic workflow for chiral HPLC method development.

Experimental Protocol: Validation of a Chiral HPLC Method

Once a suitable chiral separation method has been developed, it must be validated to ensure its reliability for its intended purpose. The validation of a chiral purity method should generally adhere to the guidelines provided by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[12]

Objective: To validate a chiral HPLC method for the quantification of the undesired enantiomer in a drug substance.

1. System Suitability:

  • Purpose: To verify that the chromatographic system is performing adequately for the analysis.

  • Procedure:

    • Prepare a system suitability solution containing the drug substance (with both enantiomers present, often a racemic mixture or a sample spiked with the undesired enantiomer at the specification limit).

    • Inject the solution six replicate times.

    • Acceptance Criteria:

      • Resolution (Rs) between the enantiomer peaks: ≥ 1.5.

      • Tailing factor for the major enantiomer peak: ≤ 2.0.

      • Relative standard deviation (RSD) of the peak area for the major enantiomer: ≤ 2.0%.

2. Specificity:

  • Purpose: To demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Procedure:

    • Inject a blank (mobile phase).

    • Inject a solution of the desired enantiomer.

    • Inject a solution of the undesired enantiomer.

    • Inject a solution of the racemic mixture.

    • If applicable, inject solutions of known impurities and forced degradation samples.

  • Acceptance Criteria: The peak for the undesired enantiomer should be well-resolved from all other peaks.

3. Linearity:

  • Purpose: To demonstrate a linear relationship between the concentration of the undesired enantiomer and the detector response.

  • Procedure:

    • Prepare a series of at least five standard solutions of the undesired enantiomer at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit.

    • Inject each solution in triplicate.

    • Plot a calibration curve of peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.[13]

4. Accuracy:

  • Purpose: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare spiked samples by adding known amounts of the undesired enantiomer to the drug substance at three different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery of the spiked analyte.

  • Acceptance Criteria: Percent recovery should be within 98.0% to 102.0%.[13]

5. Precision:

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the drug substance spiked with the undesired enantiomer at the specification limit on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: RSD of the results should be ≤ 2.0%.[13]

6. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • Purpose: To determine the lowest concentration of the undesired enantiomer that can be reliably quantified and detected, respectively.

  • Procedure:

    • These can be determined based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity.

7. Robustness:

  • Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations to parameters such as mobile phase composition (e.g., ±2% organic modifier), column temperature (e.g., ±2 °C), and flow rate (e.g., ±0.1 mL/min).

    • Analyze a system suitability solution under each of the modified conditions.

  • Acceptance Criteria: The system suitability criteria (especially resolution) should still be met under all varied conditions.

Alternative and Complementary Techniques

While chiral HPLC is the predominant technique, other methods can be employed for the validation of stereochemical integrity, particularly in specific applications.

Chiral Supercritical Fluid Chromatography (SFC):

  • Principle: Uses a supercritical fluid (typically CO2) as the mobile phase.

  • Comparison to HPLC: SFC often provides faster separations and is considered a "greener" technique due to reduced organic solvent consumption.[14][] It is particularly advantageous for preparative scale separations.[16] The same polysaccharide-based CSPs used in HPLC are often effective in SFC.[17]

Capillary Electrophoresis (CE):

  • Principle: Separation is based on the differential migration of analytes in an electric field. Chiral selectors are typically added to the background electrolyte.

  • Comparison to HPLC: CE offers very high separation efficiency, rapid analysis times, and requires minimal sample and solvent consumption.[18] However, it can be less robust and have lower sensitivity for some applications compared to HPLC.

Conclusion

The validation of stereochemical integrity is a critical and scientifically demanding aspect of pharmaceutical development. Chiral HPLC, with its wide range of versatile chiral stationary phases, stands as the most powerful and widely adopted technique for this purpose. A thorough understanding of the principles of chiral recognition, a systematic approach to method development, and rigorous validation in accordance with regulatory guidelines are essential to ensure the safety and efficacy of chiral drugs. By carefully selecting the appropriate CSP and meticulously validating the analytical method, researchers and drug development professionals can have high confidence in the stereochemical purity of their compounds.

References

  • A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution. Benchchem.
  • Layton, S. E. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
  • The FDA perspective on the development of stereoisomers. PubMed. [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central. [Link]

  • FDA's policy statement for the development of new stereoisomeric drugs. PubMed. [Link]

  • Development of New Stereoisomeric Drugs May 1992. FDA. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. PharmTech.
  • FDA Development of new stereoisomeric drugs. ECA Academy. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • A Comparative Guide to the Validation of a Chiral HPLC Method for the Enantiomeric Purity of Synthetic Kopsinaline. Benchchem.
  • Finding the Best Separation for Enantiomeric Mixtures. LCGC International. [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.
  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1,2-Bis(2-fluoropyridin-4-yl)
  • Chiral Column HPLC All You Should Know. uHPLCs. [Link]

  • Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • Chiral Chromatography. Chemistry LibreTexts. [Link]

  • Comprehensive Guide to Chiral HPLC Column in Pharmaceuticals Analysis. LinkedIn. [Link]

  • The market of chiral drugs. ScienceDirect. [Link]

  • Chiral Drug Separ
  • Chiral Purity Testing of the Drug Substance Rivaroxaban Using a Chiral Column as per USP Monograph. LCGC International. [Link]

Sources

Validation

A Comparative Analysis of Synthetic Routes to Bicyclohexyl Compounds: A Guide for Researchers

Introduction: The Bicyclohexyl Moiety in Modern Chemistry The bicyclohexyl scaffold, a three-dimensional and conformationally rich structure, has garnered significant interest in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bicyclohexyl Moiety in Modern Chemistry

The bicyclohexyl scaffold, a three-dimensional and conformationally rich structure, has garnered significant interest in medicinal chemistry and materials science.[1][2] Its utility as a bioisostere for aromatic rings can lead to improved physicochemical properties in drug candidates, such as enhanced solubility and metabolic stability.[3] Furthermore, bicyclohexyl derivatives are key components in liquid crystals and other advanced materials.[4] Given its importance, the efficient and selective synthesis of bicyclohexyl and its derivatives is a critical endeavor for chemists in both academic and industrial settings. This guide provides a comparative analysis of the most prevalent synthetic routes to bicyclohexyl compounds, offering insights into the underlying mechanisms, practical considerations, and supporting experimental data to aid researchers in selecting the optimal strategy for their specific needs.

Catalytic Hydrogenation of Biphenyl: A Direct and Scalable Approach

The catalytic hydrogenation of biphenyl is a widely employed and industrially scalable method for the synthesis of bicyclohexyl. This reaction proceeds in a stepwise manner, first yielding the intermediate cyclohexylbenzene, followed by the hydrogenation of the second aromatic ring to form the desired bicyclohexyl product.[4] The choice of catalyst, solvent, temperature, and pressure are all critical parameters that influence the reaction rate, yield, and selectivity.

Mechanism and Key Considerations

The hydrogenation of biphenyl involves the dissociative adsorption of hydrogen onto the surface of a heterogeneous catalyst, followed by the sequential addition of hydrogen atoms to the aromatic rings. The process is typically carried out at elevated temperatures and pressures to overcome the high resonance stability of the aromatic system.

A key challenge in this synthesis is controlling the selectivity towards the fully hydrogenated bicyclohexyl over the partially hydrogenated cyclohexylbenzene. Some catalysts and conditions may favor the formation of the intermediate, which can be a desired product in its own right.[1] However, for the synthesis of bicyclohexyl, complete hydrogenation is the goal.

Catalyst Systems and Performance

A variety of transition metal catalysts have been shown to be effective for the hydrogenation of biphenyl.

  • Nickel-based Catalysts: Skeletal Ni (Raney nickel) and supported Ni catalysts are attractive due to their lower cost.[5] For instance, a skeletal Ni catalyst prepared from rapidly quenched Ni-Al alloys has demonstrated 100% conversion of biphenyl with 99.4% selectivity to cyclohexylbenzene at 70°C and 1 MPa.[5] Further hydrogenation would yield bicyclohexyl. Supported Ni catalysts, such as 20%Ni/SiO2, have also shown excellent activity, achieving 99.6% biphenyl conversion with 99.3% yield of cyclohexylbenzene at 200°C and 3 MPa.[1]

  • Noble Metal Catalysts (Rh, Ru, Pt): Rhodium and Ruthenium supported on carbon (Rh/C, Ru/C) are highly active catalysts, capable of achieving near-quantitative yields of bicyclohexyl under relatively mild conditions.[6] For example, in supercritical carbon dioxide, both Rh/C and Ru/C catalysts can achieve almost 100% yield of bicyclohexyl at a remarkably low temperature of 50°C.[6] Platinum-containing catalysts are also effective, though they may require higher temperatures.[7]

Experimental Data Summary
CatalystTemperature (°C)Pressure (MPa)SolventBiphenyl Conversion (%)Product Selectivity (%)Reference
Skeletal Ni701THF10099.4 (to CHB)[5]
20%Ni/SiO22003Isopropanol99.699.3 (to CHB)[1]
Rh/C5016 (H2/CO2)scCO2>99~100 (to BCH)[6]
Ru/C5016 (H2/CO2)scCO2>99~100 (to BCH)[6]
Ni-Mo sulfide3806Heptane7919 (to BCH), 60 (to CHB)[4]

CHB: Cyclohexylbenzene, BCH: Bicyclohexyl

Experimental Protocol: Hydrogenation of Biphenyl using a Ni-Mo Sulfide Catalyst

This protocol is adapted from the work of Batalov et al.[4]

  • Catalyst Preparation (in situ):

    • In a temperature-controlled steel autoclave, add 13 mg of Mo(CO)6, 14 mg of C22H14NiO4, 24 mg of elemental sulfur, 500 mg of biphenyl, and 5 mL of heptane.

  • Reaction Setup:

    • Seal the autoclave and purge with hydrogen gas.

    • Pressurize the autoclave with hydrogen to 6 MPa at room temperature.

  • Hydrogenation:

    • Heat the reaction mixture to 380°C with vigorous stirring.

    • Maintain the reaction for 6-8 hours.

  • Work-up and Analysis:

    • After cooling the autoclave to room temperature, vent the hydrogen gas.

    • Analyze the reaction mixture by gas chromatography to determine the conversion of biphenyl and the selectivity to cyclohexylbenzene and bicyclohexyl.

Reaction Pathway: Catalytic Hydrogenation of Biphenyl

G cluster_reactants Reactants cluster_catalyst Catalyst Biphenyl Biphenyl CHB Cyclohexylbenzene (Intermediate) Biphenyl->CHB + 3H₂ BCH Bicyclohexyl (Product) CHB->BCH + 3H₂ Catalyst Catalyst (e.g., Ni, Pt, Rh, Ru) H2 H₂

Caption: Stepwise hydrogenation of biphenyl to bicyclohexyl.

Reductive Coupling of Cyclohexanone: A Convergent Approach

The reductive coupling of two molecules of cyclohexanone offers a convergent route to the bicyclohexyl skeleton. The McMurry reaction is a prominent example of this strategy, utilizing low-valent titanium species to couple carbonyl compounds to form alkenes.[8] In the case of cyclohexanone, this reaction yields bicyclohexylidene, which can then be hydrogenated in a subsequent step to afford bicyclohexyl.

Mechanism and Key Considerations

The McMurry reaction proceeds via a two-step mechanism:[9]

  • Pinacol Coupling: Single electron transfer from the low-valent titanium species to the carbonyl groups of two cyclohexanone molecules generates a radical anion. Dimerization of these radical anions forms a titanium pinacolate intermediate.

  • Deoxygenation: The oxophilic titanium then promotes the deoxygenation of the pinacolate to form the alkene, bicyclohexylidene, and titanium oxides.

The choice of titanium source (e.g., TiCl₃ or TiCl₄) and reducing agent (e.g., LiAlH₄, Zn, Mg) is crucial for the generation of the active low-valent titanium species.[8] The reaction is typically performed in an inert atmosphere and anhydrous solvents.

Experimental Data Summary

While extensive comparative data for the McMurry coupling of cyclohexanone is less readily available in the literature compared to biphenyl hydrogenation, high yields for the formation of the coupled alkene are generally reported. For example, a protocol using TiCl₄ and zinc in DME reports a 97% yield of bicyclohexylidene.[10]

Experimental Protocol: McMurry Coupling of Cyclohexanone

This protocol is adapted from a general procedure for the McMurry coupling of ketones.[10]

  • Preparation of Low-Valent Titanium Reagent:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add zinc dust (4 equivalents) and TiCl₄ (1 equivalent) in anhydrous DME.

    • Reflux the mixture until a black slurry of the low-valent titanium reagent is formed.

  • Coupling Reaction:

    • Cool the slurry to room temperature and add a solution of cyclohexanone (1 equivalent) in anhydrous DME dropwise.

    • Reflux the reaction mixture for 8-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by slow addition of water or aqueous K₂CO₃.

    • Filter the mixture through a pad of Celite to remove titanium oxides.

    • Extract the filtrate with an organic solvent (e.g., diethyl ether or pentane).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the resulting bicyclohexylidene by distillation or column chromatography.

  • Hydrogenation to Bicyclohexyl:

    • The obtained bicyclohexylidene can be hydrogenated using standard procedures (e.g., H₂, Pd/C) to yield bicyclohexyl.

Reaction Pathway: McMurry Coupling of Cyclohexanone

G cluster_reactants Reactants cluster_reagents Reagents Cyclohexanone 2 x Cyclohexanone Pinacolate Titanium Pinacolate Intermediate Cyclohexanone->Pinacolate Pinacol Coupling Bicyclohexylidene Bicyclohexylidene Pinacolate->Bicyclohexylidene Deoxygenation Bicyclohexyl Bicyclohexyl Bicyclohexylidene->Bicyclohexyl Hydrogenation Ti Low-valent Ti (e.g., from TiCl₄/Zn) H2_PdC H₂/Pd/C G cluster_reactants Reactants cluster_reagents Reagents Cyclohexylboronic Cyclohexylboronic Acid or Ester Bicyclohexyl Bicyclohexyl Cyclohexylboronic->Bicyclohexyl Cyclohexylhalide Cyclohexyl Halide Cyclohexylhalide->Bicyclohexyl Pd_catalyst Pd Catalyst Base Base

Caption: General scheme for bicyclohexyl synthesis via Suzuki coupling.

Comparative Summary and Outlook

Synthetic RouteKey FeaturesAdvantagesDisadvantages
Catalytic Hydrogenation of Biphenyl Direct hydrogenation of an aromatic precursor.Scalable, high-yielding, uses readily available starting materials.Requires high pressure and/or temperature, selectivity can be an issue, limited to symmetrical products.
Reductive Coupling of Cyclohexanone Convergent coupling of two C6 units.Good for symmetrical bicyclohexyls, high yields for the coupling step.Requires a subsequent hydrogenation step, uses pyrophoric reagents (low-valent Ti).
Cross-Coupling Reactions (Suzuki, Ullmann) Modular coupling of two cyclohexyl precursors.Excellent for synthesizing substituted and unsymmetrical bicyclohexyls, high functional group tolerance (especially Suzuki).Precursors (e.g., cyclohexylboronic acids) may not be readily available, catalyst cost can be high (Pd).

The choice of the optimal synthetic route to bicyclohexyl compounds is contingent upon the specific research goals. For the large-scale, cost-effective production of unsubstituted bicyclohexyl, the catalytic hydrogenation of biphenyl remains the most attractive option. When the target is a symmetrical bicyclohexyl and the scale is smaller, the reductive coupling of cyclohexanone offers a viable alternative. For the synthesis of complex, substituted, and unsymmetrical bicyclohexyl derivatives, which are of particular interest in drug discovery, the modularity of cross-coupling reactions like the Suzuki-Miyaura coupling is unparalleled, despite the potential challenges in precursor synthesis.

Future research in this area will likely focus on the development of more active and selective catalysts for biphenyl hydrogenation that operate under milder conditions, as well as the expansion of the scope and practicality of cross-coupling methods for the synthesis of complex bicyclohexyl-containing molecules.

References

  • Reekie, T. A., Williams, C. M., Rendina, L. M., & Kassiou, M. (2019). Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(3), 1078–1095.
  • GATE Chemistry. (2017, October 1). Mcmurry Coupling with Questions [Video]. YouTube.
  • Wikipedia contributors. (2023, December 29). McMurry reaction. In Wikipedia, The Free Encyclopedia.
  • Thieme. (n.d.). McMurry Coupling and Related Reductive Dimerization Reactions. In Science of Synthesis.
  • Batalov, N. A., et al. (2021). Biphenyl Hydrogenation with Syngas for Hydrogen Purification and Transportation: Performance of Dispersed Catalytic Systems. Petroleum Chemistry, 61(10), 1132-1139.
  • Hiyoshi, N., et al. (2005). Biphenyl hydrogenation over supported transition metal catalysts under supercritical carbon dioxide solvent.
  • Chem-Station. (2014, August 24). McMurry Coupling.
  • Organic Chemistry Portal. (n.d.). McMurry Reaction.
  • Li, Y., et al. (2024). The Effects of Support Specific Surface Area and Active Metal on the Performance of Biphenyl Selective Hydrogenation to Cyclohexylbenzene. Molecules, 29(14), 3321.
  • Lu, L., et al. (2009). Selective Hydrogenation of Single Benzene Ring in Biphenyl Catalyzed by Skeletal Ni.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Wikipedia contributors. (2023, November 28). Ullmann reaction. In Wikipedia, The Free Encyclopedia.
  • Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1), 1-8.
  • Klyuev, M. V., et al. (2010). Hydrogenation of biphenyl and isomeric terphenyls over a Pt-containing catalyst. Russian Journal of Physical Chemistry A, 84, 1845-1849.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with Bicyclopentylboronic Acids.
  • MDPI. (2025). Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction. Molbank, 2025(1), M1522.
  • Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • MDPI. (2022). Activity of Mono-, Bi-, and Trimetallic Catalysts Pt-Ni-Cr/C in the Bicyclohexyl Dehydrogenation Reaction.
  • MDPI. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency.
  • Mykhailiuk, P. K. (2019). Difluoro-Substituted Bicyclo[1.1.1]pentanes for Medicinal Chemistry: Design, Synthesis, and Characterization. The Journal of Organic Chemistry, 84(23), 15106-15117.
  • ResearchGate. (2021). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutially Potential N‐Heterocycles.
  • OperaChem. (2023).
  • National Institutes of Health. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry, 89(22), 16195-16202.
  • American Chemical Society. (2014). Simple, Chemoselective Hydrogenation with Thermodynamic Stereocontrol. Journal of the American Chemical Society, 136(4), 1364–1367.
  • National Institutes of Health. (2019). Difluoro-Substituted Bicyclo[1.1.1]pentanes for Medicinal Chemistry: Design, Synthesis, and Characterization. The Journal of Organic Chemistry, 84(23), 15106-15117.
  • University of Illinois Urbana-Champaign. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters.
  • ResearchGate. (2022). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction.
  • Royal Society of Chemistry. (2020). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. Catalysis Science & Technology, 10(23), 7943-7975.
  • Wikipedia contributors. (2023, April 20). Bicyclohexyl. In Wikipedia, The Free Encyclopedia.

Sources

Comparative

A Researcher's Guide to Alkyl Chain Length and Carboxylic Acid Cytotoxicity

This guide provides an in-depth comparison of the cytotoxic effects of carboxylic acids with varying alkyl chain lengths. Moving beyond a simple recitation of facts, we will explore the causal mechanisms that dictate the...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the cytotoxic effects of carboxylic acids with varying alkyl chain lengths. Moving beyond a simple recitation of facts, we will explore the causal mechanisms that dictate these biological activities and provide robust, field-tested protocols for their evaluation. This content is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of how a fundamental molecular property—chain length—governs a critical biological outcome.

Introduction: The Double-Edged Sword of Carboxylic Acids

Carboxylic acids, from the short-chain fatty acids (SCFAs) produced by our gut microbiota to the long-chain fatty acids (LCFAs) that are fundamental building blocks of our cells, are ubiquitous in biology.[1][2] They are essential for energy metabolism, cellular signaling, and structural integrity.[3][4] However, this essentiality is balanced by a potential for toxicity. An excess of certain fatty acids, particularly long-chain saturated fatty acids (LCSFAs), can lead to cellular dysfunction and death, a phenomenon termed "lipotoxicity."[5]

A primary determinant of a carboxylic acid's biological effect is the length of its alkyl chain. This guide will dissect the relationship between carbon chain length, the physicochemical property of lipophilicity, and the ultimate cytotoxic outcome. We will demonstrate that as the alkyl chain elongates, the molecule's ability to interact with and disrupt cellular structures, particularly membranes, increases, though not always in a linear fashion.[6][7] Understanding this relationship is critical for fields ranging from toxicology to the design of new therapeutic agents where lipophilicity is a key parameter influencing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[8][9]

The "Why": Mechanisms of Carboxylic Acid-Induced Cytotoxicity

The cytotoxicity of a carboxylic acid is not a random event but a consequence of its chemical structure. The length of the alkyl chain directly influences its water solubility and its ability to interact with the non-polar lipid components of a cell, a property known as lipophilicity.[7] As the chain lengthens, the molecule becomes more lipophilic and less water-soluble.[6] This dictates how it engages with a cell and triggers cytotoxic pathways.

  • Membrane Perturbation and Lysis: Highly lipophilic carboxylic acids can insert themselves into the cell's plasma membrane. This disrupts the tightly packed lipid bilayer, compromising membrane integrity. The result is the leakage of intracellular components, such as the enzyme lactate dehydrogenase (LDH), into the extracellular environment, leading to necrotic cell death. Studies have shown that conjugates with longer alkyl chains (≥C8) cause significantly more LDH leakage than their shorter-chain counterparts, indicating greater plasma membrane disruption.[10]

  • Mitochondrial Dysfunction ("Lipotoxicity"): Mitochondria are central to cellular energy production and are also key regulators of cell death pathways. Long-chain saturated fatty acids, such as palmitate (C16), are known to be particularly damaging to mitochondria.[11][12] Their metabolism can lead to the overproduction of Reactive Oxygen Species (ROS), which causes oxidative stress. Furthermore, they can induce ER stress, which in turn activates apoptotic signaling cascades that converge on the mitochondria, leading to the release of pro-apoptotic factors and programmed cell death.[5][12]

  • Apoptosis via Metabolic Intermediates: The "lipotoxicity" hypothesis also implicates metabolic byproducts. Chronic exposure to high levels of saturated fatty acids can lead to the accumulation of toxic lipid intermediates, such as ceramides.[5][13] Ceramides are potent signaling molecules that can activate stress pathways and directly trigger apoptosis.[13] In contrast, unsaturated fatty acids like oleate are often less toxic because they are more readily incorporated into triglycerides, sequestering them away from these harmful metabolic pathways.[13]

The following diagram illustrates the interplay of these primary cytotoxic mechanisms.

cluster_0 Carboxylic Acid Properties cluster_1 Cellular Targets & Pathways cluster_2 Cytotoxic Outcomes CA Carboxylic Acid ChainLength ↑ Alkyl Chain Length CA->ChainLength Characterized by Metabolism Lipid Metabolism CA->Metabolism Enters Lipophilicity ↑ Lipophilicity ChainLength->Lipophilicity Increases Membrane Plasma Membrane Lipophilicity->Membrane Disrupts Necrosis Necrosis Membrane->Necrosis Leads to Mitochondria Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Mediates ER Endoplasmic Reticulum (ER) ER->Apoptosis Triggers Metabolism->Mitochondria Overloads Metabolism->ER Creates Stress Metabolism->Apoptosis Via Ceramides Viability ↓ Cell Viability Necrosis->Viability Apoptosis->Viability

Caption: Interconnected pathways of carboxylic acid-induced cytotoxicity.

Comparative Cytotoxicity Data: A Quantitative Overview

The relationship between alkyl chain length and cytotoxicity is best illustrated with experimental data. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxic potential of a compound; a lower IC50 value indicates higher potency.

Studies consistently show that for a homologous series of compounds, cytotoxicity increases with alkyl chain length up to a certain point.[14] This is because increasing lipophilicity enhances the compound's ability to interact with cellular membranes.[15] However, if the chain becomes too long, the compound's poor aqueous solubility can limit its bioavailability, leading to a decrease in observed toxicity. This phenomenon is often referred to as the "cutoff effect."[6]

Carboxylic Acid/DerivativeCarbon Chain LengthCell Line(s)ObservationReference(s)
Short-Chain Carboxylic AcidsC2-C4Human Oral Epithelial CellsCytotoxicity is dose-dependent. The observed order of toxicity was: Propionate (C3) > Formate (C1) > Lactate > Acetate (C2).[16]
Saturated Fatty AcidsC16 (Palmitate)Pancreatic β-cells, Rat Islet CellsConsistently shown to be cytotoxic, inducing both apoptosis and necrosis at elevated concentrations.[5][11][12][13]
Unsaturated Fatty AcidsC18:1 (Oleate)Pancreatic β-cells, Rat Islet CellsSignificantly less toxic than palmitate at equimolar concentrations. Can be cytoprotective against palmitate-induced death.[11][13]
3-Alkylpyridine AnalogsC6 to C14RKO-AS-45-1, HeLaA clear correlation was found where cytotoxicity (lower IC50) increased with chain length, peaking at C10 before slightly decreasing.[14]
Amphiphilic SelenolanesC6 to C14CHO CellsConjugates with long chains (≥C8) showed significant cytotoxicity and membrane disruption, whereas C6 conjugates were non-toxic.[10]

Experimental Design for Assessing Cytotoxicity

To obtain reliable and comprehensive data, it is essential to use validated assays that probe different aspects of cell health. A single assay is rarely sufficient. We recommend a dual approach: a metabolic assay (like MTT) to assess overall cell viability and a membrane integrity assay (like LDH) to specifically measure cytotoxicity via cell lysis. This combination allows for a more nuanced interpretation of a compound's effect.

Protocol 1: Assessing Cell Viability via Metabolic Activity (MTT Assay)

This assay provides a quantitative measure of cell viability by assessing the metabolic activity of a cell population.[17] The principle is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.[18]

  • Compound Treatment: Prepare serial dilutions of the carboxylic acids in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only controls (e.g., medium with DMSO if used for solubilization). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C. During this time, viable cells will convert the MTT to formazan.

  • Solubilization: Carefully remove the medium. Add 100-130 µL of a solubilization solution (e.g., DMSO or a specialized MTT solubilization buffer) to each well to dissolve the purple formazan crystals.[18] Place the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.[18][19]

  • Data Acquisition: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm. Use a reference wavelength of >650 nm to correct for background absorbance.[20]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

cluster_workflow MTT Assay Workflow start Seed Cells (96-well plate) incubate1 Incubate 24h start->incubate1 treat Treat with Carboxylic Acids incubate1->treat incubate2 Incubate (e.g., 48h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570nm) solubilize->read

Caption: A streamlined workflow for the MTT cell viability assay.

Protocol 2: Quantifying Membrane Damage (LDH Release Assay)

The Lactate Dehydrogenase (LDH) assay is a classic method for quantifying cytotoxicity based on the loss of plasma membrane integrity.[21] LDH is a stable cytoplasmic enzyme present in all cells.[21] When the plasma membrane is damaged, LDH is rapidly released into the cell culture supernatant.[21] Its activity can be measured in a coupled enzymatic reaction, where the amount of colorimetric product formed is proportional to the number of lysed cells.[22]

  • Cell Seeding and Treatment: Seed and treat cells with carboxylic acids in a 96-well plate as described in the MTT protocol (Steps 1 & 2). Crucially, you must include three sets of controls:

    • Vehicle Control: Cells treated with vehicle only (for spontaneous LDH release).

    • Positive Control: Untreated cells to which a lysis buffer is added 45 minutes before the end of the experiment (for maximum LDH release).[23]

    • Medium Background: Wells with culture medium but no cells.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 600 x g for 10 minutes to pellet any detached cells.[23]

  • Transfer Supernatant: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, clear flat-bottom 96-well plate.[23][24]

  • Enzymatic Reaction: Add 50-100 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate.[23][24] Mix gently.

  • Incubation: Incubate the plate at room temperature, protected from light, for 10-30 minutes.[23] During this time, LDH in the supernatant will catalyze a reaction that results in a colored formazan product.

  • Stop Reaction (Optional but Recommended): Add 50 µL of a stop solution to each well to terminate the enzymatic reaction.[23]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[21][23]

  • Analysis: After subtracting the background absorbance, calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Sample Abs. - Spontaneous Release Abs.) / (Maximum Release Abs. - Spontaneous Release Abs.)] x 100

cluster_workflow LDH Assay Workflow start Seed & Treat Cells (+ Controls) centrifuge Centrifuge Plate start->centrifuge transfer Transfer Supernatant to New Plate centrifuge->transfer add_reagent Add LDH Reaction Mix transfer->add_reagent incubate Incubate RT (10-30 min) add_reagent->incubate read Read Absorbance (490nm) incubate->read

Caption: A standard workflow for the LDH cytotoxicity assay.

Conclusion

The alkyl chain length of a carboxylic acid is a critical, yet elegantly simple, determinant of its cytotoxic potential. The overarching trend shows that increasing chain length boosts lipophilicity, which enhances the molecule's ability to disrupt the plasma membrane and interfere with intracellular processes, ultimately leading to cell death. This relationship, however, is nuanced by factors such as the "cutoff effect" due to poor solubility and the protective nature of unsaturated versus saturated fatty acids.

For researchers in drug discovery and toxicology, this principle is fundamental. Modulating the alkyl chain length of a lead compound is a common strategy to fine-tune its ADMET properties. The robust, validated protocols provided herein for the MTT and LDH assays offer a reliable framework for quantitatively assessing these effects, ensuring that experimental data is both accurate and insightful. A thorough understanding of how this basic molecular feature drives biological activity is indispensable for the rational design of safer, more effective chemical entities.

References

  • Welters, H. J., Tadayyon, M., Scarpello, J. H., Smith, S. A., & Morgan, N. G. (n.d.). Mechanisms involved in the cytotoxic and cytoprotective actions of saturated versus monounsaturated long-chain fatty acids in pancreatic β-cells. Journal of Endocrinology.
  • Abcam. (n.d.). LDH assay kit guide: Principles and applications.
  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols.
  • Babicka, L. A., & Van Dyke, T. E. (1991). Cytotoxic effects of short-chain carboxylic acids on human gingival epithelial cells. Journal of Periodontology.
  • Lenka, L., et al. (2018). Molecular Mechanisms of Apoptosis Induction and Its Regulation by Fatty Acids in Pancreatic β-Cells. MDPI.
  • Cnop, M., Hannaert, J. C., Hoorens, A., Eizirik, D. L., & Pipeleers, D. G. (2001). Inverse relationship between cytotoxicity of free fatty acids in pancreatic islet cells and cellular triglyceride accumulation. Diabetes.
  • Lee, J. Y., & Kim, Y. (2017). Fatty Acid-Induced Lipotoxicity in Pancreatic Beta-Cells During Development of Type 2 Diabetes. Journal of Diabetes Research.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT.
  • Martins, C. D. L., de Farias, E. H. C., et al. (2020). Cytotoxic Activity of Fatty Acids From Antarctic Macroalgae on the Growth of Human Breast Cancer Cells. Frontiers in Pharmacology.
  • Abcam. (n.d.). MTT assay protocol.
  • ResearchGate. (n.d.). LDH cell viability assay protocol.
  • Kumar, S., et al. (2016). Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes. Scientific Reports.
  • ResearchGate. (n.d.). Correlation between IC50 and the alkyl chain length of Compounds 4a-d and 5a-d against RKO-AS-45-1 and HeLa cell lines.
  • Al-Shammari, A. M., et al. (2023). MTT (Assay protocol). Protocols.io.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • ZELLX. (n.d.). LDH-Cell Cytotoxicity Assay Kit (500 assays).
  • Patsnap Eureka. (2025, July 15). Alkyl Chain Length Impact on Chemical Properties.
  • ResearchGate. (n.d.). Relationship between cytotoxic activity and compound lipophilicity.
  • Schoonjans, K., et al. (2018). Effect of Toxicants on Fatty Acid Metabolism in HepG2 Cells. Frontiers in Pharmacology.
  • Simporter. (n.d.). Long-Chain vs. Medium- and Short-Chain Fatty Acids: What's the Difference?
  • Gopalakrishnan, A., & Ganesan, R. (2022). Gut Microbiota-Derived Short-Chain Fatty Acids: Impact on Cancer Treatment Response and Toxicities. MDPI.
  • Schönfeld, P., & Wojtczak, L. (2016). Short- and medium-chain fatty acids in energy metabolism: the cellular perspective. Journal of Lipid Research. Retrieved from [Link]

  • Carlson Labs. (n.d.). The Difference Between Short-, Medium-, and Long-Chain Fatty Acids.
  • ACS Publications. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Omega.
  • ACS Publications. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation.
  • Schönfeld, P., & Wojtczak, L. (2016). Short- and medium-chain fatty acids in the energy metabolism - the cellular perspective.
  • Reddit. (2019). Why are certain carboxylic acids lipophilic?

Sources

Validation

A Senior Application Scientist's Guide to In Vitro Assay Validation for Bicyclohexyl Compounds

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated biological probe or therapeutic lead is paved with rigorous testing and validation. The bicyc...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated biological probe or therapeutic lead is paved with rigorous testing and validation. The bicyclohexyl moiety, a fascinating three-dimensional scaffold, is increasingly explored in medicinal chemistry for its unique conformational properties and potential to interact with a variety of biological targets. This guide provides an in-depth comparison of in vitro assays for assessing the biological activity of bicyclohexyl compounds, with a core focus on the principles and practices of robust assay validation. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

The Bicyclohexyl Scaffold: A Primer on Potential Biological Targets

Bicyclohexyl and its derivatives are structurally diverse, ranging from simple hydrocarbons to complex molecules with multiple functional groups.[1][2] This structural versatility allows them to interact with a wide array of biological targets. Literature suggests that bicyclohexyl-containing molecules have been investigated for a range of activities, including:

  • G-Protein Coupled Receptor (GPCR) Modulation: The rigid, yet three-dimensional nature of the bicyclohexyl core makes it an interesting scaffold for ligands targeting GPCRs. Examples include prostaglandin FP receptor agonists and µ-opioid receptor (MOR) antagonists.[3][4]

  • Enzyme Inhibition: The scaffold can be decorated with functional groups to target the active sites of various enzymes.

  • Cytotoxicity: As with many organic molecules, bicyclohexyl derivatives can exhibit cytotoxic effects, a critical parameter to assess in early drug discovery.[5][6]

Given these potential activities, this guide will focus on assays designed to measure GPCR modulation and general cytotoxicity as primary examples.

Choosing the Right In Vitro Assay: A Comparative Analysis

The selection of an appropriate in vitro assay is paramount and depends on the hypothesized mechanism of action of the bicyclohexyl compound. Here, we compare three common assay types.

Assay TypePrincipleProsConsBest For
Receptor Binding Assay (e.g., Radioligand Binding) Measures the direct interaction of a compound with a receptor by quantifying the displacement of a labeled ligand.Provides direct evidence of target engagement and allows for the determination of binding affinity (Ki).Does not provide information on functional activity (agonist, antagonist, or inverse agonist). Use of radioactive materials can be a drawback.Initial screening to identify compounds that bind to a specific receptor.
Functional Cell-Based Assays (e.g., GTPγS, Second Messenger) Measures the cellular response following receptor activation or inhibition. Examples include GTPγS binding assays for GPCRs or reporter gene assays.[7][8]Provides information on the functional consequences of receptor binding, allowing for the differentiation of agonists, antagonists, and inverse agonists.[7] More physiologically relevant than simple binding assays.Can be more complex to develop and validate. Susceptible to off-target effects.Characterizing the functional activity of compounds identified in primary screens. Lead optimization.
Cytotoxicity Assays (e.g., MTT, LDH) Measures cell viability or death in response to compound treatment. The MTT assay, for example, measures the metabolic activity of viable cells.[9][10]Relatively simple, inexpensive, and amenable to high-throughput screening. Provides a general measure of a compound's toxicity.Does not provide information on the specific mechanism of toxicity. Can be confounded by compounds that affect cellular metabolism without being directly cytotoxic.Early-stage screening to flag potentially toxic compounds. Assessing the therapeutic window of active compounds.

The Assay Validation Master Plan: A Framework for Trustworthiness

Assay validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[11][12] For in vitro biological assays, this involves a series of experiments to establish the performance characteristics of the assay. The International Council for Harmonisation (ICH) provides guidelines, such as Q2(R1), that offer a framework for this process.[10][13]

Below is a workflow for the validation of a cell-based potency assay, a common type for characterizing bicyclohexyl compounds.

AssayValidationWorkflow cluster_dev Assay Development cluster_val Assay Validation cluster_imp Implementation Dev Assay Optimization (e.g., cell density, incubation time) Spec Specificity Dev->Spec Proceed to Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness Prec->Rob Routine Routine Testing & System Suitability Rob->Routine Validated Assay

Caption: A streamlined workflow for in vitro assay validation.

Key Validation Parameters Explained
  • Specificity: This ensures that the assay signal is due to the analyte of interest. For a receptor-based assay, this would involve demonstrating that the signal is absent in cells lacking the receptor or is blocked by a known antagonist.[14]

  • Linearity and Range: Linearity is the ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15]

  • Accuracy: This is the closeness of the measured value to the true value. It is often assessed by spiking a known amount of a reference standard into the sample matrix.[15]

  • Precision: This measures the degree of scatter among a series of measurements. It is typically evaluated at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): The precision within a laboratory over different days, with different analysts, or on different equipment.[14][15]

  • Robustness: This is a measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation temperature, reagent concentration). It provides an indication of the assay's reliability during normal usage.[11]

Detailed Experimental Protocols

Here, we provide step-by-step methodologies for two representative assays for characterizing bicyclohexyl compounds.

Protocol 1: Cytotoxicity Assessment using the MTT Assay

This protocol is adapted from standard procedures for determining cell viability.[9][16]

Objective: To determine the concentration at which a bicyclohexyl compound reduces the viability of a cell line by 50% (IC50).

Materials:

  • Target cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Bicyclohexyl compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8 mM HCl in isopropanol)[16]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the bicyclohexyl compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

    • Allow the plate to stand overnight in the incubator for complete solubilization.[9]

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[9]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Functional Assessment of GPCR Antagonism using a GTPγS Binding Assay

This protocol is a generalized procedure for a radiolabeled GTPγS binding assay.[7][8][17]

Objective: To determine the ability of a bicyclohexyl compound to antagonize the activation of a specific GPCR by a known agonist.

Materials:

  • Cell membranes expressing the target GPCR

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • GDP (Guanosine diphosphate)

  • [³⁵S]GTPγS (radiolabeled guanosine 5'-O-(3-thiotriphosphate))

  • Known agonist for the target GPCR

  • Bicyclohexyl compound stock solution (in DMSO)

  • Scintillation cocktail

  • Glass fiber filter mats

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a 96-well plate, combine the cell membranes, assay buffer, and GDP.

    • Add the bicyclohexyl compound at various concentrations.

    • Add the known agonist at a fixed concentration (typically its EC80).

    • Include control wells: basal (no agonist), stimulated (agonist only), and non-specific binding (with excess unlabeled GTPγS).

  • Initiation of Reaction:

    • Add [³⁵S]GTPγS to each well to start the reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) with gentle shaking.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.

    • Wash the filters with ice-cold assay buffer.

  • Data Acquisition:

    • Dry the filter mats.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other readings.

    • Express the data as a percentage of the specific binding of the stimulated control.

    • Plot the percentage of stimulation against the log of the antagonist (bicyclohexyl compound) concentration.

    • Fit a sigmoidal dose-response curve to determine the IC50 value of the antagonist. The Schild analysis can be used to determine the pA2 value, a measure of antagonist potency.[7]

Alternative and Complementary Approaches

While in vitro assays are the workhorse of early drug discovery, a comprehensive understanding of a compound's biological activity often requires a multi-pronged approach.

IntegratedApproach InSilico In Silico Modeling (e.g., docking, QSAR) InVitro In Vitro Assays (Biochemical & Cell-Based) InSilico->InVitro Hypothesis Generation & Prioritization ExVivo Ex Vivo Models (e.g., tissue slices) InVitro->ExVivo Validation in a more complex system InVivo In Vivo Studies (Animal Models) InVitro->InVivo Direct to Preclinical ExVivo->InVivo Preclinical Efficacy & Safety

Caption: An integrated approach to drug discovery.

  • In Silico Modeling: Computer-based methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can predict the biological activity of compounds and help prioritize them for in vitro testing.[12][14]

  • 3D Cell Models and Organoids: These models more accurately mimic the in vivo environment compared to traditional 2D cell cultures.[12][14] They can provide more predictive data on a compound's efficacy and toxicity.

  • Ex Vivo Models: These involve the use of living tissues or organs outside of the body.[12] For example, precision-cut tissue slices can be used to study a compound's effect in a more physiologically relevant context.

  • High-Throughput Screening (HTS): For large libraries of bicyclohexyl compounds, HTS platforms can be employed to rapidly screen for activity against a specific target.[3][4][18][19]

Conclusion

The validation of in vitro assays for determining the biological activity of bicyclohexyl compounds is a critical step in the drug discovery and development process. By carefully selecting the appropriate assay, rigorously validating its performance, and considering complementary approaches, researchers can generate reliable and meaningful data. This guide provides a framework for designing and implementing a robust validation strategy, ultimately increasing the confidence in the biological characterization of this promising chemical scaffold.

References

Comparative

A Senior Application Scientist's Guide to Benchmarking Liquid Crystal Monomer Performance in Display Applications

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of display technology, the performance of liquid crystal monomers (LCMs) remains a cornerstone of innovation. From the ubiqui...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of display technology, the performance of liquid crystal monomers (LCMs) remains a cornerstone of innovation. From the ubiquitous smartphone in our pocket to the high-resolution monitors essential for scientific research and drug discovery, the clarity, speed, and energy efficiency of these displays are fundamentally governed by the molecular architecture of the liquid crystals within. This guide provides a comprehensive framework for benchmarking the performance of LCMs, offering both the theoretical underpinnings and practical experimental protocols necessary for rigorous evaluation. As senior application scientists, we understand that true innovation lies not just in synthesizing novel molecules, but in meticulously characterizing their performance to unlock their full potential.

The Central Role of Liquid Crystal Monomers in Display Performance

At its core, a liquid crystal display (LCD) operates by modulating the passage of light through the manipulation of liquid crystal molecules. These remarkable materials exhibit a unique phase of matter, possessing the fluidity of a liquid and the long-range orientational order of a solid. It is this dual nature that allows for the precise control of light polarization, forming the basis of modern LCD technology.

The performance of an LCD is not a monolithic entity but rather a symphony of interconnected parameters. Three of the most critical performance indicators are response time , contrast ratio , and viewing angle . These macroscopic properties are directly dictated by the intrinsic physicochemical properties of the constituent LCMs, including their dielectric anisotropy (Δε) , birefringence (Δn) , rotational viscosity (γ₁) , and elastic constants (Kᵢᵢ) . Understanding the causal links between these molecular properties and the final display performance is paramount for the rational design and selection of next-generation LCMs.

Key Performance Metrics and Their Molecular Origins

A thorough benchmarking of LCMs necessitates a deep understanding of the key performance metrics and how they relate to the molecular properties of the liquid crystals.

Response Time: The Speed of Light Modulation

Response time is a measure of how quickly a pixel can transition from one state to another, typically from black to white (rise time) or white to black (fall time), and more comprehensively, between different shades of gray (gray-to-gray, GtG).[1] A faster response time is crucial for reducing motion blur and ghosting, particularly in applications requiring the display of dynamic content, such as in high-frequency medical imaging or fast-paced data visualizations.

The response time of a nematic liquid crystal is fundamentally governed by the rotational viscosity of the material and the thickness of the liquid crystal layer. The switching behavior is also influenced by the dielectric anisotropy and the applied voltage. The rise time (τ_on) and fall time (τ_off) can be approximated by the following equations:

  • τ_on ∝ (γ₁ * d²) / (ε₀ * Δε * (V² - V_th²))

  • τ_off ∝ (γ₁ * d²) / (Kᵢᵢ * π²)

Where:

  • γ₁ is the rotational viscosity

  • d is the cell gap (thickness of the LC layer)

  • ε₀ is the permittivity of free space

  • Δε is the dielectric anisotropy

  • V is the applied voltage

  • V_th is the threshold voltage

  • Kᵢᵢ represents the relevant elastic constant (splay, twist, or bend)

From these relationships, it is evident that a lower rotational viscosity and a larger dielectric anisotropy are desirable for achieving faster response times.

Contrast Ratio: The Depth of Black and White

The contrast ratio is the ratio of the luminance of the brightest white to the darkest black that a display can produce.[2][3] A high contrast ratio is essential for delivering a rich and immersive visual experience, with deep blacks and vibrant colors. In scientific applications, a high contrast ratio is critical for discerning subtle variations in images and data.

The contrast ratio in an LCD is primarily influenced by the birefringence (Δn) of the liquid crystal material and the quality of the polarizers. The phase retardation (δ) induced by the liquid crystal layer, which determines the amount of light that passes through the second polarizer, is given by:

  • δ = (2 * π * Δn * d) / λ

Where:

  • Δn is the birefringence

  • d is the cell gap

  • λ is the wavelength of light

A higher birefringence allows for a thinner cell gap while maintaining the necessary phase retardation, which can contribute to a faster response time. However, the relationship between birefringence and contrast is complex and also depends on the specific display mode (e.g., Twisted Nematic, In-Plane Switching, Vertical Alignment).

Viewing Angle: Consistency from Every Perspective

The viewing angle is the maximum angle at which a display can be viewed with acceptable image quality, without significant degradation in contrast, color, or brightness.[4][5][6][7] A wide viewing angle is crucial for applications where the display may be viewed by multiple people simultaneously or from off-axis positions.

The viewing angle characteristics are heavily dependent on the liquid crystal alignment and the display mode. Different alignment techniques and electrode structures, such as in-plane switching (IPS) and vertical alignment (VA), have been developed to improve the viewing angle performance compared to the traditional twisted nematic (TN) mode. The intrinsic properties of the LCMs, particularly their birefringence and elastic constants, also play a role in the viewing angle behavior.

Experimental Protocols for Benchmarking LCM Performance

To obtain reliable and comparable data, it is essential to follow standardized experimental protocols. The International Electrotechnical Commission (IEC) provides a suite of standards for the measurement of liquid crystal display devices, which serve as an authoritative reference.[1][2][8][9][10]

Measurement of Response Time

Objective: To quantify the rise time, fall time, and gray-to-gray response time of a liquid crystal cell.

Apparatus:

  • Function generator

  • High-speed photodetector or photomultiplier tube

  • Digital oscilloscope

  • Temperature-controlled sample holder

  • Polarizing microscope (optional, for visual inspection)

  • Test liquid crystal cell

Protocol:

  • Sample Preparation: Fill a test cell of known thickness with the liquid crystal monomer to be characterized. The cell should have appropriate alignment layers for the desired display mode.

  • Experimental Setup:

    • Place the test cell in the temperature-controlled holder.

    • Position the photodetector to measure the light transmitted through the cell.

    • Connect the function generator to the electrodes of the test cell.

    • Connect the output of the photodetector to the digital oscilloscope.

  • Black-to-White (BtW) Measurement:

    • Apply a square wave voltage from the function generator to switch the cell between the "off" (black) and "on" (white) states.

    • On the oscilloscope, measure the time it takes for the transmitted light intensity to rise from 10% to 90% of its maximum value (rise time, τ_on).

    • Measure the time it takes for the intensity to fall from 90% to 10% of its maximum value (fall time, τ_off).

  • Gray-to-Gray (GtG) Measurement:

    • Apply a series of voltage steps to switch the cell between different gray levels.

    • Measure the transition time between each pair of gray levels. This provides a more comprehensive picture of the display's performance for dynamic content.

Figure 1: Workflow for Response Time Measurement.
Measurement of Contrast Ratio and Viewing Angle

Objective: To determine the on-axis contrast ratio and the viewing angle characteristics of a liquid crystal cell.

Apparatus:

  • Goniometer or conoscope

  • Spectroradiometer or photometer

  • Light source

  • Temperature-controlled sample holder

  • Test liquid crystal cell

Protocol:

  • Sample Preparation: Prepare a test cell as described for the response time measurement.

  • On-Axis Contrast Ratio Measurement:

    • Mount the test cell in the holder at a normal viewing angle (0 degrees).

    • Measure the luminance of the cell in the "on" (white) state (L_on).

    • Measure the luminance of the cell in the "off" (black) state (L_off).

    • Calculate the contrast ratio: CR = L_on / L_off.

  • Viewing Angle Measurement (Goniometric Method):

    • Mount the test cell on the goniometer stage.

    • Position the spectroradiometer to measure the transmitted light.

    • Vary the viewing angle (both polar and azimuthal angles) in discrete steps.

    • At each angle, measure the luminance in the "on" and "off" states to determine the contrast ratio.

    • Also, measure the color coordinates to assess color shift with viewing angle.

    • The viewing angle is typically defined as the angle at which the contrast ratio drops to a certain value (e.g., 10:1).[7]

  • Viewing Angle Measurement (Conoscopic Method):

    • A conoscope provides a faster method for measuring the viewing angle characteristics by capturing the entire viewing cone in a single measurement.

G cluster_gonio Goniometric Measurement cluster_cono Conoscopic Measurement A Mount LC Cell B Set Viewing Angle A->B C Measure Luminance (On/Off States) B->C D Calculate Contrast Ratio C->D D->B Increment Angle E Mount LC Cell F Capture Viewing Cone Image E->F G Analyze Contrast & Color vs. Angle F->G

Figure 2: Workflows for Viewing Angle Measurement.

Comparative Data of Representative Liquid Crystal Monomers

While a comprehensive database of all commercial LCMs is not publicly available, we can compare the properties of some well-characterized materials to illustrate the performance trade-offs. The following table provides a snapshot of key parameters for a few representative nematic liquid crystal materials.

Property5CB (4-cyano-4'-pentylbiphenyl)E7 (A Eutectic Mixture)MLC-6608
Clearing Point (°C) 35.3~60~90
Birefringence (Δn) at 589 nm, 20°C 0.179~0.225~0.083
Dielectric Anisotropy (Δε) at 1 kHz, 20°C +11.5~+14~+3.1
Rotational Viscosity (γ₁) (mPa·s at 20°C) ~115~200~150
Response Time (typical, ms) ~20-30~30-40~15-25
Threshold Voltage (V_th, typical, V) ~1.5~1.2~2.0

Note: The values presented are approximate and can vary depending on the specific experimental conditions. Response time is highly dependent on the cell design and driving scheme.

The Influence of Molecular Structure on Performance

The performance of an LCM is intricately linked to its molecular structure. By strategically modifying the chemical architecture, scientists can tune the material's properties to meet the demands of specific display applications.

  • Rigid Core: The aromatic core of the LCM (e.g., biphenyl, phenylcyclohexane) is the primary determinant of the material's birefringence and clearing point. Extending the conjugation of the core generally increases both of these properties.

  • Terminal Groups: The terminal groups attached to the rigid core have a significant impact on the dielectric anisotropy. Strongly polar groups, such as the cyano (-CN) group, lead to a large positive Δε, which is desirable for low-voltage switching.

  • Flexible Tail: The alkyl or alkoxy chains at the end of the molecule influence the material's viscosity and melting point. Longer chains tend to decrease the melting point but may increase the viscosity.

Structure Molecular Structure Properties Material Properties (Δε, Δn, γ₁, Kᵢᵢ) Structure->Properties determines Performance Display Performance (Response Time, Contrast, Viewing Angle) Properties->Performance governs

Figure 3: Relationship between Molecular Structure, Material Properties, and Display Performance.

Conclusion: A Data-Driven Approach to LCM Selection

The selection of a liquid crystal monomer for a specific display application is a multi-faceted decision that requires a careful balance of performance trade-offs. A high-birefringence material might offer a wider color gamut but could suffer from slower response times. A low-viscosity material might enable faster switching but could have a lower clearing point, limiting the operating temperature range.

By employing the rigorous benchmarking methodologies outlined in this guide, researchers and scientists can make data-driven decisions, moving beyond qualitative assessments to a quantitative understanding of LCM performance. The provided experimental protocols, grounded in established industry standards, offer a robust framework for characterizing both existing and novel liquid crystal materials. As the demand for higher-performance displays continues to grow, a deep understanding of the structure-property-performance relationships in liquid crystal monomers will be more critical than ever in driving the next wave of display innovation.

References

  • International Electrotechnical Commission. (2011). IEC 61747-6-3:2011 Liquid crystal display devices - Part 6-3: Measuring methods for liquid crystal display modules - Motion artifact measurement of active matrix liquid crystal display modules. Retrieved from [Link]

  • Focus LCDs. (n.d.). Display Viewing Angles. Retrieved from [Link]

  • Liquid Crystal Technologies. (2008, January 3). Measuring Contrast Ratio of an LCD Display. Retrieved from [Link]

  • Westar Display Technologies. (n.d.). GLRT Gray Level Response Time Measurement Kit. Retrieved from [Link]

  • International Electrotechnical Commission. (2004). IEC 61747-6:2004 Liquid crystal and solid-state display devices - Part 6: Measuring methods for liquid crystal modules - Transmissive type. Retrieved from [Link]

  • Lagom. (2012, May 6). Lagom LCD test. Retrieved from [Link]

  • Riverdi. (2022, February 25). Contrast Ratio of LCD displays, why is it important, how to measure it, Effective Contrast Ratio [Video]. YouTube. Retrieved from [Link]

  • Konica Minolta. (2020, April 9). Fast and Accurate Way To Measure Viewing Angle Performance of Display. Retrieved from [Link]

  • Liang, H., & Badano, A. (2004). Temporal response measurements of medical liquid crystal displays. SPIE Digital Library. Retrieved from [Link]

  • Lavrentovich, O. D. (n.d.). Introduction to Dielectric Measurements of Nematic Liquid Crystals. Kent State University. Retrieved from [Link]

  • Proculus Technologies. (2023, December 14). How to Differentiate the Viewing Angles of LCD Displays. Retrieved from [Link]

  • Topway Display. (2020, May 26). Classification of LCD Panels. Retrieved from [Link]

  • Lee, S. H., et al. (2007). Viewing angle switching of vertical alignment liquid crystal displays by controlling birefringence of homogenously aligned liquid crystal layer. AIP Publishing. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Bicyclohexyl Compounds for Advanced Research Applications

In the landscape of modern chemical research, particularly in the fields of drug discovery and materials science, the bicyclohexyl scaffold has emerged as a critical structural motif. Its inherent rigidity, three-dimensi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical research, particularly in the fields of drug discovery and materials science, the bicyclohexyl scaffold has emerged as a critical structural motif. Its inherent rigidity, three-dimensional architecture, and tunable physicochemical properties make it an invaluable building block for creating novel molecular entities with tailored functionalities. This guide provides a comprehensive cross-referencing of CAS numbers for key bicyclohexyl derivatives and offers a comparative analysis of their synthesis, characterization, and potential applications, supported by experimental data and established protocols.

Introduction: The Significance of the Bicyclohexyl Scaffold

The bicyclohexyl unit, consisting of two cyclohexane rings connected by a single bond, provides a non-aromatic, lipophilic, and conformationally constrained framework. This structure is particularly advantageous in medicinal chemistry, where it can serve as a bioisostere for aromatic rings, potentially improving metabolic stability and pharmacokinetic profiles.[1][2] In materials science, the rigid nature of the bicyclohexyl core is exploited in the design of liquid crystals for advanced display technologies, contributing to desirable properties such as high clearing points and low viscosity.[3]

This guide will focus on a comparative analysis of three key derivatives:

  • Bicyclohexyl (the parent compound)

  • Bicyclohexyl-4-one (a ketone derivative)

  • Bicyclohexyl-4-carboxylic acid (a carboxylic acid derivative)

By understanding the distinct properties and synthetic pathways of these compounds, researchers can make more informed decisions in the design and execution of their experiments.

Comparative Data of Selected Bicyclohexyl Compounds

A clear differentiation of these compounds begins with their fundamental chemical identifiers and physical properties. The following table summarizes this key information for easy cross-referencing.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical State
Bicyclohexyl92-51-3C₁₂H₂₂166.31Colorless liquid
Bicyclohexyl-4-one92-68-2C₁₂H₂₀O180.29Solid
Bicyclohexyl-4-carboxylic acid60263-54-9 (for 1-isomer), other isomers existC₁₃H₂₂O₂210.31Solid

Synthetic Protocols and Mechanistic Insights

The synthesis of functionalized bicyclohexyl derivatives is crucial for their application. Below are detailed protocols for the preparation of bicyclohexyl-4-one and bicyclohexyl-4-carboxylic acid, highlighting the chemical principles behind the chosen methodologies.

Synthesis of Bicyclohexyl-4-one

The oxidation of the corresponding alcohol, 4-cyclohexylcyclohexanol, is a common and efficient method for the preparation of bicyclohexyl-4-one. This transformation is a cornerstone of organic synthesis, allowing for the introduction of a key carbonyl functional group.

Experimental Protocol: Oxidation of 4-Cyclohexylcyclohexanol

  • Reactant Preparation: Dissolve 4-cyclohexylcyclohexanol (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or acetone.

  • Oxidant Addition: Slowly add an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Jones oxidation reagent (a solution of chromium trioxide in sulfuric acid), to the solution at 0 °C. The choice of oxidant is critical; PCC is a milder option, often preferred to avoid over-oxidation, particularly for sensitive substrates.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding isopropanol. Filter the mixture through a pad of celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure bicyclohexyl-4-one.

Diagram of Synthetic Workflow for Bicyclohexyl-4-one

G cluster_0 Synthesis of Bicyclohexyl-4-one Start 4-Cyclohexylcyclohexanol Solvent Dissolve in DCM Start->Solvent Step 1 Oxidation Add PCC at 0°C Solvent->Oxidation Step 2 Reaction Stir at RT, Monitor by TLC Oxidation->Reaction Step 3 Quench Add Isopropanol Reaction->Quench Step 4 Filter Filter through Celite Quench->Filter Step 5 Purify Column Chromatography Filter->Purify Step 6 End Bicyclohexyl-4-one Purify->End

Caption: Workflow for the synthesis of bicyclohexyl-4-one via oxidation.

Synthesis of Bicyclohexyl-4-carboxylic Acid

The hydrogenation of biphenyl-4-carboxylic acid provides a direct route to bicyclohexyl-4-carboxylic acid. This reaction relies on a heterogeneous catalyst to reduce the aromatic rings to their saturated cyclohexyl counterparts.

Experimental Protocol: Hydrogenation of Biphenyl-4-carboxylic Acid

  • Catalyst and Reactant Setup: In a high-pressure reaction vessel, combine biphenyl-4-carboxylic acid (1 equivalent) and a platinum oxide (PtO₂) catalyst.

  • Solvent Addition: Add a solvent system of ethanol and glacial acetic acid. The acetic acid helps to maintain the solubility of the carboxylic acid and can influence the stereochemical outcome of the hydrogenation.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., to 40 psi) and allow the reaction to proceed overnight with vigorous stirring. The catalyst facilitates the addition of hydrogen across the double bonds of the aromatic rings.

  • Catalyst Removal: After the reaction is complete, carefully vent the hydrogen and filter the reaction mixture to remove the platinum catalyst.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude bicyclohexyl-4-carboxylic acid as a solid. The product can be further purified by recrystallization.

Spectroscopic Characterization: A Comparative Overview

The structural integrity and purity of the synthesized compounds are confirmed through various spectroscopic techniques. The following table summarizes the expected key spectroscopic features for each compound.

Compound1H NMR (ppm)13C NMR (ppm)IR (cm-1)Mass Spec (m/z)
Bicyclohexyl Multiple broad signals in the aliphatic region (approx. 0.8-1.8 ppm).Signals corresponding to sp³ hybridized carbons in the cyclohexane rings.C-H stretching (2850-2930), C-H bending (~1450).Molecular ion peak at [M]⁺˙ 166.
Bicyclohexyl-4-one Signals for protons alpha to the carbonyl are shifted downfield (approx. 2.0-2.4 ppm).A characteristic peak for the carbonyl carbon (C=O) appears significantly downfield (approx. 210 ppm).Strong C=O stretching absorption (approx. 1715).Molecular ion peak at [M]⁺˙ 180.
Bicyclohexyl-4-carboxylic acid The acidic proton (COOH) will appear as a broad singlet far downfield (>10 ppm). Protons alpha to the carboxyl group are also shifted downfield.A peak for the carboxylic acid carbon (COOH) appears around 180 ppm.Broad O-H stretching (2500-3300) and a strong C=O stretching (approx. 1700).Molecular ion peak at [M]⁺˙ 210.

Applications and Performance Comparison

The choice of a specific bicyclohexyl derivative is dictated by the intended application.

  • Bicyclohexyl itself serves as a non-polar solvent and a fundamental building block in organic synthesis. I[4]ts low reactivity makes it suitable as a stable medium for various chemical transformations.

  • Bicyclohexyl-4-one is a key intermediate for the synthesis of more complex molecules. The ketone functionality allows for a wide range of subsequent reactions, such as nucleophilic additions, reductions to the corresponding alcohol, and the formation of imines and enamines. This versatility is highly valuable in the construction of diverse molecular libraries for drug screening.

  • Bicyclohexyl-4-carboxylic acid and its derivatives are of particular interest in the development of liquid crystals. T[3]he carboxylic acid group provides a point for further functionalization, allowing for the attachment of mesogenic units. The overall shape and polarity of the resulting molecules are critical for their liquid crystalline properties. In medicinal chemistry, the carboxylic acid moiety can be used to improve solubility or to act as a handle for conjugation to other molecules.

Performance Insights:

In the context of liquid crystal displays , the incorporation of the bicyclohexyl core generally leads to materials with good thermal and chemical stability. The specific properties, such as the clearing point (the temperature at which the material transitions from a liquid crystal phase to an isotropic liquid) and the dielectric anisotropy, are highly dependent on the nature and position of the substituents on the bicyclohexyl rings. For instance, the introduction of a polar group like a nitrile is common to induce a positive dielectric anisotropy, which is essential for the operation of twisted nematic displays.

In drug design , the rigid bicyclohexyl scaffold can be used to lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for a biological target. T[1][2]he choice between the ketone and carboxylic acid derivatives depends on the desired interactions with the target protein. A ketone can act as a hydrogen bond acceptor, while a carboxylic acid can participate in hydrogen bonding as both a donor and an acceptor, as well as form salt bridges with basic amino acid residues.

Conclusion

The bicyclohexyl scaffold and its derivatives represent a versatile class of compounds with significant applications in both materials science and medicinal chemistry. This guide has provided a comparative overview of bicyclohexyl, bicyclohexyl-4-one, and bicyclohexyl-4-carboxylic acid, covering their identification, synthesis, characterization, and potential applications. By understanding the nuances of these related compounds, researchers are better equipped to leverage their unique properties in the design of next-generation materials and therapeutics.

References

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic Acid

This guide provides detailed procedures for the proper disposal of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid (CAS 65355-33-1), a non-halogenated carboxylic acid. Given the limited specific hazard data for thi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides detailed procedures for the proper disposal of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid (CAS 65355-33-1), a non-halogenated carboxylic acid. Given the limited specific hazard data for this compound, a cautious approach grounded in established protocols for similar chemical classes is essential. This document is intended for researchers, scientists, and drug development professionals. Adherence to your institution's Environmental Health and Safety (EHS) guidelines and local regulations is mandatory.

Understanding the Compound: Properties and Potential Hazards

PropertyValueSource
CAS Number 65355-33-1[2][5][6][7][8][9]
Molecular Formula C18H32O2[2][4][5][8]
Appearance White Crystal[1][2]
Storage Sealed in a dry place at room temperature.[6][8]
Predicted pKa 4.90 ± 0.10[4]

Due to the absence of specific toxicity and ecotoxicity data, it is prudent to treat this compound as potentially hazardous to the environment. Therefore, direct disposal into the sanitary sewer system or as regular solid waste is strictly prohibited.

Core Disposal Principle: Waste Segregation and Hazard Classification

The primary determinant for the disposal route of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is its concentration and the presence of any contaminants. As a non-halogenated organic acid, it must be segregated from other waste streams.[3][10]

Critical Incompatibilities:

  • Bases: Reacts exothermically.

  • Oxidizing Agents: May lead to vigorous and potentially explosive reactions.

  • Reducing Agents: Can generate flammable hydrogen gas.

  • Inorganic Acids: Mixing organic and inorganic acid waste is strongly discouraged.[3]

The decision-making process for proper disposal is outlined in the workflow diagram below.

DisposalWorkflow start Waste Generated: trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid decision_conc Is the waste in a concentrated form (solid or >10% solution) or contaminated with other hazardous materials? start->decision_conc hazardous_waste Treat as Hazardous Waste decision_conc->hazardous_waste Yes dilute_waste Uncontaminated Aqueous Solution (<10%) decision_conc->dilute_waste No collection Package, Label, and Store for EHS Pickup hazardous_waste->collection consult_ehs Consult Institutional EHS & Local Regulations dilute_waste->consult_ehs neutralization Neutralization Protocol consult_ehs->neutralization Neutralization Permitted no_drain_disposal Collect as Hazardous Aqueous Waste consult_ehs->no_drain_disposal Neutralization Not Permitted drain_disposal Permitted Drain Disposal neutralization->drain_disposal end end drain_disposal->end Disposal Complete no_drain_disposal->collection end2 end2 collection->end2 Disposal Complete (via EHS)

Caption: Decision workflow for the disposal of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid.

Step-by-Step Disposal Protocols

PART 3A: Concentrated or Contaminated Waste Disposal

This protocol applies to the pure, solid compound and any solutions with a concentration greater than 10%, or any amount that is contaminated with other hazardous substances. This waste stream must be treated as hazardous waste.

Materials:

  • Appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat.

  • Designated hazardous waste container (High-Density Polyethylene - HDPE or glass).

  • Hazardous waste label.

  • Inert absorbent material (e.g., vermiculite or sand) for spill control.

Procedure:

  • Container Selection: Choose a clean, dry, and chemically compatible waste container. Ensure the container has a secure, leak-proof lid.

  • Labeling: Immediately affix a hazardous waste label to the container. Fill out all required information, including the full chemical name: "trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid", and note that it is a non-halogenated organic acid.

  • Waste Transfer: Carefully transfer the waste into the labeled container. If dealing with the solid, avoid creating dust.

  • Container Management:

    • Keep the container closed except when adding waste.

    • Do not fill the container beyond 90% capacity to allow for expansion.

  • Storage: Store the sealed container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials.

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.

PART 3B: Dilute, Uncontaminated Aqueous Waste Disposal

This protocol is for aqueous solutions with a concentration of less than 10% that are not contaminated with other hazardous materials. Crucially, this procedure is only permissible if allowed by your local regulations and institutional EHS policies.

Materials:

  • Appropriate PPE.

  • Weak base for neutralization (e.g., sodium bicarbonate).

  • pH meter or pH paper.

  • Stir bar and stir plate.

  • Beaker or flask large enough to accommodate the reaction.

Procedure:

  • Verification: Confirm with your EHS department that neutralization and drain disposal of this specific type of waste are permitted.

  • Setup: Perform the neutralization in a chemical fume hood. Place the dilute carboxylic acid solution in a large beaker with a stir bar.

  • Neutralization:

    • Slowly add a weak base, such as sodium bicarbonate, to the stirring solution. Be cautious of potential foaming or effervescence.

    • Monitor the pH of the solution continuously.

    • Continue adding the base until the pH is within the neutral range, typically between 6.0 and 8.0, as specified by your local water authority.

  • Drain Disposal: Once the solution is neutralized, it can typically be poured down the drain with copious amounts of running water. This helps to further dilute the solution and protect the plumbing.

  • Record Keeping: Document the neutralization procedure, including the initial and final pH, and the date of disposal.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it is safe to clean up with available resources. For large spills, contact your institution's emergency response team.

  • Containment: For minor spills, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: The spill cleanup materials must be disposed of as hazardous waste.

References

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